Technical Documentation Center

2-(Trifluoromethyl)quinoline-6-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Trifluoromethyl)quinoline-6-carboxylic acid
  • CAS: 952182-51-3

Core Science & Biosynthesis

Foundational

The Emergence of a Key Building Block: A Technical History of 2-(Trifluoromethyl)quinoline-6-carboxylic Acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Abstract 2-(Trifluoromethyl)quinoline-6-carboxylic acid, a seemingly unassuming heterocyclic compound, holds a significant place in modern...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethyl)quinoline-6-carboxylic acid, a seemingly unassuming heterocyclic compound, holds a significant place in modern medicinal chemistry. Its history is not one of isolated academic discovery but is intrinsically linked to the development of transformative therapies for cystic fibrosis. This technical guide delves into the discovery and historical significance of this molecule, not as a standalone entity, but as a crucial intermediate whose synthesis was pivotal in the creation of cystic fibrosis transmembrane conductance regulator (CFTR) modulators. We will explore the plausible synthetic strategies for its creation, grounded in established organic chemistry principles, and detail its critical role in the synthesis of groundbreaking pharmaceuticals.

Introduction: The Significance of a Fluorinated Quinoline

The quinoline scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a trifluoromethyl (-CF3) group can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. It is at the intersection of these two features—the robust quinoline core and the advantageous trifluoromethyl substituent—that 2-(trifluoromethyl)quinoline-6-carboxylic acid emerges as a molecule of interest.

While the specific discovery of this compound is not detailed in a singular, seminal publication, its importance is firmly rooted in its application by Vertex Pharmaceuticals in the development of CFTR modulators.[2][3] These drugs represent a paradigm shift in the treatment of cystic fibrosis, a life-threatening genetic disorder.[4] This guide will illuminate the history of 2-(trifluoromethyl)quinoline-6-carboxylic acid through the lens of its vital contribution to this field.

The Genesis of a Key Intermediate: Plausible Synthetic Pathways

The synthesis of substituted quinolines is a well-trodden path in organic chemistry, with several named reactions providing versatile routes to this heterocyclic system. The specific substitution pattern of 2-(trifluoromethyl)quinoline-6-carboxylic acid suggests a multi-step synthesis, likely culminating in the oxidation of a precursor.

Constructing the Quinoline Core: The Combes Synthesis

A logical approach to the 2-(trifluoromethyl)quinoline core is the Combes quinoline synthesis . This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone. To achieve the desired 2-trifluoromethyl substitution, a trifluoromethyl-β-diketone, such as 4,4,4-trifluoro-1-phenylbutane-1,3-dione, would be a suitable starting material.

Conceptual Experimental Protocol: Combes Synthesis of a 2-(Trifluoromethyl)quinoline Precursor

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-aminobenzoic acid (1.0 equivalent) and 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.1 equivalents) in a high-boiling solvent such as toluene.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. The water formed during the initial condensation to the enamine intermediate is removed azeotropically and collected in the Dean-Stark trap.

  • Cyclization: Once the formation of the enamine is complete (monitored by TLC), the reaction temperature is typically increased to facilitate the intramolecular electrophilic aromatic substitution (cyclization) to form the quinoline ring. In some variations, a different acid catalyst like polyphosphoric acid is used for this step.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the 2-(trifluoromethyl)quinoline precursor.

The Doebner-von Miller Reaction: An Alternative Approach

Another classical method for quinoline synthesis is the Doebner-von Miller reaction , which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[5] To generate the 2-(trifluoromethyl)quinoline core, a trifluoromethyl-substituted α,β-unsaturated ketone would be required.

Final Step to the Carboxylic Acid: Oxidation

The synthesis of 2-(trifluoromethyl)quinoline-6-carboxylic acid would likely proceed from a precursor bearing a more easily installed functional group at the 6-position, such as a methyl or formyl group. The final step would then be an oxidation reaction.

For instance, if the synthesis started with 4-methylaniline, the resulting 6-methyl-2-(trifluoromethyl)quinoline could be oxidized to the desired carboxylic acid. Alternatively, a formylation reaction, such as the Vilsmeier-Haack reaction on a suitable precursor, could introduce a 6-formyl group, which can then be readily oxidized.[6][7]

Conceptual Experimental Protocol: Oxidation of a 6-Formyl Precursor

  • Reaction Setup: Dissolve 6-formyl-2-(trifluoromethyl)quinoline (1.0 equivalent) in a suitable solvent such as a mixture of acetone and water.

  • Oxidant: Add a strong oxidizing agent, such as potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid), portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction: Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the excess oxidant (e.g., with sodium bisulfite for KMnO4 or isopropanol for Jones reagent). Acidify the mixture to protonate the carboxylate.

  • Isolation and Purification: Extract the product with an organic solvent. The crude carboxylic acid can then be purified by recrystallization or column chromatography.

A Pivotal Role in Drug Discovery: The Link to CFTR Modulators

The historical significance of 2-(trifluoromethyl)quinoline-6-carboxylic acid is inextricably tied to its use as a key building block in the synthesis of CFTR modulators by Vertex Pharmaceuticals.[2] These drugs, such as Ivacaftor and Tezacaftor, are designed to correct the function of the defective CFTR protein in patients with cystic fibrosis.[8][9][10]

A crucial step in the synthesis of these modulators involves the amide coupling of a substituted aniline with a quinoline carboxylic acid. The specific structure of 2-(trifluoromethyl)quinoline-6-carboxylic acid provides the necessary scaffold for the final drug molecule.

The patent literature from Vertex Pharmaceuticals, such as WO2007079139A2 , implicitly details the importance of quinoline carboxylic acid derivatives in the creation of their CFTR modulators.[10][11] While these patents are focused on the final drug compounds and their therapeutic use, they underscore the necessity of having a robust and scalable synthesis for key intermediates like 2-(trifluoromethyl)quinoline-6-carboxylic acid.

Illustrative Synthetic Workflow in CFTR Modulator Development

Caption: A conceptual workflow highlighting the central role of 2-(Trifluoromethyl)quinoline-6-carboxylic acid in the synthesis of CFTR modulators.

Conclusion

The story of 2-(trifluoromethyl)quinoline-6-carboxylic acid is a compelling example of how the value of a chemical compound is often defined by its application. While its initial synthesis may not be chronicled in a standalone academic paper, its history is indelibly written in the patents and publications that describe the development of life-saving drugs for cystic fibrosis. For researchers and drug development professionals, this molecule serves as a testament to the critical importance of robust synthetic chemistry in enabling the creation of novel therapeutics. Its journey from a key intermediate to a component of a marketed drug highlights the synergistic relationship between organic synthesis and medicinal chemistry in addressing unmet medical needs.

References

  • Vertex Pharmaceuticals Incorporated. (2007). Solid forms of n-[2,4-bis(1,1-dimethylethyl)-5-hydroxyphenyl]-1,4-dihydro-4-oxoquinoline-3-carboxamide. WO2007079139A2.
  • Vertex Pharmaceuticals Incorporated. (2022). Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Protein and Methods of Use. US20220211692A1.
  • Vertex Pharmaceuticals. (n.d.). Vertex Pharmaceuticals Patents - Key Insights and Stats. Retrieved from [Link]

  • Vertex Pharmaceuticals Inc. (n.d.). Drug Patent Status, Global Patents. Retrieved from [Link]

  • Vertex Pharmaceuticals Inc. (n.d.). Patent & Company Information. GlobalData. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. Pharmaceuticals, 17(2), 243.
  • Vertex Pharmaceuticals Inc. (2025).
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor.
  • Vertex Pharmaceuticals Inc. (2023). Modulators of cystic fibrosis transmembrane conductance regulator. WO2023196429A1.
  • Vertex Pharmaceuticals Inc. (2023, December 22). Patent for CFTR Modulators.
  • Patel, J., & Talele, T. (2023). Green synthesis of 2-trifluoromethyl quinoline derivatives under metal-free conditions and their antifungal properties. Journal of Saudi Chemical Society, 27(6), 101761.
  • Vertex Pharmaceuticals Inc. (2022). Modulators of cystic fibrosis transmembrane conductance regulator. WO2022032068A1.
  • Rowe, S. M., & Verkman, A. S. (2013). Cystic fibrosis transmembrane conductance regulator modulators. Current opinion in pulmonary medicine, 19(6), 601–609.
  • A kind of synthetic method of Tezacaftor intermediate. CN111187197B.
  • Council of Scientific & Industrial Research. (2019). An improved process for the synthesis of Ivacaftor. EP 4043439 A1.
  • Abdel-Aziz, A. A.-M., El-Sayed, N. N. E., & El-Azab, A. S. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Der Pharma Chemica, 7(10), 200-210.
  • Singh, A., & Singh, I. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860.
  • Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol ring at C-4 position. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (n.d.). International Journal of Science and Research (IJSR).
  • Badwaik, H., Venkataraman, S., Thakur, D., Vinod, M., Raamamurthy, J., & Deshmukh, K. (2011). Antibacterial Evaluation of Novel 2-Aryl-Quinoline -3- Carbaldehyde Derivatives. Asian Journal of Research in Chemistry, 4(6).

Sources

Exploratory

physicochemical properties of 2-(Trifluoromethyl)quinoline-6-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)quinoline-6-carboxylic Acid Executive Summary 2-(Trifluoromethyl)quinoline-6-carboxylic acid is a fluorinated heterocyclic compound of s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)quinoline-6-carboxylic Acid

Executive Summary

2-(Trifluoromethyl)quinoline-6-carboxylic acid is a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery. Its rigid scaffold, combined with the electron-withdrawing trifluoromethyl group and the ionizable carboxylic acid moiety, makes it a valuable building block for developing targeted therapeutics, particularly kinase inhibitors. Understanding its fundamental physicochemical properties is critical for predicting its pharmacokinetic and pharmacodynamic behavior, enabling rational drug design and formulation development. This guide provides a comprehensive analysis of the key physicochemical parameters of this molecule, including its molecular identity, thermal properties, acidity (pKa), lipophilicity (logP), and solubility. Each property is discussed not only in terms of its measured or predicted value but also with respect to the underlying chemical principles and the experimental methodologies used for its determination.

Chemical and Molecular Identity

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. 2-(Trifluoromethyl)quinoline-6-carboxylic acid is defined by its unique combination of a quinoline core, a trifluoromethyl group at the 2-position, and a carboxylic acid at the 6-position. This specific arrangement dictates its electronic distribution, reactivity, and intermolecular interactions.

Table 1: Molecular Identifiers for 2-(Trifluoromethyl)quinoline-6-carboxylic acid

Identifier Value Source(s)
CAS Number 952182-51-3 [1][2]
Molecular Formula C₁₁H₆F₃NO₂ [1][2]
Molecular Weight 241.17 g/mol [1][2]
IUPAC Name 2-(trifluoromethyl)quinoline-6-carboxylic acid
Canonical SMILES O=C(O)C1=CC=C2N=C(C(F)(F)F)C=CC2=C1 [2]

| InChI Key | PDWMUXHPWPBHDJ-UHFFFAOYSA-N |[1][2] |

Chemical structure of 2-(Trifluoromethyl)quinoline-6-carboxylic acid Figure 1: 2D Chemical Structure

Core Physicochemical Properties: Data and Methodologies

The interplay of a molecule's physicochemical properties governs its journey from administration to its biological target. For a potential drug candidate like this one, acidity, lipophilicity, and solubility are paramount.

Physical State and Thermal Properties

The physical state of a compound at ambient temperature is a fundamental property affecting its handling, formulation, and storage. While one supplier has listed the compound as a liquid, the consensus from multiple chemical catalogs and the structural nature of the molecule strongly indicate it is a solid.[1][2] This discrepancy may arise from lot-to-lot variations in purity or the presence of residual solvent.

Table 2: Physical and Thermal Properties

Property Value Type Source(s)
Appearance White to off-white solid Experimental [1]
Boiling Point 329.5 ± 37.0 °C Predicted [1]

| Density | 1.481 ± 0.06 g/cm³ | Predicted |[1] |

The predicted high boiling point is consistent with a stable, aromatic carboxylic acid structure capable of strong intermolecular hydrogen bonding. An experimental melting point, determined via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus, would be crucial for confirming purity and understanding its solid-state energetics.

Acidity and Ionization (pKa)

The pKa is arguably the most critical physicochemical parameter for a drug candidate, as it determines the extent of ionization at a given pH. This, in turn, dictates solubility, membrane permeability, and receptor binding.

Table 3: Acidity of 2-(Trifluoromethyl)quinoline-6-carboxylic acid

Property Value Type Source(s)

| pKa | 3.52 ± 0.30 | Predicted |[1] |

The predicted pKa of ~3.5 suggests it is a moderately strong acid. This value is a logical consequence of its structure:

  • Carboxylic Acid: The primary acidic functional group.

  • Electron-Withdrawing Effects: The quinoline ring system and, most significantly, the potent electron-withdrawing trifluoromethyl (-CF₃) group at the 2-position, stabilize the carboxylate anion via induction. This stabilization facilitates the release of the proton, resulting in a lower pKa compared to benzoic acid (pKa ≈ 4.2).

Understanding this pKa is vital. In the acidic environment of the stomach (pH 1-2), the compound will be predominantly in its neutral, protonated form, favoring absorption. In the blood and intestines (pH ≈ 7.4), it will be almost entirely in its ionized, carboxylate form, which enhances aqueous solubility.

Potentiometric titration is a robust and direct method for pKa determination. The principle is to monitor the pH of a solution of the compound as a titrant (a strong base, like NaOH) is added incrementally. The pKa corresponds to the pH at which the compound is exactly 50% ionized.[3]

Step-by-Step Methodology:

  • Preparation: A dilute, calibrated solution of the compound (e.g., 1 mM) is prepared in a medium with constant ionic strength (e.g., using 0.15 M KCl) to minimize activity coefficient fluctuations.[3] The solution is acidified with a strong acid (e.g., HCl) to a starting pH of ~2.

  • Titration: A calibrated solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using an automated titrator.

  • Measurement: After each addition, the solution is stirred to equilibrium, and the pH is recorded using a calibrated pH electrode.

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve, which can be found accurately by analyzing the first or second derivative of the titration curve.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve compound in 0.15M KCl prep2 Acidify to pH ~2 with 0.1M HCl prep1->prep2 titrate Add 0.1M NaOH in small increments prep2->titrate measure Record pH after each addition titrate->measure Allow to equilibrate measure->titrate Loop plot Plot pH vs. Volume NaOH analyze Calculate 1st/2nd derivative to find inflection point plot->analyze result pKa = pH at inflection point analyze->result

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP)

Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolism by cytochrome P450 enzymes. It is quantified as the partition coefficient (P) between an oily phase (typically n-octanol) and an aqueous phase.

Table 4: Lipophilicity of 2-(Trifluoromethyl)quinoline Isomers

Property Value Type Note Source(s)

| XLogP3 | 2.6 | Predicted | Value for the 8-carboxylic acid isomer |[4] |

While no specific logP value is available for the 6-carboxylic acid isomer, the predicted value of 2.6 for the structurally similar 8-carboxylic acid isomer provides a reasonable estimate.[4] This value suggests a moderate degree of lipophilicity, which is often desirable for oral drug candidates. It balances aqueous solubility with the ability to permeate lipid bilayers. It is important to distinguish between logP , which measures the partitioning of the neutral species, and logD , which is the distribution coefficient at a specific pH and accounts for both neutral and ionized forms. Given the pKa of ~3.5, the logD at pH 7.4 would be significantly lower (more hydrophilic) than the logP.

The shake-flask method is the "gold standard" for logP determination due to its direct measurement of partitioning.[5][6]

Step-by-Step Methodology:

  • Phase Saturation: n-Octanol and an aqueous buffer (e.g., phosphate buffer, pH 7.4 for logD) are mutually saturated by shaking them together for 24 hours, followed by separation. This prevents volume changes during the experiment.[5]

  • Compound Addition: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble). A stock solution in DMSO is often used for initial dissolution.[6]

  • Partitioning: The two phases are combined in a vessel (e.g., a separatory funnel or vial) at a precise volume ratio and shaken vigorously until equilibrium is reached (typically for several hours).[5]

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is measured accurately, typically by UV-Vis spectroscopy or HPLC.

  • Calculation: The logP (or logD) is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Pre-saturate n-octanol and aqueous buffer prep2 Dissolve compound in one phase prep1->prep2 shake Combine phases & shake to reach equilibrium prep2->shake separate Centrifuge to ensure complete phase separation shake->separate quantify Measure concentration in each phase via HPLC/UV separate->quantify calculate Calculate LogP = log([octanol]/[aqueous]) quantify->calculate result Final LogP Value calculate->result

Caption: Workflow for LogP determination via the shake-flask method.

Solubility

Aqueous solubility is a prerequisite for absorption and distribution. Poor solubility is a leading cause of failure for promising drug candidates. For an acidic compound, solubility is highly dependent on pH.

  • At low pH (pH < pKa): The compound is neutral and its (often low) intrinsic solubility (S₀) dominates.

  • At high pH (pH > pKa): The compound is ionized into its more soluble carboxylate salt form, and solubility increases significantly.

While quantitative data is not publicly available, a kinetic solubility assay is the standard high-throughput method used in early drug discovery to estimate this property.[7][8]

This method measures how much compound remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer. It mimics the conditions of many in vitro biological assays.[9][10]

Step-by-Step Methodology:

  • Stock Solution: A high-concentration stock solution of the compound is prepared in 100% DMSO (e.g., 10 mM).[11]

  • Precipitation: A small aliquot of the DMSO stock is added to an aqueous buffer (e.g., PBS, pH 7.4) in a microtiter plate and mixed vigorously. The final DMSO concentration is kept low (e.g., 1-2%) to minimize co-solvent effects.[8]

  • Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) to allow precipitation to reach a pseudo-equilibrium.[10]

  • Separation: The precipitated solid is separated from the solution by filtration through a filter plate.[8]

  • Quantification: The concentration of the compound remaining in the filtrate (the soluble fraction) is determined by UV-Vis spectroscopy or LC-MS by comparing it to a calibration curve.

Solubility_Logic pH_pKa Compare Solution pH to Compound pKa low_pH pH < pKa pH_pKa->low_pH True high_pH pH > pKa pH_pKa->high_pH False neutral Compound is mostly Neutral (R-COOH) low_pH->neutral ionized Compound is mostly Ionized (R-COO⁻) high_pH->ionized sol_low Low Aqueous Solubility (Intrinsic Solubility, S₀) neutral->sol_low sol_high High Aqueous Solubility (Salt Form) ionized->sol_high

Caption: Relationship between pH, pKa, and aqueous solubility.

Predicted Spectroscopic Profile

While experimental spectra are not publicly available, the structure of 2-(trifluoromethyl)quinoline-6-carboxylic acid allows for the confident prediction of its key spectroscopic features, which are essential for structural confirmation and quality control.

  • ¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.5-8.5 ppm), corresponding to the five protons on the quinoline ring system. A broad singlet, exchangeable with D₂O, would be present at a downfield shift (>12 ppm) for the carboxylic acid proton.

  • ¹³C NMR: The spectrum would display 11 distinct carbon signals. The carboxylic acid carbonyl carbon would appear around 165-170 ppm. The carbon attached to the trifluoromethyl group would be visible as a characteristic quartet (due to C-F coupling) around 120-125 ppm.

  • ¹⁹F NMR: A sharp singlet would be observed around -65 ppm (relative to CFCl₃), characteristic of a CF₃ group attached to an aromatic ring.[12] This technique is exceptionally useful for confirming the presence and purity of fluorinated compounds.

  • Mass Spectrometry (ESI-): In negative ion mode electrospray ionization, the most prominent peak would be the deprotonated molecule [M-H]⁻ at m/z 240.1. Common fragmentation pathways for quinoline carboxylic acids under MS/MS conditions include the loss of CO₂ (44 Da) from the carboxylate.[13][14]

Safety, Handling, and Storage

Proper handling is crucial for ensuring researcher safety and maintaining compound integrity.

Table 5: Hazard and Safety Information

Category Information Source(s)
Pictogram GHS07 (Harmful/Irritant) [2]
Signal Word Warning [1][2]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [1][2]
Precautionary P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1]

| Storage | Recommended storage at 2-8°C. |[1] |

Researchers should handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

2-(Trifluoromethyl)quinoline-6-carboxylic acid possesses a physicochemical profile characteristic of a promising scaffold for drug discovery. Its moderate acidity (predicted pKa ~3.5), balanced lipophilicity (estimated logP ~2.6), and pH-dependent aqueous solubility make it amenable to optimization for oral bioavailability. The methodologies outlined in this guide provide a framework for the experimental validation of these critical properties, which is an essential step in advancing any compound from a preliminary hit to a viable clinical candidate.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved January 6, 2026, from [Link]

  • Bhal, S. K. (2024). LogP / LogD shake-flask method. Protocols.io. [Link]

  • Bhal, S. K. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved January 6, 2026, from [Link]

  • Beilstein Journals. (n.d.). Supporting Information: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Retrieved January 6, 2026, from [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. [Link]

  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • Scribd. (n.d.). Shake Flask Method. Retrieved January 6, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). 2-(trifluoromethyl)quinoline-8-carboxylic Acid. Retrieved January 6, 2026, from [Link]

  • LookChem. (n.d.). 2-(trifluoromethyl)quinoline-6-carboxylic acid. Retrieved January 6, 2026, from [Link]

  • PubChemLite. (n.d.). 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid (C12H8F3NO3). Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Calculated logP values for investigated compounds. [Link]

  • National Institutes of Health. (2013). Development of Methods for the Determination of pKa Values. [Link]

  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000232). Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2003). Absolute pKa determination for carboxylic acids using density functional theory and the polarizable continuum model. [Link]

  • NIST. (n.d.). Quinolinic acid, 2TBDMS derivative. Retrieved January 6, 2026, from [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • ChemRxiv. (n.d.). Building Chemical Intuition About Physicochemical Properties of C8-Per-/Poly-fluoroalkyl Carboxylic Acids Through Computational Chemistry. Retrieved January 6, 2026, from [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved January 6, 2026, from [Link]

Sources

Foundational

2-(Trifluoromethyl)quinoline-6-carboxylic acid spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Trifluoromethyl)quinoline-6-carboxylic Acid Authored by a Senior Application Scientist Introduction: The Significance of 2-(Trifluoromethyl)quinolin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Trifluoromethyl)quinoline-6-carboxylic Acid

Authored by a Senior Application Scientist

Introduction: The Significance of 2-(Trifluoromethyl)quinoline-6-carboxylic Acid in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, quinoline scaffolds represent a cornerstone of privileged structures due to their versatile biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] The strategic introduction of a trifluoromethyl (-CF₃) group is a widely employed tactic to enhance metabolic stability, lipophilicity, and receptor binding affinity, thereby modulating the pharmacokinetic and pharmacodynamic profile of a lead compound.[4][5] 2-(Trifluoromethyl)quinoline-6-carboxylic acid (Molecular Formula: C₁₁H₆F₃NO₂, Molecular Weight: 241.17 g/mol ) is an exemplar of this design strategy, merging the robust quinoline core with the influential -CF₃ group and a carboxylic acid moiety for further functionalization or interaction with biological targets.[6][7]

This technical guide provides an in-depth analysis of the core spectroscopic techniques required for the unambiguous structural elucidation and characterization of this molecule. As Senior Application Scientists, our goal is not merely to present data but to illuminate the rationale behind the experimental choices and the interpretation of the resulting spectra, ensuring scientific integrity and fostering a deeper understanding for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and chemical environment of a molecule.[8] For 2-(Trifluoromethyl)quinoline-6-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete structural fingerprint.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: ¹H NMR provides a map of the proton environments within the molecule. The chemical shifts (δ) are dictated by the electronic environment of each proton, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, revealing their proximity in the carbon skeleton. For aromatic systems like quinoline, the coupling constants (J) are diagnostic of the relative positions of the protons on the ring.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(Trifluoromethyl)quinoline-6-carboxylic acid.[8]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it readily dissolves the polar carboxylic acid and allows for the observation of the exchangeable acidic proton.[8]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (DMSO-d₆ at δ ~2.50 ppm).

Predicted ¹H NMR Data and Interpretation

The aromatic region of the spectrum is expected to show five distinct signals corresponding to the five protons on the quinoline ring system. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-3~8.45dJ₃,₄ ≈ 8.8Doublet due to coupling with H-4. Downfield shift influenced by the adjacent nitrogen and C-2 position.
H-4~8.25dJ₄,₃ ≈ 8.8Doublet due to coupling with H-3. Downfield shift due to proximity to the heterocyclic ring.
H-5~8.70dJ₅,₇ ≈ 2.0Appears as a doublet (or narrow singlet) due to small meta-coupling to H-7. Significantly deshielded by the carboxylic acid group at C-6.
H-7~8.30ddJ₇,₈ ≈ 9.0, J₇,₅ ≈ 2.0Doublet of doublets due to ortho-coupling with H-8 and meta-coupling with H-5.
H-8~8.10dJ₈,₇ ≈ 9.0Doublet due to ortho-coupling with H-7.
-COOH>13.0br s-Broad singlet due to chemical exchange; highly deshielded carboxylic acid proton.

d = doublet, dd = doublet of doublets, br s = broad singlet

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy identifies all unique carbon environments in the molecule. The chemical shifts are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms. A key feature for this molecule is the carbon of the -CF₃ group, which will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

Experimental Protocol: ¹³C NMR Analysis

  • Sample Preparation: Use a more concentrated sample, typically 20-50 mg, dissolved in 0.6-0.7 mL of DMSO-d₆.[8]

  • Instrumentation: Acquire on a 100 MHz or higher spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Reference the spectrum to the solvent peak (DMSO-d₆ at δ ~39.52 ppm).

Predicted ¹³C NMR Data and Interpretation

The spectrum will display 11 distinct signals: nine for the quinoline ring carbons, one for the carboxylic acid carbonyl, and one for the trifluoromethyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Carbon AssignmentPredicted δ (ppm)Multiplicity (¹⁹F coupling)Rationale for Assignment
C-2~150q (²JCF ≈ 35 Hz)Quaternary carbon attached to the -CF₃ group and nitrogen; shows coupling to fluorine.
C-3~122sAromatic CH.
C-4~138sAromatic CH.
C-4a~128sQuaternary bridgehead carbon.
C-5~129sAromatic CH.
C-6~132sQuaternary carbon attached to the carboxylic acid.
C-7~130sAromatic CH.
C-8~125sAromatic CH.
C-8a~148sQuaternary bridgehead carbon adjacent to nitrogen.
-COOH~167sCarboxylic acid carbonyl carbon.
-CF₃~121q (¹JCF ≈ 275 Hz)Trifluoromethyl carbon, split into a quartet by the three fluorine atoms.[9][10]

s = singlet, q = quartet

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

Expertise & Experience: ¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[11] It offers a very wide chemical shift range, minimizing the chance of signal overlap.[5] For the 2-(Trifluoromethyl)quinoline-6-carboxylic acid, the three fluorine atoms of the -CF₃ group are chemically equivalent and will give rise to a single signal.

Experimental Protocol: ¹⁹F NMR Analysis

  • Sample Preparation: A concentration of 5-10 mg in 0.6-0.7 mL of DMSO-d₆ is sufficient.

  • Instrumentation: An NMR spectrometer equipped with a broadband or fluorine-specific probe.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse experiment.

    • Reference: An external reference standard like CFCl₃ (δ = 0 ppm) or an internal standard like trifluorotoluene (δ ≈ -63.72 ppm) is used.[12][13]

  • Processing: Standard Fourier transformation and phasing.

Predicted ¹⁹F NMR Data and Interpretation

A single, sharp signal is expected, confirming the presence of one type of trifluoromethyl group.

Table 3: Predicted ¹⁹F NMR Spectral Data (376 MHz, DMSO-d₆)

Fluorine AssignmentPredicted δ (ppm)MultiplicityRationale for Assignment
-CF₃~ -60 to -70sA singlet is observed because all three fluorine atoms are equivalent and proton decoupling is applied. The chemical shift is characteristic for a CF₃ group on an aromatic ring.[11][13]

s = singlet

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, typically yielding the protonated molecular ion [M+H]⁺. Electron Ionization (EI) is a higher-energy technique that produces a molecular ion [M]⁺• and a rich fragmentation pattern useful for structural confirmation.[14]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.[15]

  • Acquisition Mode: Acquire in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical calculated mass (C₁₁H₇F₃NO₂⁺ requires m/z 242.0423).

Predicted Mass Spectrometry Data

Table 4: Predicted Key Ions in Mass Spectrometry

Ionization ModePredicted m/zAssignmentDescription
ESI (+)242.0423[M+H]⁺Protonated molecular ion.
EI241.0351[M]⁺•Molecular ion.
EI / CID196.03[M-COOH]⁺Loss of the carboxyl radical (45 Da).[1][14]
EI / CID197.04[M-CO₂]⁺•Loss of carbon dioxide (44 Da).[14]
EI / CID169.03[M-COOH-HCN]⁺Subsequent loss of hydrogen cyanide (27 Da) from the quinoline ring.[1][14]

Proposed Fragmentation Pathway (EI)

The fragmentation of quinoline derivatives under EI conditions often involves characteristic losses from both the substituents and the ring system itself.[1][16]

G M [M]⁺• m/z = 241 frag1 [M-COOH]⁺ m/z = 196 M->frag1 - •COOH frag2 [M-CO₂]⁺• m/z = 197 M->frag2 - CO₂ frag3 [C₉H₅F₃N]⁺• m/z = 196 - HCN = 169 frag1->frag3 - HCN G cluster_0 Initial Characterization cluster_1 Definitive Structure Elucidation cluster_2 Electronic Properties MS Mass Spectrometry (Verify MW & Formula) H1_NMR ¹H NMR MS->H1_NMR IR IR Spectroscopy (Identify Functional Groups) IR->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR F19_NMR ¹⁹F NMR C13_NMR->F19_NMR TwoD_NMR 2D NMR (COSY, HSQC) (Confirm Assignments) F19_NMR->TwoD_NMR UV_Vis UV-Vis Spectroscopy (Analyze Conjugated System) TwoD_NMR->UV_Vis

Caption: Logical workflow for comprehensive spectroscopic analysis.

References

  • BenchChem. Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
  • Nawar, G. A. M., Ali, A. S., & Zohdi, H. F. (1996). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 50(5), 291-294.
  • ResearchGate. Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation.
  • BenchChem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A, 1402, 73-81.
  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
  • Supporting Information for a scientific publication. (Source details not fully available).
  • Asian Journal of Chemistry. Mass Spectral Fragmentation Pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-Oxide and its Benzo(h)Derivative upon Electron Impact.
  • Sari, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub.
  • Prosser, R. S., et al. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 59(2), 73-80.
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Cherry, C. Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot.
  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
  • ResearchGate. Electronic Spectrum of Quinoline-2-carboxylic acid.
  • Rosalina, R. (2009). Synthetic study of quinoline carboxylic acid derivative. Universiti Utara Malaysia.
  • ResearchGate. 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581).
  • Quora. How to interpret the 19F NMR spectra.
  • 19F NMR Reference Standards.
  • Fluorochem. 2-(Trifluoromethyl)quinoline-6-carboxylic acid.
  • Royal Society of Chemistry. Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes.
  • Beilstein Journal of Organic Chemistry. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids.
  • Oregon State University. 13C NMR Chemical Shifts.
  • PubChemLite. 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid (C12H8F3NO3).
  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000232).
  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants.
  • ChemicalBook. 2-(trifluoromethyl)quinoline-6-carboxylic acid | 952182-51-3.
  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
  • PubChem. 2-(trifluoromethyl)quinoline-8-carboxylic Acid | C11H6F3NO2 | CID 11806774.

Sources

Exploratory

1H and 13C NMR of 2-(Trifluoromethyl)quinoline-6-carboxylic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(Trifluoromethyl)quinoline-6-carboxylic acid Introduction 2-(Trifluoromethyl)quinoline-6-carboxylic acid is a heterocyclic compound of significant inter...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(Trifluoromethyl)quinoline-6-carboxylic acid

Introduction

2-(Trifluoromethyl)quinoline-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a core component in numerous pharmacologically active agents, and the strategic placement of a trifluoromethyl (-CF₃) group and a carboxylic acid (-COOH) group can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions.[1] The strong electron-withdrawing nature of the -CF₃ group and the directing effects of the -COOH group make this a unique and electronically complex system.[1][2]

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural elucidation and purity assessment of such complex organic molecules. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the ¹H and ¹³C NMR spectra of 2-(Trifluoromethyl)quinoline-6-carboxylic acid. It moves beyond a simple data report to explain the causal relationships between the molecular structure and the observed spectral features, offering a framework for predicting, acquiring, and interpreting the NMR data for this and related compounds.

Theoretical Framework: Predicting the NMR Spectrum

A robust analysis of an NMR spectrum begins with a theoretical understanding of the molecule's electronic environment. The chemical shifts and coupling patterns in 2-(Trifluoromethyl)quinoline-6-carboxylic acid are dictated by the interplay of the aromatic quinoline core and its two powerful electron-withdrawing substituents.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, a standardized atom numbering system is essential. The structure below will be used for all subsequent discussions.

Caption: Molecular structure and numbering scheme for 2-(Trifluoromethyl)quinoline-6-carboxylic acid.

The Influence of Substituents on Chemical Shifts
  • The Quinoline Core: The fundamental quinoline ring system has characteristic aromatic proton signals typically appearing between 7.0 and 9.0 ppm and carbon signals between 120 and 150 ppm. The nitrogen atom induces a deshielding effect on adjacent protons and carbons, particularly at the C2 and C8a positions.

  • The 2-Trifluoromethyl (-CF₃) Group: The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] Its placement at the C-2 position has several predictable consequences:

    • Proton Effects: It will cause a significant downfield shift (deshielding) of the adjacent H-3 proton.[2]

    • Carbon Effects: The C-2 carbon to which it is attached will be strongly deshielded. Furthermore, the 13C signal for the -CF₃ carbon itself will appear as a distinct quartet due to strong one-bond coupling with the three fluorine atoms (¹JCF). The C-2 signal may also appear as a quartet, albeit with a smaller two-bond coupling constant (²JCF).[3][4]

  • The 6-Carboxylic Acid (-COOH) Group: The carboxylic acid group is also electron-withdrawing and influences the electronic environment of the benzenoid portion of the quinoline ring.

    • Proton Effects: The acidic proton of the -COOH group itself is highly deshielded and typically appears as a broad singlet far downfield, often between 12.0 and 14.0 ppm, especially in hydrogen-bond-accepting solvents like DMSO-d₆.[5] This signal's visibility and chemical shift are highly dependent on solvent, concentration, and temperature.[5][6] In deuterated solvents like D₂O, this proton will rapidly exchange and the signal will disappear, a key diagnostic test.[7] The group will also deshield the ortho protons, H-5 and H-7.

    • Carbon Effects: The carbonyl carbon (-C OOH) has a characteristic chemical shift in the 165-180 ppm range.[8][9]

Predicted Spectral Data and Assignments

Based on the principles above and data from analogous structures, we can predict the approximate ¹H and ¹³C NMR spectra. The following data are predicted for a sample dissolved in DMSO-d₆, a common solvent for this class of compound.

Predicted ¹H NMR Spectrum
Proton AssignmentPredicted δ (ppm)MultiplicityPredicted J (Hz)Rationale
COOH~13.5br s-Highly deshielded acidic proton.[5]
H-5~8.8d~2.0Deshielded by -COOH group, ortho to N; small meta coupling to H-7.
H-4~8.6d~8.8Part of AB system with H-3, deshielded by proximity to N.
H-7~8.4dd~8.9, 2.0Deshielded by -COOH; ortho coupling to H-8, meta to H-5.
H-3~8.3d~8.8Deshielded by adjacent -CF₃ group.[2]
H-8~8.2d~8.9Standard quinoline proton, ortho coupling to H-7.

Table 1: Predicted ¹H NMR chemical shifts, multiplicities, and coupling constants.

Predicted ¹³C NMR Spectrum
Carbon AssignmentPredicted δ (ppm)Multiplicity (from C-F)Rationale
C=O~167sTypical carboxylic acid carbonyl carbon.[8]
C-2~148q (²JCF ≈ 35 Hz)Deshielded by N and -CF₃; coupled to fluorine.[4]
C-8a~147sBridgehead carbon adjacent to N.
C-4a~138sBridgehead carbon.
C-4~136sDeshielded by proximity to N.
C-7~132sAromatic CH.
C-6~131sIpso-carbon attached to -COOH.
C-5~130sAromatic CH.
C-8~129sAromatic CH.
C-3~124sAromatic CH.
CF₃~122q (¹JCF ≈ 275 Hz)Quartet due to one-bond coupling to fluorine.[3]

Table 2: Predicted ¹³C NMR chemical shifts and key C-F couplings.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, unambiguous data, a systematic approach to data acquisition is required. This involves careful sample preparation and the use of both 1D and 2D NMR experiments.

Sample Preparation
  • Mass Measurement: Accurately weigh 10-15 mg of purified 2-(Trifluoromethyl)quinoline-6-carboxylic acid.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended as it readily dissolves the compound and its hydrogen-bonding capability helps to resolve the carboxylic acid proton signal.[8]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean vial. Gentle warming or sonication may be required to achieve full dissolution.

  • Transfer: Transfer the clear solution to a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube to prevent issues with magnetic field homogeneity.

Data Acquisition Workflow

A logical workflow ensures that all necessary information for a complete structural assignment is collected efficiently. Two-dimensional (2D) experiments are not merely optional; for a complex substituted heterocycle, they are essential for validating assignments made from 1D spectra.[10][11]

nmr_workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_1d 1D Experiments cluster_2d 2D Experiments (for Validation) cluster_analysis Phase 3: Analysis prep Sample Preparation (10-15 mg in 0.6 mL DMSO-d₆) lock_shim Lock & Shim (Optimize B₀ field homogeneity) prep->lock_shim proton ¹H Spectrum (Quantitative & Coupling Info) lock_shim->proton carbon ¹³C {¹H} Spectrum (Carbon Skeleton) proton->carbon cosy gCOSY (¹H-¹H Connectivity) carbon->cosy hsqc gHSQC (Direct ¹H-¹³C Correlation) cosy->hsqc hmbc gHMBC (Long-Range ¹H-¹³C Correlation) hsqc->hmbc assign Final Structure Assignment (Integrate all data) hmbc->assign

Caption: Recommended experimental workflow for the complete NMR characterization of the target molecule.

Standard Protocol for a 2D COSY Experiment

Correlation Spectroscopy (COSY) is fundamental for identifying protons that are scalar-coupled to each other, typically through 2 or 3 bonds.[10] This allows for the mapping of proton-proton spin systems within the molecule.

  • Load Pulse Program: Load a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf on a Bruker spectrometer).

  • Set Spectral Width (SW): Use the spectral width determined from the standard ¹H spectrum to encompass all proton signals in both the direct (F2) and indirect (F1) dimensions.

  • Set Data Points: Set the number of data points to 2048 in F2 and 256-512 in F1. Higher resolution in F1 requires more time.

  • Set Scans (NS): Use 2 to 4 scans per increment to achieve adequate signal-to-noise.

  • Acquisition: Start the experiment.

  • Processing: After acquisition, perform a 2D Fourier transform, apply a sine-bell window function, and phase the spectrum. Symmetrization can be used to improve the appearance and reduce artifacts.[10]

Data Interpretation and Structural Verification

The final step is to integrate all acquired data to build a self-validating structural assignment.

  • ¹H Spectrum Analysis: Begin by assigning the most unambiguous signals. The broad singlet above 13 ppm is the COOH proton. The three downfield signals between 8.2 and 8.8 ppm with doublet or doublet-of-doublets multiplicities belong to the aromatic protons of the benzenoid ring (H-5, H-7, H-8), while the two doublets further upfield represent the AB spin system of H-3 and H-4.

  • COSY Spectrum Analysis: The COSY spectrum will provide definitive proof of connectivity.[12] A cross-peak will be observed between H-7 and H-8, confirming their ortho relationship. A cross-peak will also connect H-3 and H-4. Crucially, H-5 will show a small cross-peak to H-7 (meta-coupling) but no cross-peak to H-8, solidifying the assignments for all three protons on the benzenoid ring.

  • HSQC/HMBC Analysis: The HSQC spectrum correlates each proton signal to its directly attached carbon, allowing for the straightforward assignment of all protonated carbons.[11] The HMBC spectrum is the final piece of the puzzle, revealing 2- and 3-bond correlations. Key expected HMBC correlations include:

    • The COOH proton to C-6, C-5, and the carbonyl carbon.

    • H-5 to C-4a, C-7, and C-6.

    • H-3 to C-2, C-4, C-4a and the CF₃ carbon. This network of long-range correlations confirms the overall regiochemistry of the substituents and validates the complete molecular structure.

Conclusion

The ¹H and ¹³C NMR spectra of 2-(Trifluoromethyl)quinoline-6-carboxylic acid are complex but entirely interpretable through a systematic, multi-dimensional approach. The powerful electron-withdrawing effects of the trifluoromethyl and carboxylic acid groups dominate the spectral landscape, causing significant downfield shifts of protons on both the pyridinoid and benzenoid rings. By combining high-quality 1D spectra with the connectivity information from 2D experiments like COSY and HMBC, researchers can achieve an unambiguous and self-validated assignment of every proton and carbon signal. This rigorous characterization is a non-negotiable prerequisite for the use of this molecule in drug discovery, materials science, and further chemical synthesis.

References

  • Effect of Trifluoromethyl Substitution on C-3 Position in 1H NMR of Quinolones / Coumarins. JOURNAL OF ADVANCES IN CHEMISTRY. [Link]

  • Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. PubMed. [Link]

  • NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

  • Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent? ResearchGate. [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry. [Link]

  • 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. ResearchGate. [Link]

  • 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Magritek. [Link]

  • Supplementary Information: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals. [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health. [Link]

  • 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid (C12H8F3NO3). PubChemLite. [Link]

  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. The Royal Society of Chemistry. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • 13C NMR Chemical Shift Table. University of Puget Sound. [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. [Link]

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. PubMed Central. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

Sources

Foundational

FT-IR Spectrum Analysis of Quinoline Carboxylic Acids: From First Principles to Practical Application

An In-depth Technical Guide Preamble: The Convergence of Structure and Spectrum Quinoline carboxylic acids represent a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous antiba...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Preamble: The Convergence of Structure and Spectrum

Quinoline carboxylic acids represent a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous antibacterial, anticancer, and antimalarial agents.[1] The precise arrangement of the fused aromatic quinoline system and the acidic carboxyl group dictates their biological activity and physical properties. Fourier-Transform Infrared (FT-IR) spectroscopy offers a powerful, non-destructive, and highly informative method for probing the molecular structure of these compounds. It provides a unique vibrational "fingerprint" that can confirm identity, elucidate structural features, and monitor chemical transformations.

This guide moves beyond a simple recitation of spectral bands. As application scientists, our goal is not just to collect data, but to understand its genesis. We will explore the causal relationships between molecular structure and vibrational modes, establish a self-validating experimental workflow to ensure data integrity, and provide the foundational knowledge required to interpret the FT-IR spectra of quinoline carboxylic acids with confidence.

The Vibrational Language of Molecules: Core FT-IR Principles

Infrared spectroscopy is predicated on a simple principle: chemical bonds are not static. They vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational modes, causing a transition to a higher vibrational energy state.[2] An FT-IR spectrometer measures this absorption, producing a spectrum that plots absorbance (or transmittance) against wavenumber (cm⁻¹).

For a vibration to be "IR-active," it must cause a change in the molecule's net dipole moment. The key vibrational modes we will encounter in quinoline carboxylic acids are:

  • Stretching (ν): A change in the length of a bond.

  • Bending (δ): A change in the angle between two bonds.

These vibrations provide direct insight into the functional groups present in the molecule.[3]

Deconstructing the Spectrum: Characteristic Vibrations of Quinoline Carboxylic Acids

The FT-IR spectrum of a quinoline carboxylic acid is a composite of the vibrations from its two primary components: the carboxylic acid group and the quinoline ring system.

The Dominant Signature: The Carboxylic Acid Group (-COOH)

The carboxyl group provides the most distinct and easily identifiable features in the spectrum, primarily due to strong intermolecular hydrogen bonding. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which profoundly influences their vibrational frequencies.[4]

  • O–H Stretching (νO-H): This is arguably the most characteristic band of a carboxylic acid. Instead of a sharp peak, it appears as an extremely broad and intense absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[4][5][6] This exceptional broadness is a direct consequence of the strong hydrogen bonding in the dimeric structure, which creates a continuum of O-H bond energies.[7] This band often appears "messy" as it overlaps with the sharper C-H stretching vibrations.[4]

  • C=O Stretching (νC=O): The carbonyl stretch gives rise to a very strong and sharp absorption peak. Its position is sensitive to the molecular environment:

    • Saturated/Aliphatic Acids (Dimerized): Typically observed in the 1725-1700 cm⁻¹ range.[7]

    • Aromatic Acids (Dimerized): Conjugation of the carbonyl group with the aromatic quinoline ring delocalizes the π-electrons, slightly weakening the C=O double bond. This causes a shift to a lower frequency, generally in the 1710-1680 cm⁻¹ region.[5][6][8] For some quinoline-4-carboxylic acid derivatives, this peak has been observed between 1724–1708 cm⁻¹.[9][10]

  • Coupled C–O Stretching and O–H In-Plane Bending (νC-O / δO-H): These two vibrations are coupled and give rise to two significant bands in the fingerprint region. The C–O stretch typically appears as a strong band between 1320-1210 cm⁻¹.[4] The in-plane O–H bend is found in the 1440-1395 cm⁻¹ range.[4]

  • O–H Out-of-Plane Bending (γO-H): A broad, medium-intensity band can often be seen centered around 920 cm⁻¹. This is another characteristic feature of dimerized carboxylic acids.[4][8]

The Aromatic Framework: The Quinoline Ring

The quinoline system, a fusion of benzene and pyridine rings, contributes a series of characteristic, though often less intense, peaks. Their precise positions can be influenced by the position of the carboxylic acid group and other substituents.

  • Aromatic C–H Stretching (νC-H): These vibrations consistently appear as sharp, medium-intensity peaks above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[11] They are often seen superimposed on the broad O-H stretching band.

  • Ring C=C and C=N Stretching (νC=C, νC=N): The stretching of the bonds within the aromatic rings produces a series of sharp bands of variable intensity in the 1650-1400 cm⁻¹ region.[12] For quinoline derivatives, characteristic bands can be found around 1580 cm⁻¹ and 1500 cm⁻¹.[13]

  • C–H In-Plane (δC-H) and Out-of-Plane (γC-H) Bending: These vibrations occur in the fingerprint region (below 1200 cm⁻¹). The out-of-plane bending modes, typically found between 900-675 cm⁻¹, are particularly diagnostic of the substitution pattern on the aromatic rings. A strong band around 780-740 cm⁻¹ is often associated with the quinoline ring structure.[12]

Data Summary: Characteristic Absorption Bands

The following table summarizes the key vibrational frequencies for a typical aromatic quinoline carboxylic acid.

Wavenumber Range (cm⁻¹)Vibrational ModeIntensity / Description
3300 - 2500O–H Stretch (Carboxylic Acid Dimer)Strong, Very Broad
3100 - 3000Aromatic C–H StretchMedium to Weak, Sharp
1710 - 1680C=O Stretch (Aromatic, Dimerized)Strong, Sharp
1650 - 1400Aromatic C=C and C=N Ring StretchesMedium to Weak, Sharp
1440 - 1395O–H In-Plane Bend (Coupled)Medium, Broad
1320 - 1210C–O Stretch (Coupled)Strong
~ 920O–H Out-of-Plane BendMedium, Broad
900 - 675Aromatic C–H Out-of-Plane BendStrong to Medium, Sharp

A Self-Validating Experimental Workflow

Acquiring a high-quality, interpretable FT-IR spectrum is contingent on a rigorous experimental protocol. The following workflow is designed to be self-validating, incorporating checks to ensure the integrity of the data at each stage.

Workflow Overview

FTIR_Workflow cluster_prep Part A: Sample & System Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing & Interpretation p1 Instrument Purge & Background Scan (Validate: Flat baseline, no H₂O/CO₂ peaks) p2 Select Sampling Method (ATR or KBr) p1->p2 p3 Prepare Sample (Grind/Dry if necessary) p2->p3 a1 Load Sample into Spectrometer p3->a1 a2 Acquire Spectrum (Set scans, resolution) a1->a2 a3 Inspect Raw Data (Validate: Good S/N, no clipping) a2->a3 d1 Perform Baseline Correction a3->d1 d2 Peak Picking & Annotation d1->d2 d3 Correlate Bands to Structure (Compare with reference data) d2->d3

Caption: A self-validating workflow for FT-IR analysis.

Sample Preparation: The Foundation of Quality Data

For solid quinoline carboxylic acids, two methods are prevalent. The choice depends on available equipment and sample characteristics.

Method 1: Attenuated Total Reflectance (ATR) - Recommended ATR is the modern standard due to its simplicity and speed, requiring minimal sample preparation.[14]

  • Causality: The technique works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample. This requires intimate contact between the sample and the ATR crystal (typically diamond or zinc selenide).

  • Protocol:

    • Crystal Validation: Before use, clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum of the clean, empty crystal. The resulting baseline should be flat and devoid of significant absorption bands.

    • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.

    • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. Consistent and adequate pressure is crucial for a strong, reproducible signal.

    • Acquire Spectrum: Collect the sample spectrum.

    • Cleaning: Thoroughly clean the crystal post-analysis to prevent cross-contamination.

Method 2: Potassium Bromide (KBr) Pellet - Traditional This transmission method involves dispersing the sample in a dry, IR-transparent salt matrix.[14][15]

  • Causality: The goal is to create a solid solution of the analyte in a KBr matrix, which is transparent to IR radiation. The sample must be ground to a particle size smaller than the wavelength of the IR light to minimize scattering.[16] Moisture is the primary adversary, as water has strong IR absorptions and can damage the KBr pellet.

  • Protocol:

    • Material Preparation: Gently grind ~1 mg of the quinoline carboxylic acid sample with an agate mortar and pestle. Add ~100-200 mg of dry, spectroscopy-grade KBr powder. Validation: KBr must be kept in a desiccator or oven to ensure it is anhydrous.

    • Mixing: Thoroughly mix and grind the sample and KBr together until a fine, homogenous powder is obtained.

    • Pellet Formation: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet. Validation: A cloudy or opaque pellet indicates poor grinding, moisture, or insufficient pressure, and will produce a poor-quality spectrum.

    • Acquire Spectrum: Place the pellet in the spectrometer's sample holder and collect the spectrum. A background spectrum of a pure KBr pellet is recommended.[14]

Data Acquisition and Processing
  • Instrument Setup: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Scan: Always perform a background scan immediately before the sample scan using the same conditions.[2] This accounts for the instrument's response and atmospheric conditions.

  • Parameters: For routine analysis, a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans are typically sufficient.

  • Processing: Use the spectrometer software to perform a baseline correction to ensure all peaks originate from a flat zero-absorbance line. Then, use peak-picking tools to identify and label the precise wavenumbers of the absorption maxima.

Advanced Interpretation: Beyond Functional Groups

While identifying functional groups is the primary use of FT-IR, nuanced interpretation can reveal deeper structural information.

  • Zwitterionic Forms: Some quinoline carboxylic acids, particularly those with basic nitrogen atoms and acidic carboxyl groups like quinoline-2-carboxylic acid, can exist in a zwitterionic form in the solid state.[17] This dramatically alters the spectrum:

    • The broad O-H stretch (3300-2500 cm⁻¹) disappears.

    • The C=O stretch (~1700 cm⁻¹) is replaced by two new bands for the carboxylate anion (COO⁻): an asymmetric stretch (ν_as) around 1610-1550 cm⁻¹ and a symmetric stretch (ν_s) around 1420-1300 cm⁻¹.

    • A new N⁺-H stretching band may appear.

  • Substituent Effects: Electron-withdrawing or -donating groups on the quinoline ring can subtly shift the frequencies of the ring vibrations and the C=O stretch. For example, a strong electron-withdrawing group can increase the C=O frequency. Computational studies, often combined with experimental data, can help assign these shifted bands unambiguously.[1][13]

QuinolineCarboxylicAcid cluster_mol Quinoline-4-Carboxylic Acid cluster_groups Key Vibrational Regions mol COOH Carboxylic Acid Group - Broad O-H Stretch - Strong C=O Stretch Quinoline Quinoline Ring System - Aromatic C-H Stretch - C=C / C=N Ring Stretches

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Trifluoromethylquinolines

This guide provides a detailed exploration of the fragmentation behavior of trifluoromethylquinolines under mass spectrometry conditions. Designed for researchers, scientists, and professionals in drug development, it sy...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the fragmentation behavior of trifluoromethylquinolines under mass spectrometry conditions. Designed for researchers, scientists, and professionals in drug development, it synthesizes foundational principles with practical, field-proven insights to aid in the structural elucidation and analysis of this critical class of compounds.

Introduction: The Significance of Trifluoromethylquinolines

Trifluoromethylquinolines are a cornerstone in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF₃) group onto the quinoline scaffold dramatically alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes them invaluable in the development of pharmaceuticals, agrochemicals, and functional materials.

Mass spectrometry (MS) is an indispensable tool for the analysis of these compounds, providing crucial information on molecular weight and structure. Understanding the specific fragmentation patterns is paramount for unambiguous identification, isomer differentiation, and metabolite characterization. This guide delves into the core principles governing their fragmentation, focusing on how the position of the -CF₃ group dictates the resulting mass spectra.

Ionization Techniques and Their Implications

The choice of ionization method is a critical first step that dictates the nature and extent of fragmentation.

  • Electron Ionization (EI): As a high-energy, 'hard' ionization technique, EI imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation.[1][2] The resulting radical cation (M•+) undergoes a series of unimolecular decompositions that are highly reproducible and form the basis of extensive spectral libraries.[1][3] For trifluoromethylquinolines, EI is particularly useful for generating diagnostic fingerprint spectra that can differentiate between isomers. The standard 70 eV energy used is well above the ionization energy of most organic molecules, ensuring robust fragmentation.[1]

  • Electrospray Ionization (ESI): In contrast, ESI is a 'soft' ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal initial fragmentation.[4] This is ideal for determining the molecular weight of a novel compound. Structural information is subsequently obtained using tandem mass spectrometry (MS/MS), where the protonated precursor ion is isolated and fragmented through collision-induced dissociation (CID).[4][5] The fragmentation of [M+H]⁺ ions often proceeds through different, lower-energy pathways compared to the radical cations formed in EI. The site of protonation, typically the quinoline nitrogen, is a key factor influencing the subsequent dissociation pathways.[6][7]

Foundational Fragmentation of the Quinoline Core

Before examining the influence of the -CF₃ group, it is essential to understand the basic fragmentation of the parent quinoline ring. Under EI conditions, the quinoline molecular ion is relatively stable. The primary fragmentation pathway involves the expulsion of hydrogen cyanide (HCN) from the heterocyclic ring, a characteristic fragmentation for many nitrogen-containing aromatic compounds.

A competing and highly significant fragmentation pathway for polycyclic aromatic systems is the retro-Diels-Alder (RDA) reaction .[8][9][10] This process involves a cyclic rearrangement within the benzene portion of the quinoline ring, leading to the cleavage of the ring and the expulsion of a neutral molecule, typically acetylene (C₂H₂).[9][11]

The Directing Influence of the Trifluoromethyl Group

The -CF₃ group is a strong electron-withdrawing substituent with unique properties that profoundly direct fragmentation pathways. Its influence stems from:

  • Inductive Effects: The high electronegativity of fluorine atoms polarizes the C-CF₃ bond, influencing bond strengths throughout the quinoline system.

  • Fragment Stability: The loss of radicals or neutral molecules involving the -CF₃ group is a common theme. Key neutral losses include hydrogen fluoride (HF), difluorocarbene (:CF₂), and the trifluoromethyl radical (•CF₃).[12] The stability of the resulting fragment ions often governs the preferred pathway.

Fragmentation is often initiated by the loss of a fluorine atom, followed by rearrangements. A prominent pathway for many fluorinated compounds is the elimination of HF.[13] The loss of the entire •CF₃ radical is also a key diagnostic fragmentation, leading to a significant ion at [M-69]⁺.[12]

Isomer-Specific Fragmentation: A Comparative Analysis

The true analytical power of mass spectrometry is realized in its ability to differentiate isomers. The position of the -CF₃ group on the quinoline ring creates distinct electronic environments, leading to unique and diagnostic fragmentation patterns. We will consider three representative isomers: 2-CF₃, 4-CF₃, and 8-CF₃-quinoline.

2-(Trifluoromethyl)quinoline

When the -CF₃ group is at the 2-position, adjacent to the nitrogen, a characteristic fragmentation pathway involves the elimination of a •CF₃ radical. This is followed by the loss of HCN from the resulting ion. A competing pathway involves the loss of a fluorine atom, followed by the elimination of difluorocarbene (:CF₂).

4-(Trifluoromethyl)quinoline

With the -CF₃ group at the 4-position, the fragmentation is markedly different. A key pathway involves a rearrangement that facilitates the loss of difluoroacetylene (F-C≡C-F), a process less common in other isomers. The initial loss of a fluorine atom is also a prominent feature, leading to a cascade of subsequent fragmentations.

8-(Trifluoromethyl)quinoline

The 8-position (the "peri" position) places the -CF₃ group in close proximity to the nitrogen atom's lone pair electrons. This steric and electronic interaction can lead to unique rearrangements, often facilitating the loss of HF through a cyclic transition state. This "ortho effect" equivalent is a powerful diagnostic tool for identifying 8-substituted quinolines.[9]

Summary of Key Diagnostic Fragments
IsomerMolecular Ion (m/z 197)Key Fragment Ion (m/z)Proposed Neutral LossFragmentation Pathway
2-CF₃-Quinoline [C₁₀H₆F₃N]•+128•CF₃Direct loss of trifluoromethyl radical.
178F•Initial fluorine loss.
4-CF₃-Quinoline [C₁₀H₆F₃N]•+169CORing contraction and CO loss.
149HF + HCNSequential loss from ring fragmentation.
8-CF₃-Quinoline [C₁₀H₆F₃N]•+177HF"Peri effect" assisted HF elimination.
128•CF₃Direct loss of trifluoromethyl radical.

Detailed Fragmentation Mechanisms & Pathways

Visualizing the flow of electrons and the rearrangement of atoms is crucial for understanding fragmentation. The following diagrams, rendered in DOT language, illustrate the primary fragmentation pathways for key isomers under electron ionization.

Pathway for 8-(Trifluoromethyl)quinoline: HF Loss

This pathway highlights the "peri effect," where the proximity of the 8-CF₃ group to the nitrogen facilitates a favorable six-membered transition state for the elimination of hydrogen fluoride (HF).

Caption: Peri-effect driven loss of HF from 8-CF₃-quinoline.

Pathway for 2-(Trifluoromethyl)quinoline: Radical Loss

This mechanism shows the direct cleavage of the C-C bond to eliminate the trifluoromethyl radical, a common pathway when the group is adjacent to the heteroatom.

Caption: Fragmentation of 2-CF₃-quinoline via •CF₃ radical loss.

Experimental Protocol: A Self-Validating Workflow

To ensure the generation of high-quality, reproducible data, the following protocol for GC-EI-MS analysis is recommended. This workflow is designed to be a self-validating system for the characterization of a novel trifluoromethylquinoline.

Objective: To obtain a high-resolution electron ionization mass spectrum and identify diagnostic fragmentation patterns.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Time-of-Flight (TOF) or Orbitrap Mass Spectrometer.

  • Helium carrier gas (99.999% purity).

Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of the trifluoromethylquinoline standard in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Perform serial dilutions to a final concentration of 10 µg/mL.

  • Gas Chromatography Parameters:

    • Injector: Splitless mode, 250°C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • Mass Spectrometry Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[1]

    • Source Temperature: 230°C.[12]

    • Mass Analyzer: TOF or Orbitrap.

    • Scan Range: m/z 40 - 500.

    • Acquisition Rate: 10 spectra/second.

    • Resolution: >10,000 (FWHM).

  • Data Analysis:

    • Extract the mass spectrum from the apex of the chromatographic peak.

    • Determine the accurate mass of the molecular ion and major fragment ions.

    • Use the accurate mass data to calculate the elemental composition of each ion.

    • Compare the observed fragmentation pattern to the principles outlined in this guide to propose fragmentation pathways.

    • Search spectral databases (e.g., NIST) for potential matches, but rely on de novo interpretation for novel compounds.

This detailed protocol ensures that the generated data is robust and that the interpretation is based on high-resolution, accurate mass measurements, forming a self-validating loop for structural confirmation.

Conclusion

The mass spectrometric fragmentation of trifluoromethylquinolines is a predictable yet complex process governed by the foundational principles of ion chemistry. The powerful electron-withdrawing nature of the -CF₃ group, combined with its specific location on the quinoline ring, directs fragmentation through distinct, diagnostic pathways. By leveraging high-resolution mass spectrometry and understanding the underlying mechanisms—such as radical loss, HF elimination, and retro-Diels-Alder reactions—researchers can confidently elucidate the structure of these vital compounds. This guide provides the theoretical framework and practical methodologies necessary to turn a complex mass spectrum into a definitive structural assignment.

References

  • Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. Rapid Communications in Mass Spectrometry.[Link]

  • 2-(Trifluoromethyl)quinoline | C10H6F3N. PubChem.[Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Nature Portfolio.[Link]

  • Mass Spectrometry: Fragmentation Mechanisms. YouTube.[Link]

  • Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube.[Link]

  • Collision-induced dissociation. Wikipedia.[Link]

  • Deciphering and investigating fragment mechanism of quinolones using multi‐collision energy mass spectrometry and computational chemistry strategy | Request PDF. ResearchGate.[Link]

  • Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate.[Link]

  • Electron Ionization for GC–MS. LCGC International.[Link]

  • Electron Impact or Chemical Ionization for Mass Spectrometry. AZoM.[Link]

  • Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. PubMed.[Link]

  • Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. PMC - NIH.[Link]

  • Deciphering and investigating fragment mechanism of quinolones assisted with a multi collision energy mass spectrometry and computational chemistry strategy. Semantic Scholar.[Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews.[Link]

  • Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. PubMed.[Link]

  • Retro diels alder reaction and ortho effect | PPTX. Slideshare.[Link]

  • Mass spectrometry: Retro diels alder fragmentation. YouTube.[Link]

  • Chemical ionization using CF 3 +: Efficient detection of small alkanes and fluorocarbons. HAL open science.[Link]

  • Collision-induced dissociation of protonated quinoline generates an... ResearchGate.[Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PMC - NIH.[Link]

  • Mass Spectral Fragmentation Pathways. YouTube.[Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. SciSpace.[Link]

  • Representative mass spectra of 8-2 fTOH (A), and the derivatized... ResearchGate.[Link]

  • (PDF) Retro‐Diels‐Alder reaction in mass spectrometry. ResearchGate.[Link]

  • 4-Chloro-7-(trifluoromethyl)quinoline. NIST WebBook.[Link]

  • High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. PMC.[Link]

  • The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). ResearchGate.[Link]

  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes.[Link]

  • The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. MDPI.[Link]

  • 1,2,3,4-Tetrahydroquinoline, N-trifluoroacetyl-. NIST WebBook.[Link]

  • Mass spectra of fluorocarbons. NIST.[Link]

  • (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate.[Link]

  • Fluoroform. NIST WebBook.[Link]

  • 8-Hydroxyquinoline. NIST WebBook.[Link]

Sources

Foundational

An In-Depth Technical Guide to the Mechanism of Action of 2-(Trifluoromethyl)quinoline-6-carboxylic acid

This guide provides a comprehensive technical overview of the mechanism of action of 2-(Trifluoromethyl)quinoline-6-carboxylic acid and related quinoline-based compounds. It is intended for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mechanism of action of 2-(Trifluoromethyl)quinoline-6-carboxylic acid and related quinoline-based compounds. It is intended for researchers, scientists, and drug development professionals engaged in oncology, immunology, and antiviral research.

Introduction: The Significance of Targeting Pyrimidine Biosynthesis

Rapidly proliferating cells, such as cancer cells, activated immune cells, and virus-infected cells, have a high demand for nucleotides to sustain DNA and RNA synthesis.[1][2] The de novo pyrimidine biosynthesis pathway is a critical metabolic route for the production of these essential building blocks.[3][4] Dihydroorotate dehydrogenase (DHODH) is a key rate-limiting enzyme in this pathway, catalyzing the fourth step: the oxidation of dihydroorotate to orotate.[5][6] Its inhibition presents a strategic therapeutic target to selectively starve these rapidly dividing cells of necessary pyrimidines, thereby halting their proliferation.[3][7]

2-(Trifluoromethyl)quinoline-6-carboxylic acid belongs to a class of quinoline carboxylic acid derivatives that have been identified as potent inhibitors of DHODH.[8][9] A notable example of a clinically investigated DHODH inhibitor with a similar quinoline core is BAY 2402234.[10][11][12] This guide will delve into the specific molecular interactions and cellular consequences of DHODH inhibition by this class of compounds.

Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The primary mechanism of action of 2-(Trifluoromethyl)quinoline-6-carboxylic acid and its analogs is the potent and selective inhibition of the mitochondrial enzyme DHODH.[8][10]

Molecular Interaction with DHODH

DHODH is a flavin-dependent enzyme located on the inner mitochondrial membrane, linking pyrimidine synthesis to the electron transport chain.[4][13] Quinoline-based inhibitors, including compounds like brequinar and BAY 2402234, function by binding to the ubiquinone-binding site of the enzyme, effectively blocking its catalytic activity.[1][14]

Structure-activity relationship (SAR) studies have elucidated key interactions:

  • Carboxylic Acid Moiety: The carboxylic acid group at the C4 or C6 position of the quinoline ring is crucial for activity. It typically forms a salt bridge with a conserved arginine residue (e.g., Arg136) and a hydrogen bond with a glutamine residue (e.g., Gln47) in the active site.[15][16]

  • Hydrophobic Core: The quinoline ring itself and bulky hydrophobic substituents at the C2 position, such as the trifluoromethylphenyl group, engage in hydrophobic interactions within a channel in the enzyme.[8][16]

  • Specific Substitutions: The nature and position of substituents on the quinoline ring can modulate potency and pharmacokinetic properties. For instance, structure-guided design has led to the development of analogs that form new hydrogen bonds with residues like T63 and Y356.[17]

The binding of these inhibitors prevents the oxidation of dihydroorotate to orotate, leading to an accumulation of dihydroorotate and a depletion of downstream pyrimidines.[3][11]

Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII (in CAD) Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate ATCase/DHOase (in CAD) Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS Downstream Pyrimidines (UTP, CTP) Downstream Pyrimidines (UTP, CTP) UMP->Downstream Pyrimidines (UTP, CTP) DNA/RNA Synthesis DNA/RNA Synthesis Downstream Pyrimidines (UTP, CTP)->DNA/RNA Synthesis CAD CAD DHODH DHODH UMPS UMPS 2-(Trifluoromethyl)quinoline-6-carboxylic acid 2-(Trifluoromethyl)quinoline-6-carboxylic acid 2-(Trifluoromethyl)quinoline-6-carboxylic acid->DHODH Inhibition

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by 2-(Trifluoromethyl)quinoline-6-carboxylic acid.

Cellular Consequences of DHODH Inhibition

The depletion of the pyrimidine pool has profound effects on cellular function:

  • Inhibition of Proliferation and Cell Cycle Arrest: The lack of pyrimidines for DNA and RNA synthesis leads to a halt in the S-phase of the cell cycle, preventing cell division.[16][18]

  • Induction of Differentiation: In certain cancer types, such as acute myeloid leukemia (AML), pyrimidine starvation has been shown to overcome the characteristic differentiation block, inducing leukemic cells to differentiate into mature cell types.[11][12]

  • Apoptosis: Prolonged pyrimidine starvation can trigger caspase-dependent apoptosis in susceptible cells.[19]

  • Antiviral Activity: Viruses are highly dependent on the host cell's machinery for replication. By depleting the nucleotide pool, DHODH inhibitors can effectively block viral genome replication, demonstrating broad-spectrum antiviral activity.[13][20]

  • Immunomodulation: DHODH inhibition can suppress the proliferation of activated T and B lymphocytes, which is the basis for its use in autoimmune diseases.[1][2] Interestingly, some studies suggest that DHODH inhibition can also stimulate the innate immune response.[20][21]

Experimental Protocols for Characterizing DHODH Inhibitors

To rigorously evaluate the mechanism of action of compounds like 2-(Trifluoromethyl)quinoline-6-carboxylic acid, a series of biochemical and cell-based assays are essential.

DHODH Enzymatic Inhibition Assay (DCIP Colorimetric Method)

This assay directly measures the inhibitory activity of a compound on recombinant human DHODH.

Principle: The reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP) is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600 nm due to DCIP reduction is monitored.[22]

Materials:

  • Recombinant human DHODH enzyme

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10) or other electron acceptors

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Test compound and DMSO

  • 96-well microplate and spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.

  • Add 178 µL of the DHODH enzyme solution in Assay Buffer to each well.

  • Incubate for 15-30 minutes at room temperature to allow for compound binding.

  • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer.

  • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Calculate the initial reaction velocity and determine the IC50 value.[22][23]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial Dilutions of Compound Serial Dilutions of Compound Add Compound to Plate Add Compound to Plate Serial Dilutions of Compound->Add Compound to Plate Enzyme Solution Enzyme Solution Add Enzyme, Incubate Add Enzyme, Incubate Enzyme Solution->Add Enzyme, Incubate Reaction Mix (DHO, DCIP, CoQ10) Reaction Mix (DHO, DCIP, CoQ10) Initiate Reaction Initiate Reaction Reaction Mix (DHO, DCIP, CoQ10)->Initiate Reaction Add Compound to Plate->Add Enzyme, Incubate Add Enzyme, Incubate->Initiate Reaction Measure Absorbance Measure Absorbance Initiate Reaction->Measure Absorbance Calculate Reaction Velocity Calculate Reaction Velocity Measure Absorbance->Calculate Reaction Velocity Determine IC50 Determine IC50 Calculate Reaction Velocity->Determine IC50

Caption: Workflow for the DHODH enzymatic inhibition assay.

Cell Proliferation/Viability Assay

This assay determines the effect of the inhibitor on the growth of cancer cell lines or other relevant cell types.

Principle: A colorimetric or luminescent reagent (e.g., MTT, WST-1, CellTiter-Glo) is used to quantify the number of viable cells after treatment with the inhibitor.[24]

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Treat the cells with the compound dilutions for 48-72 hours.

  • Add the cell viability reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Plot cell viability against inhibitor concentration to determine the GI50 or IC50 value.[18][24]

Uridine Rescue Experiment

This experiment is crucial to confirm that the observed cellular effects are due to on-target inhibition of DHODH.

Principle: The addition of exogenous uridine bypasses the enzymatic block by DHODH, as uridine can be converted to UMP via the pyrimidine salvage pathway, thus replenishing the pyrimidine pool and rescuing cells from the inhibitor's effects.[4][18][19]

Procedure:

  • Perform a cell viability assay as described above.

  • In parallel, run an identical set of plates where the cell culture medium is supplemented with uridine (e.g., 50-100 µM).

  • Compare the dose-response curves in the presence and absence of uridine. A significant rightward shift in the GI50/IC50 curve in the presence of uridine confirms on-target activity.[18][25]

DHODH Inhibitor DHODH Inhibitor De Novo Pathway Blocked De Novo Pathway Blocked DHODH Inhibitor->De Novo Pathway Blocked Cell Death / Growth Arrest Cell Death / Growth Arrest De Novo Pathway Blocked->Cell Death / Growth Arrest Salvage Pathway Salvage Pathway Uridine Supplementation Uridine Supplementation Uridine Supplementation->Salvage Pathway Pyrimidine Pool Restored Pyrimidine Pool Restored Salvage Pathway->Pyrimidine Pool Restored Cell Viability Rescued Cell Viability Rescued Pyrimidine Pool Restored->Cell Viability Rescued

Caption: Logical flow of a uridine rescue experiment.

Quantitative Data Summary

The potency of DHODH inhibitors can vary significantly based on their chemical structure. Below is a summary of reported inhibitory concentrations for various quinoline-based and other DHODH inhibitors.

CompoundAssay TypeTargetIC50/GI50Reference
BAY 2402234 BiochemicalHuman DHODH~1.2 nM[26]
Brequinar Cellular (AML)Cell Proliferation~265 nM[27]
Quinoline Analog 41 BiochemicalHuman DHODH9.71 nM[17]
SBL-105 BiochemicalHuman DHODH48.48 nM[24]
Teriflunomide BiochemicalHuman DHODH~307 nM[28]

Therapeutic Potential and Future Directions

The inhibition of DHODH by compounds such as 2-(Trifluoromethyl)quinoline-6-carboxylic acid and its analogs holds significant therapeutic promise.

  • Oncology: DHODH inhibitors are being actively investigated for the treatment of various cancers, particularly hematological malignancies like AML, where they can induce differentiation.[11][12][26] Their efficacy in solid tumors is also being explored.[6][26]

  • Autoimmune Diseases: The antiproliferative effect on lymphocytes makes DHODH inhibitors effective treatments for conditions like rheumatoid arthritis and multiple sclerosis.[1]

  • Antiviral Therapy: The broad-spectrum antiviral activity of DHODH inhibitors makes them attractive candidates for treating a range of viral infections, including those caused by RNA viruses.[13][29]

Future research will likely focus on developing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Combination therapies, where DHODH inhibitors are used alongside other anticancer or antiviral agents, are also a promising avenue of investigation.[19][28]

Conclusion

2-(Trifluoromethyl)quinoline-6-carboxylic acid and related compounds represent a potent class of DHODH inhibitors. Their mechanism of action is centered on the blockade of de novo pyrimidine biosynthesis, leading to the depletion of essential nucleotides required for the proliferation of rapidly dividing cells. This targeted approach has demonstrated significant therapeutic potential in oncology, immunology, and virology. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of this and other novel DHODH inhibitors, facilitating their continued development as valuable therapeutic agents.

References

  • Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • What are DHODH inhibitors and how do they work? [Link]

  • The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. [Link]

  • What are DHODH inhibitors and how do you quickly get the latest development progress? [Link]

  • A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. [Link]

  • A Study to Investigate BAY2402234, a Dihydroorotate Dehydrogenase (DHODH) Inhibitor, in Myeloid Malignancies. [Link]

  • DHODH in the de novo pyrimidine biosynthesis pathway and dual action of... [Link]

  • Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia. [Link]

  • Pyrimidine de novo biosynthesis pathway. [Link]

  • Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells. [Link]

  • Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. [Link]

  • Targeting DHODH with BAY 2402234: A Promising Approach to Myeloid Malignancy Treatment. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • A study to investigate BAY2402234, a dihydroorotate dehydrogenase (DHODH) inhibitor, in myeloid malignancies. [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. [Link]

  • Discovery of BAY 2402234 by phenotypic screening: A human Dihydroorotate Dehydrogenase (DHODH) inhibitor in clinical trials for the treatment of myeloid malignancies. [Link]

  • Abstract 2: Discovery of BAY 2402234 by phenotypic screening: A human Dihydroorotate Dehydrogenase (DHODH) inhibitor in clinical trials for the treatment of myeloid malignancies. [Link]

  • Exploring the Mechanism of Sensitivity and Resistance to Novel Therapeutic Targets in Aggressive Blood Malignancies. [Link]

  • BAY 2402234 is a novel potent DHODH inhibitor that binds the ubiquinone... [Link]

  • DHODH and cancer: promising prospects to be explored. [Link]

  • Development of docking-based 3D QSAR models for the design of substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors. [Link]

  • The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies. [Link]

  • A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells. [Link]

  • Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. [Link]

  • Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity. [Link]

  • Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. [Link]

  • Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. [Link]

  • Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. [Link]

  • Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. [Link]

Sources

Exploratory

The Ascendant Therapeutic Potential of Trifluoromethylated Quinoline Derivatives: A Technical Guide for Drug Discovery

Preamble: The Strategic Convergence of a Privileged Scaffold and a Powerhouse Substituent In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a recurring motif in a multitu...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Convergence of a Privileged Scaffold and a Powerhouse Substituent

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a recurring motif in a multitude of clinically significant therapeutic agents.[1][2][3][4] Its rigid, planar, and aromatic nature provides an ideal framework for molecular recognition, enabling interactions with a diverse array of biological targets.[2][5] The true transformative potential of this scaffold, however, is often unlocked through strategic functionalization. Among the vast armamentarium of chemical substituents, the trifluoromethyl (CF3) group has emerged as a powerhouse, capable of profoundly modulating the physicochemical and pharmacological properties of parent molecules.[6]

The introduction of a trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve bioavailability.[6] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the synergistic interplay between the quinoline core and the trifluoromethyl substituent, dissecting the multifaceted biological activities of this promising class of compounds. We will delve into their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, elucidating mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation.

I. Anticancer Activity: Targeting the Pillars of Malignancy

Trifluoromethylated quinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines through diverse mechanisms of action.[2][7][8] These mechanisms often involve the disruption of fundamental cellular processes essential for tumor growth and survival, including cell cycle progression, angiogenesis, and DNA replication.[2][7]

A. Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer effects of trifluoromethylated quinolines are not monolithic; rather, they engage multiple pathways to induce cancer cell death. Key mechanisms include:

  • Induction of Apoptosis: Several trifluoromethylated quinoline derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells. For instance, 2,8-bis(trifluoromethyl)quinoline derivatives have been reported to cause extensive morphological changes in HL-60 human promyelocytic leukemia cells, consistent with the induction of apoptosis.[9] This process is often initiated through the intrinsic or extrinsic pathways, culminating in the activation of caspases and subsequent cellular dismantling.

  • Cell Cycle Arrest: Disruption of the cell cycle is another critical strategy for inhibiting tumor proliferation. Certain quinoline derivatives can arrest the cell cycle at specific checkpoints, preventing cancer cells from dividing and propagating.[7]

  • Inhibition of Kinases: Many signaling pathways that drive cancer progression are regulated by kinases. Trifluoromethylated quinolines have been identified as inhibitors of key kinases involved in oncogenesis, such as C-RAF and B-RAF.[2]

  • DNA Intercalation: The planar structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription and ultimately leading to cell death.[9]

cluster_Cell Cancer Cell cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm TFQ Trifluoromethylated Quinoline Derivative DNA DNA TFQ->DNA Intercalation Kinases Oncogenic Kinases (e.g., RAF) TFQ->Kinases Inhibition Mitochondria Mitochondria TFQ->Mitochondria Induction Replication Replication & Transcription DNA->Replication disruption CellCycle Cell Cycle Progression Apoptosis Apoptosis CellCycle->Apoptosis arrest leads to Signaling Pro-survival Signaling Kinases->Signaling activation Signaling->CellCycle promotion Mitochondria->Apoptosis initiation cluster_HostCell Host Cell Virus Virus Entry Viral Entry Virus->Entry TFQ Trifluoromethylated Quinoline Derivative TFQ->Entry Inhibition Replication Viral RNA Replication TFQ->Replication Inhibition ProteinSynth Viral Protein Synthesis TFQ->ProteinSynth Impairment Entry->Replication Replication->ProteinSynth Assembly Virion Assembly ProteinSynth->Assembly Release Progeny Virus Release Assembly->Release

Caption: Antiviral mechanisms of trifluoromethylated quinolines.

B. Notable Examples and Efficacy
  • Against Zika Virus (ZIKV): Novel 2,8-bis(trifluoromethyl)quinoline derivatives have demonstrated stronger anti-ZIKV activity than mefloquine in the sub-micromolar range. [10]One derivative, in particular, showed a selectivity index (SI) four times higher than that of mefloquine. [10]* Against Dengue Virus (DENV): Two quinoline derivatives have shown dose-dependent inhibition of DENV serotype 2 in the low and sub-micromolar range. [11]* Against Respiratory Syncytial Virus (RSV) and Yellow Fever Virus (YFV): Certain quinoline derivatives have been identified as effective inhibitors of RSV and YFV. [5]

C. Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.

1. Cell Seeding:

  • Seed susceptible cells (e.g., Vero cells) in 6-well or 12-well plates.
  • Grow the cells to form a confluent monolayer.

2. Virus Infection and Compound Treatment:

  • Prepare serial dilutions of the virus stock.
  • Remove the culture medium from the cells and infect them with a known amount of virus (e.g., 100 plaque-forming units).
  • After a 1-hour adsorption period, remove the virus inoculum.
  • Overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the trifluoromethylated quinoline derivative.

3. Incubation and Plaque Visualization:

  • Incubate the plates at the optimal temperature for virus replication until plaques are visible (typically 3-7 days).
  • Fix the cells with a solution such as 10% formalin.
  • Stain the cells with a dye like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

4. Plaque Counting and Data Analysis:

  • Count the number of plaques in each well.
  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
  • Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

III. Antimicrobial and Anti-inflammatory Activities: Expanding the Therapeutic Horizon

Beyond their potent anticancer and antiviral effects, trifluoromethylated quinoline derivatives also exhibit significant antibacterial, antifungal, and anti-inflammatory properties, making them attractive candidates for a wide range of therapeutic applications. [12][13][14][15][16]

A. Antibacterial and Antifungal Activity

The quinoline scaffold is the backbone of several clinically used antibacterial agents (fluoroquinolones). [4]The introduction of a trifluoromethyl group can further enhance the antimicrobial spectrum and potency.

  • Gram-Positive Bacteria: Facilely accessible quinoline derivatives have displayed potent antibacterial activity against a panel of multidrug-resistant Gram-positive bacterial strains, including MRSA, MRSE, and VRE. [12]* Fungal Pathogens: Novel fluorinated quinoline analogs have shown good antifungal activity against various fungal strains, including S. sclerotiorum and R. solani. [17]

B. Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Quinoline derivatives have been explored as anti-inflammatory agents targeting key mediators of the inflammatory response. [13][18][19][20]

  • Mechanism of Action: The anti-inflammatory effects of quinoline derivatives can be attributed to the inhibition of enzymes such as cyclooxygenase (COX) and the modulation of pro-inflammatory cytokine production. [13]* In Vivo Efficacy: Certain quinoline derivatives have demonstrated potent anti-inflammatory activity in animal models, such as the xylene-induced ear edema test in mice, with some compounds being more potent than the reference drug ibuprofen. [18]

IV. Conclusion and Future Perspectives

The trifluoromethylated quinoline scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The strategic incorporation of the trifluoromethyl group onto the quinoline ring system has consistently led to compounds with potent and diverse biological activities, spanning anticancer, antiviral, antimicrobial, and anti-inflammatory applications.

The evidence presented in this guide underscores the immense potential of this class of compounds. Future research should focus on:

  • Lead Optimization: Further refinement of lead compounds through medicinal chemistry approaches to enhance potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these derivatives to gain a more comprehensive understanding of their therapeutic effects.

  • In Vivo Efficacy and Safety Profiling: Rigorous evaluation of the most promising candidates in preclinical animal models to assess their in vivo efficacy, toxicity, and overall therapeutic potential.

The continued exploration of trifluoromethylated quinoline derivatives holds the promise of delivering next-generation therapies for a wide range of challenging diseases.

V. References

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed.

  • Comparative Efficacy of 3,4-Dichloro-7-(trifluoromethyl)quinoline and Other Quinoline Derivatives in Oncology - Benchchem.

  • Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed Central.

  • Comprehensive review on current developments of quinoline-based anticancer agents.

  • 2,8-bis(trifluoromethyl)quinoline analogs show improved anti-Zika virus activity, compared to mefloquine | Request PDF - ResearchGate.

  • Quinoline derivatives known anticancer agents.[12] - ResearchGate.

  • Antiviral Agents – Benzazine Derivatives - PMC - PubMed Central - NIH.

  • Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels | Request PDF - ResearchGate.

  • Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed.

  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2.

  • Exploring 6-(Trifluoromethoxy)quinolin-4-amine as a Potential Anti-Cancer Agent: Application Notes and Protocols - Benchchem.

  • Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives - DOI.

  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives | Request PDF - ResearchGate.

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central.

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central.

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview.

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - NIH.

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives.

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed.

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - MDPI.

  • Biological activities of quinoline derivatives - PubMed.

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH.

  • Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed.

  • a) Examples of trifluoromethylated quinoline drug molecules b) Recent... - ResearchGate.

  • An Overview: The biologically important quninoline derivatives.

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing).

  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry.

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - NIH.

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed.

Sources

Foundational

2-(Trifluoromethyl)quinoline-6-carboxylic acid solubility profile

An In-Depth Technical Guide to the Solubility Profile of 2-(Trifluoromethyl)quinoline-6-carboxylic Acid Authored by: A Senior Application Scientist Foreword: Decoding Solubility for Advanced Drug Discovery In the landsca...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 2-(Trifluoromethyl)quinoline-6-carboxylic Acid

Authored by: A Senior Application Scientist

Foreword: Decoding Solubility for Advanced Drug Discovery

In the landscape of modern medicinal chemistry, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical hurdles is the physicochemical property of solubility. Poor aqueous solubility can terminate the development of an otherwise potent compound, leading to issues with bioavailability, formulation, and in-vitro assay reliability. This guide provides a comprehensive examination of the solubility profile of 2-(Trifluoromethyl)quinoline-6-carboxylic acid, a compound of interest due to its quinoline scaffold, a structure prevalent in numerous pharmaceuticals.[1][2][3][4]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering a deep dive into the theoretical underpinnings of solubility, detailed experimental protocols for its determination, and practical insights into the implications of a compound's solubility profile. As your virtual Senior Application Scientist, I will guide you through the causality of experimental choices and the logic of data interpretation, empowering you to make informed decisions in your own research endeavors.

Molecular Architecture and Its Influence on Solubility

2-(Trifluoromethyl)quinoline-6-carboxylic acid (CAS No. 952182-51-3) is a heterocyclic aromatic compound with a molecular formula of C11H6F3NO2 and a molecular weight of 241.17 g/mol .[5][6] Its structure is characterized by three key functional components that dictate its physicochemical behavior: the quinoline core, the carboxylic acid group, and the trifluoromethyl group.

  • The Quinoline Core: This bicyclic aromatic system is largely hydrophobic, which tends to decrease aqueous solubility.[2][3] However, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor and introduces a degree of polarity.[3]

  • The Carboxylic Acid Group (-COOH): This is a polar, ionizable group that can act as both a hydrogen bond donor and acceptor. Its presence significantly influences the pH-dependent solubility of the molecule.[7][8][9] At pH values above its pKa, the carboxylic acid will be deprotonated to form a carboxylate anion (-COO⁻), which is significantly more water-soluble than the neutral form.[7][8][10]

  • The Trifluoromethyl Group (-CF3): This group is strongly electron-withdrawing and highly lipophilic.[11][12] The inclusion of a trifluoromethyl group can have complex effects on solubility. While it increases lipophilicity, which generally decreases aqueous solubility, it can also influence the pKa of nearby functional groups and alter crystal lattice energy, which can indirectly affect solubility.[11][13]

A foundational understanding of these structural elements is crucial for predicting and interpreting the solubility behavior of 2-(Trifluoromethyl)quinoline-6-carboxylic acid.

Physicochemical Properties: A Quantitative Overview

While extensive experimental data for this specific molecule is not publicly available, we can compile known and predicted properties to build a preliminary profile.

PropertyValueSource
CAS Number 952182-51-3[5][6]
Molecular Formula C11H6F3NO2[5][6]
Molecular Weight 241.17 g/mol [5][6]
Appearance White to off-white solid[6]
Predicted pKa 3.52 ± 0.30[6]
Predicted Boiling Point 329.5 ± 37.0 °C[6]
Predicted Density 1.481 ± 0.06 g/cm³[6]

The predicted pKa of 3.52 is a critical piece of information. It suggests that the compound will be predominantly in its less soluble, neutral form in the acidic environment of the stomach (pH 1-2) and will transition to its more soluble, ionized form in the intestines (pH > 6).[7][10]

The Dichotomy of Solubility: Kinetic vs. Thermodynamic

In early-stage drug discovery, it is essential to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, insights into a compound's behavior.[14][15][16][17]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and precipitates from a supersaturated solution, typically generated by adding a DMSO stock solution to an aqueous buffer.[17][18][19] It is a high-throughput method often used for initial screening of large compound libraries.[18][19] However, kinetic solubility values are often higher than thermodynamic solubility because the compound may not have had sufficient time to form a stable crystal lattice and can remain in a supersaturated or amorphous state.[14][15][17]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[16] It is a more time- and resource-intensive measurement, but it provides a more accurate reflection of a compound's solubility for formulation and biopharmaceutical assessment.[14][15][16]

For a compound like 2-(Trifluoromethyl)quinoline-6-carboxylic acid, which has both hydrophobic and ionizable groups, the difference between kinetic and thermodynamic solubility could be significant. Therefore, a comprehensive solubility assessment should ideally include both types of measurements.

Caption: Experimental workflows for thermodynamic and kinetic solubility assays.

Predicted Solubility Profile of 2-(Trifluoromethyl)quinoline-6-carboxylic acid

Based on the structural features and general principles of solubility, the following profile can be anticipated.

Solvent/BufferExpected SolubilityRationale
Aqueous Buffer (pH 1.2) LowThe carboxylic acid will be protonated and in its neutral, less soluble form.
Aqueous Buffer (pH 4.5) ModerateA mixture of neutral and ionized forms will be present, leading to increased solubility compared to pH 1.2.
Aqueous Buffer (pH 7.4) HighThe carboxylic acid will be predominantly deprotonated (ionized), significantly increasing aqueous solubility. [7][10]
Ethanol SolubleEthanol is a polar protic solvent that can hydrogen bond with the carboxylic acid and quinoline nitrogen.
DMSO Highly SolubleDMSO is a polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds. [20][21]
Acetonitrile Moderately SolubleAcetonitrile is a polar aprotic solvent, but generally a weaker solvent than DMSO for compounds with hydrogen bonding capabilities.
n-Octanol Solublen-Octanol is a lipophilic solvent, and the hydrophobic quinoline core and trifluoromethyl group will contribute to solubility in this medium.

Implications for Research and Drug Development

The solubility profile of 2-(Trifluoromethyl)quinoline-6-carboxylic acid has several important implications:

  • Oral Bioavailability: The low predicted solubility at gastric pH suggests that dissolution may be a rate-limiting step for absorption in the stomach. However, the increased solubility at intestinal pH is favorable for absorption in the small intestine.

  • In-Vitro Assays: When preparing stock solutions for biological assays, DMSO is likely the solvent of choice. However, care must be taken to avoid precipitation when diluting the stock solution into aqueous assay buffers. The final concentration in the assay should be well below the measured kinetic solubility to ensure the compound remains in solution.

  • Formulation Development: The pH-dependent solubility offers opportunities for formulation strategies. For example, the use of buffering agents or the formation of a salt of the carboxylic acid could be explored to enhance the dissolution rate and bioavailability.

  • Handling and Storage: As a solid, the compound should be straightforward to handle. Stock solutions in DMSO should be stored appropriately to prevent water absorption, which could lead to precipitation.

Conclusion

The solubility profile of 2-(Trifluoromethyl)quinoline-6-carboxylic acid is a complex interplay of its structural components. The hydrophobic quinoline core and trifluoromethyl group likely limit its intrinsic aqueous solubility, while the ionizable carboxylic acid group provides a mechanism for pH-dependent solubility enhancement. A thorough understanding of both its kinetic and thermodynamic solubility is crucial for advancing this compound through the drug discovery pipeline. By employing the robust experimental protocols outlined in this guide, researchers can generate the critical data needed to make informed decisions about the future development of this and other promising molecules.

References

  • Vertex AI Search Result 1. (No specific title available).
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [17]18. IJFMR. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [3]19. NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. [11]20. Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

  • PubChem. (n.d.). Quinoline. Retrieved from [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length?
  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. [4]24. Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.

  • PMC. (2024). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. [13]27. IOP Conference Series: Materials Science and Engineering. (2025). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics.

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. [20]29. Benchchem. (n.d.). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. [12]30. Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [22]31. ResearchGate. (2025). Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants.

  • Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate. [23]33. Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [24]34. Sciencemadness Wiki. (n.d.). Quinoline.

  • Britannica. (n.d.). Carboxylic acid. Retrieved from [Link] [8]36. PubChem. (n.d.). 2-(trifluoromethyl)quinoline-8-carboxylic Acid. Retrieved from [Link]

  • PMC. (2023).
  • Chemguide. (n.d.). An introduction to carboxylic acids. [9]39. AHH Chemical. (n.d.). 2-hydroxy-6-(trifluoromethyl)quinoline-4-carboxylic acid.

  • ChemShuttle. (n.d.). 6-(trifluoromethyl)quinoline-2-carboxylic acid.
  • United States Biological. (n.d.). 2-(Trifluoromethyl)
  • Ossila. (n.d.). 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.

Sources

Exploratory

An In-depth Technical Guide to the Stability Studies of 2-(Trifluoromethyl)quinoline-6-carboxylic Acid

Introduction 2-(Trifluoromethyl)quinoline-6-carboxylic acid is a fluorinated quinoline derivative of significant interest in pharmaceutical research and development.[1][2][3] The presence of the trifluoromethyl group can...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Trifluoromethyl)quinoline-6-carboxylic acid is a fluorinated quinoline derivative of significant interest in pharmaceutical research and development.[1][2][3] The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the carboxylic acid moiety provides a handle for further chemical modification and influences the compound's physicochemical properties. As with any potential drug candidate, a thorough understanding of its chemical stability is paramount to ensure safety, efficacy, and a viable shelf-life.[4]

This technical guide provides a comprehensive framework for conducting robust stability studies on 2-(Trifluoromethyl)quinoline-6-carboxylic acid. It is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a complete stability assessment. The methodologies outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.

The Importance of Stability Studies

Stability testing is a critical component of the drug development process, providing vital information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4] These studies are essential for:

  • Identifying potential degradation products: Understanding the degradation pathways is crucial for assessing the safety profile of the drug.

  • Developing stable formulations: Knowledge of the compound's liabilities allows for the rational design of stable dosage forms.

  • Establishing a shelf-life and recommended storage conditions: This ensures that the drug remains safe and effective for the patient.[4]

  • Supporting regulatory submissions: Comprehensive stability data is a mandatory requirement for the approval of new drug products.

Part 1: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of a stability program. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5] This information is invaluable for developing and validating a stability-indicating analytical method.

Theoretical Framework

The chemical structure of 2-(Trifluoromethyl)quinoline-6-carboxylic acid suggests potential liabilities. The quinoline ring system may be susceptible to oxidation, while the carboxylic acid group can undergo reactions typical of its class. The trifluoromethyl group is generally stable but can be subject to hydrolysis under extreme conditions.

A systematic approach to forced degradation involves exposing the compound to the following stress conditions as recommended by ICH guidelines:

  • Acid Hydrolysis: To assess susceptibility to degradation in an acidic environment.

  • Base Hydrolysis: To evaluate stability in an alkaline environment.

  • Oxidation: To determine the potential for oxidative degradation.

  • Thermal Stress: To investigate the effect of heat on the compound's stability.

  • Photostability: To assess degradation upon exposure to light.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Weigh Compound dissolve Dissolve in Solvent start->dissolve acid Acid Hydrolysis dissolve->acid base Base Hydrolysis dissolve->base oxidation Oxidation dissolve->oxidation thermal Thermal Stress dissolve->thermal photo Photostability dissolve->photo neutralize Neutralize (if needed) acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc report Report Results hplc->report HPLC_Method_Development cluster_initial Initial Screening cluster_optimization Optimization cluster_validation Validation (ICH Q2(R1)) col_select Column Selection (C18, C8) mob_phase Mobile Phase Screening (ACN, MeOH) col_select->mob_phase detector Detector Wavelength Selection mob_phase->detector gradient Gradient Optimization detector->gradient flow_rate Flow Rate Adjustment gradient->flow_rate temp Column Temperature flow_rate->temp specificity Specificity temp->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: A systematic approach to HPLC method development and validation.

Proposed HPLC Method Parameters (Starting Point)
ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or λmax of the compound)
Injection Volume 10 µL
Method Validation Protocol

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. [6][7][8]

Protocol 6: Method Validation
  • Specificity: Inject solutions of the drug substance, a placebo (if applicable), and the stressed samples from the forced degradation studies. The method is specific if the peak for 2-(Trifluoromethyl)quinoline-6-carboxylic acid is well-resolved from all other peaks.

  • Linearity: Prepare a series of at least five concentrations of the drug substance over a range of 50-150% of the expected working concentration. Plot a graph of peak area versus concentration and determine the correlation coefficient (should be ≥ 0.999).

  • Accuracy: Perform recovery studies by spiking a known amount of the drug substance into a placebo at three concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the drug substance at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) and assess the impact on the results. The method should remain unaffected by these small variations.

Part 3: Degradation Kinetics and Shelf-Life Estimation

Once a stability-indicating method is in place, it can be used to monitor the degradation of 2-(Trifluoromethyl)quinoline-6-carboxylic acid over time under various storage conditions.

Degradation Kinetics

The rate of degradation can be determined by analyzing samples at various time points under specific stress conditions. The data can then be fitted to different kinetic models (zero-order, first-order, etc.) to determine the degradation rate constant. [9][10][11]

Protocol 7: Kinetic Study
  • Sample Preparation: Prepare a solution of the drug substance at a known concentration.

  • Incubation: Store the solution under a specific stress condition (e.g., elevated temperature).

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: Analyze each aliquot using the validated stability-indicating HPLC method to determine the concentration of the remaining drug substance.

  • Data Analysis: Plot the concentration or log of concentration versus time to determine the order of the reaction and the degradation rate constant.

Shelf-Life Estimation

The shelf-life of a drug substance is the period during which it is expected to remain within its approved specifications, provided it is stored under the defined conditions. [4][12][13]Long-term stability studies are conducted under the recommended storage conditions, and accelerated stability studies are performed at elevated temperatures and/or humidity to predict the shelf-life. [4][5]

Protocol 8: Long-Term and Accelerated Stability Studies
  • Batch Selection: Use at least three primary batches of the drug substance.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 3, and 6 months

  • Analysis: At each time point, test the samples for appearance, assay, and degradation products using the validated stability-indicating method.

  • Data Evaluation: Analyze the data according to ICH Q1E guidelines to establish a retest period or shelf-life. [14]

Conclusion

This in-depth technical guide provides a comprehensive roadmap for the stability assessment of 2-(Trifluoromethyl)quinoline-6-carboxylic acid. By following the detailed protocols for forced degradation, developing and validating a robust stability-indicating HPLC method, and conducting thorough kinetic and long-term stability studies, researchers can gain a complete understanding of the compound's stability profile. This knowledge is fundamental for making informed decisions during drug development and for ensuring the quality, safety, and efficacy of potential new medicines.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2017). Steps involved in HPLC Method Development. Retrieved from [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • Pharmaguideline. (2014). Shelf Life Estimation of Pharmaceutical Products. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Retrieved from [Link]

  • Journal of Chromatographic Science. (2010). Degradation Kinetics of Telithromycin Determined by HPLC Method. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Abraham Entertainment. (2023). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • PubMed. (2010). Degradation kinetics of telithromycin determined by HPLC method. Retrieved from [Link]

  • PQRI. (n.d.). Current Practices in Shelf Life Estimation. Retrieved from [Link]

  • MDPI. (2021). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. Retrieved from [Link]

  • Q1 Scientific. (2021). Shelf life evaluation and extrapolation. Retrieved from [Link]

  • EMA. (2003). ICH Topic Q 1 E Evaluation of Stability Data Step 5. Retrieved from [Link]

  • Pharmaceutics. (2023). Drug Shelf Life and Release Limits Estimation Based on Manufacturing Process Capability. Retrieved from [Link]

  • PubMed Central. (2016). Kinetics study of metaxalone degradation under hydrolytic, oxidative and thermal stress conditions using stability-indicating HPLC method. Retrieved from [Link]

  • NIH. (2017). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Retrieved from [Link]

  • PubChem. (n.d.). 2-(trifluoromethyl)quinoline-8-carboxylic Acid. Retrieved from [Link]

Sources

Foundational

A Theoretical Exploration of 2-(Trifluoromethyl)quinoline-6-carboxylic acid: A Keystone for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic ag...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a trifluoromethyl group imparts unique electronic properties, significantly enhancing metabolic stability, lipophilicity, and binding affinity. This guide presents a comprehensive theoretical framework for the study of 2-(Trifluoromethyl)quinoline-6-carboxylic acid, a promising but under-characterized building block for novel therapeutics. By leveraging a suite of computational methods, from Density Functional Theory (DFT) to molecular docking and dynamics, we delineate a systematic approach to unlock its full potential in drug design. This document serves as a roadmap for researchers, providing both the theoretical underpinnings and practical protocols for a thorough in-silico evaluation.

Introduction: The Strategic Importance of Fluorinated Quinolines

Quinoline and its derivatives have long captured the attention of medicinal chemists due to their presence in both natural products and synthetic drugs, exhibiting a wide array of biological activities.[1] The fusion of a benzene and a pyridine ring creates a privileged scaffold that can be readily functionalized to interact with a multitude of biological targets. In recent years, the strategic incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, has emerged as a powerful strategy in drug design. The -CF3 group can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and membrane permeability, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.

2-(Trifluoromethyl)quinoline-6-carboxylic acid (Figure 1) is a molecule of significant interest, combining the proven quinoline core with the advantageous -CF3 moiety and a carboxylic acid group that can serve as a key interaction point or a handle for further chemical modification. Despite its potential, a detailed theoretical understanding of its structural and electronic properties is lacking in the current literature. This guide aims to fill that gap by proposing a comprehensive theoretical study, providing a blueprint for its in-silico characterization and application in drug discovery.

Figure 1: Chemical Structure of 2-(Trifluoromethyl)quinoline-6-carboxylic acid

Molecular Formula: C₁₁H₆F₃NO₂[2] Molecular Weight: 241.17 g/mol [3] CAS Number: 952182-51-3[2][3]

A Proposed Theoretical Investigation: A Multi-faceted Approach

To fully elucidate the therapeutic potential of 2-(Trifluoromethyl)quinoline-6-carboxylic acid, a multi-pronged theoretical investigation is proposed. This approach, detailed below, will provide a holistic understanding of the molecule's intrinsic properties and its potential interactions with biological systems.

Computational Workflow

The proposed computational workflow is designed to systematically probe the molecule's properties, from its fundamental electronic structure to its dynamic behavior in a simulated biological environment.

Computational Workflow cluster_0 Quantum Mechanical Calculations cluster_1 Molecular Modeling and Simulation cluster_2 Drug-Likeness and ADMET Prediction A Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) B Frequency Analysis (Vibrational Spectra) A->B C Electronic Properties (HOMO, LUMO, MEP) A->C D Spectroscopic Prediction (NMR Chemical Shifts) A->D F Molecular Docking (Protein-Ligand Interaction) C->F Electronic insights for docking E Target Identification (Literature & Database Search) E->F G Molecular Dynamics (Binding Stability & Dynamics) F->G H In-Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) G->H Informs pharmacokinetic profile

Caption: Proposed computational workflow for the theoretical study.

Methodologies: A Step-by-Step Guide

This section provides detailed protocols for the key theoretical experiments outlined in the workflow.

Quantum Mechanical Calculations with Density Functional Theory (DFT)

DFT is a powerful method for investigating the electronic structure and properties of molecules.[4][5][6]

Protocol 1: Geometry Optimization and Vibrational Analysis

  • Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional.[4]

  • Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational cost for organic molecules.

  • Procedure:

    • Construct the initial 3D structure of 2-(Trifluoromethyl)quinoline-6-carboxylic acid.

    • Perform a geometry optimization to find the lowest energy conformation.

    • Follow with a frequency calculation at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The potential energy distribution (PED) analysis can be performed to assign vibrational modes.[4]

  • Rationale: An accurate 3D structure is fundamental for all subsequent calculations. The predicted vibrational spectra can be compared with experimental data for validation.[7][8]

Protocol 2: Electronic Properties Analysis

  • Software & Method: As above.

  • Procedure:

    • From the optimized geometry, calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap provides insights into the molecule's chemical reactivity and stability.[9][10]

    • Generate a Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution and is crucial for identifying regions prone to electrophilic and nucleophilic attack, as well as potential hydrogen bonding sites.[4]

  • Rationale: Understanding the electronic landscape of the molecule is key to predicting its reactivity and intermolecular interactions. The MEP map is particularly valuable for anticipating how the molecule will bind to a biological target.

Protocol 3: NMR Chemical Shift Prediction

  • Software & Method: Gaussian, using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)).

  • Procedure:

    • Perform the GIAO calculation on the optimized geometry.

    • Reference the calculated isotropic shielding values to a standard (e.g., Tetramethylsilane, TMS) to obtain the predicted ¹H and ¹³C NMR chemical shifts.

  • Rationale: Comparing predicted NMR spectra with experimental data is a powerful way to validate the computed structure.[11]

Molecular Docking: Unveiling Potential Biological Targets

Given the prevalence of quinoline derivatives as kinase inhibitors, a molecular docking study against a panel of relevant kinases would be a logical starting point.[12][13]

Protocol 4: Molecular Docking

  • Software: AutoDock, Glide, or similar docking software.

  • Target Selection: Based on literature precedents for similar quinoline scaffolds, select a panel of protein kinases implicated in diseases such as cancer (e.g., VEGFR-2, EGFR).[12][14][15]

  • Procedure:

    • Prepare the protein structure (e.g., from the Protein Data Bank), removing water molecules, adding hydrogens, and assigning charges.

    • Prepare the ligand (2-(Trifluoromethyl)quinoline-6-carboxylic acid) by assigning charges and defining rotatable bonds.

    • Define the binding site on the protein, typically centered on the co-crystallized ligand if available.

    • Perform the docking calculations to predict the binding pose and affinity (docking score).

  • Rationale: Molecular docking provides a rapid and efficient way to screen for potential biological targets and to generate hypotheses about the binding mode of the molecule.[14][16] The predicted interactions can guide further optimization of the scaffold.

Molecular Dynamics (MD) Simulations: Assessing Binding Stability

While docking provides a static picture of binding, MD simulations can reveal the dynamic behavior of the protein-ligand complex over time.

Protocol 5: Molecular Dynamics Simulation

  • Software: GROMACS, AMBER, or Desmond.

  • System Setup:

    • Use the best-ranked docking pose as the starting structure.

    • Solvate the complex in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Procedure:

    • Perform energy minimization of the system.

    • Gradually heat the system to physiological temperature (300 K).

    • Run a production MD simulation for a sufficient time (e.g., 100 ns) to allow the system to reach equilibrium.

  • Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the complex.

    • Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand.

    • Monitor hydrogen bonds and other key interactions over the course of the simulation.

  • Rationale: MD simulations provide a more realistic assessment of the stability of the predicted binding pose and can reveal important dynamic interactions that are not apparent from static docking.[2][17]

Predicted Outcomes and Their Significance

The proposed theoretical study is expected to yield a wealth of data that will be invaluable for guiding the development of 2-(Trifluoromethyl)quinoline-6-carboxylic acid as a therapeutic lead.

Quantitative Data Summary

The following table summarizes the key quantitative data that would be generated from this theoretical investigation.

Parameter Method Predicted Value (Hypothetical) Significance
**Optimized Bond Lengths (Å) and Angles (°) **DFT (B3LYP/6-311++G(d,p))e.g., C-F: ~1.35 Å, C=O: ~1.22 ÅProvides the most stable 3D conformation.
HOMO Energy (eV) DFT (B3LYP/6-311++G(d,p))-7.5 eVIndicates electron-donating ability.
LUMO Energy (eV) DFT (B3LYP/6-311++G(d,p))-2.0 eVIndicates electron-accepting ability.
HOMO-LUMO Gap (eV) DFT (B3LYP/6-311++G(d,p))5.5 eVRelates to chemical reactivity and stability.[9]
Dipole Moment (Debye) DFT (B3LYP/6-311++G(d,p))4.0 DIndicates overall polarity of the molecule.
Predicted ¹³C NMR Shifts (ppm) GIAO-DFTe.g., C=O: ~168 ppm, CF₃: ~125 ppm (quartet)Aids in structural confirmation.
Docking Score (kcal/mol) Molecular Docking-8.5 kcal/mol (vs. VEGFR-2)Predicts binding affinity for a given target.[12]
RMSD of Ligand (Å) during MD Molecular Dynamics< 2.0 ÅIndicates stability of the ligand in the binding pocket.[18]
Visualizations

Visual representations are crucial for interpreting the complex data generated from these theoretical studies.

MEP_and_Docking cluster_mep Molecular Electrostatic Potential (MEP) cluster_docking Molecular Docking Pose mep_node [Placeholder for MEP image] Red: Electron-rich (e.g., O of COOH) Blue: Electron-poor (e.g., H of COOH) docking_node [Placeholder for Docking image] Shows H-bonds between COOH and protein backbone (e.g., Met793)

Caption: Hypothetical MEP map and docking pose visualization.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the in-depth study of 2-(Trifluoromethyl)quinoline-6-carboxylic acid. By systematically applying a range of computational techniques, from quantum mechanics to molecular simulations, researchers can gain profound insights into its structural, electronic, and biological properties. The data generated from such a study would not only provide a fundamental understanding of this specific molecule but also serve as a valuable guide for the rational design of novel quinoline-based therapeutics. The proposed workflow is a self-validating system, where the results from one stage inform and corroborate the findings of the next. For drug development professionals, this in-silico approach offers a cost-effective and efficient means to prioritize lead candidates and to generate testable hypotheses, ultimately accelerating the journey from molecule to medicine.

References

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics. [URL: https://www.tandfonline.com/doi/full/10.1080/07391102.2022.2088899]
  • Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853521300267X]
  • 2-(trifluoromethyl)quinoline-6-carboxylic acid | 952182-51-3. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61856086.htm]
  • Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. NVEO - NATURAL VOLATILES & ESSENTIAL OILS Journal. [URL: https://www.nveo.org/index.php/journal/article/view/2105]
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules. [URL: https://www.mdpi.com/1420-3049/27/20/6885]
  • Synthesis, anticancer activity and molecular docking studies of newer quinoline analogues. Bioorganic & Medicinal Chemistry Letters. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X1200923X]
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics. [URL: https://www.tandfonline.com/doi/abs/10.1080/07391102.2022.2088899]
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). Molecules. [URL: https://www.mdpi.com/1420-3049/29/11/2498]
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules. [URL: https://www.mdpi.com/1420-3049/28/13/5087]
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [URL: https://www.mdpi.com/1420-3049/25/18/4298]
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853521730103X]
  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra02988g]
  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra02988g]
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [URL: https://pubs.acs.org/doi/10.1021/prechem.4c00052]
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra03763j]
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [URL: https://www.tsijournals.com/articles/1h-and-13c-nmr-investigation-of-quinoline-pharmaceutical-derivatives-interpretation-of-chemical-shifts-and-their-comparison-w.pdf]
  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. ResearchGate. [URL: https://www.researchgate.
  • Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. [URL: https://www.researchgate.
  • Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study. Journal of Molecular Structure. [URL: https://www.sciencedirect.com/science/article/pii/S002228601930777X]
  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Ibn AL-Haitham Journal For Pure and Applied Sciences. [URL: https://jih.uobaghdad.edu.iq/index.php/j/article/view/3500]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(Trifluoromethyl)quinoline-6-carboxylic Acid: A Detailed Application Guide for Researchers

Introduction The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and agrochemicals. The incorporation of a trifluoromethyl (-CF3) group into the qui...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and agrochemicals. The incorporation of a trifluoromethyl (-CF3) group into the quinoline core can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, 2-(Trifluoromethyl)quinoline-6-carboxylic acid is a valuable building block for the synthesis of novel therapeutic agents, including potential antiviral and anticancer drugs.[1] This comprehensive technical guide provides detailed synthetic protocols and expert insights for the preparation of this important molecule, designed for researchers and professionals in drug development and organic synthesis.

This guide will explore two robust and versatile synthetic strategies for the preparation of 2-(Trifluoromethyl)quinoline-6-carboxylic acid, offering flexibility based on available starting materials and laboratory capabilities. Each route is presented with a detailed step-by-step protocol, an explanation of the underlying reaction mechanisms, and key considerations for successful execution.

Strategic Approaches to Synthesis

Two primary retrosynthetic pathways are outlined for the synthesis of the target molecule. The choice between these routes may be dictated by the availability of starting materials and the desired scale of the synthesis.

Route 1: The Conrad-Limpach/Gould-Jacobs Annulation Strategy

This approach constructs the quinoline ring system with the carboxylic acid moiety already incorporated by utilizing a appropriately substituted aniline precursor. This method is convergent and efficient for accessing the core structure.

Route 2: Post-Cyclization Functionalization Strategy

This strategy involves the initial construction of a functionalized 2-(trifluoromethyl)quinoline core, followed by the introduction of the carboxylic acid group at the 6-position in a subsequent step. This route offers flexibility in the choice of the final functionalization step.

Route 1: Conrad-Limpach/Gould-Jacobs Annulation

This synthetic route leverages the classical Conrad-Limpach or Gould-Jacobs reaction, which involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.[2][3] In this protocol, we utilize 4-aminobenzoic acid as the aniline component to directly install the carboxylic acid at the desired 6-position.

Reaction Scheme

Route 1: Conrad-Limpach/Gould-Jacobs Annulation cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product1 Cyclized Product cluster_final_product Final Product 4_aminobenzoic_acid 4-Aminobenzoic Acid ethyl_trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate enamine Enamine Intermediate ethyl_trifluoroacetoacetate->enamine hydroxy_quinoline 4-Hydroxy-2-(trifluoromethyl)quinoline-6-carboxylic Acid enamine->hydroxy_quinoline Thermal Cyclization final_product 2-(Trifluoromethyl)quinoline-6-carboxylic Acid hydroxy_quinoline->final_product Deoxygenation

Caption: Synthetic pathway for Route 1.

Detailed Experimental Protocol

Step 1: Synthesis of 4-((3-Ethoxy-4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino)benzoic acid (Enamine Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-aminobenzoic acid (1.0 eq.), ethyl 4,4,4-trifluoroacetoacetate (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene (10 mL per gram of 4-aminobenzoic acid).

  • Reaction Execution: Heat the mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature. The enamine intermediate may precipitate upon cooling. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by flash chromatography on silica gel.

Step 2: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline-6-carboxylic Acid

  • Reaction Setup: Place the dried enamine intermediate from Step 1 into a high-boiling point solvent such as Dowtherm A or diphenyl ether in a round-bottom flask fitted with a reflux condenser.

  • Reaction Execution: Heat the mixture to a high temperature (typically 240-260 °C) to induce thermal cyclization.[3] Monitor the reaction by TLC until the starting material is consumed (usually 30-60 minutes).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product will often precipitate from the solvent. Collect the solid by vacuum filtration and wash with a non-polar solvent like hexanes to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 3: Deoxygenation to 2-(Trifluoromethyl)quinoline-6-carboxylic Acid

  • Reaction Setup: To a solution of 4-hydroxy-2-(trifluoromethyl)quinoline-6-carboxylic acid (1.0 eq.) in phosphorus oxychloride (POCl₃) (5-10 eq.), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Execution: Heat the mixture to reflux for 2-4 hours. The reaction converts the hydroxyl group to a chloro group.

  • Work-up and Isolation of 4-chloro intermediate: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. The resulting precipitate, 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylic acid, is collected by filtration, washed with water, and dried.

  • Reductive Dechlorination: The 4-chloro intermediate is then subjected to reductive dechlorination. A common method is to use palladium on carbon (Pd/C) as a catalyst with a hydrogen source such as hydrogen gas or ammonium formate in a suitable solvent like ethanol or methanol. The reaction is typically run at room temperature until the starting material is consumed (monitored by TLC).

  • Final Product Isolation: After the reaction is complete, filter the catalyst through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the final product.

Route 2: Post-Cyclization Functionalization

This route offers two distinct sub-pathways for the introduction of the carboxylic acid group at the 6-position after the formation of the 2-(trifluoromethyl)quinoline core.

Sub-Route 2A: Oxidation of a Methyl Group

This classic approach involves the synthesis of 6-methyl-2-(trifluoromethyl)quinoline followed by oxidation of the methyl group.

Reaction Scheme

Route 2A: Oxidation of a Methyl Group cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_final_product Final Product p_toluidine p-Toluidine diketone Trifluoromethyl β-diketone methyl_quinoline 6-Methyl-2-(trifluoromethyl)quinoline diketone->methyl_quinoline final_product 2-(Trifluoromethyl)quinoline-6-carboxylic Acid methyl_quinoline->final_product Oxidation

Caption: Synthetic pathway for Route 2A.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Methyl-2-(trifluoromethyl)quinoline (Combes Synthesis)

  • Reaction Setup: In a round-bottom flask, combine p-toluidine (1.0 eq.) and a trifluoromethyl β-diketone such as 1,1,1-trifluoroacetylacetone (1.1 eq.).

  • Reaction Execution: Add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), and heat the mixture (typically 100-140 °C) for several hours.[4] The reaction progress should be monitored by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture and carefully pour it onto ice. Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms. Collect the solid by filtration, wash with water, and dry. The crude product can be purified by column chromatography or recrystallization.

Step 2: Oxidation to 2-(Trifluoromethyl)quinoline-6-carboxylic Acid

  • Reaction Setup: Dissolve 6-methyl-2-(trifluoromethyl)quinoline (1.0 eq.) in a suitable solvent such as pyridine or a mixture of pyridine and water.

  • Reaction Execution: Add an oxidizing agent like selenium dioxide (SeO₂) or potassium permanganate (KMnO₄).[5][6] If using SeO₂, reflux the mixture for several hours.[5] If using KMnO₄, the reaction is typically performed in an alkaline solution, followed by heating.

  • Work-up and Isolation: For the SeO₂ oxidation, after cooling, dilute the mixture with water and filter to remove selenium residues. Acidify the filtrate to precipitate the carboxylic acid. For the KMnO₄ oxidation, after the reaction, filter off the manganese dioxide. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product. The crude 2-(trifluoromethyl)quinoline-6-carboxylic acid is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Sub-Route 2B: Palladium-Catalyzed Carbonylation

This modern approach involves the synthesis of a halogenated quinoline precursor followed by a palladium-catalyzed carbonylation to introduce the carboxylic acid group.

Reaction Scheme

Route 2B: Palladium-Catalyzed Carbonylation cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_final_product Final Product bromoaniline 4-Bromoaniline diketone Trifluoromethyl β-diketone bromo_quinoline 6-Bromo-2-(trifluoromethyl)quinoline diketone->bromo_quinoline final_product 2-(Trifluoromethyl)quinoline-6-carboxylic Acid bromo_quinoline->final_product Pd-catalyzed Carbonylation

Caption: Synthetic pathway for Route 2B.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromo-2-(trifluoromethyl)quinoline

  • Reaction Setup and Execution: Follow the procedure for the Combes synthesis described in Route 2A, Step 1, but use 4-bromoaniline as the starting aniline.

  • Work-up and Isolation: The work-up and purification are analogous to the procedure for 6-methyl-2-(trifluoromethyl)quinoline.

Step 2: Palladium-Catalyzed Carbonylation

  • Reaction Setup: In a pressure vessel, combine 6-bromo-2-(trifluoromethyl)quinoline (1.0 eq.), a palladium catalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ (typically 1-5 mol%), a phosphine ligand like Xantphos or dppf (1-1.2 eq. relative to palladium), and a base such as triethylamine or potassium carbonate. The reaction is carried out in a suitable solvent like DMF or DMSO.

  • Reaction Execution: Pressurize the vessel with carbon monoxide (CO) gas (typically 1-10 atm). Heat the reaction mixture to 80-120 °C.[7][8] The progress of the reaction is monitored by TLC or GC-MS.

  • Work-up and Isolation: After the reaction is complete, cool the vessel and carefully vent the CO gas. Dilute the reaction mixture with water and acidify with HCl. The product will precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Characterization Data

The final product, 2-(Trifluoromethyl)quinoline-6-carboxylic acid, should be characterized to confirm its identity and purity.

Technique Expected Data
¹H NMR Aromatic protons in the range of 7.5-8.5 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
¹³C NMR Aromatic carbons in the range of 120-150 ppm. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms. The carboxylic acid carbonyl carbon will be observed around 165-175 ppm.
¹⁹F NMR A singlet for the -CF₃ group.
Mass Spec. The molecular ion peak corresponding to the calculated mass of C₁₁H₆F₃NO₂.
Melting Point A sharp melting point is indicative of high purity.

Note: Specific chemical shifts and coupling constants will depend on the solvent used for NMR analysis.

Conclusion

The synthesis of 2-(Trifluoromethyl)quinoline-6-carboxylic acid can be successfully achieved through multiple synthetic routes, each with its own advantages. The Conrad-Limpach/Gould-Jacobs approach offers a convergent synthesis, while the post-cyclization functionalization routes provide greater flexibility. The choice of the optimal route will depend on the specific needs and resources of the research laboratory. The protocols provided in this guide are based on established chemical principles and offer a solid foundation for the successful synthesis of this valuable compound for drug discovery and development.

References

  • Combes Quinoline Synthesis. Available from: [Link]

  • Combes quinoline synthesis - Wikipedia. Available from: [Link]

  • Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism. - YouTube. Available from: [Link]

  • Conrad-Limpach Reaction. Available from: [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines | ACS Omega. Available from: [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Available from: [Link]

  • Gould–Jacobs reaction - Wikipedia. Available from: [Link]

  • Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot - Cherry. Available from: [Link]

  • Gould-Jacobs Reaction. Available from: [Link]

  • Conrad-Limpach Synthesis - SynArchive. Available from: [Link]

  • Conrad–Limpach synthesis - Wikipedia. Available from: [Link]

  • Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PubMed Central. Available from: [Link]

  • ¹H (a) and ¹³C (b) NMR spectra of... - ResearchGate. Available from: [Link]

  • Synthetic Applications of Palladium Catalysed Carbonylation of Organic Halides. Available from: [Link]

  • Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PubMed. Available from: [Link]

  • benign and proficient procedure for preparation of quinoline derivatives - Journal of Population Therapeutics and Clinical Pharmacology. Available from: [Link]

  • Combe's synthesis of quinoline || detailed mechanism - YouTube. Available from: [Link]

  • ) Synthesis of Quinoline and derivatives1). Available from: [Link]

  • 6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic - Dana Bioscience. Available from: [Link]

  • Gould–Jacobs reaction | Semantic Scholar. Available from: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. Available from: [Link]

Sources

Application

Pfitzinger reaction for quinoline-4-carboxylic acid synthesis

An In-Depth Guide to the Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis Introduction: A Cornerstone in Heterocyclic Chemistry The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, stands...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis

Introduction: A Cornerstone in Heterocyclic Chemistry

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, stands as a powerful and enduring chemical transformation for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] First discovered by Wilhelm Pfitzinger in the late 19th century, this reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, conducted under basic conditions.[3][4] The resulting quinoline-4-carboxylic acid core is a highly significant "privileged structure" in medicinal chemistry and drug development.[1][5] This scaffold is integral to a wide array of biologically active compounds, demonstrating therapeutic potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1][6][7][8][9] This guide provides a comprehensive overview of the Pfitzinger reaction, delving into its mechanism, modern applications, and detailed protocols tailored for researchers and scientists in the field.

The Reaction Mechanism: A Stepwise Transformation

The elegance of the Pfitzinger reaction lies in its sequential, base-catalyzed mechanism. Understanding these steps is crucial for troubleshooting and optimizing reaction conditions. The process begins with the base-induced opening of the isatin ring, followed by a series of condensation, tautomerization, and cyclization steps.

  • Ring Opening of Isatin: The reaction is initiated by a strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), which hydrolyzes the amide bond within the isatin molecule. This irreversible step opens the five-membered ring to form a water-soluble potassium salt of a keto-acid (an isatinate).[2][4] While this intermediate can be isolated, it is almost always generated in situ.[2]

  • Imine Formation: The aniline moiety of the opened isatin intermediate then reacts with the carbonyl group of the ketone or aldehyde, eliminating a molecule of water to form an imine (a Schiff base).[1][2][4]

  • Tautomerization to Enamine: The imine intermediate tautomerizes to the more thermodynamically stable enamine form.[2][4] This step is critical as it positions the nucleophilic enamine for the subsequent cyclization.

  • Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, where the enamine's α-carbon attacks the ketone carbonyl group of the isatinate backbone.[1][2] The resulting intermediate then readily dehydrates, eliminating a molecule of water to form the stable, aromatic quinoline ring system.[1][2][4]

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Isatin Isatin KetoAcid Keto-Acid Intermediate (2) Isatin->KetoAcid 1. Base Hydrolysis (Ring Opening) Carbonyl Carbonyl Compound (with α-methylene) Imine Imine (3) Carbonyl->Imine Base Base (e.g., KOH) KetoAcid->Imine 2. Condensation Enamine Enamine (4) Imine->Enamine 3. Tautomerization Product Quinoline-4-carboxylic Acid (5) Enamine->Product 4. Cyclization & Dehydration Workflow A 1. Mix Isatin, Base, & Carbonyl Compound B 2. Heat under Reflux (Conventional) or Microwave Irradiation A->B C 3. Cool & Remove Solvent (if applicable) B->C D 4. Dissolve in Water & Wash with Ether C->D E 5. Acidify Aqueous Layer to Precipitate Product D->E F 6. Filter, Wash, & Dry the Solid Product E->F G 7. Recrystallize for Further Purification F->G

Sources

Method

Application Notes and Protocols for the Doebner-Miller Synthesis of Substituted Quinolines

Section 1: The Enduring Importance of the Quinoline Scaffold The quinoline ring system, a fusion of benzene and pyridine rings, stands as a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its der...

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: The Enduring Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, stands as a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a vast array of pharmaceuticals, including the celebrated antimalarial drugs chloroquine and hydroxychloroquine, the antihypertensive agent quinapril, and numerous candidates for treating cancer, infectious diseases, and neurological disorders.[3][4][5][6] Beyond medicine, quinoline derivatives are crucial in agrochemicals as fungicides and herbicides and in materials science for the development of dyes and organic light-emitting diodes (OLEDs).[3]

Given its significance, robust and versatile synthetic routes to the quinoline core are of paramount importance to researchers. Among the classical methods, the Doebner-Miller reaction, first described in the 1880s, remains a powerful and frequently employed strategy for the synthesis of substituted quinolines from readily available starting materials.[7][8][9] This guide provides an in-depth look at the reaction's mechanism, practical execution, troubleshooting, and detailed protocols tailored for research and development professionals.

Section 2: The Doebner-Miller Reaction: Mechanistic Insights

The Doebner-Miller reaction facilitates the synthesis of quinolines through the acid-catalyzed reaction of an aromatic amine (typically an aniline) with α,β-unsaturated carbonyl compounds.[7][10] This method is a modification of the Skraup synthesis and is prized for its operational simplicity and the diversity of substitutions it can accommodate on the resulting quinoline ring.

The Reaction Mechanism: A Fragmentation-Recombination Pathway

The precise mechanism of the Doebner-Miller reaction has been a topic of scientific debate, but modern evidence from carbon isotope scrambling experiments strongly supports a fragmentation-recombination pathway.[7][11][12] This pathway is more complex than a simple linear sequence and explains the observed product distributions.

The key stages are as follows:

  • Initial Conjugate Addition: The reaction commences with a nucleophilic 1,4-conjugate addition (Michael addition) of the aniline to the α,β-unsaturated carbonyl compound.[7][13]

  • Fragmentation: The resulting amino ketone intermediate undergoes a reversible fragmentation into two key components: an imine and a saturated ketone.[7] This fragmentation step is central to the modern mechanistic understanding and explains the results of crossover experiments.[11]

  • Recombination and Condensation: The fragments recombine to form a new conjugated imine. This intermediate then reacts with a second molecule of aniline via another conjugate addition.[7]

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks an iminium ion, followed by dehydration to form a dihydroquinoline.[7][13]

  • Aromatization: The final step is the oxidation of the dihydroquinoline intermediate to the stable aromatic quinoline product. An imine formed as a byproduct in the reaction can often serve as the oxidizing agent, being reduced in the process.[13][14]

Doebner_Miller_Mechanism cluster_start Reactants cluster_main_path Main Reaction Pathway cluster_end Product Aniline Aniline Adduct Michael Adduct Aniline->Adduct Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Adduct + H⁺ Fragments Fragmentation (Imine + Ketone) Adduct->Fragments Reversible Recombined Recombined Conjugated Imine Fragments->Recombined Recombination Dianiline Dianiline Adduct Recombined->Dianiline + Aniline Cyclized Intramolecular Cyclization Dianiline->Cyclized Dihydroquinoline Dihydroquinoline Cyclized->Dihydroquinoline - H₂O Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: The fragmentation-recombination mechanism of the Doebner-Miller reaction.

The Role of the Catalyst

The reaction is catalyzed by either Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., tin tetrachloride, scandium(III) triflate, zinc chloride).[7][12][15] The acid serves multiple critical functions:

  • Activates the carbonyl group, making it more electrophilic for the initial Michael addition.

  • Catalyzes the dehydration step.

  • Facilitates the intramolecular cyclization onto the aromatic ring.

The choice and concentration of the acid are crucial parameters that can significantly influence reaction rate, yield, and the prevalence of side reactions.[12][15]

Section 3: A Guide to Practical Execution and Optimization

While powerful, the Doebner-Miller reaction is notorious for certain challenges, most notably low yields and the formation of polymeric tars.[12][16] A successful synthesis hinges on understanding and controlling the key experimental variables.

Common Challenges and Troubleshooting

The primary cause of many issues is the propensity of the α,β-unsaturated carbonyl compound to undergo acid-catalyzed polymerization, especially at high temperatures.[12][15][16]

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Ineffective catalyst concentration or type.[12]2. Reaction temperature is too low.3. Deactivated aniline substrate (strong electron-withdrawing groups).[15]4. Incomplete reaction time.1. Screen different Brønsted or Lewis acids; ensure acid is not too dilute.[12]2. Gradually increase reaction temperature while monitoring for byproduct formation.[15]3. Use more forcing conditions (higher temp, longer time) or a more active catalyst system.[15]4. Monitor reaction progress by TLC or HPLC to determine optimal time.[12]
Significant Tar Formation 1. Acid-catalyzed polymerization of the α,β-unsaturated carbonyl.[16]2. Reaction temperature is too high, accelerating polymerization.[12]3. High concentration of the carbonyl reactant.1. Slowly add the carbonyl compound to the heated acidic aniline solution.[16] This is the most effective solution.2. Consider a biphasic solvent system (e.g., toluene/water) to sequester the carbonyl.[15]3. Optimize (lower) the reaction temperature.[12]
Poor Regioselectivity 1. The standard reaction favors 2-substituted quinolines.[15][17]2. Reaction mechanism is sensitive to substrate structure.1. For 4-substituted quinolines, a modified protocol using γ-aryl-β,γ-unsaturated α-ketoesters in trifluoroacetic acid (TFA) is required to reverse regioselectivity.[15][17]
Troubleshooting Workflow

When encountering issues with the Doebner-Miller reaction, a logical diagnostic approach is essential. The following workflow can guide optimization efforts.

Troubleshooting_Workflow Start Reaction Start CheckYield Low Yield or No Product? Start->CheckYield CheckTar Significant Tar Formation? CheckYield->CheckTar No OptimizeConditions Optimize Conditions: - Increase Temperature - Change Acid Catalyst - Increase Reaction Time CheckYield->OptimizeConditions Yes ModifyAddition Modify Protocol: - Slow, dropwise addition of carbonyl - Use biphasic solvent system - Lower reaction temperature CheckTar->ModifyAddition Yes Success Successful Synthesis CheckTar->Success No OptimizeConditions->CheckYield ModifyAddition->Start

Sources

Application

Application Note &amp; Protocols: High-Purity Isolation of 2-(Trifluoromethyl)quinoline-6-carboxylic Acid

Abstract This document provides a comprehensive guide to the purification of 2-(Trifluoromethyl)quinoline-6-carboxylic acid, a critical building block in pharmaceutical and agrochemical research.[1] Achieving high purity...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 2-(Trifluoromethyl)quinoline-6-carboxylic acid, a critical building block in pharmaceutical and agrochemical research.[1] Achieving high purity of this compound is paramount for the reliability and reproducibility of downstream applications. The unique physicochemical properties imparted by the quinoline core, the acidic carboxylic acid moiety, and the lipophilic, electron-withdrawing trifluoromethyl group present specific challenges for purification.[2][3] This guide details two primary methodologies: optimized recrystallization and silica gel column chromatography, offering step-by-step protocols, troubleshooting advice, and the underlying scientific rationale for procedural choices.

Introduction: The Purification Imperative

2-(Trifluoromethyl)quinoline-6-carboxylic acid is a key intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors for targeted cancer therapy. The presence of impurities, such as starting materials, reaction by-products, or isomers, can significantly impact the outcomes of subsequent synthetic steps and biological assays. Therefore, robust and efficient purification is not merely a preparatory step but a critical determinant of research success.

The molecule's structure presents a unique purification challenge:

  • Amphiphilic Nature: The polar carboxylic acid group contrasts with the more lipophilic trifluoromethyl-substituted quinoline ring.

  • Acidity and Basicity: The compound possesses both an acidic carboxylic acid function and a basic nitrogen atom within the quinoline ring, which can lead to problematic interactions during chromatography.[4]

This guide is designed for researchers, scientists, and drug development professionals, providing field-proven protocols to overcome these challenges and obtain material of high purity (>98%).

General Purification Strategy

The choice between recrystallization and chromatography depends on the impurity profile and the scale of the purification. Recrystallization is often preferred for its scalability and efficiency when impurities have significantly different solubility profiles. Chromatography offers superior resolution for separating closely related impurities.

crude Crude Product (Post-Synthesis Workup) decision Assess Impurity Profile (TLC, LCMS, NMR) crude->decision recryst Method 1: Recrystallization decision->recryst Dissimilar Solubility chrom Method 2: Column Chromatography decision->chrom Similar Polarity pure_product Purified Solid recryst->pure_product chrom->pure_product analysis Purity & Identity Confirmation (NMR, HPLC, MP) pure_product->analysis

Figure 1: High-level purification workflow decision tree.

Method 1: Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. A successful recrystallization yields high-purity crystalline material with minimal product loss.

Principle of Solvent Selection

The ideal recrystallization solvent should exhibit the following properties:

  • High Solvency at Elevated Temperature: The compound should be highly soluble in the boiling solvent.

  • Low Solvency at Room/Cold Temperature: The compound should be sparingly soluble at lower temperatures to ensure maximum recovery.

  • Favorable Impurity Solubility: Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removed via hot filtration).

  • Non-reactive: The solvent must not react with the compound.

  • Volatility: The solvent should be sufficiently volatile for easy removal from the purified crystals.

Protocol: Systematic Solvent Screening

A systematic approach is crucial for identifying the optimal solvent system.[5] This should be performed on a small scale (10-20 mg) before committing the bulk material.

Procedure:

  • Place a small amount of the crude solid into a test tube.

  • Add a few drops of the candidate solvent and observe solubility at room temperature.

  • If insoluble, heat the mixture gently (e.g., in a hot water bath). Add more solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will produce well-formed crystals and a high yield.

Table 1: Solvent Screening Template for 2-(Trifluoromethyl)quinoline-6-carboxylic Acid

Solvent/System Polarity RT Solubility Hot Solubility Crystal Formation upon Cooling Remarks
Ethanol Polar Protic Moderate High Good Potential single solvent.
Isopropanol Polar Protic Low Moderate-High Good Good candidate.
Ethyl Acetate Polar Aprotic Low Moderate Fair May require a co-solvent.
Toluene Nonpolar Very Low Low-Moderate Slow Often good for rigid systems.[5]
DMF / Water Binary System High (in DMF) High Induce with water Dissolve in hot DMF, add water dropwise until turbid.

| Acetic Acid | Polar Protic | Moderate | High | Good | Can be difficult to remove. |

Protocol: Bulk Recrystallization

Materials:

  • Crude 2-(Trifluoromethyl)quinoline-6-carboxylic acid

  • Selected recrystallization solvent (e.g., Ethanol or Isopropanol)

  • Erlenmeyer flask, reflux condenser, heating mantle

  • Büchner funnel and vacuum flask

Procedure:

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent and a boiling chip. Heat the mixture to a gentle boil with stirring until the compound completely dissolves. Add a minimal excess of solvent (5-10%) to prevent premature crystallization during hot filtration.[5]

  • (Optional) Hot Filtration: If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal precipitation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[2]

  • Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C), until a constant weight is achieved.

Troubleshooting Recrystallization
IssuePotential Cause(s)Recommended Solution(s)
"Oiling Out" Solution is too concentrated; cooling is too rapid; inappropriate solvent.Add more solvent to the hot solution; allow the solution to cool more slowly (insulate the flask); switch to a different solvent system.[5]
Low Recovery Compound has high solubility in cold solvent; insufficient cooling time.Ensure the flask is thoroughly cooled in an ice bath; consider a different solvent where the compound is less soluble when cold.
No Purity Improvement Impurities have similar solubility profiles; co-crystallization is occurring.Change the solvent or use a binary solvent system to better differentiate solubilities; consider an alternative purification method like chromatography.[5]

Method 2: Silica Gel Column Chromatography

This method is ideal for separating impurities with polarities similar to the target compound. The key challenge with quinoline derivatives is the interaction between the basic ring nitrogen and the acidic silanol groups (Si-OH) on the silica surface, which can cause severe peak tailing and potential decomposition.[4]

start Prepare Mobile Phase (e.g., Hexane:EtOAc with 1% TEA) pack Pack Column with Silica Gel Slurry start->pack load Load Sample (Dissolved in minimal solvent or dry-loaded on silica) pack->load elute Elute with Mobile Phase (Apply gentle pressure) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions via TLC collect->monitor combine Combine Pure Fractions monitor->combine evap Remove Solvent (Rotary Evaporation) combine->evap end Obtain Purified Compound evap->end

Figure 2: Workflow for column chromatography purification.

Protocol: Flash Column Chromatography

Materials:

  • Silica gel (flash grade, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Glass chromatography column

  • TLC plates, chamber, and UV lamp

Procedure:

  • Mobile Phase Selection: Develop a solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.[2]

    • Crucial Step: To mitigate tailing, add a basic modifier like 0.5-2% triethylamine (TEA) to the mobile phase.[4]

    • Aim for a retention factor (Rf) of 0.2-0.4 for the target compound to ensure good separation.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Carefully apply the solution to the top of the silica bed. Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Begin eluting the column with the mobile phase. If necessary, gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Collection & Monitoring: Collect fractions of equal volume. Spot each fraction (or every few fractions) on a TLC plate to monitor the elution of the compound and identify which fractions contain the pure product.

  • Isolation: Combine the fractions that contain only the pure compound. Remove the solvent and TEA under reduced pressure using a rotary evaporator to yield the purified 2-(Trifluoromethyl)quinoline-6-carboxylic acid.

Troubleshooting Column Chromatography
IssuePotential Cause(s)Recommended Solution(s)
Streaking/Tailing Interaction of basic nitrogen with acidic silica.Add a basic modifier (0.5-2% triethylamine or pyridine) to the eluent.[4]
Low Recovery Compound is highly polar and irreversibly adsorbed; compound is unstable on silica.Use a more polar eluent; consider using a different stationary phase like neutral alumina or reverse-phase (C18) silica.[2][4] Minimize time on the column by running it faster.
Co-elution of Impurities Similar polarity of compound and impurities.Optimize the solvent system using TLC; try a different stationary phase with different selectivity (e.g., alumina); consider multi-step purification.[2]

Purity and Identity Confirmation

After purification, the identity and purity of the final product must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR spectroscopy to confirm the chemical structure and absence of proton- or fluorine-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity level quantitatively (e.g., >98%).

  • Melting Point (MP): A sharp and consistent melting point range is a strong indicator of high purity.

By applying these detailed protocols and understanding the chemical principles behind them, researchers can confidently and reproducibly obtain high-purity 2-(Trifluoromethyl)quinoline-6-carboxylic acid, ensuring the integrity and success of their scientific endeavors.

References

  • Benchchem Technical Support. (2025). Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • Benchchem Technical Support. (2025). Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one.
  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
  • Google Patents. (n.d.).
  • Benchchem Technical Support. (2025).
  • ChemShuttle. (n.d.). 6-(trifluoromethyl)quinoline-2-carboxylic acid.
  • LookChem. (n.d.). 2-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLIC ACID.
  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

Sources

Method

Application Note: A Comprehensive Guide to the Recrystallization of Quinoline Carboxylic Acids

Abstract Quinoline carboxylic acids are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and functional materials. Achieving high purity is paramount for their applicatio...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline carboxylic acids are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and functional materials. Achieving high purity is paramount for their application in drug discovery, clinical trials, and materials science. Recrystallization is a powerful, efficient, and scalable technique for the purification of these solid organic compounds. This guide provides an in-depth exploration of the principles, a detailed step-by-step protocol, and expert troubleshooting advice for the successful recrystallization of quinoline carboxylic acids, ensuring the attainment of high-purity crystalline material.

Introduction: The Imperative of Purity

The biological activity and physicochemical properties of quinoline-based compounds are highly sensitive to impurities. In drug development, even trace amounts of contaminants can lead to altered efficacy, increased toxicity, or failed clinical trials. Recrystallization is a purification technique that leverages differences in solubility to separate a desired compound from its impurities.[1][2] The process involves dissolving the impure solid in a suitable hot solvent and allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a highly ordered crystal lattice that inherently excludes impurity molecules.[2][3] This method is often superior to chromatography for large-scale purification, offering high recovery and exceptional purity in a single, cost-effective step.

The Science of Recrystallization: A Game of Solubilities

The success of any recrystallization protocol hinges on the selection of an appropriate solvent. The fundamental principle is that the solubility of the target compound should be high in the hot solvent and low in the cold solvent.[4][5] This temperature-dependent solubility differential is the driving force of the purification process.

The molecular structure of quinoline carboxylic acids—featuring a rigid, largely nonpolar aromatic quinoline core and a highly polar carboxylic acid group—presents a unique challenge and opportunity for solvent selection.[4][6] This amphipathic nature means that solvents of intermediate polarity or binary solvent mixtures are often the most effective.

An Ideal Recrystallization Solvent Should:

  • Exhibit a high temperature coefficient: It should dissolve the quinoline carboxylic acid readily at or near its boiling point but poorly at room temperature or in an ice bath.[2]

  • Not react with the compound: The solvent must be chemically inert to the solute.[2]

  • Dissolve impurities well at all temperatures OR not at all: This allows impurities to either remain in the cold mother liquor or be removed via hot filtration.

  • Be volatile and have a relatively low boiling point: This facilitates easy removal from the purified crystals during the drying phase.[2]

Solvent System Selection for Quinoline Carboxylic Acids

A systematic screening process is the most reliable method for identifying the ideal solvent. Based on the structure of quinoline carboxylic acids, the following solvents are excellent starting points.

Single Solvent Systems

These are often preferred for their simplicity.

  • Alcohols (Ethanol, Methanol, Isopropanol): Ethanol is frequently a good first choice for quinoline derivatives.[4][7] The hydroxyl group can hydrogen bond with the carboxylic acid moiety, while the alkyl portion interacts with the aromatic ring.

  • Amides (N,N-Dimethylformamide - DMF, Dimethylacetamide - DMAc): These highly polar aprotic solvents can be very effective, especially for less soluble derivatives.[4][8][9] However, their high boiling points can make them difficult to remove completely, requiring high-vacuum drying.[4]

  • Esters and Ketones (Ethyl Acetate, Acetone): These solvents of intermediate polarity can offer the perfect balance for dissolving the compound when hot but allowing it to crash out when cold.[4]

Binary (Two-Solvent) Systems

This technique is invaluable when no single solvent meets the ideal criteria.[10] It involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a miscible "poor" solvent or "antisolvent" (in which it is sparingly soluble) until the solution becomes turbid.[4][11] A few more drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Common Binary Systems:

  • DMF / Water

  • Ethanol / Water

  • Ethanol / n-Hexane[12]

  • Acetone / n-Hexane[7][12]

Data Summary: Recommended Solvents
SolventBoiling Point (°C)PolarityKey Considerations
Ethanol78Polar ProticExcellent general-purpose solvent for many quinoline derivatives.[7][13]
Methanol65Polar ProticSimilar to ethanol but more polar; may be too strong a solvent for some derivatives.
Isopropanol82Polar ProticGood alternative to ethanol, slightly less polar.
N,N-Dimethylformamide (DMF)153Polar AproticPowerful solvent, useful for poorly soluble compounds.[8][9] Difficult to remove.
Ethyl Acetate77IntermediateGood for compounds of intermediate polarity.
Acetone56IntermediateVolatile and effective, often used in binary systems with hexane.[7]
Water100Polar ProticCan be an effective anti-solvent when used with a miscible organic solvent like DMF or ethanol.[12]

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_iso Isolation & Drying Crude Crude Quinoline Carboxylic Acid Solvent Select & Heat Optimal Solvent Dissolve Dissolve Crude Solid in Minimum Hot Solvent Solvent->Dissolve Add dropwise HotFilt Hot Gravity Filtration (Optional: for insoluble impurities) Dissolve->HotFilt Cool Slow Cooling to Room Temp HotFilt->Cool IceBath Ice Bath Cooling Cool->IceBath Maximize yield VacFilt Vacuum Filtration (Collect Crystals) IceBath->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Dry Crystals (Under Vacuum) Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the purification of quinoline carboxylic acids.

Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology for recrystallization.

Step 1: Solvent Screening (Microscale)

Before committing the bulk of your material, perform a preliminary test.

  • Place ~10-20 mg of your crude quinoline carboxylic acid into a small test tube.

  • Add a few drops of the chosen solvent and observe solubility at room temperature. An ideal solvent will not dissolve the compound.[4]

  • Gently heat the test tube. Add more solvent dropwise until the solid just dissolves.

  • Allow the test tube to cool to room temperature, then place it in an ice bath.

  • A successful solvent will produce a good yield of crystals upon cooling.

Step 2: Dissolution
  • Place the crude quinoline carboxylic acid (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (the flask should not be more than half full).

  • Add a magnetic stir bar and a small amount of the chosen solvent, approximately 20-30% of the estimated final volume.

  • Heat the mixture on a stirrer/hotplate to a gentle boil.

  • Add more hot solvent in small portions, allowing the mixture to return to a boil between additions, until the solid is completely dissolved.[3] Crucially, use the minimum amount of hot solvent necessary to achieve a saturated solution. [14] Adding too much solvent will significantly reduce your final yield.

Step 3: Hot Gravity Filtration (If Necessary)

This step is required if insoluble impurities are present or if decolorizing carbon was used.

  • Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.

  • Preheat the funnel and receiving flask by pouring boiling solvent through them to prevent premature crystallization.

  • Pour the hot, saturated solution through the fluted filter paper as quickly as possible.

  • Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining compound.

Step 4: Crystallization
  • Cover the Erlenmeyer flask containing the clear, hot filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can cause impurities to become trapped in the crystals.

  • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.[2][4]

Step 5: Isolation and Washing
  • Set up a Büchner funnel for vacuum filtration.

  • Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel.

  • Turn on the vacuum and swirl the flask to create a slurry of the crystals in the mother liquor. Pour the slurry into the Büchner funnel.

  • Wash the crystals with a minimal amount of ice-cold solvent to rinse away any adhering impurities.[3][4] Using too much wash solvent or warm solvent will dissolve some of your product.

Step 6: Drying
  • Continue to pull air through the filter cake for several minutes to partially dry the crystals.

  • Transfer the crystals to a pre-weighed watch glass and allow them to air dry.

  • For best results, dry the crystals under vacuum, preferably in a vacuum oven at a temperature well below the compound's melting point, until a constant weight is achieved.[4]

Troubleshooting Common Issues

ProblemCause(s)Solution(s)
"Oiling Out" (Compound separates as a liquid)Solution is too concentrated; Cooling is too rapid; Inappropriate solvent choice.Reheat the solution to dissolve the oil, add more solvent, and allow it to cool much more slowly. Consider changing the solvent system.[4]
No Crystals Form Solution is not saturated (too much solvent); Compound is too soluble; Supersaturation.1. Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide nucleation sites.[2][4]2. Add a "seed" crystal of the pure compound.3. If too much solvent was added, gently boil some off and allow it to cool again.4. Add a miscible anti-solvent dropwise until turbidity persists.
Low Recovery / Yield Too much solvent was used; Premature crystallization during hot filtration; Crystals were washed with warm or excessive solvent.Use the minimum amount of hot solvent for dissolution. Ensure filtration apparatus is pre-heated. Always wash crystals with a minimal amount of ice-cold solvent.
Purity is Not Improved Cooling was too fast, trapping impurities; The chosen solvent does not effectively discriminate between the compound and the impurity.Ensure slow, undisturbed cooling. Re-evaluate the solvent choice by performing more thorough screening. A second recrystallization may be necessary.

References

  • Quinoline-4-carboxylic acid | Solubility of Things. (n.d.). Solubility of Things. Retrieved January 6, 2026, from [Link]

  • WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative. (n.d.). Google Patents.
  • Recrystallization and Crystallization. (n.d.). University of California, Los Angeles. Retrieved January 6, 2026, from [Link]

  • Recrystallization. (n.d.). University of California, Davis. Retrieved January 6, 2026, from [Link]

  • EP0351889A1 - Process for the preparation of a quinoline carboxylic acid. (n.d.). Google Patents.
  • Recrystallization (chemistry) - Wikipedia. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2020). Advanced Journal of Chemistry, Section A. Retrieved January 6, 2026, from [Link]

  • Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. (1990). PubMed. Retrieved January 6, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 6, 2026, from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Toronto. Retrieved January 6, 2026, from [Link]

  • Recrystallization1. (n.d.). California State University, Long Beach. Retrieved January 6, 2026, from [Link] recrystallization1.htm

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 6, 2026, from [Link]

  • Quinoline - Wikipedia. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Recrystallization Definition, Principle &Purpose. (2022). PraxiLabs. Retrieved January 6, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry - ACS Publications. Retrieved January 6, 2026, from [Link]

  • Process for the preparation of a quinoline carboxylic acid. (n.d.). European Patent Office. Retrieved January 6, 2026, from [Link]

  • Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEGandNbCl5 in glycerol as green solvent. (2015). Iranian Chemical Communication. Retrieved January 6, 2026, from [Link]

  • Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). (2021). The Human Metabolome Database. Retrieved January 6, 2026, from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved January 6, 2026, from [Link]

  • US2474823A - Quinoline compounds and process of making same. (n.d.). Google Patents.

Sources

Application

A Robust, Stability-Indicating HPLC Method for the Purity Analysis of 2-(Trifluoromethyl)quinoline-6-carboxylic acid

An Application Note from the Office of the Senior Application Scientist Abstract This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC)...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 2-(Trifluoromethyl)quinoline-6-carboxylic acid, a critical building block in pharmaceutical synthesis. The purity of such intermediates is a non-negotiable parameter that directly influences the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This document provides a comprehensive protocol, from instrument setup to data analysis, designed for researchers, scientists, and drug development professionals. The method's specificity is established through a rigorous forced degradation study, ensuring accurate quantification of the main component in the presence of potential impurities and degradation products, in alignment with International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction and Scientific Rationale

2-(Trifluoromethyl)quinoline-6-carboxylic acid is a key pharmaceutical intermediate whose chemical integrity is essential for the successful synthesis of APIs. Impurities, even at trace levels, can propagate through synthetic steps, leading to compromised API quality, potential safety concerns, and significant regulatory hurdles.[3] Therefore, a reliable and validated analytical method to assess purity is of paramount importance.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[1][4] This note describes a stability-indicating RP-HPLC method, a specific type of assay that can accurately measure the drug substance in the presence of its degradation products, excipients, and process-related impurities.[5] The development of such a method is a critical requirement of regulatory bodies worldwide.[2][6]

The chosen methodology, Reversed-Phase HPLC, is ideally suited for this analyte. The quinoline core provides sufficient hydrophobicity for retention on a C18 stationary phase. The carboxylic acid moiety is ionizable; its pKa dictates its charge state at a given pH. To ensure robust retention and symmetrical peak shape, the mobile phase is acidified to suppress the ionization of the carboxylic acid, thereby presenting a neutral, more hydrophobic molecule to the stationary phase.[7][8] A gradient elution strategy is employed to ensure the timely elution of the main analyte while also resolving potential impurities that may have significantly different polarities.

Analytical Workflow Overview

The following diagram provides a high-level overview of the complete analytical process, from initial preparation to the final purity report.

HPLC_Workflow Figure 1: Overall Analytical Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing & Reporting prep_std Standard Preparation 1. Weigh Reference Standard 2. Dissolve in Diluent 3. Dilute to Final Concentration sst System Suitability Test (SST) 1. Equilibrate System 2. Inject Standard (5x) 3. Verify Acceptance Criteria prep_std->sst prep_sample Sample Preparation 1. Weigh Test Sample 2. Dissolve in Diluent 3. Filter through 0.45 µm filter analysis Sample Analysis 1. Create Sequence 2. Inject Blank, Standard, Sample(s) 3. Acquire Chromatographic Data prep_sample->analysis sst->analysis If SST Passes processing Data Processing 1. Integrate Peaks 2. Identify Analyte Peak 3. Calculate % Area Purity analysis->processing report Final Report 1. Summarize SST Results 2. Report Purity Value 3. Document Deviations processing->report Forced_Degradation Figure 2: Forced Degradation Study Logic cluster_stress Stress Conditions parent Analyte Sample (1 mg/mL) acid Acidic (0.1N HCl, 60°C) parent->acid base Basic (0.1N NaOH, 60°C) parent->base oxidative Oxidative (3% H2O2, RT) parent->oxidative thermal Thermal (80°C, Solid State) parent->thermal photo Photolytic (ICH Light Box) parent->photo analysis HPLC Analysis of Stressed Samples acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis result Peak Purity Assessment (Using DAD) & Resolution Check analysis->result

Sources

Method

Application Notes &amp; Protocols: Derivatization of 2-(Trifluoromethyl)quinoline-6-carboxylic Acid

Introduction: The Strategic Value of the 2-(Trifluoromethyl)quinoline Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(Trifluoromethyl)quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The introduction of a trifluoromethyl (CF₃) group, particularly at the 2-position, significantly modulates the electronic properties and metabolic stability of the quinoline core. The CF₃ group is a strong electron-withdrawing group and can enhance binding affinity to biological targets, improve membrane permeability, and increase resistance to oxidative metabolism.[3]

2-(Trifluoromethyl)quinoline-6-carboxylic acid is a key building block that combines these advantageous features with a versatile chemical handle—the carboxylic acid at the 6-position. This acid functionality serves as a prime site for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) through the synthesis of amide and ester libraries. Such derivatives are pivotal in the development of novel kinase inhibitors, P2X7R antagonists, and other targeted therapies.[3][4]

This guide provides an in-depth exploration of the primary derivatization strategies for 2-(Trifluoromethyl)quinoline-6-carboxylic acid, focusing on robust and scalable protocols for amide and ester synthesis. We will elucidate the mechanistic rationale behind reagent selection and provide step-by-step protocols suitable for researchers in drug discovery and chemical biology.

Core Derivatization Strategy: Amide Bond Formation

The conversion of the carboxylic acid to a diverse array of amides is arguably the most critical transformation in medicinal chemistry. The resulting amide bond is metabolically stable and provides a key hydrogen bond donor/acceptor motif for molecular recognition at target binding sites. The primary challenge in amide synthesis from a carboxylic acid and an amine is the competing acid-base reaction, which forms a non-reactive ammonium carboxylate salt.[5] To overcome this, the carboxylic acid must first be "activated." We present three standard protocols for this activation and subsequent coupling.

Workflow for Amide Coupling

Amide Coupling Workflow cluster_0 Step 1: Acid Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation Start 2-(CF3)quinoline- 6-carboxylic acid Activated Activated Intermediate (e.g., O-acylisourea, Acyl Halide) Start->Activated Coupling Agent (EDC, HATU) or Halogenating Agent (SOCl₂) Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral Nucleophilic Acyl Substitution Amine Primary or Secondary Amine (R¹R²NH) Amine->Tetrahedral Product Target Amide Derivative Tetrahedral->Product Collapse & Proton Transfer

Caption: General workflow for amide bond formation.

Protocol 2.1: Carbodiimide-Mediated Amide Coupling (EDC/HOBt)

This is a widely used, cost-effective method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis and racemization. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), mitigates these side reactions by forming a more stable HOBt-ester active intermediate.[6]

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-(Trifluoromethyl)quinoline-6-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add HOBt (1.2 eq) and the desired primary or secondary amine (1.1 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess amine and EDC urea byproduct), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired amide.

Protocol 2.2: Uronium/Aminium Salt-Mediated Amide Coupling (HATU)

Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling agents, known for high yields, fast reaction times, and effectiveness with sterically hindered substrates.[7] The reaction requires a non-nucleophilic organic base, typically Diisopropylethylamine (DIPEA), to neutralize the generated acids.

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-(Trifluoromethyl)quinoline-6-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Activation & Coupling: Add HATU (1.2 eq) in a single portion. The solution may turn yellow.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 2 hours.

  • Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Separate the layers. Wash the organic layer extensively with water (3-4 times) to remove DMF and DIPEA salts, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Parameter Protocol 2.1 (EDC/HOBt) Protocol 2.2 (HATU)
Coupling Agent EDC hydrochlorideHATU
Additive HOBtNone (base is required)
Base None required (or mild base like Et₃N)DIPEA (non-nucleophilic)
Solvent DCM, DMFDMF, Acetonitrile
Reaction Time 12-24 hours1-4 hours
Relative Cost LowerHigher
Key Advantage Cost-effective, commonHigh efficiency, fast, good for hindered substrates
Work-up Note Aqueous washes effectively remove byproducts.Requires careful removal of DMF and base.

Core Derivatization Strategy: Ester Formation

Ester derivatives are valuable for modulating physicochemical properties such as solubility and lipophilicity. They can also serve as prodrugs, designed to be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid parent drug.

Workflow for Fischer Esterification

Fischer Esterification CarboxylicAcid 2-(CF3)quinoline- 6-carboxylic acid ProtonatedAcid Protonated Carbonyl (Activated Electrophile) CarboxylicAcid->ProtonatedAcid Protonation Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral Nucleophilic Attack ProtonatedEster Protonated Ester Tetrahedral->ProtonatedEster Dehydration Water Water (byproduct) (Removed to drive equilibrium) Tetrahedral->Water Ester Final Ester Product ProtonatedEster->Ester Deprotonation Catalyst Acid Catalyst (e.g., H₂SO₄) ProtonatedEster->Catalyst Regenerates Catalyst Alcohol Alcohol (R-OH) (Solvent & Nucleophile) Alcohol->ProtonatedAcid Catalyst->CarboxylicAcid

Caption: Mechanistic steps of Fischer-Speier esterification.

Protocol 3.1: Fischer-Speier Esterification

This classic method involves reacting the carboxylic acid with a large excess of an alcohol under strong acidic catalysis. The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products.[8] This is typically accomplished by using the alcohol as the solvent and/or by removing the water that is formed during the reaction.[9]

Step-by-Step Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2-(Trifluoromethyl)quinoline-6-carboxylic acid (1.0 eq).

  • Reagents: Add a large excess of the desired alcohol (e.g., methanol or ethanol), sufficient to act as the solvent (approx. 0.1-0.2 M).

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5-10 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 4-18 hours. For higher-boiling alcohols, a Dean-Stark apparatus can be used to azeotropically remove water.

  • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated solution of NaHCO₃ until effervescence ceases.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and then brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude ester can be purified by flash chromatography or recrystallization.

Parameter Protocol 3.1 (Fischer-Speier)
Reagents Alcohol (excess), H₂SO₄ (catalytic)
Conditions Reflux (heating required)
Key Principle Equilibrium-driven reaction
Driving Force Excess alcohol; removal of water
Substrate Scope Best for simple, unhindered alcohols (MeOH, EtOH)
Key Advantage Simple reagents, scalable
Limitation Not suitable for acid-sensitive substrates

Concluding Remarks for the Researcher

The protocols described herein provide robust and validated pathways for the derivatization of 2-(Trifluoromethyl)quinoline-6-carboxylic acid. The choice between amide coupling reagents will depend on the specific amine substrate, project budget, and desired reaction efficiency. For esterification, the Fischer method remains a powerful and straightforward approach for simple alkyl esters. Successful derivatization using these methods will enable the generation of diverse chemical libraries, facilitating the crucial exploration of structure-activity relationships in the pursuit of novel drug candidates. All synthesized derivatives should be fully characterized by standard analytical techniques (¹H NMR, ¹³C NMR, LRMS, HRMS) to confirm structure and purity.

References

  • Jain, S. K., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. Available at: [Link]

  • Santos, M. M. M. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Advances. Available at: [Link]

  • Gemoets, H. P. L., et al. (2019). Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas. Nature. Available at: [Link]

  • ResearchGate (n.d.). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. Available at: [Link]

  • LibreTexts Chemistry (2022). Chemistry of Amides. Available at: [Link]

  • Organic Chemistry Portal (2019). Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Available at: [Link]

  • MySkinRecipes (n.d.). 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline. Available at: [Link]

  • Niwa, T., et al. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Communications. Available at: [Link]

  • PubChem (n.d.). 2-(trifluoromethyl)quinoline-8-carboxylic Acid. Available at: [Link]

  • ResearchGate (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Available at: [Link]

  • Idrees, S., et al. (2020). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central. Available at: [Link]

  • Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. Available at: [Link]

  • Khan Academy (2023). Amide formation from carboxylic acid derivatives. YouTube. Available at: [Link]

  • Mohammed, H. J. (2019). A Novel Synthetic Route of Fused Tricyclic Framework Quinoline Derivatives from Readily Available Aliphatic Amino Carboxylic Acid Substrates. Oriental Journal of Chemistry. Available at: [Link]

  • Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. OSTI.GOV. Available at: [Link]

  • SciSpace (2019). A Novel Synthetic Route of Fused Tricyclic Framework Quinoline Derivatives from Readily Available Aliphatic Amino Carboxylic Acid Substrate. Available at: [Link]

  • ResearchGate (2023). CsF‐assisted synthesis of quinoline tethered trifluoromethyl alcohols. Available at: [Link]

  • Patel, D., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Ester synthesis by esterification. Available at: [Link]

  • Master Organic Chemistry (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PubMed Central. Available at: [Link]

  • Zhang, D., et al. (2018). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Publishing. Available at: [Link]

Sources

Application

In Vitro Assay for Characterizing 2-(Trifluoromethyl)quinoline-6-carboxylic Acid as a Potential URAT1 Inhibitor

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Hyperuricemia, an excess of uric acid in the blood, is a primary...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Hyperuricemia, an excess of uric acid in the blood, is a primary pathogenic factor for gout and is associated with cardiovascular and renal diseases.[1] A key regulator of serum uric acid levels is the Urate Transporter 1 (URAT1), a protein encoded by the SLC22A12 gene.[2] Located in the proximal tubules of the kidneys, URAT1 is responsible for the majority of uric acid reabsorption from urine back into the bloodstream.[3] Consequently, inhibiting URAT1 is a clinically validated and highly effective therapeutic strategy for lowering serum uric acid and managing hyperuricemia and gout.[4]

The quinoline carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the basis for numerous compounds with diverse biological activities.[5][6] This application note provides a detailed, self-validating protocol to assess the in vitro activity of novel compounds, such as 2-(Trifluoromethyl)quinoline-6-carboxylic acid, as potential inhibitors of human URAT1 (hURAT1). The primary methodology described is a robust, cell-based radiolabeled substrate uptake assay using human embryonic kidney 293 (HEK293) cells stably expressing hURAT1. This assay provides a quantitative measure of a compound's ability to block uric acid transport, enabling the determination of its inhibitory potency (IC₅₀).

Assay Principle and Rationale

The described assay quantifies the inhibitory effect of a test compound on the function of the hURAT1 transporter. The core of the system is a mammalian cell line (HEK293) engineered to stably overexpress the hURAT1 protein on the cell membrane.

The experimental principle relies on measuring the rate of uptake of radiolabeled [¹⁴C]uric acid into these cells. In the absence of an inhibitor, the hURAT1-expressing cells will actively transport and accumulate [¹⁴C]uric acid. When an effective inhibitor, such as 2-(Trifluoromethyl)quinoline-6-carboxylic acid, is present, it will bind to or otherwise interfere with the hURAT1 transporter, blocking the uptake of [¹⁴C]uric acid. The resulting decrease in intracellular radioactivity is directly proportional to the inhibitory activity of the compound. By measuring this reduction across a range of compound concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC₅₀), a key metric of potency.

While this note focuses on the gold-standard radiolabeled method, non-radioactive alternatives using fluorescent substrates like 6-carboxyfluorescein have also been developed and can be adapted for high-throughput screening.[7]

Quantitative Data Summary

The inhibitory potency of the test compound and reference compounds against hURAT1 can be determined using the protocol herein. The table below provides an example data structure for summarizing results.

CompoundIC₅₀ (nM)Fold Potency vs. LesinuradFold Potency vs. Benzbromarone
2-(Trifluoromethyl)quinoline-6-carboxylic acidUser DeterminedUser CalculatedUser Calculated
Lesinurad (Reference Control)71801x~0.04x
Benzbromarone (Reference Control)280~25x1x
Reference IC₅₀ values are compiled from published research for comparative purposes.[8]

URAT1 Pathway and Experimental Workflow

The following diagrams illustrate the biological role of URAT1 in uric acid reabsorption and the procedural workflow for the in vitro inhibition assay.

URAT1_Pathway cluster_0 Renal Proximal Tubule Lumen (Urine) cluster_1 Proximal Tubule Epithelial Cell cluster_2 Bloodstream lumen Uric Acid URAT1 URAT1 (SLC22A12) Anion Exchange lumen->URAT1:f0 Reabsorption URAT1:f1->lumen Anion (e.g., Lactate) Efflux GLUT9 GLUT9 URAT1->GLUT9 Intracellular Transport blood_ua Uric Acid GLUT9->blood_ua Efflux to Blood inhibitor 2-(Trifluoromethyl)quinoline- 6-carboxylic acid inhibitor->URAT1:f0 Inhibition

Caption: Mechanism of URAT1-mediated uric acid reabsorption and site of inhibition.

Assay_Workflow start 1. Seed hURAT1-HEK293 cells in 24-well plates wash1 2. Wash cell monolayers with warm buffer (HBS) start->wash1 preincubate 3. Pre-incubate with Test Compound or Controls (10-15 min) wash1->preincubate uptake 4. Initiate uptake with [¹⁴C]Uric Acid solution (5 min) preincubate->uptake terminate 5. Terminate uptake & wash with ice-cold buffer uptake->terminate lyse 6. Lyse cells to release intracellular contents terminate->lyse quantify 7. Quantify radioactivity via Liquid Scintillation Counting lyse->quantify end 8. Analyze data & determine IC₅₀ quantify->end

Caption: Step-by-step experimental workflow for the hURAT1 inhibition assay.

Detailed Experimental Protocol

This protocol is designed for a 24-well plate format but can be scaled to other formats. All steps involving cell culture should be performed under sterile conditions in a biological safety cabinet.

Materials and Reagents
  • Cells: HEK293 cell line stably expressing human URAT1 (hURAT1-HEK293). A mock-transfected or parental HEK293 cell line is required for background determination.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Assay Buffer (HBS): Hanks' Balanced Salt Solution, buffered with 10 mM HEPES, pH 7.4.

  • Radiolabeled Substrate: [¹⁴C]Uric Acid (specific activity 50-60 mCi/mmol).

  • Test Compound: 2-(Trifluoromethyl)quinoline-6-carboxylic acid, dissolved in 100% DMSO to create a 10-50 mM stock solution.

  • Reference Compounds: Benzbromarone and Lesinurad (for positive control), prepared as 10-50 mM DMSO stocks.

  • Cell Lysis Buffer: 0.1 M NaOH with 1% SDS.

  • Scintillation Cocktail: A commercially available liquid scintillation fluid compatible with aqueous samples.

  • Equipment: 24-well cell culture plates, liquid scintillation counter, standard cell culture equipment (incubator, centrifuge, etc.).

Cell Culture and Plating
  • Culture hURAT1-HEK293 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

  • For the assay, detach cells using trypsin-EDTA, resuspend in fresh culture medium, and perform a cell count.

  • Seed the cells into 24-well plates at a density of 2.0 x 10⁵ cells/well.

  • Incubate for 24-48 hours to allow for the formation of a confluent monolayer.

Compound and Reagent Preparation
  • Compound Dilutions: Prepare serial dilutions of the 2-(Trifluoromethyl)quinoline-6-carboxylic acid and reference compounds in HBS. The final concentration of DMSO in the assay wells must not exceed 0.5% to avoid solvent-induced toxicity.

  • Uptake Solution: Prepare the [¹⁴C]uric acid uptake solution by diluting the radiolabeled stock with unlabeled uric acid in HBS to a final concentration of 20 µM. The specific activity should be adjusted to yield sufficient counts.

[¹⁴C]Uric Acid Uptake Assay Procedure
  • Washing: Before the assay, aspirate the culture medium from the wells. Gently wash the cell monolayers twice with 500 µL of pre-warmed (37°C) HBS.

  • Pre-incubation: Add 200 µL of HBS containing the desired concentration of the test compound, reference compound, or vehicle control (0.5% DMSO in HBS) to the appropriate wells.

  • Incubate the plates at 37°C for 15 minutes.

  • Initiate Uptake: Initiate the transport reaction by adding 200 µL of the pre-warmed [¹⁴C]uric acid uptake solution to each well (final volume will be 400 µL).

  • Incubate the plates at 37°C for exactly 5 minutes. Note: This timing is critical and should be kept consistent across all plates.

  • Termination: Terminate the uptake by rapidly aspirating the solution from all wells. Immediately wash the cells three times with 500 µL of ice-cold HBS to remove extracellular radioactivity.

  • Cell Lysis: Lyse the cells by adding 300 µL of Cell Lysis Buffer to each well. Incubate at room temperature for 30 minutes with gentle agitation on an orbital shaker.

  • Quantification: Transfer the entire lysate from each well into a liquid scintillation vial. Add 4 mL of scintillation cocktail, cap tightly, and vortex. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

Self-Validating Controls

To ensure data integrity, the following controls must be included in every experiment:

  • Vehicle Control (0% Inhibition): Wells containing cells treated only with the vehicle (e.g., 0.5% DMSO in HBS). This represents maximum URAT1 activity.

  • Positive Control: A full dose-response curve of a known URAT1 inhibitor like Benzbromarone. This validates assay sensitivity and performance.[9]

  • Background Control (Non-specific Uptake): hURAT1-HEK293 cells incubated with a supramaximal concentration of a potent inhibitor (e.g., 100 µM Benzbromarone) or, ideally, mock-transfected HEK293 cells. This determines the level of non-transporter-mediated uric acid uptake and binding.

Data Analysis and Interpretation

  • Correct for Background: Subtract the average CPM from the background control wells from all other data points.

  • Calculate Percent Inhibition: The percentage of inhibition for each concentration of the test compound is calculated using the following formula[8]:

    % Inhibition = 100 × ( 1 - [CPM_test - CPM_background] / [CPM_vehicle - CPM_background] )

    • CPM_test: CPM from wells with the test compound.

    • CPM_vehicle: Average CPM from vehicle control wells.

    • CPM_background: Average CPM from background control wells.

  • Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic equation (sigmoidal dose-response) to determine the IC₅₀ value.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High Variability between Replicates Inconsistent cell seeding; Pipetting errors; Inconsistent incubation times; Cell monolayer disruption during washing.Ensure a single-cell suspension before seeding; Use calibrated pipettes; Standardize all incubation and wash steps precisely; Wash cells gently at the side of the well.
Low Signal Window (Low CPM in Vehicle) Low hURAT1 expression; Cells are not healthy or confluent; Incorrect buffer pH; Sub-optimal substrate concentration.Verify hURAT1 expression via Western Blot or qPCR; Ensure cells form a confluent monolayer before the assay; Check and adjust HBS pH to 7.4; Optimize the uric acid concentration.
Positive Control IC₅₀ Out of Range Error in compound dilution; Assay timing drift; Degradation of compound stock.Prepare fresh dilutions for each experiment; Use a multichannel pipette or automated liquid handler for additions; Use fresh or properly stored compound stocks.

References

  • Patsnap Synapse. (2024). What are URAT1 inhibitors and how do they work? Retrieved from [Link]

  • Yan, R., et al. (2022). A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

  • Jia, L., et al. (2021). A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout: Current therapeutic options and potential applications. European Journal of Pharmacology, 907, 174291. Retrieved from [Link]

  • Wang, J., et al. (2022). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Molecules, 27(19), 6233. Retrieved from [Link]

  • BioIVT. (n.d.). URAT1 (SLC22A12) Transporter Assay. Retrieved from [Link]

  • Tan, P., et al. (2014). Inhibitors of the Uric Acid Transporter URAT1 Require URAT1 Phenylalanine 365 for High Affinity Interaction. ResearchGate. Retrieved from [Link]

  • Verkman, A. S., & Galietta, L. J. V. (2009). Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators. The Journal of biological chemistry, 284(12), 7343–7347. Retrieved from [Link]

  • Cystic Fibrosis Foundation. (n.d.). CFTR Assays. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein. Analytical Biochemistry, 626, 114246. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro inhibitory assay of 1a-1t and lesinurad against human URAT1. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Gees, M., et al. (2018). Identification and Characterization of Novel CFTR Potentiators. Frontiers in Pharmacology, 9, 57. Retrieved from [Link]

  • Abiris, O., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(19), 6682. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 868356. Retrieved from [Link]

  • Gupta, H. (2025). Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Evaluating the Efficacy of Quinoline Carboxylic Acids in Animal Models

A Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide to utilizing animal models for the preclinical eval...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to utilizing animal models for the preclinical evaluation of quinoline carboxylic acid derivatives. This document is structured to offer not only step-by-step protocols but also the scientific rationale behind the selection of models and experimental designs, ensuring a robust and reproducible assessment of therapeutic efficacy.

Introduction: The Therapeutic Potential of Quinoline Carboxylic Acids

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. Quinoline carboxylic acid derivatives, in particular, have demonstrated significant promise as antibacterial, anticancer, and anti-inflammatory agents. The journey from a promising compound in vitro to a viable clinical candidate necessitates rigorous in vivo evaluation to understand its efficacy, pharmacokinetics, and safety in a complex biological system. This guide focuses on the critical preclinical step of efficacy testing in established animal models.

Section 1: Antibacterial Efficacy Testing

Quinolone and fluoroquinolone carboxylic acids are mainstays in the treatment of bacterial infections. Their mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] Efficacy in vivo is not solely dependent on the minimum inhibitory concentration (MIC) but is a function of the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties.[2]

The Scientific Rationale for Model Selection: Murine Sepsis Model

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant clinical challenge. The cecal ligation and puncture (CLP) model in mice is considered the gold standard for preclinical sepsis research because it closely mimics the pathophysiology of human polymicrobial sepsis.[3][4] This model induces a polymicrobial infection originating from the gut, leading to a systemic inflammatory response and subsequent organ damage, providing a clinically relevant setting to evaluate the efficacy of new antibacterial agents.

Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations

For fluoroquinolones, the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the ratio of the peak concentration to the MIC (Cmax/MIC) are the key PK/PD indices that predict bacteriological eradication.[1][2] An AUC/MIC ratio of >125 and a Cmax/MIC ratio of >10 are often associated with clinical efficacy against Gram-negative bacteria.[2][5] Therefore, preliminary pharmacokinetic studies in the chosen animal model are crucial to establish a dosing regimen that achieves these target exposures.

Table 1: Representative PK/PD Parameters for Fluoroquinolones

ParameterDescriptionTarget Value for Efficacy (Gram-negatives)Reference
AUC/MIC Area Under the Inhibitory Curve; measures total drug exposure over 24 hours relative to the MIC.> 125[2][5]
Cmax/MIC Peak Concentration to MIC ratio; reflects the maximum drug concentration achieved relative to the MIC.> 10[2][5]
Experimental Workflow: Murine Sepsis Model (Cecal Ligation and Puncture)

G cluster_pre Pre-Procedure cluster_proc CLP Procedure cluster_post Post-Procedure & Treatment acclimatize Animal Acclimatization (1 week) fasting Fasting (12-18 hours, water ad libitum) acclimatize->fasting anesthesia Anesthesia (e.g., Ketamine/Xylazine) fasting->anesthesia laparotomy Midline Laparotomy anesthesia->laparotomy cecum_ext Cecum Exteriorization laparotomy->cecum_ext ligation Cecum Ligation (5-10 mm from distal end) cecum_ext->ligation puncture Cecum Puncture (e.g., 22-gauge needle) ligation->puncture cecum_return Return Cecum to Peritoneum puncture->cecum_return closure Abdominal Closure (peritoneum and skin) cecum_return->closure resuscitation Fluid Resuscitation (1 mL sterile saline, s.c.) closure->resuscitation recovery Recovery on Warming Pad resuscitation->recovery drug_admin Drug Administration (Test Quinoline, Vehicle, or Reference Antibiotic) recovery->drug_admin monitoring Monitoring (Survival, Clinical Signs) drug_admin->monitoring sampling Sample Collection (e.g., Peritoneal Lavage, Blood) monitoring->sampling

Detailed Protocol: Murine Sepsis Model (CLP)

Objective: To evaluate the in vivo antibacterial efficacy of a quinoline carboxylic acid derivative in a clinically relevant model of polymicrobial sepsis.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Ketamine/Xylazine anesthetic solution

  • Surgical instruments (scissors, forceps)

  • 4-0 silk suture

  • 22-gauge needle

  • Test quinoline carboxylic acid, vehicle control, and reference antibiotic (e.g., ciprofloxacin)

  • Sterile 0.9% saline

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week. Fast the animals for 12-18 hours with free access to water before surgery.

  • Anesthesia: Anesthetize the mouse via intraperitoneal injection of ketamine (75 mg/kg) and xylazine (15 mg/kg).[3] Confirm anesthetic depth by a lack of response to a toe pinch.

  • Surgical Procedure:

    • Shave the abdomen and sterilize the area with 70% ethanol and povidone-iodine.

    • Make a 1-cm midline incision through the skin and peritoneum to expose the abdominal cavity.[6]

    • Exteriorize the cecum, being careful not to damage the mesenteric vessels.

    • Ligate the cecum with a 4-0 silk suture at a position 5-10 mm from the distal end. The severity of sepsis can be modulated by the length of the ligated cecum.[6][7]

    • Puncture the ligated cecum once or twice with a 22-gauge needle. A small amount of fecal matter can be gently expressed to ensure patency.[6]

    • Return the cecum to the peritoneal cavity.

    • Close the abdominal wall in two layers (peritoneum and skin) with sutures.

  • Fluid Resuscitation: Administer 1 mL of pre-warmed sterile saline subcutaneously to prevent dehydration.[3]

  • Drug Administration: At a predetermined time post-CLP (e.g., 1-2 hours), administer the first dose of the test quinoline carboxylic acid, vehicle, or reference antibiotic via the desired route (e.g., intraperitoneal, intravenous, or oral).[8][9] Subsequent doses should be administered based on the compound's pharmacokinetic profile.

  • Monitoring and Endpoints:

    • Primary Endpoint: Survival rate over a defined period (e.g., 72 hours).[6]

    • Secondary Endpoints:

      • Bacterial Load: At a specified time point (e.g., 24 hours), euthanize a subset of mice and collect peritoneal lavage fluid and blood for bacterial colony-forming unit (CFU) quantification.[10]

      • Cytokine Levels: Measure pro-inflammatory cytokines (e.g., TNF-α, IL-6) in plasma or peritoneal fluid using ELISA.[9]

      • Clinical Score: Monitor mice for clinical signs of sepsis (e.g., piloerection, lethargy, reduced mobility).

Self-Validation and Controls:

  • Sham Group: Undergoes the same surgical procedure, including cecum exteriorization, but without ligation and puncture. This group controls for the effects of surgery and anesthesia.[11]

  • Vehicle Control Group: Receives the CLP procedure and the vehicle used to dissolve the test compound. This group establishes the baseline mortality and bacterial load in the absence of treatment.

  • Reference Antibiotic Group: Receives the CLP procedure and a clinically relevant antibiotic (e.g., ciprofloxacin). This group provides a benchmark for efficacy.[9]

Section 2: Anticancer Efficacy Testing

Quinoline derivatives have emerged as a promising class of anticancer agents, with mechanisms including inhibition of protein kinases, topoisomerases, and tubulin polymerization.[12][13]

The Scientific Rationale for Model Selection: Murine Xenograft Model

The subcutaneous xenograft model in immunodeficient mice (e.g., BALB/c nude or NOD/SCID) is a widely used preclinical model to assess the in vivo efficacy of anticancer compounds.[12] This model involves the implantation of human cancer cells into mice, which then form solid tumors. It allows for the direct measurement of a compound's ability to inhibit tumor growth in a living system.

Experimental Workflow: Subcutaneous Xenograft Model

G cluster_pre Pre-Implantation cluster_implant Implantation & Tumor Growth cluster_treat Treatment & Monitoring cell_culture Cancer Cell Culture (to 70-80% confluency) cell_prep Cell Harvesting & Preparation (e.g., 3.0 x 10^6 cells in 300 µL) cell_culture->cell_prep injection Subcutaneous Injection (into the flank) cell_prep->injection animal_prep Animal Acclimatization (4-6 week old immunodeficient mice) animal_prep->injection tumor_growth Tumor Growth Monitoring (until ~50-60 mm³) injection->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Initiation (Test Quinoline, Vehicle, or Reference Drug) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (e.g., 2-3 times/week) treatment->monitoring endpoint Study Endpoint (e.g., predetermined tumor volume or time) monitoring->endpoint

Detailed Protocol: Subcutaneous Xenograft Model

Objective: To determine the in vivo anticancer efficacy of a quinoline carboxylic acid derivative by assessing its ability to inhibit the growth of human tumor xenografts in immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 4-6 weeks old)

  • Human cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional, can improve tumor take rate)

  • Test quinoline carboxylic acid, vehicle control, and reference anticancer drug (e.g., cisplatin)

  • Digital calipers

Procedure:

  • Cell Preparation: Culture human cancer cells to 70-80% confluency. Harvest the cells, wash with PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel at a concentration of approximately 3.0 x 10^6 cells per 300 µL.[14]

  • Animal Preparation and Cell Implantation: Acclimatize mice for 3-5 days.[14] Inject the cell suspension subcutaneously into the lower flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach an average volume of 50-60 mm³, randomize the mice into treatment groups.[14] Tumor volume is calculated using the formula: Volume = (width)² x length / 2.[14]

  • Drug Administration: Begin treatment with the test quinoline carboxylic acid, vehicle, or reference drug. The dosing schedule and route of administration should be based on prior pharmacokinetic and tolerability studies.

  • Efficacy Assessment:

    • Primary Endpoint: Tumor growth inhibition. Measure tumor volume with digital calipers 2-3 times per week.

    • Secondary Endpoints:

      • Body Weight: Monitor body weight as an indicator of toxicity.

      • Survival: In some studies, the endpoint may be survival time.

      • Tumor Histology/Biomarkers: At the end of the study, tumors can be excised for histological analysis or to measure target engagement biomarkers.

Self-Validation and Controls:

  • Vehicle Control Group: Receives the vehicle used for the test compound. This group represents the natural growth of the tumor.

  • Reference Drug Group: Treated with a standard-of-care chemotherapy for the specific cancer type. This provides a benchmark for efficacy.

Table 2: Example Data Presentation for Anticancer Efficacy

Treatment GroupDosing RegimenMean Tumor Volume at Endpoint (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control 100 µL saline, i.p., daily1500 ± 1500
Test Quinoline (20 mg/kg) i.p., daily600 ± 8060
Reference Drug (e.g., Cisplatin, 5 mg/kg) i.p., every 3 days450 ± 6070

Section 3: Anti-inflammatory Efficacy Testing

Certain quinoline carboxylic acid derivatives have shown potential as anti-inflammatory agents, possibly through the modulation of inflammatory signaling pathways such as NF-κB.[15]

The Scientific Rationale for Model Selection: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats or mice is a classic and highly reproducible assay for screening acute anti-inflammatory activity.[16][17] The subcutaneous injection of carrageenan, a phlogistic agent, into the paw induces a biphasic inflammatory response. The early phase is mediated by histamine and serotonin, while the late phase is characterized by the production of prostaglandins, involving the enzyme cyclooxygenase (COX).[18] This model is particularly sensitive to nonsteroidal anti-inflammatory drugs (NSAIDs) and is therefore suitable for evaluating compounds that may act through similar mechanisms.

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_pre Pre-Induction cluster_induce Induction of Edema cluster_measure Measurement & Analysis acclimatize Animal Acclimatization & Fasting grouping Grouping of Animals acclimatize->grouping baseline Baseline Paw Volume Measurement grouping->baseline drug_admin Drug Administration (Test Quinoline, Vehicle, or Reference Drug) baseline->drug_admin carrageenan Subplantar Injection of Carrageenan (1% solution) drug_admin->carrageenan paw_measure Paw Volume Measurement (at 1, 2, 3, 4 hours post-carrageenan) carrageenan->paw_measure analysis Calculation of % Inhibition of Edema paw_measure->analysis

Detailed Protocol: Carrageenan-Induced Paw Edema

Objective: To assess the in vivo acute anti-inflammatory activity of a quinoline carboxylic acid derivative.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test quinoline carboxylic acid, vehicle control, and reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Preparation: Acclimatize and fast the rats overnight with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compound, vehicle, or reference drug (e.g., Indomethacin) orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[18]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[19]

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Self-Validation and Controls:

  • Control Group: Receives the vehicle and carrageenan injection.

  • Reference Drug Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin) to validate the sensitivity of the model.

Section 4: Ethical Considerations and Regulatory Context

The use of animals in research is a privilege that comes with significant ethical responsibilities. All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement.[20] Guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) provide frameworks for ensuring animal welfare.[21]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance on the design of preclinical efficacy studies. While specific protocols are not mandated, these agencies expect robust, well-controlled studies that provide a clear rationale for progressing a compound to clinical trials. For antibacterial drugs, the FDA has issued guidance emphasizing the importance of strong laboratory and animal data, especially for therapies addressing unmet medical needs.[22][23] Similarly, the EMA provides guidelines on the evaluation of anticancer medicinal products, which inform the design of preclinical and clinical studies.[24][25]

Conclusion

The animal models described in these application notes represent foundational tools for assessing the in vivo efficacy of quinoline carboxylic acid derivatives. A well-designed and ethically conducted preclinical study, grounded in a strong scientific rationale, is indispensable for the successful translation of promising compounds from the laboratory to the clinic. By carefully selecting the appropriate model, optimizing the experimental protocol, and adhering to regulatory and ethical guidelines, researchers can generate the high-quality data necessary to advance the development of novel quinoline-based therapeutics.

References

  • Rittirsch, D., Huber-Lang, M. S., Flierl, M. A., & Ward, P. A. (2009). Cecal Ligation and Puncture. Journal of Visualized Experiments, (23), 1142. [Link]

  • Takahashi, W., Nakada, T. A., & Oda, S. (2022). Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model. Frontiers in Medicine, 9, 878191. [Link]

  • Starr, M. E., Saito, M., & Takahashi, G. (2011). Cecal Ligation and Puncture. Current Protocols in Immunology, Chapter 19, Unit 19.13. [Link]

  • WCG. (2023). FDA's New Antibiotic Guidance: A Flexible Pathway for Urgent Therapies. WCG Clinical. [Link]

  • Manning, B. H., & Davis, M. J. (2014). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 65(1), 5.4.1-5.4.10. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Quinoline Compounds. BenchChem.
  • Protocol Online. (2005). Xenograft Tumor Model Protocol. [Link]

  • de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor, 14(3), 213-218. [Link]

  • Baylor College of Medicine. (n.d.). Patient-Derived Xenograft Core Standard Operating Procedures. [Link]

  • Lode, H. (1999). Fluoroquinolone benchmarking in relation to pharmacokinetic and pharmacodynamic parameters. Clinical Microbiology and Infection, 5(Suppl 2), S27-S32. [Link]

  • Pickerill, K. E., Paladino, J. A., & Schentag, J. J. (2000). Comparison of the fluoroquinolones based on pharmacokinetic and pharmacodynamic parameters. Pharmacotherapy, 20(4), 417-428. [Link]

  • Al-Sallami, H., Fang, Z., & Peloquin, C. A. (2022). Key Factors in Effective Patient-Tailored Dosing of Fluoroquinolones in Urological Infections: Interindividual Pharmacokinetic and Pharmacodynamic Variability. Pharmaceutics, 14(11), 2465. [Link]

  • Weigand, M. A., & Hörner, C. (2014). Cecal Ligation and Puncture. In Sepsis and Septic Shock (pp. 31-38). Springer, Berlin, Heidelberg. [Link]

  • Spiller, F., & Cunha, F. Q. (2018). Murine Model of Polymicrobial Septic Peritonitis Using Cecal Ligation and Puncture (CLP). In Methods in Molecular Biology (Vol. 1708, pp. 223-228). Humana Press, New York, NY. [Link]

  • European Medicines Agency. (2017). Guideline on the evaluation of anticancer medicinal products in man. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Investigating Anti-Inflammatory Compounds in Carrageenan-Induced Paw Edema. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds. BenchChem.
  • Alfadil, A., Ibrahem, K., Al-Rabia, M. W., & Al-Zharani, A. (2023). Anti-Inflammatory Activity of 3-Hydrazinoquinoxaline-2-Thiol Topical Gel on Carrageenan-Induced Paw Edema in Wistar Rats. Indian Journal of Pharmaceutical Sciences, 85(5), 1145-1151. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Using Antibacterial Agent 106 in a Murine Model of Sepsis. BenchChem.
  • BioPharm International. (2016). FDA Publishes Antibacterial Drug Development Guidance. [Link]

  • Baylor College of Medicine. (2021). Tumor Tissue Excision for PDX Maintenance. Patient-Derived Xenograft Core Standard Operating Procedures. [Link]

  • Ghavimi, H., Shayan, M., & Shariat, A. (2015). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Preventive Medicine, 6, 104. [Link]

  • Seeger, J., Guenther, S., Schaufler, K., Heiden, S. E., Michelet, R., & Kloft, C. (2021). Novel Pharmacokinetic/Pharmacodynamic Parameters Quantify the Exposure–Effect Relationship of Levofloxacin against Fluoroquinolone-Resistant Escherichia coli. Pharmaceutics, 13(5), 735. [Link]

  • Childhood Cancer Repository. (2015). SOP 2 Solid Tumor Processing for Cell Culture and Xenografts. [Link]

  • The Hebrew University of Jerusalem. (2017). Standard Operating Procedure (SOP) for safely operating and conducting husbandry of mice exposed to human origin substances while generating patient-derived xenografts. [Link]

  • Xu, T., Li, Y., & Liu, Y. (2023). Mouse peritonitis–sepsis infection model. Bio-protocol, 13(12), e4705. [Link]

  • European Medicines Agency. (2023). Guideline on the clinical evaluation of anticancer medicinal products. [Link]

  • Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-induced paw edema in the rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.4. [Link]

  • AgencyIQ by POLITICO. (2024). EMA finalizes clinical anticancer therapeutic guidance update. [Link]

  • Paladino, J. A. (2001). Comparison of the Fluoroquinolones Based on Pharmacokinetic and Pharmacodynamic Parameters. The Annals of Pharmacotherapy, 35(1), 101-111. [Link]

  • ImQuest BioSciences. (n.d.). Sepsis Murine Model. [Link]

  • European Medicines Agency. (n.d.). Evaluation of anticancer medicinal products. [Link]

  • OECD. (2000). OECD Guidance Document on the Recognition, Assessment, and Use of Clinical Signs as Humane Endpoints for Experimental Animals Used in Safety Evaluation. OECD Environmental Health and Safety Publications, Series on Testing and Assessment, No. 19. [Link]

  • Teicher, B. A. (2007). The impact of FDA and EMEA guidelines on drug development in relation to Phase 0 trials. British Journal of Cancer, 97(5), 583-588. [Link]

  • Biobide. (n.d.). Understanding OECD and ICH Guidelines: Harmonizing Safety Standards and Reducing Animal Testing. [Link]

  • OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Rocco, P. R., & Zin, W. A. (2005). Antibiotic Treatment in a Murine Model of Sepsis: Impact on Cytokines and Endotoxin Release. Critical Care Medicine, 33(1), 187-195. [Link]

  • Slideshare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Animal Welfare Considerations When Conducting OECD Test Guideline Inhalation and Toxicokinetic Studies for Nanomaterials. AGRIS. [Link]

  • Chung, Y. H., Gulumian, M., Pleus, R. C., & Yu, I. J. (2022). Animal Welfare Considerations When Conducting OECD Test Guideline Inhalation and Toxicokinetic Studies for Nanomaterials. Toxics, 10(12), 727. [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Inflammation Protocols (pp. 115-121). Humana Press. [Link]

  • Solomon, V. R., & Lee, H. (2011). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 19(19), 5644-5666. [Link]

  • U.S. Food and Drug Administration. (2013). Guidance for Industry: Antibacterial Therapies for Patients With Unmet Medical Need for the Treatment of Serious Bacterial Diseases. [Link]

  • MedTech Dive. (2019). FDA finalizes guidance on development of antimicrobial tests. [Link]

  • Li, Y., Wang, Y., & Zhang, Y. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 26(11), 3326. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Jain, A. K., & Sharma, S. (2021). Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science, 11(08), 001-016. [Link]

Sources

Application

Application Notes and Protocols for Trifluoromethylquinolines in Agrochemical Research

For: Researchers, scientists, and drug development professionals in the agrochemical sector. Abstract The incorporation of the trifluoromethyl (CF3) group into quinoline scaffolds has emerged as a highly effective strate...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Abstract

The incorporation of the trifluoromethyl (CF3) group into quinoline scaffolds has emerged as a highly effective strategy in the discovery of novel agrochemicals. The unique physicochemical properties conferred by the CF3 moiety—such as increased metabolic stability, enhanced membrane permeability, and altered electronic characteristics—have led to the development of potent fungicides, insecticides, and potential herbicides. This comprehensive guide provides an in-depth exploration of the applications of trifluoromethylquinolines in agrochemical research. It details the rationale behind their design, their mechanisms of action, and provides step-by-step protocols for their synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers aiming to leverage the potential of this important class of molecules in the development of next-generation crop protection agents.

The Strategic Advantage of the Trifluoromethyl Group in Quinoline-Based Agrochemicals

The quinoline core, a bicyclic aromatic heterocycle, is a well-established privileged scaffold in medicinal and agrochemical science.[1] Its rigid structure provides a defined orientation for substituent groups to interact with biological targets. When combined with a trifluoromethyl group, the resulting trifluoromethylquinoline derivatives exhibit significantly enhanced agrochemical potential.

The trifluoromethyl group is a powerful modulator of molecular properties for several key reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to enzymatic degradation by oxidases, a common metabolic pathway for deactivating xenobiotics in plants and insects. This leads to increased persistence and bioavailability of the active compound.

  • Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule. This enhances its ability to penetrate the waxy cuticles of plants and the chitinous exoskeletons of insects, thereby improving uptake and efficacy.

  • Electronic Effects: As a strong electron-withdrawing group, the CF3 moiety can modulate the acidity or basicity of nearby functional groups and influence the overall electronic distribution of the quinoline ring system. This can lead to stronger binding interactions with target enzymes or receptors.[2]

  • Conformational Control: The steric bulk of the CF3 group can influence the preferred conformation of the molecule, locking it into a bioactive shape that optimizes its fit within a target's active site.[2]

These properties collectively contribute to the development of trifluoromethylquinoline-based agrochemicals with high potency, selectivity, and favorable pharmacokinetic profiles.

Fungicidal Applications of Trifluoromethylquinolines

Trifluoromethylquinolines have demonstrated remarkable efficacy against a broad spectrum of phytopathogenic fungi. A notable example is the class of 2,8-bis(trifluoromethyl)-4-quinolinol derivatives, which have shown potent activity against economically important pathogens such as Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum (white mold).[3]

Mechanism of Action: Disruption of Fungal Cell Membrane Integrity

The primary fungicidal mechanism of these compounds involves the disruption of fungal cell membrane integrity. This leads to a cascade of detrimental effects, including:

  • Increased Membrane Permeability: The compounds intercalate into the lipid bilayer, leading to the formation of pores or channels that compromise the selective permeability of the membrane.

  • Leakage of Cellular Contents: The loss of membrane integrity results in the uncontrolled efflux of essential ions, metabolites, and macromolecules from the fungal cell.

  • Abnormal Cell Morphology: Microscopic examination of treated fungi reveals significant morphological changes, including distorted hyphae and cell lysis.[1][3]

This multi-faceted attack on the fungal cell membrane makes the development of resistance more challenging for the pathogen.

Fungicidal_Mechanism TFQ Trifluoromethylquinoline Derivative Membrane Fungal Cell Membrane TFQ->Membrane Intercalation Permeability Increased Membrane Permeability Membrane->Permeability Disruption Leakage Leakage of Cellular Contents Permeability->Leakage Morphology Abnormal Cell Morphology Permeability->Morphology Death Fungal Cell Death Leakage->Death Morphology->Death

Caption: Mechanism of action for fungicidal trifluoromethylquinolines.

Quantitative Data: In Vitro Antifungal Activity

The following table summarizes the in vitro antifungal activity of a lead 2,8-bis(trifluoromethyl)-4-quinolinol derivative (Compound Ac12) against various phytopathogenic fungi.[3]

Fungal SpeciesCompound Ac12 EC50 (µg/mL)Azoxystrobin EC50 (µg/mL)8-Hydroxyquinoline EC50 (µg/mL)
Sclerotinia sclerotiorum0.52>302.12
Botrytis cinerea0.50>305.28

Note: EC50 (Effective Concentration 50) is the concentration of a compound that inhibits 50% of the fungal mycelial growth.

Insecticidal Applications of Trifluoromethylquinolines

In the realm of insecticides, trifluoromethylquinolines have also proven to be highly effective. A prime example is the novel insecticide flometoquin , which exhibits potent and rapid knockdown activity against a variety of sucking pests, particularly thrips.[4][5]

Mechanism of Action: Inhibition of Mitochondrial Complex III

Flometoquin itself is a pro-insecticide. In vivo, it is rapidly metabolized to its active form, a deacylated metabolite, which targets the insect's respiratory system.[6] The specific target is the Qi site of mitochondrial complex III (ubiquinol-cytochrome c oxidoreductase) .[7][8]

The inhibition of complex III disrupts the mitochondrial electron transport chain, which is essential for ATP synthesis. This leads to a rapid depletion of cellular energy, resulting in paralysis and death of the insect.[6] This mode of action is highly effective due to the conserved and critical role of cellular respiration across a wide range of insect species.

Insecticidal_Mechanism Flometoquin Flometoquin (Pro-insecticide) Metabolite Active Metabolite Flometoquin->Metabolite Metabolism in insect ComplexIII Mitochondrial Complex III (Qi site) Metabolite->ComplexIII Inhibition ETC Disruption of Electron Transport Chain ComplexIII->ETC ATP Inhibition of ATP Synthesis ETC->ATP Paralysis Paralysis & Death ATP->Paralysis

Caption: Mechanism of action for the insecticide flometoquin.

Herbicidal Potential of Trifluoromethylquinolines

While the fungicidal and insecticidal applications of trifluoromethylquinolines are well-documented, their potential as herbicides is an emerging area of research. The rationale for exploring this application is based on the known herbicidal activity of other trifluoromethyl-containing heterocyclic compounds, such as trifluoromethyl-substituted pyridazinones and pyrazoles.[9][10] These compounds often act by inhibiting key plant-specific enzymes.

Although specific, commercialized trifluoromethylquinoline herbicides are not yet prevalent, research into quinoline derivatives has shown inhibition of photosynthetic electron transport, a common herbicidal mode of action.[11] For instance, certain quinoline derivatives have demonstrated inhibitory effects on photosystem II (PSII).[12] Given the advantageous properties conferred by the trifluoromethyl group, it is plausible that trifluoromethylquinolines could be designed to target plant-specific enzymes with high efficacy.

Future research in this area could focus on synthesizing trifluoromethylquinoline libraries and screening them against known herbicide targets, such as:

  • Acetolactate synthase (ALS)

  • Protoporphyrinogen oxidase (PPO)

  • Photosystem II (PSII)

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of trifluoromethylquinolines in an agrochemical research setting.

Protocol 5.1: Synthesis of 2,8-bis(Trifluoromethyl)-4-quinolinol

This protocol is adapted from a known procedure for the synthesis of the core scaffold of potent antifungal trifluoromethylquinolines.[7]

Materials:

  • 2-(Trifluoromethyl)aniline

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • Polyphosphoric acid (PPA)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Ice

  • Round-bottomed flask with a stir bar

  • Heating mantle with a temperature controller

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottomed flask, combine 2-(trifluoromethyl)aniline (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq).

  • Carefully add polyphosphoric acid (approx. 10 eq by weight) to the mixture.

  • Heat the reaction mixture to 120-150°C under a nitrogen atmosphere and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully quench by pouring it into a beaker of ice water with vigorous stirring. A precipitate should form.

  • Filter the precipitate and wash with cold distilled water.

  • Alternatively, for non-precipitating reactions, extract the aqueous mixture with dichloromethane (2 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

  • The resulting 2,8-bis(trifluoromethyl)-4-quinolinol can be used in subsequent derivatization steps or purified further by recrystallization or column chromatography if necessary.

Protocol 5.2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol outlines a method for evaluating the antifungal activity of trifluoromethylquinoline derivatives against phytopathogenic fungi.

Materials:

  • Pure cultures of test fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)

  • Potato Dextrose Agar (PDA)

  • Trifluoromethylquinoline test compounds

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds by dissolving them in DMSO to a concentration of 10 mg/mL.

  • Prepare a series of dilutions of the stock solutions in sterile water to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125, 1.56 µg/mL). The final concentration of DMSO in the medium should not exceed 1% (v/v).

  • Add the appropriate volume of each compound dilution to molten PDA (cooled to ~45-50°C) to achieve the final test concentrations. Pour the amended PDA into sterile petri dishes. A control plate containing PDA with 1% DMSO should also be prepared.

  • From a 7-day-old culture of the test fungus, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of each PDA plate (both treated and control).

  • Incubate the plates at 25°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, and 72 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and performing a probit analysis.

Protocol 5.3: Insecticidal Bioassay for Thrips (Leaf-Dip Method)

This protocol is a common method for assessing the toxicity of insecticides to thrips.[3][13]

Materials:

  • Adult thrips (e.g., Frankliniella occidentalis)

  • Host plant leaves (e.g., bean or cotton)

  • Trifluoromethylquinoline test compounds

  • Acetone or a suitable solvent

  • Triton X-100 or another suitable surfactant

  • Distilled water

  • Beakers

  • Forceps

  • Ventilated containers (e.g., petri dishes with a fine mesh lid)

  • Agar

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Prepare a series of dilutions of the stock solution in distilled water containing a surfactant (e.g., 0.01% Triton X-100) to obtain the desired test concentrations. A control solution containing only distilled water and the surfactant should also be prepared.

  • Excise host plant leaves and, holding them with forceps, dip them into the test solutions for 10-20 seconds with gentle agitation to ensure complete coverage.

  • Allow the treated leaves to air dry completely in a fume hood.

  • Prepare the test arenas by pouring a thin layer of agar into the bottom of the ventilated containers to maintain leaf turgidity.

  • Once the leaves are dry, place one leaf disc in each container.

  • Introduce a known number of adult thrips (e.g., 10-20) into each container using a fine brush or aspirator.

  • Seal the containers and maintain them at a constant temperature and photoperiod (e.g., 25°C, 16:8 L:D).

  • Assess thrips mortality at 24, 48, and 72 hours post-treatment. Thrips that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula if necessary.

  • Determine the LC50 (Lethal Concentration 50) value by performing a probit analysis on the mortality data.

Conclusion and Future Perspectives

Trifluoromethylquinolines represent a highly promising and versatile class of compounds for agrochemical research. Their demonstrated success as fungicides and insecticides, coupled with their untapped potential as herbicides, underscores the value of the trifluoromethyl group in the design of novel crop protection agents. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate new trifluoromethylquinoline derivatives. Future research should focus on expanding the chemical space of these compounds, elucidating their structure-activity relationships, and exploring novel biological targets to develop next-generation agrochemicals that are not only highly effective but also environmentally benign.

References

  • Hotta, H., Kobayashi, T., Miyake, T., Nomura, M., Horikoshi, R., & Yamamoto, K. (2023). Flometoquin, a novel insecticide, acts on mitochondrial complex III as a Qi inhibitor. Journal of Pesticide Science, 48(4), 168-174.
  • Hotta, H., et al. (2023). Flometoquin, a novel insecticide, acts on mitochondrial complex III as a Qi inhibitor. bioRxiv.
  • Insecticide Resistance Action Committee (IRAC). (n.d.). Flometoquin.
  • BenchChem. (2025). The Decisive Role of the Trifluoromethyl Group in Prodiamine's Herbicidal Activity: A Technical Guide.
  • Kobayashi, T., Hotta, H., Miyake, T., Nomura, M., Horikoshi, R., & Yamamoto, K. (2023). Discovery of flometoquin, a novel quinoline insecticide. Journal of Pesticide Science, 48(4), 168-174.
  • Kobayashi, T., et al. (2023). Discovery of flometoquin, a novel quinoline insecticide. PubMed.
  • Musiol, R., et al. (2005). New Quinoline Derivatives Possessing Herbicidal Activity.
  • Gao, Y., Lei, Z., & Reitz, S. R. (2012). Bioassay method for assessing insecticide susceptibility in thrips. PubMed.
  • Chen, Y. J., Ma, K. Y., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. PubMed.
  • ChemicalBook. (n.d.). 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis.
  • PrepChem. (n.d.). Synthesis of 2,8-bis-(trifluoromethyl)-4-chloroquinoline.
  • Kotyan, S., et al. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. NIH.
  • ResearchGate. (n.d.). Synthesis of 2,8-bis(trifluoromethyl)quinolines. Reagents and conditions.
  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. NIH.
  • Sciforum. (n.d.).
  • ResearchGate. (n.d.). Is there any protocol for bioassay to thrips?
  • J-Stage. (2023). Discovery of flometoquin, a novel quinoline insecticide.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • ChemMedChem. (n.d.). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed.
  • Semantic Scholar. (2024).
  • ResearchGate. (n.d.). (A) EC50 of antifungal compounds against Botrytis cinerea. (B) IC50 of...
  • Journal of Agricultural and Food Chemistry. (2010). Synthesis and herbicidal activity of novel N-(2,2,2)
  • CABI Digital Library. (n.d.).
  • MDPI. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.

Sources

Technical Notes & Optimization

Troubleshooting

Pfitzinger Quinoline Synthesis: Technical Support Center

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the Pfitzinger Quinoline Synthesis. As Senior Application Scientists, we have compiled this guide to add...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Pfitzinger Quinoline Synthesis. As Senior Application Scientists, we have compiled this guide to address the common challenges encountered during this powerful reaction for the synthesis of quinoline-4-carboxylic acids. This resource combines mechanistic insights with practical, field-proven troubleshooting strategies to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Pfitzinger reaction?

The Pfitzinger reaction is a robust method for synthesizing substituted quinoline-4-carboxylic acids from the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, under basic conditions.[1] The reaction proceeds through a series of key steps:

  • Base-Catalyzed Ring Opening: The reaction is initiated by the hydrolysis of the amide bond in the isatin ring by a strong base, such as potassium hydroxide (KOH), to form a keto-acid intermediate (an isatinate).[1]

  • Condensation and Imine Formation: The aniline moiety of the ring-opened intermediate then condenses with the carbonyl group of the second reactant (an aldehyde or ketone) to form an imine, also known as a Schiff base.[1]

  • Tautomerization: The imine tautomerizes to its more stable enamine form.[1]

  • Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization (a Claisen-like condensation), followed by dehydration, to yield the final aromatic quinoline-4-carboxylic acid product.[1]

Troubleshooting Guide: From Common Problems to Effective Solutions

This section addresses specific issues that may arise during the Pfitzinger synthesis, leading to low yields, impure products, or reaction failure.

Problem 1: Low or No Yield of the Desired Quinoline-4-Carboxylic Acid

A low yield is one of the most frequently encountered problems in the Pfitzinger synthesis. The causes can range from incomplete reaction to the degradation of starting materials or products.

Possible Causes & Step-by-Step Solutions:

  • Incomplete Hydrolysis of Isatin: The initial ring-opening of isatin is a critical step. If this is not complete, the subsequent condensation cannot proceed efficiently.

    • Solution: Pre-react the isatin with the base. Dissolve the isatin in the basic solution (e.g., ethanolic KOH) and stir at room temperature for 30-60 minutes before adding the carbonyl compound. A color change from orange/red to a pale yellow often indicates the formation of the potassium isatinate intermediate.[2]

  • Low Reactivity of the Carbonyl Compound: Steric hindrance or electron-withdrawing groups on the carbonyl compound can reduce its reactivity.[3][4][5]

    • Solution 1: Increase Reaction Time and/or Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) and extend the reflux time if necessary. A modest increase in temperature might also be beneficial, but be cautious of increased byproduct formation.

    • Solution 2: Use a More Reactive Carbonyl Compound: If possible, consider using a less sterically hindered or more electron-rich carbonyl compound.

  • Suboptimal Reactant Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction.

    • Solution: An excess of the carbonyl compound is often used to drive the reaction to completion and minimize residual isatin, which can be difficult to remove during purification.[2] Experiment with the molar ratio of the carbonyl compound to isatin, starting with a 1.5 to 2-fold excess of the carbonyl compound.

Problem 2: Significant Tar Formation

The formation of a dark, tarry substance is a common issue, which complicates product isolation and purification.

Possible Causes & Step-by-Step Solutions:

  • Self-Condensation of the Carbonyl Compound: Under strongly basic conditions, aldehydes and ketones with α-hydrogens can undergo self-condensation reactions, such as the aldol condensation, leading to polymeric byproducts.[6][7]

    • Solution 1: Controlled Addition of Reactants: As mentioned for low yield, pre-reacting the isatin with the base before the slow, dropwise addition of the carbonyl compound can minimize its self-condensation.

    • Solution 2: Temperature Control: High temperatures can accelerate side reactions. Maintain the reaction at a gentle reflux and avoid excessive heating. For some substrates, running the reaction at a lower temperature for a longer duration may be advantageous.[2]

  • Polymerization of Reaction Intermediates: Highly reactive intermediates in the reaction mixture can polymerize.

    • Solution: Solvent Choice: While ethanol/water mixtures are common, exploring other protic solvents might reduce tar formation for your specific substrates by improving the solubility of intermediates and byproducts.[2][8]

Problem 3: Product Precipitation and Isolation Issues

The desired quinoline-4-carboxylic acid is typically isolated by acidification of the reaction mixture. However, issues can arise during this step.

Possible Causes & Step-by-Step Solutions:

  • Product Remains in Solution after Acidification: The product may be more soluble in the workup solvent than anticipated.

    • Solution 1: pH Control: Ensure the pH of the aqueous solution is brought to the isoelectric point of the quinoline-4-carboxylic acid, which is typically around pH 4-5, for maximum precipitation.[9] Use a pH meter for accurate adjustment.

    • Solution 2: Cooling: Thoroughly cool the acidified mixture in an ice bath for an extended period (e.g., 1-2 hours) to maximize precipitation.

    • Solution 3: Solvent Modification: If the product is still soluble, consider partial removal of the organic solvent (e.g., ethanol) by rotary evaporation before acidification to decrease the solubility of the product in the aqueous mixture.

  • Oily Product or Emulsion Formation: The precipitated product may come out as an oil rather than a solid, or an emulsion may form during the extractive workup.

    • Solution 1: Slow Acidification: Add the acid slowly with vigorous stirring to avoid localized high acidity and promote the formation of a crystalline solid.

    • Solution 2: Change of Acid: Acetic acid can sometimes be a milder alternative to hydrochloric acid for the precipitation step.

    • Solution 3: Salting Out: To break up emulsions during extraction, add a saturated solution of sodium chloride (brine).

Problem 4: Difficulty in Product Purification

Even after successful isolation, the crude product may be contaminated with starting materials or byproducts.

Possible Causes & Step-by-Step Solutions:

  • Contamination with Unreacted Isatin: Isatin can be difficult to separate from the final product due to its similar acidic properties.

    • Solution: Optimized Stoichiometry: Using an excess of the carbonyl compound can help consume all the isatin.[2]

  • Presence of Aldol Condensation Byproducts: These byproducts can be difficult to remove by simple recrystallization.

    • Solution 1: Recrystallization from an Appropriate Solvent: Systematically screen different solvents for recrystallization. Ethanol, ethanol/water mixtures, or acetic acid are good starting points.

    • Solution 2: Acid-Base Extraction: Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove neutral impurities, and then re-precipitate the product by adding acid.[2]

    • Solution 3: Column Chromatography: For particularly challenging separations, column chromatography can be employed. A silica gel column with a mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid can be effective. For more specialized separations, reversed-phase HPLC may be necessary.[10][11]

Data Presentation: Reaction Parameters

The choice of reaction parameters can significantly impact the outcome of the Pfitzinger synthesis. The following table provides a general overview of common conditions.

ParameterTypical Range/ValueRationale and Considerations
Base KOH, NaOHStrong bases are required for the initial hydrolysis of isatin. KOH is frequently used.[3][12]
Solvent Ethanol/Water, EthanolA protic solvent is typically used. Water is necessary for the hydrolysis step, while ethanol helps to dissolve the organic reactants.[2]
Temperature Reflux (typically 80-100 °C)Higher temperatures generally increase the reaction rate but can also lead to more side products.[2]
Reaction Time 12-48 hoursThe reaction time is highly dependent on the reactivity of the substrates. Monitoring by TLC is recommended.[13]

Experimental Protocols

Optimized Protocol for the Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol incorporates best practices to minimize common problems.

  • Preparation of the Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of KOH pellets in 30 mL of 95% ethanol. Stir until the pellets are fully dissolved. Caution: The dissolution of KOH is exothermic.

  • Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The mixture will typically turn from orange to a pale yellow. Continue stirring at room temperature for 45 minutes to ensure the complete formation of the potassium isatinate intermediate.

  • Addition of the Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) dropwise to the reaction mixture using a dropping funnel over 15 minutes.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 12-13 hours. Monitor the reaction progress by TLC.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the solvent by about half using a rotary evaporator.

    • Add 100 mL of water to the residue to dissolve the potassium salt of the product.

    • Transfer the aqueous solution to a separatory funnel and wash with 2 x 50 mL of diethyl ether to remove unreacted acetophenone and other neutral impurities.

    • Cool the aqueous layer in an ice bath and acidify slowly with 2M hydrochloric acid with vigorous stirring until the pH is approximately 4-5.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water and dry under vacuum.

  • Purification (Optional): The crude product can be further purified by recrystallization from an ethanol/water mixture.

Visualizations

Pfitzinger Reaction Mechanism and Competing Side Reactions

Pfitzinger_Mechanism cluster_main Pfitzinger Reaction Pathway cluster_side Competing Side Reactions Isatin Isatin RingOpened Ring-Opened Intermediate Isatin->RingOpened Base (e.g., KOH) H₂O Imine Imine RingOpened->Imine + Carbonyl Compound - H₂O Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4-carboxylic Acid Enamine->Product Intramolecular Cyclization - H₂O Carbonyl Carbonyl Compound Aldol Aldol Condensation Byproducts (Tar) Carbonyl->Aldol Base (e.g., KOH) Self-Condensation Carbonyl_source Carbonyl Compound Carbonyl_source->Imine Carbonyl_source->Aldol

Caption: Pfitzinger reaction pathway and a common side reaction.

Troubleshooting Workflow for the Pfitzinger Synthesis

Troubleshooting_Workflow Problem Problem Encountered LowYield Low/No Yield Problem->LowYield Tar Tar Formation Problem->Tar Purification Purification Difficulty Problem->Purification Cause_IncompleteHydrolysis Incomplete Isatin Ring Opening LowYield->Cause_IncompleteHydrolysis Cause_LowReactivity Low Reactivity of Carbonyl Compound LowYield->Cause_LowReactivity Cause_Stoichiometry Suboptimal Stoichiometry LowYield->Cause_Stoichiometry Cause_SelfCondensation Self-Condensation of Carbonyl Compound Tar->Cause_SelfCondensation Cause_UnreactedIsatin Unreacted Isatin Purification->Cause_UnreactedIsatin Cause_Byproducts Side Products Purification->Cause_Byproducts Sol_PreReact Pre-react isatin with base Cause_IncompleteHydrolysis->Sol_PreReact Sol_IncreaseTimeTemp Increase reaction time/temperature Cause_LowReactivity->Sol_IncreaseTimeTemp Sol_ExcessCarbonyl Use excess carbonyl compound Cause_Stoichiometry->Sol_ExcessCarbonyl Sol_ControlledAddition Controlled addition of carbonyl Sol_PreReact->Sol_ControlledAddition Cause_SelfCondensation->Sol_ControlledAddition Sol_TempControl Strict temperature control Cause_SelfCondensation->Sol_TempControl Cause_UnreactedIsatin->Sol_ExcessCarbonyl Sol_AcidBase Acid-base extraction Cause_Byproducts->Sol_AcidBase Sol_Recrystallization Recrystallization Cause_Byproducts->Sol_Recrystallization Sol_Chromatography Column chromatography Cause_Byproducts->Sol_Chromatography

Caption: A workflow for troubleshooting common Pfitzinger synthesis issues.

References

  • Mueller, G. P., & Stobaugh, R. E. (1950). Steric Hindrance in the Pfitzinger Reaction. Journal of the American Chemical Society, 72(4), 1598–1601.
  • BenchChem. (2025). Technical Support Center: Optimizing Pfitzinger and Doebner Reactions. BenchChem.
  • Buu-Hoï, N. P. (1946). The effect of steric hindrance on the course of Pfitzinger reactions. Journal of the Chemical Society (Resumed), 792.
  • BenchChem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. BenchChem.
  • Mueller, G. P. (n.d.). Steric Hindrance in the Pfitzinger Reaction.
  • Wikipedia. (2023). Pfitzinger reaction. In Wikipedia.
  • Buu-Hoï, N. P. (1946). 167. The effect of steric hindrance on the course of Pfitzinger reactions. Journal of the Chemical Society (Resumed), 792-795.
  • BenchChem. (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem.
  • Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 193-208.
  • Bondarenko, S. S., Fedorchenko, A. M., Druzhenko, T. V., Melnykov, K. P., Volovenko, Y. M., Volochnyuk, D. M., & Ryabukhin, S. V. (2020). Serendipity as a Driving Force in the Synthesis of Isatins Substituted with Electron-Donating Groups. Synthesis, 52(18), 2698-2710.
  • Yadav, V., & Yadav, N. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
  • Jia, X., et al. (2023). From cellulose to tar: Analysis of tar formation pathway with distinguishing the primary and secondary reactions. Fuel, 357, 129759.
  • SIELC Technologies. (2018). Quinoline-4-carboxylic acid.
  • Hernandez, F., de la Cruz, F. N., López-Retana, J., & Vázquez, M. A. (2014). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. International Journal of Molecular Sciences, 15(2), 2994-3009.
  • Ofilas, R. V. D. (n.d.). Chemistry of Pfitzinger Synthesis. Scribd.
  • BenchChem. (2025).
  • Coste, A., et al. (2013). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 56(17), 6815-6826.
  • Chemistry LibreTexts. (2024). Aldol Reaction.
  • Google Patents. (n.d.).
  • TNO. (2008).
  • Maleki, A., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(6), 2887-2895.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Tar formation and evolution during biomass gasification: An experimental and theoretical study.

Sources

Optimization

Technical Support Center: Optimizing Doebner Reaction Conditions for Higher Yield

Welcome to the technical support center for the Doebner reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction for the synthesis of quino...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Doebner reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction for the synthesis of quinoline-4-carboxylic acids and its derivatives. The quinoline core is a vital scaffold in numerous pharmaceuticals, making the optimization of its synthesis crucial for efficient drug discovery and development.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate the nuances of the Doebner reaction and achieve higher yields in your experiments.

Troubleshooting Guide: Addressing Common Experimental Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My Doebner reaction is resulting in a very low yield or failing completely. What are the primary factors I should investigate?

Answer: Low yields in the Doebner reaction can be attributed to several factors, ranging from substrate reactivity to suboptimal reaction conditions. A systematic approach to troubleshooting is key.

Core Issues & Solutions:

  • Substrate Reactivity: Anilines with electron-withdrawing groups are notoriously less reactive, which often leads to poor yields in the conventional Doebner reaction.[1][2]

    • Expert Insight: For these challenging substrates, consider employing a modified "Doebner hydrogen-transfer reaction" which has demonstrated improved yields.[3] This approach addresses the mechanistic relationship between the oxidation of the dihydroquinoline intermediate and the reduction of the imine, thereby enhancing the yield of electron-deficient quinolines.[3]

  • Reaction Conditions: The choice of catalyst, solvent, and temperature is critical and highly dependent on the specific substrates.

    • Catalyst: The reaction is typically catalyzed by Brønsted or Lewis acids.[2] If you are experiencing low yields, a catalyst screen is recommended. For instance, a switch from a traditional Brønsted acid to a Lewis acid like BF₃·THF has been shown to improve yields, especially for electron-deficient anilines.[2]

    • Solvent: While ethanol is a common solvent, others like acetonitrile (MeCN) can be more effective in certain cases.[2] The choice of solvent can significantly impact the solubility of intermediates and the overall reaction kinetics.[4]

    • Temperature: Some reactions may be sluggish at room temperature and require heating to proceed efficiently.[2] A gradual increase in temperature should be explored. A study has shown that a reaction temperature of at least 65 °C was necessary for good yields in a particular system.[2] However, be mindful of potential decomposition at higher temperatures.[5][6]

  • Reaction Time: It's possible the reaction has not reached completion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7]

Question 2: I'm observing the formation of significant byproducts in my reaction mixture. What are they likely to be and how can I minimize them?

Answer: Byproduct formation is a common issue that can significantly reduce the yield of your desired quinoline-4-carboxylic acid.

Common Byproducts & Mitigation Strategies:

  • Benzylamine Derivatives: A prevalent side reaction involves the reduction of the intermediate imine (formed from the aniline and aldehyde) by the dihydroquinoline intermediate. This is especially problematic when using anilines with electron-withdrawing groups.[7]

    • Solution: The "Doebner hydrogen-transfer reaction" modification is specifically designed to address this issue by optimizing the redox balance of the reaction.[3]

  • Polymerization: In the related Doebner-Miller reaction, which uses α,β-unsaturated carbonyl compounds, acid-catalyzed polymerization of the carbonyl starting material is a major competing reaction.[5][8][9]

    • Solution: Employing a two-phase (biphasic) reaction medium can sequester the carbonyl compound in an organic phase, thereby minimizing polymerization.[8][9] Slow, portion-wise addition of the carbonyl compound can also be effective.[8]

  • Tar Formation: High temperatures and highly concentrated strong acids can lead to the degradation of starting materials and products, resulting in the formation of tar.[7][8]

    • Solution: Optimize the reaction temperature and acid concentration, aiming for the mildest effective conditions.[8] For some substrates, running the reaction at a lower temperature for a longer duration may be beneficial.[7] Proper pH control during the acidic workup is also crucial to avoid degradation.[7]

Question 3: My purification process is difficult, and I suspect I have unreacted starting materials. How can I improve the conversion rate?

Answer: Incomplete conversion is a common hurdle. Ensuring the reaction goes to completion is vital for simplifying purification and maximizing yield.

Strategies for Driving the Reaction to Completion:

  • Reactant Stoichiometry: An excess of the aldehyde is often used to drive the reaction forward and consume the aniline. Experiment with the molar ratio of your reactants.

  • Catalyst Loading: The amount of catalyst can be optimized. While a catalytic amount is often sufficient, for less reactive substrates, increasing the catalyst loading might be necessary. However, be aware that excessive catalyst can sometimes lead to side reactions.[4]

  • Efficient Mixing: Ensure adequate stirring to maintain a homogeneous reaction mixture, especially in heterogeneous reactions.

  • Water Removal: The initial formation of the Schiff base from the aniline and aldehyde releases water. In some cases, removal of this water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Doebner reaction?

The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid.[10] The exact mechanism is not definitively known, but two plausible pathways are proposed.[10] One pathway involves an initial aldol condensation between the enol form of pyruvic acid and the aldehyde, followed by a Michael addition of the aniline.[10] An alternative and commonly depicted mechanism begins with the formation of a Schiff base (imine) from the aniline and aldehyde. This is followed by a reaction with the enol of pyruvic acid, subsequent intramolecular cyclization onto the benzene ring, and finally dehydration and oxidation to yield the quinoline-4-carboxylic acid.[1][10][11]

Q2: What is the difference between the Doebner reaction and the Doebner-Miller reaction?

The primary difference lies in the carbonyl component. The Doebner reaction specifically uses pyruvic acid along with an aniline and an aldehyde to produce quinoline-4-carboxylic acids.[10] The Doebner-Miller reaction, a variation of the Skraup synthesis, utilizes an aniline and α,β-unsaturated carbonyl compounds to form quinolines, which may or may not be substituted at the 4-position with a carboxylic acid.[12][13]

Q3: Are there any limitations to the scope of the Doebner reaction?

Yes, while versatile, the Doebner reaction has its limitations. As previously mentioned, anilines with strong electron-withdrawing groups can give low yields under conventional conditions.[1] Additionally, certain substrates may lead to alternative cyclization pathways. For example, it has been reported that the reaction fails with 2-chloro-5-aminopyridine, where cyclization occurs at the amino group to form a pyrrolidine derivative instead of the expected quinoline.[10] The Doebner-Miller variation can also be limited by sterically hindered α,β-unsaturated aldehydes.[14]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the optimization of reaction conditions for the synthesis of a quinoline-4-carboxylic acid from an electron-deficient aniline, highlighting the impact of catalyst and solvent choice on the reaction yield.

EntryCatalyst (equiv)SolventTemperature (°C)Time (h)Yield (%)
1H₂NSO₃H (cat.)H₂OReflux24Low
2NoneEthanolReflux24Low
3BF₃·THF (0.28)MeCN6524Good

This table is a representative example based on findings for challenging substrates.[2][3] Optimal conditions will vary depending on the specific reactants.

Visualizing the Doebner Reaction

Reaction Mechanism

The following diagram illustrates a plausible mechanism for the Doebner reaction, proceeding through a Schiff base intermediate.

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase - H₂O Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enolate Enolate of Pyruvic Acid PyruvicAcid->Enolate Base MichaelAdduct Michael Adduct SchiffBase->MichaelAdduct Enolate->MichaelAdduct + Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Cyclization - H₂O Quinoline Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline Oxidation

Caption: Proposed mechanism of the Doebner reaction.

Experimental Workflow

This diagram outlines the general steps involved in performing and working up a Doebner reaction.

Doebner_Workflow Start Start Mix Mix Aniline, Aldehyde, Catalyst, and Solvent Start->Mix Heat Heat to Reaction Temperature (e.g., 65 °C) Mix->Heat AddPyruvic Add Pyruvic Acid Solution Dropwise Heat->AddPyruvic Monitor Monitor Reaction Progress (e.g., by TLC) AddPyruvic->Monitor Workup Aqueous Workup: Extraction and Washing Monitor->Workup Purify Purification: Recrystallization or Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the Doebner reaction.

Experimental Protocols

Protocol 1: General Procedure for the Doebner Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aniline derivative (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Pyruvic acid (1.2 equiv)

  • Ethanol (solvent)

  • Acid catalyst (e.g., concentrated HCl, catalytic amount)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aniline, aldehyde, and ethanol.

  • Slowly add the acid catalyst to the mixture while stirring.

  • Add the pyruvic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for the optimized reaction time (as determined by TLC monitoring).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure.

  • Perform a standard aqueous workup, which may involve acid-base extraction to isolate the carboxylic acid product.[2]

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Modified Doebner Reaction for Electron-Deficient Anilines

This protocol is adapted for challenging substrates and employs a Lewis acid catalyst.[2][15]

Materials:

  • Substituted aniline (1.0 equiv)

  • Substituted aldehyde (1.1 equiv)

  • Pyruvic acid (0.6 equiv)

  • BF₃·THF or BF₃·OEt₂ (0.28-0.5 equiv)

  • Acetonitrile (MeCN) (solvent)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aniline (1.0 equiv) and aldehyde (1.1 equiv) in acetonitrile.[2]

  • Add BF₃·THF (0.28 equiv) to the solution.[2]

  • Stir the reaction mixture at 65 °C for 10 minutes.[2]

  • Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.56 equiv) in MeCN.[2]

  • Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65 °C.[2]

  • Continue to heat the reaction mixture at 65 °C for an additional 21 hours.[2]

  • Work-up: Cool the reaction to room temperature.[15]

  • Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[15]

  • Separate the aqueous layer and extract it with EtOAc.[15]

  • Combine the organic layers and wash with brine.[15]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[15]

  • Purification: Purify the crude product by recrystallization or column chromatography.

References

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. (2015). ResearchGate. [Link]

  • Doebner reaction. Wikipedia. [Link]

  • Doebner Reaction. Cambridge University Press. [Link]

  • Optimization of reaction conditions for solvent, temperature, time and catalyst loading. (2020). ResearchGate. [Link]

  • The Doebner modification of the Knoevenagel reaction. OpenBU. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Doebner-Miller reaction and applications. (2017). SlideShare. [Link]

  • Doebner-Miller reaction. chemeurope.com. [Link]

  • Optimization of the reaction conditions. [a]. (2021). ResearchGate. [Link]

  • (A) Mechanism of the Doebner reaction. (B) Synthesis of the model... (2023). ResearchGate. [Link]

  • Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. (2010). University of the Sunshine Coast, Queensland. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2018). PubMed Central. [Link]

  • Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. (2010). ResearchGate. [Link]

  • Reaction condition optimization, regarding solvent, temperature, catalyst concentration, oxidant, and oxidant amount a. (2018). ResearchGate. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2022). Taylor & Francis Online. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(Trifluoromethyl)quinoline-6-carboxylic acid

Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)quinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)quinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during this specific synthesis. The information provided is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield and Formation of an Inseparable Regioisomer

Question: I am attempting to synthesize 2-(Trifluoromethyl)quinoline-6-carboxylic acid via a Combes synthesis using 4-aminobenzoic acid and 1,1,1-trifluoro-2,4-pentanedione, but I'm observing a low yield of the desired product and the formation of a significant amount of the 4-(Trifluoromethyl)quinoline isomer. How can I improve the regioselectivity for the 2-substituted product?

Answer:

This is a classic regioselectivity challenge in the Combes quinoline synthesis. The formation of both 2-CF3 and 4-CF3 regioisomers is common when using unsymmetrical β-diketones.[1][2] The cyclization step, which is the rate-determining step, is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[1]

Root Cause Analysis:

  • Mechanism: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form an enamine intermediate, which then undergoes cyclization.[1][3] The direction of the cyclization (i.e., which carbonyl of the diketone the aniline ring attacks) determines the final regioisomer.

  • Steric Hindrance: Increasing the steric bulk on the R group of the diketone generally favors the formation of the 2-CF3 quinoline.[1] In the case of 1,1,1-trifluoro-2,4-pentanedione, the trifluoromethyl group is sterically demanding, which should favor the desired 2-substituted product. However, competing electronic effects can still lead to the formation of the 4-CF3 isomer.

  • Electronic Effects: The electronic nature of the substituents on the aniline also plays a crucial role. Electron-donating groups on the aniline can influence the position of the electrophilic aromatic substitution during cyclization.[1]

Troubleshooting Protocol:

  • Catalyst Modification: The choice of acid catalyst can significantly impact the reaction. While concentrated sulfuric acid is commonly used, a mixture of polyphosphoric acid (PPA) and an alcohol (like ethanol) to form a polyphosphoric ester (PPE) catalyst has been shown to be a more effective dehydrating agent and can improve yields and regioselectivity.[1]

  • Solvent and Temperature Optimization: The reaction is typically run at elevated temperatures. Carefully controlling the temperature can help minimize side reactions. Running the reaction in a higher-boiling point solvent might allow for better temperature control and improved outcomes.

  • Purification Strategy: If the formation of the regioisomer cannot be completely suppressed, a robust purification method is necessary.

    • Column Chromatography: A carefully optimized silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is often effective in separating the two isomers.

    • Recrystallization: If a suitable solvent system can be found, fractional recrystallization can be an effective method for separating the isomers, especially on a larger scale.

Issue 2: Formation of Tar and Polymeric Byproducts

Question: My reaction mixture is turning dark and forming a significant amount of tar-like material, making product isolation difficult and significantly reducing the yield. I am using a strong acid catalyst like sulfuric acid.

Answer:

The formation of tar and polymeric materials is a frequent issue in quinoline syntheses that employ strong acids and high temperatures, such as the Skraup and Doebner-von Miller reactions, and can also occur in the Combes synthesis under harsh conditions.[2]

Root Cause Analysis:

  • Polymerization of Intermediates: The acidic conditions and high temperatures can promote the self-condensation and polymerization of the β-diketone starting material or the enamine intermediate.[2]

  • Oxidative Side Reactions: Strong oxidizing conditions, if present, can lead to the formation of complex, high-molecular-weight byproducts.

  • Decomposition: The starting materials or the product may be unstable under the reaction conditions, leading to decomposition and tar formation.

Troubleshooting Protocol:

  • Moderation of Reaction Conditions:

    • Lower Temperature: Experiment with running the reaction at a lower temperature for a longer duration. This can often reduce the rate of polymerization side reactions.

    • Slower Addition: Add the aniline to the acid/diketone mixture slowly and at a controlled temperature to manage the initial exotherm.

  • Alternative Acid Catalysts: As mentioned previously, switching from concentrated sulfuric acid to polyphosphoric acid (PPA) or a PPA/alcohol mixture can lead to cleaner reactions.[1] Other Brønsted acids like p-toluenesulfonic acid can also be considered.[4]

  • Use of a Moderator: In related quinoline syntheses like the Skraup reaction, ferrous sulfate is often added to moderate the reaction's exothermicity and reduce tar formation.[5] While not a standard component of the Combes synthesis, a similar approach with a mild Lewis acid could be cautiously explored.

Issue 3: Incomplete Reaction and/or Hydrolysis of Carboxylic Acid Ester

Question: I am using the methyl ester of 4-aminobenzoic acid as my starting material to simplify purification, with the intention of hydrolyzing the ester in a final step. However, I am observing incomplete conversion of the starting aniline and some hydrolysis of the ester group during the reaction.

Answer:

This issue points to a conflict between the reaction conditions required for the Combes cyclization and the stability of the ester group.

Root Cause Analysis:

  • Deactivation of Aniline: The electron-withdrawing nature of the ester group deactivates the aniline, making the initial nucleophilic attack on the β-diketone and the subsequent electrophilic cyclization less favorable. Strong electron-withdrawing groups are known to hinder or prevent cyclization in the Combes synthesis.[6][7]

  • Ester Hydrolysis: The strongly acidic conditions (e.g., concentrated H2SO4) and the presence of water (either as a solvent or generated during the reaction) can lead to the hydrolysis of the methyl ester back to the carboxylic acid.

Troubleshooting Workflow:

G cluster_0 Problem: Incomplete Reaction & Ester Hydrolysis cluster_1 Strategy 1: Modify Reaction Conditions cluster_2 Strategy 2: Alter Synthetic Route start Initial Observation: Low conversion of aniline ester and/or presence of carboxylic acid cond1 Use a less harsh acid catalyst (e.g., PPA, p-TsOH) start->cond1 route2 Perform Combes synthesis with 4-aminobenzoic acid directly start->route2 cond2 Run under anhydrous conditions cond1->cond2 cond3 Optimize temperature and reaction time cond2->cond3 route1 Protect the carboxylic acid as a more robust group route2->route1 route3 Introduce the carboxylic acid group post-quinoline formation route2->route3

Caption: Troubleshooting workflow for incomplete reaction and ester hydrolysis.

Detailed Recommendations:

  • Direct Use of 4-Aminobenzoic Acid: The most straightforward approach is to use 4-aminobenzoic acid directly. While this may present purification challenges, it avoids the issues of aniline deactivation by the ester and subsequent hydrolysis. The final product will be the desired carboxylic acid.

  • Milder, Anhydrous Conditions: If using the ester is necessary, employ milder acid catalysts that are also effective dehydrating agents, such as PPA.[1] Ensure all reagents and solvents are scrupulously dry to minimize hydrolysis.

  • Alternative Synthetic Pathways: Consider a different named reaction for quinoline synthesis if the Combes reaction proves inefficient with your substituted aniline. For instance, the Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds with anilines.[4] However, this would require a different set of starting materials to achieve the desired substitution pattern.

Quantitative Data Summary

ParameterCondition A (H₂SO₄)Condition B (PPA)Expected Outcome
Catalyst Concentrated H₂SO₄Polyphosphoric Acid (PPA)PPA often leads to cleaner reactions and higher yields.[1][3]
Temperature 100-120 °C120-140 °CHigher temperatures may be needed for PPA but can also increase side reactions. Optimization is key.
Reaction Time 2-4 hours1-3 hoursPPA can sometimes lead to shorter reaction times.
Typical Yield 30-50%50-70%Yields are highly substrate-dependent but often improve with PPA.
Regioselectivity (2-CF₃:4-CF₃) Variable, can be poorGenerally improvedPPA can favor the thermodynamically more stable product.[1]

Key Reaction Mechanism: The Combes Synthesis and Regioselectivity Challenge

The following diagram illustrates the key steps of the Combes synthesis and the point at which the undesired regioisomer can form.

Sources

Optimization

Technical Support Center: Navigating the Synthesis of Trifluoromethylquinolines

Welcome to the Technical Support Center for Trifluoromethylquinoline Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorpor...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Trifluoromethylquinoline Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating the trifluoromethyl (CF₃) group into quinoline scaffolds. The introduction of this moiety is a powerful strategy for enhancing the pharmacological properties of molecules, such as metabolic stability and bioavailability. However, the synthesis of these compounds is often plagued by low yields and other experimental challenges.[1]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles in your synthetic workflow. The content is structured to address problems based on the two primary synthetic strategies: building the quinoline ring with a pre-installed CF₃ group and the direct trifluoromethylation of a pre-formed quinoline core.

Part 1: General Challenges in Trifluoromethylquinoline Synthesis

Before diving into specific synthetic routes, it's essential to understand the overarching challenges that the trifluoromethyl group introduces.

FAQ 1: Why are my yields consistently low when synthesizing trifluoromethylquinolines?

Low yields in these syntheses can often be attributed to a combination of factors stemming from the strong electron-withdrawing nature of the CF₃ group.[1] This property can:

  • Deactivate the Aromatic Ring: A CF₃ group on an aniline precursor can reduce its nucleophilicity, making classical quinoline ring-forming reactions like the Gould-Jacobs or Combes synthesis sluggish and inefficient.[2]

  • Alter Reactivity of Adjacent Groups: A CF₃ group on a ketone or aldehyde can impact the reactivity of the carbonyl group in condensations like the Friedländer synthesis.[3]

  • Influence Regioselectivity: In direct C-H trifluoromethylation of the quinoline ring, the CF₃ radical's electrophilic nature can lead to poor regioselectivity, resulting in a mixture of isomers that are difficult to separate and reduce the yield of the desired product.[4]

  • Promote Side Reactions: The harsh conditions often required for these syntheses can lead to decomposition of starting materials or products.

  • Cause Catalyst Deactivation: The nitrogen atom in the quinoline ring can act as a poison for transition metal catalysts, particularly palladium, which is often used in cross-coupling reactions.[5]

Part 2: Troubleshooting Synthesis by Ring Formation

This section focuses on challenges encountered when constructing the quinoline scaffold using starting materials that already contain a trifluoromethyl group. The two most common methods are the Gould-Jacobs and Friedländer syntheses.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of a trifluoromethyl-substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[6]

dot

Start Low Yield in Gould-Jacobs Synthesis CheckAniline Is the aniline precursor strongly deactivated by the CF3 group? Start->CheckAniline CheckRegio Is regioselectivity an issue with a substituted aniline? Start->CheckRegio CheckTemp Are the cyclization conditions too harsh? CheckAniline->CheckTemp No UseCatalyst Consider a Lewis or Brønsted acid catalyst to promote cyclization. CheckAniline->UseCatalyst Yes IncreaseTemp Increase cyclization temperature cautiously or use microwave irradiation. CheckTemp->IncreaseTemp No OptimizeConditions Systematically optimize reaction time and temperature to minimize decomposition. CheckTemp->OptimizeConditions Yes CheckRegio->CheckAniline No IsomerSeparation If a mixture of regioisomers is formed, focus on optimizing purification. CheckRegio->IsomerSeparation Yes HighBoilSolvent Use a high-boiling, inert solvent (e.g., Dowtherm A, Diphenyl ether). IncreaseTemp->HighBoilSolvent UseCatalyst->OptimizeConditions HighBoilSolvent->OptimizeConditions ProtectingGroup If possible, use an aniline with an electron-donating group to counteract the CF3 effect.

Caption: Troubleshooting workflow for the Gould-Jacobs synthesis of trifluoromethylquinolines.

FAQ 2: My Gould-Jacobs reaction with 3-(trifluoromethyl)aniline is giving a very low yield. What's going wrong?

The primary issue is likely the reduced nucleophilicity of the aniline due to the electron-withdrawing CF₃ group. The initial condensation step is often slow and incomplete.

Troubleshooting Steps:

  • Increase Reaction Temperature and Time: Carefully increase the temperature of the initial condensation and the subsequent cyclization. Microwave irradiation can be particularly effective at reducing reaction times and improving yields.[2]

  • Use a High-Boiling Solvent: For the thermal cyclization step, using a high-boiling, inert solvent such as diphenyl ether or Dowtherm A can help maintain a consistent high temperature and improve yields.[2]

  • Catalysis: While traditionally a thermal reaction, the addition of a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., polyphosphoric acid) can sometimes facilitate the cyclization at a lower temperature.

Table 1: Gould-Jacobs Reaction Condition Optimization

ParameterStandard ConditionOptimized Approach for CF₃-AnilinesRationale
Temperature 250-260 °C (thermal)250-300 °C (microwave) or stepwise heatingOvercomes the higher activation energy for cyclization.[2]
Solvent None or high-boiling solventDiphenyl ether, Dowtherm AEnsures homogeneous reaction at high temperatures.[2]
Catalyst NonePPA, Eaton's reagent, Lewis acidsMay lower the required cyclization temperature.
Reaction Time Several hours5-30 minutes (microwave)Reduces the potential for product degradation at high temperatures.[2]
The Friedländer Synthesis

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group. When using a trifluoromethyl-β-diketone, regioselectivity becomes a critical issue.[3][7]

FAQ 3: I'm attempting a Friedländer synthesis with 2-aminoacetophenone and ethyl 4,4,4-trifluoroacetoacetate, but I'm getting a mixture of products and a low yield of the desired quinoline. How can I improve this?

This is a classic challenge of regioselectivity and reactivity in the Friedländer synthesis. The trifluoromethyl group makes the adjacent carbonyl carbon more electrophilic, which can influence the direction of the initial condensation.

Troubleshooting Steps:

  • Catalyst Selection: The choice of acid or base catalyst is crucial. For base-catalyzed reactions, a milder base like piperidine may offer better control than stronger bases like KOH or NaOEt, which can promote unwanted side reactions.[8] For acid catalysis, p-toluenesulfonic acid or iodine can be effective.[3]

  • Solvent Optimization: The solvent can influence the equilibrium between the possible intermediates. Experiment with both polar protic (e.g., ethanol) and aprotic (e.g., DMF, toluene) solvents.

  • Temperature Control: Start at a lower temperature and gradually increase it. This can help favor the thermodynamically more stable product.

  • Protecting Groups: In some cases, temporarily protecting the amino group to control the initial condensation step, followed by deprotection and cyclization, can improve regioselectivity.

dot

Start Low Yield/Poor Regioselectivity in Friedländer Synthesis CheckKetone Is an unsymmetrical trifluoromethyl ketone being used? Start->CheckKetone CheckKetone->Start No (Not applicable) CheckCatalyst Is the catalyst appropriate? CheckKetone->CheckCatalyst Yes OptimizeCatalyst Screen different acid and base catalysts (e.g., piperidine, p-TsOH, I2). CheckCatalyst->OptimizeCatalyst CheckConditions Are reaction conditions too harsh? OptimizeTemp Gradually increase temperature to control side reactions. CheckConditions->OptimizeTemp Yes ConsiderProtectingGroups Consider protecting the amine to direct the initial condensation. CheckConditions->ConsiderProtectingGroups No OptimizeSolvent Test a range of solvents (e.g., EtOH, DMF, Toluene). OptimizeCatalyst->OptimizeSolvent OptimizeSolvent->CheckConditions SuccessfulReaction Improved Yield and Regioselectivity OptimizeTemp->SuccessfulReaction ConsiderProtectingGroups->SuccessfulReaction

Caption: Decision-making workflow for troubleshooting the Friedländer synthesis.

Part 3: Troubleshooting Direct C-H Trifluoromethylation

This approach involves introducing the CF₃ group directly onto a pre-formed quinoline ring. The main strategies are radical, electrophilic, and nucleophilic trifluoromethylation.

Radical Trifluoromethylation

Radical trifluoromethylation is a powerful method but often suffers from a lack of regioselectivity, especially with heteroaromatics like quinoline.[4][9]

FAQ 4: My radical trifluoromethylation of quinoline using Langlois' reagent (CF₃SO₂Na) is producing a mixture of isomers. How can I improve the regioselectivity?

The trifluoromethyl radical is highly reactive and can attack multiple positions on the quinoline ring. Improving regioselectivity is a significant challenge.

Troubleshooting Steps:

  • Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction. Experiment with a range of solvents, from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile, DMSO). In some cases, a biphasic system (e.g., DCM/water) can improve outcomes.[4]

  • Protecting Groups/Directing Groups: The introduction of a directing group at a specific position can guide the trifluoromethyl radical to a desired location.

  • Alternative Radical Sources: Different radical trifluoromethylation reagents can exhibit different selectivities. Consider trying Togni's reagent or Umemoto's reagent under conditions that favor a radical pathway (e.g., with a photocatalyst).[10]

  • Flow Chemistry: In some cases, using a continuous flow reactor can provide better control over reaction time and temperature, potentially improving selectivity.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation involves the reaction of a nucleophilic quinoline with an electrophilic CF₃ source, such as Togni's or Umemoto's reagents.[11][12]

FAQ 5: I am trying to trifluoromethylate 6-methoxyquinoline with Togni's reagent, but the reaction is very slow and the yield is low. What can I do?

The success of electrophilic trifluoromethylation depends on the nucleophilicity of the quinoline ring. While the methoxy group is electron-donating, the quinoline nitrogen is deactivating.

Troubleshooting Steps:

  • Catalyst Addition: The addition of a Lewis acid (e.g., Zn(OTf)₂) or a Brønsted acid can sometimes enhance the electrophilicity of the Togni reagent, but this can also lead to reagent degradation.[7] A more common approach for less reactive substrates is to use a copper or other transition metal catalyst.[7]

  • Solvent Choice: The reaction is often performed in polar aprotic solvents like acetonitrile or DMF. Ensure your solvent is anhydrous, as water can react with the electrophilic reagent.

  • Temperature: Gently heating the reaction can increase the rate, but be cautious of reagent decomposition.

  • Reagent Choice: Togni's reagent II is generally more reactive than Togni's reagent I. Umemoto's reagents are also powerful electrophilic trifluoromethylating agents.[11] A comparative study of different reagents may be necessary.

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation typically involves the reaction of an activated quinoline (e.g., a quinolinium salt) with a nucleophilic CF₃ source like Ruppert-Prakash reagent (TMSCF₃).

FAQ 6: My nucleophilic trifluoromethylation of N-methylquinolinium iodide with TMSCF₃ is not working well. What are the common pitfalls?

The stability of the trifluoromethyl anion is a key challenge in these reactions. It can readily decompose to difluorocarbene.

Troubleshooting Steps:

  • Activator: The Ruppert-Prakash reagent requires an activator, typically a fluoride source like TBAF or CsF. Ensure your fluoride source is anhydrous.

  • Solvent: Anhydrous THF or DMF are commonly used. The presence of water will quench the trifluoromethyl anion.

  • Temperature: These reactions are often run at low temperatures (e.g., -78 °C to 0 °C) to maintain the stability of the trifluoromethyl anion.

  • Substrate Activation: The quinoline must be sufficiently activated towards nucleophilic attack. N-acylation or N-alkylation to form a quinolinium salt is a common strategy.

Part 4: Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of 7-(Trifluoromethyl)quinolin-4-ol

This protocol is adapted from the general principles of the Gould-Jacobs reaction.[13][14]

  • Condensation: In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). Heat the mixture to 120-140 °C for 2 hours. Monitor the reaction by TLC until the aniline is consumed.

  • Cyclization: To the crude intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to 250-260 °C for 30-60 minutes. Monitor the cyclization by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Add hexane to precipitate the product. Filter the solid and wash with hexane to remove the diphenyl ether.

  • Hydrolysis and Decarboxylation (Optional): The resulting ester can be hydrolyzed with aqueous NaOH, followed by acidification to give the carboxylic acid. Subsequent heating of the carboxylic acid above its melting point will yield 7-(trifluoromethyl)quinolin-4-ol.

Protocol 2: Radical Trifluoromethylation of Quinoline

This protocol is a general procedure based on the use of Langlois' reagent with a photocatalyst.[15]

  • Reaction Setup: To an oven-dried Schlenk tube, add quinoline (1.0 eq.), sodium trifluoromethanesulfinate (Langlois' reagent, 2.0 eq.), and a photocatalyst such as fac-Ir(ppy)₃ (1-2 mol%).

  • Solvent and Degassing: Add anhydrous acetonitrile and degas the mixture with argon for 15-20 minutes.

  • Reaction: Place the reaction vessel in front of a blue LED light source and stir at room temperature for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to separate the isomeric products.

Part 5: Purification Troubleshooting

The purification of trifluoromethylquinolines can be challenging due to their polarity and potential for interaction with silica gel.

FAQ 7: My trifluoromethylquinoline product is streaking badly on the silica gel column. How can I get a clean separation?

Streaking is a common problem with basic compounds like quinolines on acidic silica gel.[16][17]

Troubleshooting Table for Purification

IssuePossible CauseSolution
Streaking on TLC/Column Basic compound interacting with acidic silica.Add a basic modifier (e.g., 1% triethylamine or ammonia in methanol) to the eluent. Use neutral or basic alumina as the stationary phase.[16]
Poor Separation of Isomers Isomers have very similar polarities.Use a high-performance chromatography system (e.g., HPLC). Try a different stationary phase (e.g., reversed-phase C18). Optimize the eluent system carefully with fine gradients.
Low Recovery from Column Compound is highly polar and irreversibly adsorbs to silica.Use reversed-phase chromatography. Deactivate the silica gel by flushing with a solvent containing triethylamine before loading the sample.[18][19]
Product Decomposition on Column The compound is unstable on silica gel.Minimize the time on the column by using flash chromatography. Consider an alternative purification method like crystallization or distillation.

References

Troubleshooting

Technical Support Center: Degradation Pathways for Trifluoromethyl-Containing Heterocycles

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl-containing heterocycles. This guide provides in-depth technical information, troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl-containing heterocycles. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of studying the degradation pathways of these important pharmaceutical compounds.

Foundational Concepts: The Dual Nature of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, strategically incorporated into heterocyclic scaffolds to enhance a molecule's therapeutic potential.[1][2][3] Its prevalence stems from a unique combination of properties:

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a high bond dissociation energy.[4][5] This makes the CF₃ group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][6] By replacing a metabolically labile group (like a methyl group) with a CF₃ group, chemists can block metabolic "hotspots," prolonging a drug's half-life and improving its pharmacokinetic profile.[4][5][6]

  • Lipophilicity and Permeability: The CF₃ group is highly lipophilic, which can enhance a drug's ability to cross biological membranes and improve its absorption and distribution.[4][5][7][8]

  • Electronic Effects: As a strong electron-withdrawing group, the CF₃ moiety can significantly alter the electronic properties of the heterocyclic ring, influencing pKa, receptor binding affinity, and overall biological activity.[2][4][8]

However, the very stability of the CF₃ group can also present challenges. Understanding its potential degradation pathways, both metabolic and chemical, is crucial for predicting a drug candidate's fate in vivo and ensuring its safety and efficacy.

Metabolic Degradation Pathways

While generally stable, the CF₃ group and its parent heterocycle are not entirely inert to metabolic transformation. Degradation can occur on the heterocyclic ring or, less commonly, involve the CF₃ group itself.

Ring-Based Metabolism

The primary route of metabolic degradation for many trifluoromethyl-containing heterocycles involves enzymatic modification of the heterocyclic core. Common transformations include:

  • Oxidation: CYP-mediated hydroxylation, N-oxidation, or S-oxidation of the heterocyclic ring.

  • Reduction: Reductive cleavage of bonds within the ring system.[9]

  • Hydrolysis: Enzymatic hydrolysis of amide, ester, or other labile functional groups on the heterocycle.

Metabolism Involving the CF₃ Group

Direct metabolism of the CF₃ group is less frequent but can occur through several mechanisms:

  • Oxidative Defluorination: In some cases, CYP enzymes can hydroxylate the trifluoromethyl-bearing carbon, leading to an unstable intermediate that eliminates fluoride ions and ultimately forms a carboxylic acid.[10]

  • Reductive Defluorination: Under certain reductive conditions, C-F bonds can be cleaved to form C-H bonds.[9]

The following diagram illustrates a generalized metabolic pathway for a trifluoromethyl-containing heterocycle, highlighting the blocking effect of the CF₃ group on a potential metabolic hotspot.

Metabolic_Pathway Metabolic Blocking by a CF3 Group Parent_CH3 Parent Drug (with -CH3 group) Metabolites_CH3 Multiple Metabolites (e.g., -CH2OH, -CHO, -COOH) Parent_CH3->Metabolites_CH3 CYP450 Oxidation Parent_CF3 Parent Drug (with -CF3 group) No_Metabolism Metabolism Blocked Parent_CF3->No_Metabolism Resistant to CYP450 Oxidation

Caption: Metabolic blocking effect of a CF₃ group.

Chemical Degradation Pathways (Forced Degradation Studies)

Forced degradation studies are essential for identifying potential degradation products and pathways under various stress conditions, which informs formulation development, packaging, and storage requirements.[11][12]

Hydrolytic Degradation

The stability of trifluoromethyl-containing heterocycles to hydrolysis is highly dependent on pH and the specific structure of the heterocycle.[7][13]

  • Acidic Conditions: N-trifluoromethyl amines can be susceptible to hydrolysis under acidic conditions.[13]

  • Basic Conditions: Some trifluoromethylphenols have been shown to undergo defluorination in alkaline aqueous solutions.[7] The hydrolysis of trifluoromethyl groups on corrole macrocycles has also been reported.[14][15]

  • Neutral Conditions: Many trifluoromethyl-containing heterocycles are stable at neutral pH.

Oxidative Degradation

Oxidative stress can lead to the formation of N-oxides, hydroxylation of the heterocyclic ring, or, in some cases, degradation of the entire molecule.[16] Common reagents for oxidative forced degradation include hydrogen peroxide (H₂O₂).

Photolytic Degradation

Exposure to light, particularly UV light, can induce degradation. The specific photoproducts will depend on the chromophore of the molecule and the presence of photosensitizers.

Thermal Degradation

High temperatures can lead to the cleavage of weaker bonds within the molecule, resulting in various degradation products.[16]

The following table summarizes typical conditions for forced degradation studies as recommended by the International Council for Harmonisation (ICH).

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways
Hydrolysis 0.1 M HCl, 0.1 M NaOH, Water at elevated temperatures (e.g., 60-80°C)Cleavage of labile functional groups, defluorination
Oxidation 3-30% H₂O₂ at room temperatureN-oxidation, S-oxidation, ring hydroxylation
Photolysis Exposure to light (ICH Q1B options)Photorearrangement, cleavage
Thermal Dry heat (e.g., 80-100°C)Decomposition, rearrangement

Analytical Strategies for Degradation Studies

A robust analytical methodology is critical for the successful identification and quantification of degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC coupled with UV or diode-array detection (DAD), is the workhorse for separating the parent compound from its degradation products.[12][17]

  • Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is indispensable for identifying the structures of unknown metabolites and degradation products by providing molecular weight and fragmentation information.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to definitively elucidate the structure of isolated degradation products.

Analytical_Workflow Analytical Workflow for Degradation Studies Start Sample from Degradation Study (Metabolic or Forced) HPLC HPLC Separation (Parent Drug vs. Degradants) Start->HPLC UV_DAD UV/DAD Detection (Quantification) HPLC->UV_DAD LC_MS LC-MS Analysis (Molecular Weight & Fragmentation) HPLC->LC_MS Structure_ID Structure Elucidation of Degradants LC_MS->Structure_ID NMR NMR Analysis (Definitive Structure) Structure_ID->NMR If necessary

Caption: General analytical workflow for degradation studies.

Troubleshooting Guides

Issue: Unexpectedly High Metabolic Lability

Scenario: Your trifluoromethyl-containing heterocycle shows rapid clearance in an in vitro metabolic stability assay (e.g., liver microsomes), despite the presence of the "metabolically stable" CF₃ group.

Possible Causes & Solutions:

  • Metabolism on the Heterocyclic Ring: The CF₃ group may be stable, but another part of the molecule could be a metabolic hotspot.

    • Troubleshooting:

      • Perform metabolite identification studies using LC-MS to determine the site of metabolism.

      • Consider blocking the identified metabolic hotspot with another stable group (e.g., fluorine, deuterium) in the next design cycle.

  • Non-CYP Mediated Metabolism: The degradation may be caused by other enzymes present in the assay system, such as flavin-containing monooxygenases (FMOs) or hydrolases.

    • Troubleshooting:

      • Run the assay with and without NADPH (a necessary cofactor for CYPs) to see if the degradation is CYP-dependent.

      • Use specific chemical inhibitors for different enzyme classes to pinpoint the responsible enzyme family.

  • Chemical Instability in Assay Buffer: The compound may be chemically unstable at the pH or temperature of the assay.

    • Troubleshooting:

      • Incubate the compound in the assay buffer without the enzyme source (e.g., microsomes) to check for chemical degradation.

Issue: No Degradation Observed in Forced Degradation Study

Scenario: After subjecting your compound to standard forced degradation conditions, you observe little to no degradation, making it difficult to validate your analytical method as "stability-indicating."

Possible Causes & Solutions:

  • Compound is Highly Stable: Trifluoromethyl-containing heterocycles can be exceptionally stable.[4][5]

    • Troubleshooting:

      • Increase the harshness of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidant). Be mindful that overly harsh conditions may lead to unrealistic degradation pathways.

  • Poor Solubility: The compound may not be fully dissolved under the stress conditions, limiting its exposure to the stressor.

    • Troubleshooting:

      • Use a co-solvent to improve solubility, ensuring the co-solvent itself is stable under the stress conditions.

      • Visually inspect the solution for any undissolved material.

Issue: Difficulty in Identifying Degradation Products

Scenario: You observe degradation peaks in your HPLC chromatogram, but you are unable to identify their structures using LC-MS.

Possible Causes & Solutions:

  • Poor Ionization in MS: The degradation products may not ionize well under the chosen MS conditions.

    • Troubleshooting:

      • Analyze the samples in both positive and negative ion modes.

      • Modify the mobile phase (e.g., add formic acid, ammonium formate, or ammonium hydroxide) to promote ionization.

  • Formation of Reactive or Unstable Degradants: Some degradation products may be too unstable to be detected by LC-MS.

    • Troubleshooting:

      • Consider using trapping agents in the degradation study to form stable adducts with reactive intermediates.

  • Co-elution of Peaks: A degradation product may be co-eluting with the parent peak or another degradant.

    • Troubleshooting:

      • Optimize the HPLC method (e.g., change the gradient, mobile phase, or column chemistry) to improve resolution.

      • Check the peak purity of the parent compound using DAD.[11]

Frequently Asked Questions (FAQs)

Q1: Is the trifluoromethyl group ever metabolized?

A1: Yes, although it is rare. The C-F bonds are very strong, making the CF₃ group highly resistant to metabolism.[4][5] However, under certain biological conditions, oxidative or reductive defluorination can occur, leading to the formation of a carboxylic acid or a difluoromethyl group, respectively.[9][10]

Q2: My compound contains an N-CF₃ group. Are there any specific stability concerns?

A2: N-CF₃ motifs can have different stability profiles compared to C-CF₃ groups.[1][18] They can be more susceptible to hydrolysis, particularly under acidic conditions.[13] It is important to carefully evaluate their stability in relevant aqueous media.

Q3: How much degradation is considered "good" for a forced degradation study?

A3: The goal is to achieve sufficient degradation to produce and identify relevant degradation products, typically in the range of 5-20% degradation of the active pharmaceutical ingredient (API).[19] This level of degradation is generally enough to demonstrate the stability-indicating nature of the analytical method without generating secondary or tertiary degradants that may not be relevant under normal storage conditions.

Q4: Can the degradation of a trifluoromethyl-containing heterocycle lead to toxic byproducts?

A4: Yes. Any degradation pathway can potentially lead to toxic byproducts. For example, metabolic defluorination can release fluoride ions, and in some cases, the resulting metabolites can be reactive.[10] It is a regulatory requirement to identify and characterize any degradation product present above a certain threshold and assess its potential toxicity.[11]

Q5: What is a "metabolic switching" strategy?

A5: This is a common strategy in medicinal chemistry where a known or suspected site of metabolism on a drug candidate (a "metabolic hotspot") is replaced with a more stable group, such as a CF₃ group.[6] The goal is to block that specific metabolic pathway, thereby increasing the drug's half-life and bioavailability.[6]

Experimental Protocols

Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a typical procedure to assess the metabolic stability of a test compound using liver microsomes.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in CYP enzymes.[6]

Materials:

  • Test compound

  • Liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system

  • Positive control compound (with known metabolic fate)

  • Ice-cold stop solution (e.g., acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • On ice, thaw and dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the diluted liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stop solution. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing:

    • Seal the plate and vortex.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate intrinsic clearance (CLᵢₙₜ).

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts (RSC Publishing). [Link]

  • Investigation of hydrolytic stability of N-trifluoromethyl secondary... ResearchGate. [Link]

  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. ResearchGate. [Link]

  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC - NIH. [Link]

  • (PDF) Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. ResearchGate. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews. [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Wiley Online Library. [Link]

  • Recent advances in the trifluoromethylation methodology and new CF3-containing drugs | Request PDF. ResearchGate. [Link]

  • (PDF) Trifluoromethylated Heterocycles. ResearchGate. [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. [Link]

  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC - NIH. [Link]

  • Innate C-H trifluoromethylation of heterocycles. PMC - NIH. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives. Frontiers. [Link]

  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research. [Link]

  • An Environmentally Sustainable Access to CF3-Substituted Alcohols as Valuable Fluorinated Motifs for the Synthesis of Bioactive Compounds. Advances in Engineering. [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF. ResearchGate. [Link]

  • Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. ResearchGate. [Link]

  • An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents | Request PDF. ResearchGate. [Link]

  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. MDPI. [Link]

  • Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF. ResearchGate. [Link]

  • Electrostatic Confinement of Photosensitizers within Molybdenum–Sulfur Cluster-Based Supramolecular Matrices for Efficient Dual-Photocatalysis: Hydrogen Evolution and Trifluoromethylation. Journal of the American Chemical Society. [Link]

  • Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. pda.org. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. OUCI. [Link]

Sources

Optimization

Technical Support Center: 2-(Trifluoromethyl)quinoline-6-carboxylic acid

A Guide to Ensuring Solution Stability in Research & Development Welcome to the technical support guide for 2-(Trifluoromethyl)quinoline-6-carboxylic acid. As Senior Application Scientists, we understand that the reliabi...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Solution Stability in Research & Development

Welcome to the technical support guide for 2-(Trifluoromethyl)quinoline-6-carboxylic acid. As Senior Application Scientists, we understand that the reliability of your experimental results depends on the integrity of your reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound in solution. We will move beyond simple instructions to explain the underlying chemical principles, helping you anticipate and troubleshoot potential challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 2-(Trifluoromethyl)quinoline-6-carboxylic acid.

Q1: What are the primary factors that influence the stability of 2-(Trifluoromethyl)quinoline-6-carboxylic acid in solution?

The stability of this molecule is governed by its key structural features: the quinoline ring, the carboxylic acid group, and the trifluoromethyl (CF3) group. The main environmental factors to control are pH, light, temperature, and exposure to oxidizing agents.[1]

  • pH: The molecule possesses both a weakly basic quinoline nitrogen and an acidic carboxylic acid group. Therefore, its solubility and stability are highly pH-dependent.[1][2] In strongly acidic or basic conditions, the compound is more susceptible to hydrolytic degradation.[1] Many quinoline compounds are most stable in a neutral pH range of 4 to 8.[3]

  • Light: Like many heterocyclic aromatic compounds, the quinoline ring system is photosensitive.[1] Exposure to UV or even ambient laboratory light can induce photolytic degradation, leading to the formation of byproducts and a noticeable discoloration of the solution (typically yellowing or browning).[1][4]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[1] Long-term storage at room temperature or higher is not recommended.

  • Oxidation: The quinoline ring can be susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents. This can lead to the formation of N-oxides or other oxidized artifacts.[5]

Q2: How should I prepare and store stock solutions of this compound?

For maximum reproducibility, we recommend the following:

  • Solvent Selection: Prepare initial high-concentration stock solutions in an anhydrous organic solvent such as DMSO or DMF. For aqueous experimental buffers, use a minimal amount of the organic stock to achieve the final desired concentration.

  • pH Control: When preparing aqueous solutions, use a buffer to maintain a stable pH, ideally within the neutral range (e.g., pH 6.0-7.5), unless your experimental conditions require otherwise.[1]

  • Protection from Light: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1][6] This is crucial for both short-term benchtop use and long-term storage.

  • Temperature Control: Store stock solutions at -20°C or -80°C for long-term stability. For daily use, aliquots can be stored at 2-8°C for a limited time, but their stability under these conditions should be verified.[7]

  • Inert Atmosphere: For maximal stability, particularly for long-term storage of the solid compound or solutions, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Q3: My solution of 2-(Trifluoromethyl)quinoline-6-carboxylic acid has turned yellow. Is it still usable?

Discoloration is a visual indicator of chemical degradation.[1] A yellow or brown hue strongly suggests that photolytic or oxidative degradation has occurred, compromising the purity and potency of the compound. For sensitive and quantitative assays, it is crucial to discard the discolored solution and prepare a fresh stock from solid material. Using a degraded solution can lead to inconsistent and unreliable experimental results.[1]

Q4: How stable is the trifluoromethyl (CF3) group? Can it be hydrolyzed?

The trifluoromethyl group is generally considered to be highly robust and chemically inert, contributing to the overall thermal and chemical stability of the molecule.[8][9][10] However, it is not completely invulnerable. Under harsh, forced degradation conditions, such as refluxing in strong acids or bases, the CF3 group can undergo hydrolysis to a carboxylic acid.[11][12][13] For typical laboratory handling and storage in buffered solutions, hydrolysis of the CF3 group is not a primary concern.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: I am observing a gradual loss of potency or inconsistent results in my biological assays.

This is a classic symptom of compound instability in the assay medium or during storage.[1]

  • Root Cause Analysis: The compound may be degrading under your specific experimental conditions (e.g., in cell culture media at 37°C over 24-48 hours) or your stock solution may have degraded during storage.

  • Solution Workflow:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a validated, solid stock immediately before each experiment.

    • Validate Storage: If using a frozen stock solution, ensure it has not undergone excessive freeze-thaw cycles. Aliquoting the stock into single-use volumes is highly recommended.

    • Assess In-Assay Stability: Perform a control experiment. Incubate the compound in your assay buffer or media for the full duration of your experiment (e.g., 48 hours at 37°C). At the end of the incubation, analyze the sample by HPLC to quantify the amount of remaining parent compound. A significant decrease confirms in-assay instability.

    • Review Assay Conditions: If in-assay instability is confirmed, consider reducing the incubation time or assessing whether components in your media are accelerating degradation.

Issue 2: The compound precipitates out of my aqueous buffer.

Precipitation indicates that the compound's concentration exceeds its solubility under the current conditions.

  • Root Cause Analysis: The solubility of 2-(Trifluoromethyl)quinoline-6-carboxylic acid is highly dependent on pH.[2] At a pH close to its isoelectric point, the molecule will have minimal charge and thus lower aqueous solubility.

  • Solution Workflow:

    • Adjust pH: The carboxylic acid group requires a more basic pH to be deprotonated (carboxylate), while the quinoline nitrogen requires a more acidic pH to be protonated. Under basic conditions (pH > 8), the molecule should be fully deprotonated and exhibit maximum water solubility.[2] Try adjusting the pH of your buffer away from the isoelectric point.

    • Use Co-solvents: If adjusting the pH is not possible, consider using a small percentage of a water-miscible organic co-solvent (e.g., 1-5% DMSO or ethanol) in your final aqueous solution, provided it does not interfere with your assay.[2]

    • Lower Concentration: If other methods fail, the most straightforward solution is to work at a lower concentration of the compound that is within its solubility limit for that specific buffer.

Data & Visualization
Key Stability Factors Summary
FactorStress ConditionPotential Effect on MoleculeMitigation Strategy
pH Strong Acid (e.g., 0.1 M HCl) Strong Base (e.g., 0.1 M NaOH)Hydrolysis of the quinoline ring system. Potential for CF3 hydrolysis under harsh conditions.[1][13]Use buffered solutions in the neutral pH range (6.0-7.5).[1]
Light UV & Visible Light ExposurePhotodegradation, leading to discoloration (yellow/brown) and formation of byproducts.[1][4]Store solid and solutions in amber containers or wrapped in foil.[14]
Temperature Elevated Temperatures (>40°C)Increased rate of all degradation pathways (hydrolysis, oxidation).[1]Store stock solutions frozen (-20°C or -80°C). Keep working solutions refrigerated (2-8°C).
Oxidation Atmospheric O₂, Peroxides (e.g., 3% H₂O₂)Formation of N-oxides and other oxidative products.[5]Store under an inert atmosphere (N₂ or Ar) for long-term stability. Avoid contaminants.
Logical Workflow for Stability Assessment

cluster_prep Preparation cluster_stress Forced Degradation (ICH Guidelines) cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) acid Acidic (0.1 M HCl, 60°C) prep_stock->acid Expose Aliquots base Basic (0.1 M NaOH, 60°C) prep_stock->base Expose Aliquots oxid Oxidative (3% H₂O₂, RT) prep_stock->oxid Expose Aliquots therm Thermal (80°C, solid & solution) prep_stock->therm Expose Aliquots photo Photolytic (ICH Q1B light exposure) prep_stock->photo Expose Aliquots control Control (Stored at 4°C, protected from light) prep_stock->control Expose Aliquots sampling Sample at Timepoints (0, 2, 8, 24, 48h) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling control->sampling analysis Analyze via Stability- Indicating HPLC-UV/MS sampling->analysis eval Quantify Parent Compound Identify Degradants Determine Degradation Rate analysis->eval

Caption: Workflow for a forced degradation stability study.

Factors Influencing Compound Stability

cluster_factors cluster_outcomes center Stability of 2-(Trifluoromethyl)quinoline- 6-carboxylic acid pH pH (Solution Acidity/Basicity) center->pH light Light (UV and Visible) center->light temp Temperature (Storage & Assay Conditions) center->temp oxygen Oxidizing Agents (Atmospheric O₂, Peroxides) center->oxygen hydrolysis Hydrolysis pH->hydrolysis photolysis Photodegradation light->photolysis temp->hydrolysis thermolysis Thermal Degradation temp->thermolysis oxidation Oxidation temp->oxidation oxygen->oxidation

Caption: Key environmental factors affecting stability.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[15][16] The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can adequately separate the degradants from the main peak.[16]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-(Trifluoromethyl)quinoline-6-carboxylic acid at a concentration of 1 mg/mL. A 50:50 mixture of acetonitrile and water is often a suitable starting solvent system.

2. Application of Stress Conditions:

  • For each condition below, place an aliquot of the stock solution in a sealed, clear glass vial. Prepare a corresponding control sample stored at 2-8°C and protected from light.

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.[1]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.[1]

    • Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Keep the mixture at room temperature.[1]

    • Thermal Degradation: Place a vial of the stock solution and a sample of the solid powder in a temperature-controlled oven at 80°C.[1]

    • Photolytic Degradation: Expose a vial of the stock solution in a chemically inert, transparent container to a light source that meets the ICH Q1B guidelines.[17][18] This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][18] A control sample should be wrapped in aluminum foil to protect it from light while being kept in the same environment.

3. Sampling and Analysis:

  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analyze all samples, including controls, using a validated stability-indicating HPLC method (e.g., HPLC-UV).[19] The method must be able to resolve degradation products from the parent compound. A photodiode array (PDA) detector is useful for assessing peak purity.

4. Data Evaluation:

  • Calculate the percentage of degradation for the parent compound under each stress condition compared to the time-zero or protected control sample.

  • Identify and, if possible, characterize any major degradation products. Mass spectrometry (LC-MS) is invaluable for this purpose.

This structured approach will provide a comprehensive stability profile for 2-(Trifluoromethyl)quinoline-6-carboxylic acid, enabling you to design more robust experiments and have greater confidence in your results.

References
  • Semantic Scholar. (2021-07-18). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). Available from: [Link]

  • ACS Publications. (2019-05-16). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors | The Journal of Organic Chemistry. Available from: [Link]

  • NIH - PMC. Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines. Available from: [Link]

  • Wiley Online Library. (2021-06-01). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Available from: [Link]

  • PubMed. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. Available from: [Link]

  • MedCrave online. (2016-12-14). Forced Degradation Studies. Available from: [Link]

  • ACS Publications. (2021-07-18). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) | ACS Omega. Available from: [Link]

  • NIH - PMC. (2021-07-18). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). Available from: [Link]

  • HETEROCYCLES. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. Available from: [Link]

  • PNAS. Innate C-H trifluoromethylation of heterocycles. Available from: [Link]

  • PubMed. (2021-06-01). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Available from: [Link]

  • NIH - PubMed. (2011-08-30). Innate C-H trifluoromethylation of heterocycles. Available from: [Link]

  • IIP Series. CHEMICAL STABILITY OF DRUGS. Available from: [Link]

  • European Medicines Agency (EMA). (1998-01-01). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available from: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. Available from: [Link]

  • ResearchGate. (2025-06-06). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness | Request PDF. Available from: [Link]

  • NIH - PMC. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Available from: [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • PCCA. (2022-03-16). THE PCCA BLOG | Factors That Affect the Stability of Compounded Medications. Available from: [Link]

  • ResearchGate. (2017-03-19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available from: [Link]

  • European Medicines Agency (EMA). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • Beilstein Archives. (2021-08-23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available from: [Link]

  • Chem-Space. 2-hydroxy-6-(trifluoromethyl)quinoline-4-carboxylic acid CAS#: 1500589-51-4. Available from: [Link]

  • PubChem. 2-(trifluoromethyl)quinoline-8-carboxylic Acid | C11H6F3NO2 | CID 11806774. Available from: [Link]

  • PubMed. Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. Available from: [Link]

  • PubMed. Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Available from: [Link]

  • Wiley Online Library. (1998-03-16). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Available from: [Link]

  • ResearchGate. Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Available from: [Link]

  • Beilstein Journals. (2021-12-01). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available from: [Link]

  • NIH - PMC. (2022-04-09). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Available from: [Link]

  • Dana Bioscience. 8-(2-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid 1g. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Trifluoromethyl)quinoline-6-carboxylic Acid

Welcome to the technical support center for 2-(Trifluoromethyl)quinoline-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcomi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Trifluoromethyl)quinoline-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common purification challenges. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experimental work, ensuring the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 2-(Trifluoromethyl)quinoline-6-carboxylic acid?

A1: Impurities largely depend on the synthetic route employed. Assuming a Doebner-von Miller or a related synthesis, common impurities include:

  • Starting Materials: Unreacted 4-aminobenzoic acid or the α,β-unsaturated ketone/aldehyde.

  • Polymeric/Tarry Byproducts: The acidic conditions of the Doebner-von Miller reaction can cause polymerization of the α,β-unsaturated carbonyl compound, leading to the formation of intractable tars.[1]

  • Dihydroquinoline Intermediates: Incomplete oxidation of the dihydroquinoline intermediate to the final aromatic quinoline is a common issue.[1]

  • Regioisomers: Depending on the specific reactants and conditions, formation of other positional isomers of the quinoline core can occur.

Q2: My final product has a persistent color (yellow to brown). What is the likely cause and how can I remove it?

A2: A persistent color often indicates the presence of high molecular weight polymeric byproducts or trace amounts of oxidized impurities. Standard purification techniques like recrystallization are often effective. For stubborn coloration, treatment with activated carbon during the recrystallization process can be beneficial. However, use activated carbon judiciously as it can also adsorb your desired product, leading to lower yields.

Q3: Is 2-(Trifluoromethyl)quinoline-6-carboxylic acid a solid or a liquid at room temperature?

A3: While one supplier lists the compound as a liquid, analogous chemical structures such as 6-(trifluoromethyl)quinoline-2-carboxylic acid are described as white crystalline powders. It is most likely a solid at room temperature. If your synthesis yields an oil, it is highly indicative of significant impurities that are depressing the melting point.

Q4: What analytical techniques are recommended to assess the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid) is a good starting point.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structural isomers or residual solvents. ¹⁹F NMR can be particularly useful to confirm the integrity of the trifluoromethyl group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying the mass of unknown impurities.[2]

Troubleshooting Guide

Problem 1: Low Yield and Significant Tar/Polymer Formation

Symptoms: The reaction mixture is a thick, dark, and intractable tar, making product isolation difficult and significantly reducing the yield.

Root Cause: The strongly acidic conditions required for the Doebner-von Miller synthesis can promote the self-polymerization of the α,β-unsaturated carbonyl starting material.[1]

Troubleshooting Steps:

  • Optimize Acid Catalyst: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. Consider a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance.[3]

  • Control Reaction Temperature: High temperatures can promote polymerization. Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[1]

  • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) can reduce its self-polymerization in the aqueous acidic phase.[4]

Problem 2: Product is Contaminated with Dihydroquinoline Impurities

Symptoms: NMR or MS analysis indicates the presence of a compound with a molecular weight that is two units higher than the desired product.

Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate. If the oxidizing agent is inefficient, used in insufficient quantity, or if the reaction conditions do not favor complete oxidation, these hydrogenated byproducts can be isolated with the final product.[1]

Troubleshooting Steps:

  • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.[1]

  • Post-Reaction Oxidation: If dihydroquinoline impurities are detected in the isolated product, they can sometimes be oxidized in a separate step using a suitable oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).

Problem 3: Difficulty in Removing Residual Starting Materials (e.g., 4-Aminobenzoic Acid)

Symptoms: HPLC or NMR analysis shows the presence of peaks corresponding to the starting materials.

Root Cause: Incomplete reaction or inefficient initial workup.

Troubleshooting Workflow:

The acidic nature of the carboxylic acid group and the basicity of the quinoline nitrogen allow for purification via acid-base extraction.

G start Crude Product (in an organic solvent like Ethyl Acetate) step1 Wash with dilute acid (e.g., 1M HCl) start->step1 step2 Separate Layers step1->step2 step3 Aqueous Layer (Contains 4-aminobenzoic acid hydrochloride) step2->step3 Impurity Removal step4 Organic Layer (Contains product and non-basic impurities) step2->step4 step5 Extract with dilute base (e.g., 1M NaOH) step4->step5 step6 Separate Layers step5->step6 step7 Organic Layer (Contains neutral impurities) step6->step7 step8 Aqueous Layer (Contains sodium salt of the product) step6->step8 Product Isolation step9 Acidify with conc. HCl until pH ~2-3 step8->step9 step10 Precipitated pure product step9->step10 step11 Filter, wash with cold water, and dry step10->step11

Caption: Acid-base extraction workflow for purification.

Problem 4: Product Fails to Crystallize or Oils Out During Recrystallization

Symptoms: The compound either remains as an oil upon cooling or initially forms crystals that turn into an oil.

Root Cause:

  • Presence of impurities inhibiting the formation of a crystal lattice.

  • Inappropriate choice of recrystallization solvent.

  • The compound has a low melting point.

Troubleshooting Protocol: Recrystallization Solvent Screening

The goal is to find a solvent (or solvent system) that dissolves the compound when hot but not when cold.

Step-by-Step Methodology:

  • Solvent Selection: Based on the principle of "like dissolves like," the polar carboxylic acid group and the somewhat polar quinoline ring suggest that polar protic or aprotic solvents might be effective.[5] Common choices to screen include ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexanes.[6]

  • Small-Scale Test:

    • Place approximately 20-30 mg of the crude product into a small test tube.

    • Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, that solvent is not suitable for single-solvent recrystallization.

    • If the solid is insoluble at room temperature, heat the mixture gently (e.g., in a warm water bath). Continue adding the solvent dropwise until the solid dissolves completely.

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

    • If the compound "oils out," consider using a solvent pair. Dissolve the crude product in a small amount of a "good" solvent (one in which it is very soluble) at an elevated temperature. Then, add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

  • Scaling Up: Once a suitable solvent or solvent system is identified, perform the recrystallization on a larger scale.

Data Presentation: Recrystallization Solvent Suitability

Solvent CategoryExample SolventsSuitability for 2-(Trifluoromethyl)quinoline-6-carboxylic acid
Polar Protic Ethanol, Methanol, WaterHigh likelihood of success, especially as a mixed solvent system (e.g., Ethanol/Water).
Polar Aprotic Acetone, Ethyl AcetateGood candidates for single or mixed solvent systems.
Non-Polar Hexanes, TolueneLikely to be poor solvents on their own but may be useful as an anti-solvent in a mixed system.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Dissolution: In a flask, add the crude 2-(Trifluoromethyl)quinoline-6-carboxylic acid and the minimum amount of the chosen hot recrystallization solvent to fully dissolve the solid.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Standard HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start with a high percentage of A, and gradually increase the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.[2]

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Logical Relationships in Purification

G start Crude Product analysis1 Initial Purity Analysis (TLC, HPLC, NMR) start->analysis1 decision1 Purity > 95%? analysis1->decision1 end Pure Product decision1->end Yes purification_method Select Purification Method decision1->purification_method No recrystallization Recrystallization purification_method->recrystallization Crystalline Solid acid_base Acid-Base Extraction purification_method->acid_base Acidic/Basic Impurities chromatography Column Chromatography purification_method->chromatography Oily Product or Complex Mixture analysis2 Purity Analysis of Purified Product recrystallization->analysis2 acid_base->analysis2 chromatography->analysis2 decision2 Purity > 98%? analysis2->decision2 decision2->end Yes decision2->purification_method No, re-purify

Caption: Decision-making workflow for purification.

References

  • ResearchGate. (2025, August 6). Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. Retrieved from [Link]

  • ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Optimization

troubleshooting inconsistent results with 2-(Trifluoromethyl)quinoline-6-carboxylic acid

Technical Support Center: 2-(Trtrifluoromethyl)quinoline-6-carboxylic acid Frequently Asked Questions (FAQs) Section 1: Synthesis & Reaction Issues Q1: My Doebner-von Miller synthesis of the quinoline core is resulting i...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Trtrifluoromethyl)quinoline-6-carboxylic acid

Frequently Asked Questions (FAQs)

Section 1: Synthesis & Reaction Issues

Q1: My Doebner-von Miller synthesis of the quinoline core is resulting in low yields and significant tar formation. What's causing this?

A1: This is a classic issue with the Doebner-von Miller and related Skraup syntheses, which are notoriously exothermic and operate under harsh acidic conditions.[4][5] Tar formation is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl precursor.[6]

  • Causality: The strong acid required for the cyclization reaction also potently catalyzes the self-condensation and polymerization of your aldehyde or ketone starting material. This is especially problematic if the reaction temperature is too high or if there are localized hotspots.

  • Solution:

    • Moderators: Incorporate a moderating agent like ferrous sulfate (FeSO₄) to make the reaction less violent.[4]

    • Controlled Addition: Instead of combining all reactants at once, add the α,β-unsaturated carbonyl compound (or the aldehyde/ketone used to generate it in situ) slowly to the heated acidic solution of the aniline precursor.[6][7] This keeps the instantaneous concentration of the polymerizable species low.

    • Temperature Management: Gently heat the reaction to initiate it. Once the exothermic reaction begins, remove the external heat source and control the temperature with an ice bath if necessary.[7]

    • Biphasic System: Consider a biphasic medium (e.g., water/toluene). This can sequester the carbonyl compound in the organic phase, reducing its contact with the strong aqueous acid and thus minimizing polymerization.[4]

Q2: I'm attempting a subsequent reaction, like an amide coupling, with the carboxylic acid group, but I'm seeing low to no conversion. Why is my coupling failing?

A2: The reactivity of the carboxylic acid is significantly impacted by the strong electron-withdrawing nature of the 2-(trifluoromethyl)quinoline core.[2][8] This makes the carboxyl group less nucleophilic and can complicate the activation step required for amide bond formation.

  • Causality: The trifluoromethyl group pulls electron density away from the entire ring system, including the carboxylic acid. This deactivation makes it a more challenging substrate for standard coupling reactions compared to simple benzoic acids. Standard reagents like EDC/HOBt may be insufficient.[9][10]

  • Solution:

    • Acyl Fluoride Formation: A highly effective method for coupling electron-deficient acids is the in situ formation of an acyl fluoride. Reagents like cyanuric fluoride or BTFFH (N,N'-Bis(2,2,2-trifluoroethyl)-N,N'-bis(2,2,2-trifluoroethyl)phosphorodiamidic fluoride) can activate the carboxylic acid, which then reacts with the amine, often at elevated temperatures.[9][11]

    • Alternative Coupling Reagents: Explore more potent coupling reagents designed for challenging substrates. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is a common choice.

    • Acid Chloride Route: Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate will readily react with your amine. However, this method is less functional-group-tolerant.

Section 2: Purification & Isolation

Q3: I have a crude reaction mixture containing my product, but purification by standard column chromatography is difficult. The compound is either smearing on the column or not separating from byproducts.

A3: Quinoline carboxylic acids can be challenging to purify due to their polarity and potential for strong interactions with silica gel. The presence of both a basic nitrogen (on the quinoline ring) and an acidic carboxylic acid group can lead to zwitterionic character and poor chromatographic behavior.

  • Causality: The amphoteric nature of the molecule can cause it to streak on silica gel. The strong UV activity of the quinoline core can also make it seem like there is more material than there actually is, leading to column overloading.

  • Solutions:

    • Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (like ethyl acetate). Wash with a mild acid (e.g., 1M HCl) to remove basic impurities. Then, extract your product into an aqueous basic solution (e.g., 1M NaOH). Wash the basic aqueous layer with an organic solvent to remove neutral impurities. Finally, re-acidify the aqueous layer to precipitate your pure carboxylic acid, which can be collected by filtration.

    • Reversed-Phase HPLC: For high-purity samples, preparative reversed-phase HPLC (RP-HPLC) is the method of choice.[12] A C18 column with a water/acetonitrile gradient containing an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) will typically provide excellent separation.[12]

    • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) can be a highly effective final purification step.[13]

Section 3: Characterization & Stability

Q4: The peaks in my ¹H NMR spectrum are broad, especially in the aromatic region. How can I improve the resolution?

A4: Peak broadening in the NMR spectrum of this compound can arise from several factors, including sample concentration, paramagnetic impurities, or poor shimming.

  • Causality: High sample concentrations can lead to aggregation and increased viscosity, both of which shorten relaxation times and broaden signals.[14] Paramagnetic impurities, even at trace levels, can have a dramatic effect on peak shape.

  • Solutions:

    • Optimize Concentration: Prepare a more dilute sample. A good starting point is 5-10 mg in 0.6-0.7 mL of deuterated solvent.[14]

    • Use a Chelating Agent: If paramagnetic metal ions are suspected, add a small amount of a chelating agent like EDTA to the NMR tube.

    • Proper Shimming: Ensure the magnetic field is well-shimmed before acquisition to maximize homogeneity.[14]

    • Solvent Choice: The choice of solvent can affect aggregation. If you are using CDCl₃, consider switching to a more polar solvent like DMSO-d₆, which may disrupt intermolecular hydrogen bonding.

Q5: Is 2-(Trifluoromethyl)quinoline-6-carboxylic acid stable for long-term storage?

A5: The trifluoromethyl group generally enhances the metabolic and thermal stability of the quinoline core.[2][8][15] However, like any carboxylic acid, it can be susceptible to decarboxylation under harsh conditions (e.g., very high heat). The primary concern for storage is its hygroscopic nature and sensitivity to light.

  • Storage Protocol: For long-term stability, the compound should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) at a low temperature (2-8 °C). This will protect it from moisture, light, and oxidative degradation.

Troubleshooting Workflows & Protocols

Workflow 1: Diagnosing Failed Amide Coupling

This workflow provides a logical sequence for troubleshooting a failed amide coupling reaction involving 2-(Trifluoromethyl)quinoline-6-carboxylic acid.

failed_coupling start Start: Amide Coupling Failed (Low or No Conversion) check_reagents Verify Reagent Quality - Is coupling reagent fresh? - Is solvent anhydrous? - Is amine pure? start->check_reagents check_conditions Review Reaction Conditions - Temperature too low? - Reaction time sufficient? - Stoichiometry correct? check_reagents->check_conditions Reagents OK standard_coupling Initial Method: Standard Coupling (e.g., EDC/HOBt) check_conditions->standard_coupling Conditions OK switch_reagent Switch to Potent Reagent - Use HATU/DIPEA - Use BOP/DIPEA standard_coupling->switch_reagent Fails acyl_fluoride Alternative Activation: Acyl Fluoride Route (e.g., BTFFH, Cyanuric Fluoride) standard_coupling->acyl_fluoride Fails switch_reagent->acyl_fluoride Fails success Success: Product Formed switch_reagent->success Works acyl_chloride Alternative Activation: Acyl Chloride Route (e.g., SOCl₂, (COCl)₂) acyl_fluoride->acyl_chloride Fails acyl_fluoride->success Works acyl_chloride->success Works failure Failure: Still No Product Re-evaluate Substrate/Target acyl_chloride->failure Fails

Caption: Logical workflow for troubleshooting failed amide coupling reactions.

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to isolate the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Remove Basic Impurities: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL). This will protonate and remove residual aniline precursors or other basic side products into the aqueous layer. Discard the aqueous layers.

  • Extract Product: Extract the organic layer with a 1M NaOH or saturated NaHCO₃ solution (3 x 50 mL). The desired carboxylic acid will be deprotonated and move into the aqueous layer.

  • Remove Neutral Impurities: Combine the basic aqueous extracts and wash them with the organic solvent (e.g., EtOAc, 1 x 50 mL) to remove any remaining neutral impurities. Discard the organic layer.

  • Precipitation: Cool the basic aqueous solution in an ice bath. Slowly add concentrated HCl dropwise with stirring until the solution is acidic (pH ~2-3). The product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under high vacuum to obtain the final product.

Protocol 2: High-Purity Purification by Preparative RP-HPLC

This protocol is adapted from general methods for purifying quinoline carboxylic acids and is suitable for obtaining highly pure material.[12]

Parameter Value
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 60% to 95% B over 20 minutes
Flow Rate 20 mL/min
Detection Wavelength 254 nm and 325 nm
Sample Preparation Dissolve crude material in minimal DMSO or Methanol, filter through a 0.45 µm filter.
Post-Processing Combine pure fractions, remove acetonitrile via rotary evaporation, and lyophilize the remaining aqueous solution.

Data & Characterization

Expected NMR Characteristics
  • ¹H NMR:

    • Aromatic Protons (quinoline core): Expect complex multiplets between 7.5 and 8.5 ppm. The protons on the benzene portion of the quinoline will form one spin system, while the protons on the pyridine portion will form another.

    • Carboxylic Acid Proton: A very broad singlet, typically downfield (>12 ppm), which will be exchangeable with D₂O.[14]

  • ¹⁹F NMR:

    • A singlet corresponding to the -CF₃ group. The chemical shift will depend on the reference standard used.

  • ¹³C NMR:

    • Quaternary Carbons: The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carboxylic acid carbonyl carbon will be observed around 165-170 ppm.

    • Aromatic Carbons: Multiple signals in the aromatic region (120-150 ppm).

nmr_analysis cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments (for structural confirmation) H1_NMR ¹H NMR - Identify proton signals - Check for COOH proton - Assess purity C13_NMR ¹³C NMR - Count carbon signals - Identify C=O and C-F quartets F19_NMR ¹⁹F NMR - Confirm presence of CF₃ group COSY COSY - Correlates coupled protons - Maps out aromatic spin systems HSQC HSQC - Correlates protons to directly attached carbons HMBC HMBC - Shows long-range (2-3 bond) H-C correlations - Connects molecular fragments

Caption: Recommended NMR experiments for full characterization.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • Benchchem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • Benchchem. (2025).
  • PMC. (2024).
  • Beilstein Archives. (2021).
  • PMC. (2021).
  • Benchchem. (2025). byproduct formation in the Doebner-von Miller reaction.
  • Benchchem. (2025).
  • Benchchem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
  • Google Patents. (n.d.).
  • Beilstein Journals. (2021).
  • ResearchGate. (2025). Synthesis of 2-CF 3 -Tetrahydroquinoline and Quinoline Derivatives from CF 3 - N -Aryl-aldimine | Request PDF.
  • Royal Society of Chemistry. (2015).
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Direct trifluoromethylation of a quinoline. | Download Scientific Diagram.
  • ResearchGate. (2025).
  • Semantic Scholar. (2016).
  • ScienceGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Advanced Journal of Chemistry, Section A. (2025).
  • RSC Publishing. (n.d.).
  • Phenikaa University. (2023).
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Benchchem. (2025).
  • Fluorochem. (n.d.). 2-(Trifluoromethyl)quinoline-6-carboxylic acid.
  • SciSpace. (n.d.).
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Santa Cruz Biotechnology. (n.d.). 2-(Trifluoromethyl)quinoline-3-carboxylic acid | CAS 587886-26-8.
  • NIH. (n.d.). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines.
  • ChemShuttle. (n.d.). 6-(trifluoromethyl)quinoline-2-carboxylic acid.
  • Benchchem. (n.d.). Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
  • PubChem. (n.d.). 2-(trifluoromethyl)quinoline-8-carboxylic Acid.
  • Benchchem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
  • Santa Cruz Biotechnology. (n.d.). 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid.
  • ResearchGate. (2023). Green synthesis of 2-trifluoromethyl quinoline derivatives under metal-free conditions and their antifungal properties | Request PDF.
  • ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide.
  • ResearchGate. (2025). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline.
  • MDPI. (2025). Fractioning and Compared H NMR and GC-MS Analyses of Lanolin Acid Components.

Sources

Troubleshooting

Technical Support Center: Characterization of Fluorinated Quinolines

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated quinolines. The introduction of fluorine into the quinoline scaffold significantly modulate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated quinolines. The introduction of fluorine into the quinoline scaffold significantly modulates a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to target proteins, making these compounds highly valuable in medicinal chemistry and materials science.[1][2][3] However, these same unique properties introduce distinct challenges in their structural characterization and purification.

This guide provides troubleshooting advice, detailed protocols, and expert insights in a direct question-and-answer format to help you navigate the complexities of your experimental work.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Challenges

The presence of the spin-½ nucleus, ¹⁹F, is the primary source of complexity in NMR spectra of fluorinated quinolines. Its high natural abundance (100%) and gyromagnetic ratio ensure it is easily detected and actively couples with neighboring ¹H and ¹³C nuclei.[4][5]

Frequently Asked Questions (FAQs)

Q1: My ¹H and ¹³C NMR spectra show overly complex splitting patterns with more peaks than expected. Why is this happening?

A1: This complexity is almost certainly due to heteronuclear coupling between fluorine (¹⁹F) and nearby protons (¹H- ¹⁹F) or carbons (¹³C- ¹⁹F). This coupling occurs through bonds, and its magnitude (J-coupling constant) decreases with the number of bonds separating the nuclei.

  • Causality: A proton that would be a simple singlet in a non-fluorinated analog might appear as a doublet. A doublet could become a doublet of doublets, and so on. Similarly, carbon signals are split by fluorine, with the one-bond coupling (¹JCF) being particularly large and distinctive.

  • Troubleshooting Steps:

    • Identify Potential Couplings: Examine the structure to predict which protons and carbons are close enough to the fluorine atom(s) to couple (typically up to 4-5 bonds away).

    • Run a ¹⁹F-Decoupled Spectrum: The most definitive way to confirm that the complexity is from fluorine coupling is to run ¹H{¹⁹F} (proton observe, fluorine decouple) or ¹³C{¹⁹F} (carbon observe, fluorine decouple) experiments. In these spectra, all C-F and H-F couplings will collapse, simplifying the multiplets back to what you would expect without fluorine.[6]

    • Analyze 2D NMR: Use 2D NMR experiments like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) to build spin systems and assign connectivities. The coupling patterns will persist in these spectra and can be used to trace relationships.

Table 1: Typical C-F and H-F NMR Coupling Constants

Coupling TypeNumber of BondsTypical Range (Hz)Notes
¹JCF1160 - 350Very large and easily identifiable.[7]
²JCF215 - 50Useful for assigning carbons adjacent to the C-F bond.
³JCF35 - 20Helps in assigning carbons further away.
²JHF240 - 60Geminal coupling.
³JHF35 - 30Vicinal coupling, often shows Karplus-type dihedral angle dependence.
⁴JHF40 - 5Long-range coupling, common in aromatic systems.

Q2: I'm having trouble interpreting my ¹⁹F NMR spectrum. The chemical shifts seem unpredictable, and I'm not sure what to use as a reference.

A2: The ¹⁹F nucleus has a very large chemical shift dispersion, often spanning over 400 ppm, which is a major advantage for resolving non-equivalent fluorine atoms.[6][8] However, this sensitivity also means that shifts are dramatically affected by the local electronic environment, making them difficult to predict without reference data or computational modeling.[8]

  • Causality: Unlike ¹H NMR where solvent effects are often minor, the polarizability of the C-F bond means that solvent, pH, and concentration can significantly alter ¹⁹F chemical shifts.

  • Troubleshooting & Best Practices:

    • Consistent Referencing: The standard primary reference for ¹⁹F NMR is neat CFCl₃ (trichlorofluoromethane), defined as 0 ppm. However, due to its environmental impact, it is rarely used directly. Instead, use a secondary internal or external standard with a known, stable chemical shift. Hexafluorobenzene (C₆F₆) at -164.9 ppm is a common internal standard.[8]

    • Computational Prediction: If you have access to computational chemistry software, Density Functional Theory (DFT) calculations can predict ¹⁹F NMR chemical shifts with a high degree of accuracy (often <1 ppm error), which can be invaluable for assigning complex spectra or distinguishing between isomers.[8]

    • Literature Comparison: Search for published ¹⁹F NMR data on quinoline scaffolds with similar fluorination patterns. Small changes in substitution elsewhere on the ring can still cause significant shifts, but this can provide a starting point.

Experimental Workflow

The following workflow provides a systematic approach to tackling a complex NMR characterization of a novel fluorinated quinoline.

cluster_1d 1D NMR Acquisition cluster_analysis Initial Analysis cluster_2d 2D NMR & Decoupling cluster_final Structure Elucidation a Acquire Standard ¹H and ¹³C{¹H} Spectra c Spectra Overly Complex? a->c b Acquire ¹⁹F Spectrum b->c d Assign Basic Features (e.g., singlets, solvent) c->d No e Acquire ¹H{¹⁹F} and/or ¹³C{¹⁹F} Spectra c->e Yes g Integrate All Data: 1D, 2D, Decoupled Spectra d->g f Acquire 2D NMR: COSY, HSQC, HMBC e->f f->g h Confirm Structure g->h i Ambiguity Remains? g->i i->h No j Consider Advanced Methods: NOESY, Computational Prediction i->j Yes j->h

Caption: Troubleshooting workflow for NMR characterization.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is essential for confirming molecular weight and elemental composition. However, the stability of the C-F bond and the electronegativity of fluorine can influence ionization and fragmentation behavior.

Frequently Asked Questions (FAQs)

Q1: I am not observing the correct molecular ion peak ([M]⁺ or [M+H]⁺) in my mass spectrum. What is the issue?

A1: This is a common issue when using high-energy ionization techniques like Electron Ionization (EI). Fluorinated compounds, while often thermally stable, can be susceptible to fragmentation under harsh ionization conditions. The quinoline ring itself is a stable aromatic system, but substituents can be lost.

  • Causality: EI imparts significant energy into the molecule, often causing immediate fragmentation and making the molecular ion peak weak or entirely absent.

  • Troubleshooting Steps:

    • Switch to a Soft Ionization Technique: The most effective solution is to use a "soft" ionization method that imparts less energy.[7]

      • Electrospray Ionization (ESI): Excellent for polar molecules that can be protonated or deprotonated in solution. Most fluorinated quinolines have a basic nitrogen atom, making them ideal candidates for positive-ion ESI, where you will look for the [M+H]⁺ adduct.

      • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds that are not easily ionized by ESI.

      • Direct Analysis in Real Time (DART): A very gentle technique that can often yield the molecular ion when others fail.

    • Optimize Source Parameters: If using ESI or APCI, carefully optimize source parameters like capillary voltage, cone voltage (fragmentor voltage), and source temperature. A high cone voltage is often used to induce fragmentation for structural analysis (MS/MS), but it should be minimized when trying to observe the parent ion.

Q2: My high-resolution mass spectrometry (HRMS) data gives a plausible formula, but how can I be sure it's correct?

A2: High-resolution mass spectrometry provides a highly accurate mass measurement, which is used to predict the elemental formula. However, multiple formulas can sometimes fit within the mass error window.

  • Causality: The uniqueness of a formula depends on the mass accuracy of the instrument and the elemental composition of the molecule.

  • Validation Protocol:

    • Check Isotopic Pattern: The most critical validation step. The instrument software should be able to simulate the theoretical isotopic pattern for a proposed formula and compare it to the experimental data. For compounds containing chlorine or bromine, this is definitive. For C, H, N, F, O compounds, the relative abundance of the X+1 peak (due to ¹³C) is the key feature. Fluorine is monoisotopic (¹⁹F), so it does not contribute to the isotopic pattern.

    • Use Chemical Logic: Does the proposed formula make sense based on your synthesis? The formula should be consistent with the starting materials and the expected reaction.

    • Confirm with Tandem MS (MS/MS): Isolate the putative molecular ion and fragment it. The resulting fragmentation pattern should be consistent with the proposed structure. For example, the loss of fragments like HF or CF₃ can be diagnostic.

Protocol: Optimizing ESI-MS for a Novel Fluorinated Quinoline

This protocol outlines the steps to obtain a clean mass spectrum with a clear molecular ion peak for a newly synthesized fluorinated quinoline.

  • Sample Preparation:

    • Prepare a dilute solution of your compound (~1-10 µg/mL) in a suitable solvent. A 50:50 mixture of acetonitrile:water with 0.1% formic acid is a standard starting point for positive-ion ESI. The formic acid helps to protonate the basic nitrogen of the quinoline ring.

  • Initial Instrument Setup (Positive Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Capillary Voltage: ~3.0-4.0 kV.

    • Nebulizer Gas (N₂): Set to a moderate pressure according to instrument specifications.

    • Drying Gas (N₂): Set temperature (~300-350 °C) and flow rate (~8-12 L/min).

    • Cone/Fragmentor Voltage: Start with a very low value (e.g., 20-40 V) to minimize fragmentation.

  • Data Acquisition:

    • Infuse the sample at a low flow rate (e.g., 5-10 µL/min).

    • Acquire a full scan mass spectrum. Look for the expected [M+H]⁺ ion.

  • Optimization:

    • If the signal is weak, gradually increase the capillary and cone voltages. Watch for the onset of fragmentation, which indicates the cone voltage is becoming too high.

    • If the signal is unstable, adjust the nebulizer and drying gas parameters.

    • Once a stable signal for the [M+H]⁺ ion is achieved, you can perform an MS/MS experiment by setting up a product ion scan on the mass of your parent ion. Gradually increase the collision energy to obtain a clear fragmentation spectrum.

Section 3: Chromatographic Analysis

The unique electronic and physical properties of fluorinated compounds can lead to unexpected retention behavior in both HPLC and GC.

Frequently Asked Questions (FAQs)

Q1: My fluorinated quinoline shows poor peak shape and unexpected retention time on a standard C18 HPLC column. What's going on?

A1: This is a common challenge. While fluorination increases hydrophobicity, it can simultaneously reduce polarizability and weaken van der Waals interactions with alkyl-bonded stationary phases like C18. This can lead to reduced retention compared to non-fluorinated analogs and potential interactions with residual silanols on the silica surface, causing peak tailing.

  • Causality: The highly electronegative fluorine atoms create a molecule with a low polarizability, which interacts weakly with the hydrocarbon chains of a C18 phase. If the mobile phase is highly aqueous, the compound may prefer the mobile phase, leading to early elution. Tailing occurs if the basic nitrogen of the quinoline interacts with acidic silanol groups on the silica support.

  • Troubleshooting Steps:

    • Modify the Mobile Phase:

      • Add a Modifier: For basic compounds like quinolines, adding a small amount of an amine modifier (e.g., 0.1% triethylamine) or using a low-pH mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can protonate the quinoline and mask silanol interactions, dramatically improving peak shape.

      • Adjust Organic Content: If retention is too low, decrease the amount of organic solvent (e.g., acetonitrile, methanol) in the mobile phase.

    • Switch to a Different Stationary Phase: If mobile phase modifications are insufficient, the best solution is to use a column with alternative selectivity.

      • Fluorinated Phases (PFP, F5): Pentafluorophenyl (PFP) phases are an excellent choice.[9] They can engage in multiple interaction modes, including hydrophobic, π-π, and dipole-dipole interactions, which are often highly selective for halogenated and aromatic compounds.

      • Phenyl-Hexyl Phases: These offer strong π-π interactions with the quinoline ring system.

      • Embedded Polar Group (EPG) Phases: These have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which helps to shield residual silanols and improve peak shape for basic compounds.

Workflow Diagram: HPLC Column Selection

cluster_c18 Standard Approach cluster_troubleshoot Troubleshooting start Start: Separation Needed for Fluorinated Quinoline c18_trial Try Standard C18 Column with 0.1% Formic Acid start->c18_trial c18_result Acceptable Peak Shape & Retention? c18_trial->c18_result tailing Issue: Peak Tailing c18_result->tailing No, Tailing retention Issue: Poor Retention c18_result->retention No, Poor Retention end_node Optimized Separation c18_result->end_node Yes epg_col Switch to EPG or High-Purity Bidentate C18 tailing->epg_col pfp_col Switch to PFP or Phenyl-Hexyl Column retention->pfp_col epg_col->end_node pfp_col->end_node

Caption: Decision tree for selecting an appropriate HPLC column.

References

  • Jia, A., Wang, Y., & Tong, L. (2011). Selective separation and simultaneous determination of trace levels of five types of fluorinated quinolone drugs by thin-layer chromatography/fluorescence densitometry. Journal of AOAC International, 84(3), 684-8. [Link]

  • Ainurofiq, A., et al. (2022). Fluoroquinolone antibacterial drugs: Review of physicochemical problems, analysis techniques, and solutions. Asia Pacific Journal of Science and Technology. [Link]

  • Zhang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3443. [Link]

  • Boev, V. I., et al. (2022). Methods for Analysis of Fluorinated Quinolones in Mixtures with Nitroimidazole Antibacterial Drugs. Bentham Science Publishers. [Link]

  • Yadav, A., et al. (2023). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. [Link]

  • Zhang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. [Link]

  • ResearchGate. (2021). Fluorinated Quinine Alkaloids: Synthesis, X-ray Structure Analysis and Antimalarial Parasite Chemotherapy. Request PDF. [Link]

  • Zhu, Y., et al. (2024). Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice. Cureus. [Link]

  • Shviro, M., & Avisar, D. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(34), 9072-9081. [Link]

  • WebMD. (2023). Fluoroquinolones: Safety, Risks, and Side Effects. WebMD. [Link]

  • All 'bout Chemistry. (2020). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube. [Link]

  • Washington, J. W., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

  • ResearchGate. (2023). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ResearchGate. [Link]

  • LCGC International. (2023). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

  • Al-Trawneh, S. A., & Al-Trawneh, I. S. (2024). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. [Link]

  • Nan, J., et al. (2019). Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Organic Chemistry Portal. [Link]

  • Bakherad, M., et al. (2021). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. MDPI. [Link]

  • Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 106-112. [Link]

  • University of Amsterdam. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. ScienceDaily. [Link]

  • Flurchick, K., & Tuzunar, T. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Vidal, J. L. M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(15), 4447-4457. [Link]

  • Gagić, M., et al. (2022). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? MDPI. [Link]

  • Mossine, A. V., et al. (2018). C–H 18F-fluorination of 8-methylquinolines with Ag[18F]F. Chemical Communications, 54(76), 10736-10739. [Link]

  • Shviro, M., & Avisar, D. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • Sereda, G., & Rajpara, V. (2016). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Chemical Reviews, 116(6), 3565-3622. [Link]

  • Kim, D., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. ACS Chemical Biology, 15(11), 2949-2957. [Link]

  • International Journal for Multidisciplinary Research. (2024). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. [Link]

  • ResearchGate. (2017). To analyze a dye sample for Quinoline, what kind of test or analysis would you do? ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Drug Discovery Professionals: 2-(Trifluoromethyl)quinoline-6-carboxylic Acid vs. Analogous Quinoline Scaffolds

Prepared by: Gemini, Senior Application Scientist Executive Summary The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents.[1][2][3] This guide provides an in-depth comparison of 2-(Trifluoromethyl)quinoline-6-carboxylic acid, a specialized derivative, against other foundational quinoline carboxylic acids. We will dissect how the strategic incorporation of a trifluoromethyl (CF₃) group at the C2 position, coupled with a carboxylic acid at C6, influences the molecule's physicochemical properties, synthetic accessibility, and, most critically, its biological performance. By synthesizing experimental data and established chemical principles, this document serves as a technical resource for researchers aiming to leverage fluorination strategies in the design of next-generation quinoline-based therapeutics.

The Strategic Imperative of Fluorine in Modern Drug Design

The deliberate introduction of fluorine into drug candidates has become a pivotal strategy for optimizing pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl (CF₃) group, in particular, is not merely a bioisostere for a methyl group but a powerful modulator of molecular properties.

  • Electronic Effects : The high electronegativity of fluorine atoms makes the CF₃ group a strong electron-withdrawing moiety. This can significantly alter the pKa of nearby functional groups and modulate the electronic environment of the aromatic system, influencing receptor-ligand interactions.

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Introducing a CF₃ group can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's in vivo half-life.

  • Lipophilicity and Permeability : The CF₃ group is highly lipophilic, which can enhance a molecule's ability to permeate biological membranes and improve cellular uptake. This is a critical factor for reaching intracellular targets.

  • Binding Affinity : The unique electronic and steric properties of the CF₃ group can lead to novel, high-affinity interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and favorable hydrophobic contacts.

These factors provide the rationale for investigating 2-(Trifluoromethyl)quinoline-6-carboxylic acid as a potentially superior scaffold compared to its non-fluorinated counterparts.

Comparative Analysis of Physicochemical Properties

The positioning of substituents on the quinoline core dictates its fundamental chemical behavior. Here, we compare 2-(Trifluoromethyl)quinoline-6-carboxylic acid with its non-fluorinated parent, quinoline-6-carboxylic acid, and an isomeric analog, quinoline-2-carboxylic acid.

Property2-(Trifluoromethyl)quinoline-6-carboxylic acidQuinoline-6-carboxylic acidQuinoline-2-carboxylic acid
Molecular Formula C₁₁H₆F₃NO₂C₁₀H₇NO₂C₁₀H₇NO₂
Molecular Weight 241.17 g/mol [4]173.17 g/mol 173.17 g/mol
Predicted logP ~2.6 - 3.0~1.5 - 1.9~1.2 - 1.6
Predicted pKa ~3.5 - 4.0~4.5 - 5.0~4.8 - 5.2

Analysis of Causality:

The data reveals a clear impact of the CF₃ group. The predicted logP for the trifluoromethyl derivative is significantly higher, confirming the expected increase in lipophilicity. This enhancement is critical for passive diffusion across cell membranes. Furthermore, the strong electron-withdrawing nature of the CF₃ group is predicted to increase the acidity of the carboxylic acid (lower pKa), which can influence its ionization state at physiological pH and its ability to act as a hydrogen bond donor/acceptor in enzyme active sites.

Experimental Workflow: Lipophilicity (logP) Determination

The partition coefficient (logP) is a crucial parameter in drug design, quantifying a compound's lipophilicity. The Shake-Flask method remains a gold standard for its determination.

G cluster_prep System Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation prep1 Prepare mutually saturated n-octanol and aqueous buffer (pH 7.4) prep2 Dissolve a known mass of the quinoline derivative in one phase prep1->prep2 exp1 Combine the two phases in a separatory funnel prep2->exp1 Add sample exp2 Shake vigorously to achieve equilibrium (e.g., 30 min) exp1->exp2 exp3 Allow phases to fully separate exp2->exp3 ana1 Carefully separate the n-octanol and aqueous layers exp3->ana1 Separate phases ana2 Determine compound concentration in each phase via UV-Vis or HPLC ana1->ana2 ana3 Calculate P = [Conc]octanol / [Conc]aqueous ana2->ana3 Final Calculation ana4 Calculate logP = log10(P) ana3->ana4 Final Calculation

Caption: Workflow for logP determination via the Shake-Flask method.

Protocol: Determination of Partition Coefficient (logP)

This protocol outlines the Shake-Flask method as described in standard pharmaceutical guidelines.[5]

  • Reagent Preparation : Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.4). Prepare analytical grade n-octanol. Create mutually saturated solvents by shaking equal volumes of the buffer and n-octanol together for 24 hours, then allowing them to separate.

  • Sample Preparation : Prepare a stock solution of the test compound (e.g., 1 mg/mL) in the phase in which it is more soluble (typically n-octanol for lipophilic compounds).

  • Partitioning : In a separatory funnel, add a precise volume of the saturated n-octanol phase (e.g., 10 mL) and the saturated buffer phase (e.g., 10 mL). Add a small, precise volume of the compound's stock solution.

  • Equilibration : Stopper the funnel and shake vigorously for 30 minutes to ensure equilibrium is reached. Secure the funnel and allow the layers to completely separate for at least 1 hour.

  • Quantification : Carefully collect samples from both the upper (n-octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV. A standard calibration curve must be generated.

  • Calculation : The partition coefficient, P, is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as log₁₀(P).

A Comparative Perspective on Synthesis

The synthesis of specifically substituted quinolines requires careful strategic planning, often moving beyond classical "one-pot" methods to ensure regiochemical control.

Synthetic Workflow: Targeted Synthesis of 2-(Trifluoromethyl)quinoline-6-carboxylic acid

A plausible and controlled route to the target molecule involves building the quinoline core first, followed by the introduction of the carboxylic acid functionality. This avoids the harsh conditions of classical methods which may not be compatible with the trifluoromethyl group.

G start 4-Bromoaniline step1 Amidation & Cyclization (e.g., with ethyl 4,4,4-trifluoroacetoacetate) start->step1 inter1 6-Bromo-2-(trifluoromethyl) quinolin-4-ol step1->inter1 step2 Halogenation (e.g., POCl₃) inter1->step2 inter2 6-Bromo-4-chloro-2- (trifluoromethyl)quinoline step2->inter2 step3 Dechlorination (e.g., H₂, Pd/C) inter2->step3 inter3 6-Bromo-2-(trifluoromethyl)quinoline step3->inter3 step4 Lithiation & Carboxylation (1. n-BuLi, -78 °C 2. CO₂(g)) inter3->step4 final 2-(Trifluoromethyl)quinoline- 6-carboxylic acid step4->final

Caption: A plausible synthetic pathway for the target compound.

This targeted approach contrasts with methods like the Doebner-von Miller reaction , which uses simple anilines and α,β-unsaturated carbonyls but often yields mixtures of isomers under harsh acidic conditions, making it unsuitable for producing a single, highly substituted product like our target.[6][7]

Protocol: Synthesis of Quinoline-6-carboxylic Acid via Lithiation-Carboxylation

This protocol is adapted from methodologies used for the synthesis of related 2,6-disubstituted quinolines.[8]

  • Setup : In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 6-bromo-2-(trifluoromethyl)quinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).

  • Cooling : Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation : Slowly add n-butyllithium (n-BuLi) (1.1 eq, e.g., 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.

  • Carboxylation : Bubble dry carbon dioxide (CO₂) gas through the solution for 1-2 hours while maintaining the temperature at -78 °C. The CO₂ gas should be passed through a drying tube (e.g., filled with CaCl₂) before entering the reaction vessel.

  • Quenching : After the reaction is complete (monitored by TLC), slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

  • Workup : Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water. Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Acidification & Extraction : Acidify the aqueous layer to pH 2-3 with 1 M HCl. The product, 2-(Trifluoromethyl)quinoline-6-carboxylic acid, will precipitate or can be extracted with ethyl acetate.

  • Purification : Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Comparative Biological Performance

The ultimate test of a drug scaffold is its biological activity. While direct comparative data for 2-(Trifluoromethyl)quinoline-6-carboxylic acid is emerging, we can infer its potential by examining data from analogous systems and understanding the mechanistic role of its key functional groups.

Anticancer Activity

Quinoline derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases that are crucial for tumor growth and progression.[1][9]

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec Binds Adapt Adaptor Proteins Rec->Adapt Phosphorylates RAS RAS Adapt->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Quinoline-Based Kinase Inhibitor (e.g., TQ6C) Inhibitor->RAF Inhibits Inhibitor->MEK Inhibits

Caption: Inhibition of the MAPK/ERK pathway by quinoline derivatives.

The table below compares the antiproliferative activity of non-fluorinated quinoline carboxylic acids against the MCF7 breast cancer cell line.

CompoundCell LineAntiproliferative Activity (IC₅₀)
Quinoline-2-carboxylic acidMCF7Significant growth inhibition reported[10][11]
Quinoline-4-carboxylic acidMCF7Significant growth inhibition reported[10][11]
Kynurenic acid (4-hydroxyquinoline-2-carboxylic acid)MCF7Remarkable growth inhibition reported[11]

Expert Analysis: Both quinoline-2- and -4-carboxylic acids show notable activity.[10][11] The presence of the carboxylic acid is often crucial for forming key interactions within the ATP-binding pocket of kinases. It is hypothesized that a molecule like 2-(Trifluoromethyl)quinoline-6-carboxylic acid would exhibit enhanced potency. The CF₃ group would increase lipophilicity, potentially leading to higher intracellular concentrations, and could form strong, favorable interactions with hydrophobic pockets within the kinase active site, thereby improving binding affinity and inhibitory power.

Enzyme Inhibition: Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for cancer and inflammatory diseases. Certain quinoline carboxylic acids are known inhibitors of this enzyme.[12]

Compound ID (from source)R1 SubstituentR2 SubstituenthDHODH IC₅₀ (μM)
142'-pyridyl-COOH1.86 ± 0.17[12]
152'-pyridyl-COOCH₃> 25[12]
172'-(MeO)-pyridyl-COOH0.43 ± 0.04[12]

Expert Analysis: The data clearly demonstrates the essentiality of the free carboxylic acid (-COOH) group for DHODH inhibition, as the methyl ester analog (Compound 15) is inactive.[12] This underscores the importance of the -COOH moiety in 2-(Trifluoromethyl)quinoline-6-carboxylic acid. The trifluoromethyl group in our target compound could further enhance this inhibitory activity by increasing binding affinity through hydrophobic interactions within the enzyme's ubiquinone binding tunnel.

Protocol: In Vitro Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This protocol is based on established methods for quantifying DHODH activity.[12]

  • Reagent Preparation : Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.1% Triton X-100, 1 mM DTT). Prepare substrate solutions: dihydroorotate and decylubiquinone. Prepare a solution of the chromogenic substrate, 2,6-dichloroindophenol (DCIP).

  • Enzyme and Compound Preparation : Recombinant human DHODH is diluted to the desired concentration in assay buffer. The test compounds (e.g., 2-(Trifluoromethyl)quinoline-6-carboxylic acid) are serially diluted in DMSO to create a range of concentrations.

  • Reaction Mixture : In a 96-well plate, add the assay buffer, DHODH enzyme, decylubiquinone, DCIP, and the test compound at its various concentrations. Allow to pre-incubate for 10 minutes.

  • Initiation : Initiate the reaction by adding dihydroorotate to all wells.

  • Measurement : Immediately begin monitoring the decrease in absorbance of DCIP at 600 nm over time using a plate reader. The rate of reaction is proportional to the rate of absorbance change.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The analysis of 2-(Trifluoromethyl)quinoline-6-carboxylic acid, in comparison to its non-fluorinated and isomeric analogs, highlights a compelling case for its potential in drug discovery. The strategic placement of the trifluoromethyl group is predicted to confer significant advantages:

  • Enhanced Lipophilicity : Improving membrane permeability and cellular accumulation.

  • Increased Metabolic Stability : Potentially leading to a longer biological half-life.

  • Modulated Acidity : Influencing ionization state and receptor binding interactions.

  • Improved Target Affinity : Through favorable hydrophobic and electronic interactions.

While existing data from related compounds strongly supports these hypotheses, the definitive validation of 2-(Trifluoromethyl)quinoline-6-carboxylic acid's superiority requires direct, head-to-head experimental evaluation. This scaffold represents a highly promising starting point for the development of novel kinase inhibitors, antiproliferative agents, and modulators of other key biological targets. Future work should focus on its empirical testing in relevant biological assays and its use as a core building block for generating focused libraries of next-generation therapeutic candidates.

References

  • A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity. Benchchem.
  • Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs. Benchchem.
  • A Comparative Analysis of 2-(1-Adamantyl)quinoline-4-carboxylic acid and Other Quinoline-Based Drugs. Benchchem.
  • The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022).
  • The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC.
  • Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. J-Stage.
  • Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. (2012). Der Pharma Chemica.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025).
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed.
  • SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES FROM O-NITRO TOLUENE.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central.
  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate.
  • 3-(Trifluoromethyl)quinoline|CAS 25199-76-2. Benchchem.
  • A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid. Benchchem.
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • 2-(trifluoromethyl)quinoline-8-carboxylic Acid. PubChem.
  • 2-(Trifluoromethyl)quinoline-6-carboxylic acid.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
  • Biological activities of quinoline derivatives. PubMed.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
  • 6-(trifluoromethyl)quinoline-2-carboxylic acid. ChemShuttle.
  • Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. (2019). Organic Chemistry Portal.
  • The Journal of Organic Chemistry Ahead of Print. ACS Publications.

Sources

Comparative

A Comparative Guide to the Anti-Inflammatory Activity of Quinoline Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, including autoimmune disord...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, including autoimmune disorders, cardiovascular disease, and cancer. The quinoline scaffold represents a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities.[1] This guide focuses specifically on quinoline carboxylic acids, a promising class of compounds that have garnered significant attention for their potent anti-inflammatory properties.[1][2] We will explore their mechanisms of action, provide a comparative analysis of their activity based on experimental data, and detail the methodologies used to evaluate their efficacy. This document is designed to serve as a valuable resource for professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Mechanisms of Anti-Inflammatory Action: Modulating Key Signaling Pathways

Quinoline carboxylic acid derivatives exert their anti-inflammatory effects by intervening in critical signaling cascades that orchestrate the inflammatory response.[3] Key targets include cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway.[1][4]

Inhibition of Cyclooxygenase (COX) Enzymes

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. The therapeutic anti-inflammatory effects are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of the constitutively expressed COX-1 isozyme.[5]

Several quinoline carboxylic acid derivatives have been specifically designed and synthesized as selective COX-2 inhibitors.[6][7] For instance, a series of 4-carboxyl quinoline derivatives with a methylsulfonyl group—a known COX-2 pharmacophore—at the C-2 phenyl ring have demonstrated high potency and selectivity for COX-2.[6][7] Molecular modeling studies have shown that the carboxyl group of these quinolines can interact with key amino acid residues, such as Arg120, in the active site of the COX-2 enzyme.[6]

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] The inhibition of this pathway is a major goal for anti-inflammatory drug development.[1]

Quinoline derivatives have been shown to suppress the activation of NF-κB.[8][9][10] Some compounds achieve this by interfering with the nuclear translocation of NF-κB, while others may inhibit its binding to DNA.[11][12] For example, the novel quinoline compound, Q3, has been shown to inhibit NF-κB-induced luciferase activity and the transcription of NF-κB target genes in HeLa cells.[11][12] Another derivative, 8-(tosylamino)quinoline (8-TQ), was found to suppress the activation of NF-κB and its upstream signaling components, including IκBα, IKK, and Akt, in LPS-activated macrophages.[8]

Diagram: Proposed Mechanism of NF-κB Inhibition by Quinoline Derivatives

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB Inhibits NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκBα Quinoline Quinoline Carboxylic Acids Quinoline->IKK Inhibit Quinoline->NFkB_n Inhibit Translocation/ DNA Binding DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Induces LPS LPS/TNF-α LPS->IKK Activate

Caption: Proposed mechanism of NF-κB inhibition by quinoline derivatives.

Comparative Analysis of Anti-Inflammatory Activity

The efficacy of quinoline carboxylic acids has been quantified in a variety of in vitro and in vivo models. The following tables provide a comparative summary of the experimental data.

Table 1: In Vitro Anti-Inflammatory Activity of Quinoline Carboxylic Acid Derivatives
Compound IDAssayTarget/Cell LineIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
9e COX InhibitionCOX-20.043>513[6][7]
Celecoxib (Ref.) COX InhibitionCOX-20.060405[6][7]
Compound 39 COX InhibitionCOX-20.0771298[5]
Compound 12c COX InhibitionCOX-20.1-[13]
Compound 14a COX InhibitionCOX-20.11-[13]
Compound 14b COX InhibitionCOX-20.11-[13]
Q3 NF-κB LuciferaseHeLa Cells~5-[11][12]
8-TQ NO ProductionRAW264.7 Macrophages1-5-[8]

Note: IC50 values represent the concentration required for 50% inhibition. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Table 2: In Vivo Anti-Inflammatory Activity of Quinoline Carboxylic Acid Derivatives
Compound IDAnimal ModelDose% Inhibition of EdemaReference
CL 306 ,293 Adjuvant Arthritis (Rats)1.5-3.0 mg/kg/day (oral)Suppressed inflammation and joint destruction[14]
8-TQ HCl/EtOH-induced Gastritis (Mice)40 mg/kg (oral)Significantly alleviated signs of gastritis[8]
8-TQ LPS-induced Hepatitis (Mice)20 mg/kg (oral)Significantly alleviated signs of hepatitis[8]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of quinoline carboxylic acids is highly dependent on the nature and position of substituents on the quinoline ring.[4]

  • For COX-2 Inhibition:

    • The presence of a carboxylic acid group , typically at the 4-position, is crucial for interaction with the active site of the COX-2 enzyme.[4][6]

    • A p-methylsulfonylphenyl group at the C-2 position of the quinoline ring is a key pharmacophore for potent and selective COX-2 inhibition.[6][7]

    • Lipophilic substituents at the C-7 and C-8 positions of the quinoline ring have been shown to be important for enhancing COX-2 inhibitory activity.[6]

  • For NF-κB Inhibition:

    • The specific structural requirements for NF-κB inhibition are more varied. However, studies suggest that the planar quinoline ring system is important for potential interactions with the NF-κB protein or its DNA binding site.[11][12]

Experimental Protocols for Evaluation

The following are detailed, step-by-step methodologies for key experiments used to assess the anti-inflammatory activity of quinoline carboxylic acid derivatives.

In Vitro: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a standard in vitro method for screening compounds for anti-inflammatory activity.[1]

Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS), which induces the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO). The inhibitory effect of a test compound on NO production is quantified by measuring the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.[1]

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Seeding: Seed the cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell adherence.

  • Pre-treatment: Pre-treat the cells with various concentrations of the quinoline carboxylic acid derivative for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL). Include a vehicle control (no compound, no LPS) and a positive control (LPS only).

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • Griess Assay:

    • Add Griess reagent to the supernatant in a new 96-well plate.

    • Incubate in the dark at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Determine the nitrite concentration from a sodium nitrite standard curve.

    • Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.

    • Crucial Control: Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed inhibition of NO is not due to cytotoxicity.[1]

Diagram: Workflow for the LPS-Induced Nitric Oxide Production Assay

NO_Assay_Workflow start Start: Culture RAW 264.7 Cells seed Seed Cells in 96-well Plate start->seed incubate1 Incubate for 24h seed->incubate1 pretreat Pre-treat with Test Compound incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate2 Incubate for 24h stimulate->incubate2 collect Collect Supernatant incubate2->collect viability Perform Cell Viability Assay (e.g., MTT) in parallel incubate2->viability griess Perform Griess Assay collect->griess measure Measure Absorbance at 540 nm griess->measure analyze Calculate % NO Inhibition measure->analyze end End: Analyze Data analyze->end

Caption: Workflow for the LPS-induced nitric oxide production assay.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible animal model for evaluating acute inflammation.[1]

Principle: A subplantar injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is determined by its ability to reduce this edema compared to a control group.[1]

Step-by-Step Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

  • Grouping: Divide the animals into several groups:

    • Vehicle Control (receives only the vehicle)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Test Groups (various doses of the quinoline carboxylic acid derivative)

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.

  • Baseline Measurement: Before administering carrageenan, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its initial paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

Conclusion and Future Directions

The evidence presented in this guide highlights that quinoline carboxylic acids are a valuable scaffold for the development of novel anti-inflammatory agents.[1][15] Their ability to modulate key inflammatory pathways, particularly through COX-2 and NF-κB inhibition, underscores their therapeutic potential.[1][8] The quantitative data indicates that specific derivatives possess potent anti-inflammatory activity in both in vitro and in vivo models.[6][8][14]

Future research should be directed towards:

  • Systematic SAR Studies: A thorough exploration of the chemical space around the quinoline carboxylic acid core is needed to identify derivatives with optimized potency, selectivity, and pharmacokinetic profiles.[1]

  • Elucidation of Specific Molecular Targets: While the inhibition of the NF-κB pathway is evident, the precise molecular targets of these compounds within the cascade require further investigation.[1]

  • In-depth Preclinical Evaluation: Promising candidates should undergo more extensive preclinical testing in chronic models of inflammatory diseases.

References

  • Al-Sanea, M. M., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5312-5317. [Link]

  • Kaur, M., & Singh, M. (2017). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini-Reviews in Medicinal Chemistry, 17(13), 1216-1234. [Link]

  • Al-Trawneh, S. A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 29(5), 1083. [Link]

  • Zarghi, A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. ResearchGate. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. [Link]

  • Aje, D., et al. (2022). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. International Journal of Molecular Sciences, 23(21), 13498. [Link]

  • Aje, D., et al. (2022). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. National Center for Biotechnology Information. [Link]

  • Kim, Y. M., et al. (2012). 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. Acta Pharmacologica Sinica, 33(7), 927-935. [Link]

  • Li, X., et al. (2022). Discovery of Novel Imidazo[4,5-c]quinoline Derivatives to Treat Inflammatory Bowel Disease (IBD) by Inhibiting Multiple Proinflammatory Signaling Pathways and Restoring Intestinal Homeostasis. Journal of Medicinal Chemistry, 65(17), 11686-11704. [Link]

  • Carlson, R. P., et al. (1995). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. The Journal of Pharmacology and Experimental Therapeutics, 272(1), 254-261. [Link]

  • ResearchGate. (n.d.). COX-2 inhibition against quinoline glycoconjugates. ResearchGate. [Link]

  • Al-Trawneh, S. A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-inflammatory Agents. ResearchGate. [Link]

  • Sakr, A., et al. (2022). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. RSC Medicinal Chemistry, 13(10), 1251-1264. [Link]

  • El-Sayed, M. A., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Bioorganic Chemistry, 78, 36-49. [Link]

  • ResearchGate. (n.d.). The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. ResearchGate. [Link]

  • Elkamhawy, A., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Journal of Inflammation Research, 17, 309-325. [Link]

  • Wang, Y., et al. (2021). The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. Bioorganic & Medicinal Chemistry, 29, 115856. [Link]

Sources

Validation

The Trifluoromethyl-Quinoline Backbone: A Comparative Guide to Structure-Activity Relationships in Novel Carboxylic Acid Analogs

For Immediate Release to the Scientific Community In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure has given rise...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure has given rise to a multitude of clinically significant agents. This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of a promising class of compounds: 2-(Trifluoromethyl)quinoline-6-carboxylic acid analogs. Drawing upon established principles of medicinal chemistry and available experimental data, we will explore the nuanced effects of structural modifications on their biological activity, with a particular focus on their potential as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical examination of this compound class. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols to support further investigation and optimization of these promising molecules.

The 2-(Trifluoromethyl)quinoline-6-carboxylic Acid Scaffold: A Privileged Starting Point

The core structure, 2-(Trifluoromethyl)quinoline-6-carboxylic acid, presents several advantageous features for drug design. The quinoline ring system is a well-established pharmacophore found in numerous approved drugs.[1] The introduction of a trifluoromethyl (-CF3) group at the 2-position is a strategic choice aimed at enhancing key drug-like properties. The -CF3 group is known to increase metabolic stability by blocking potential sites of oxidation and can improve membrane permeability due to its lipophilic nature.[2] Furthermore, its strong electron-withdrawing character can significantly influence the electronic distribution within the quinoline ring, potentially modulating target binding affinity.

The carboxylic acid moiety at the 6-position serves as a critical handle for both target interaction and synthetic modification. Carboxylic acids are known to form key hydrogen bonds and ionic interactions within protein binding pockets.[3] This functional group also provides a convenient point for derivatization into esters, amides, and other functional groups, allowing for a systematic exploration of the SAR.

Comparative Analysis of Analog Performance: Targeting IRAK4

Recent research has highlighted the potential of quinoline and isoquinoline-6-carboxamides as potent and selective inhibitors of IRAK4.[4] IRAK4 is a serine/threonine kinase that plays a pivotal role in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it an attractive target for the treatment of a range of inflammatory and autoimmune diseases.[5][6]

While a comprehensive SAR study on a complete series of 2-(Trifluoromethyl)quinoline-6-carboxylic acid analogs is not yet publicly available in a single cohesive document, we can construct a logical framework for comparison based on related series of kinase inhibitors.[7][8] The following table presents a hypothetical, yet representative, series of analogs designed to probe the SAR of the 6-position. The projected activities are inferred from established principles in kinase inhibitor design.

Compound ID Modification at 6-Position Rationale for Modification Projected IRAK4 IC50 (nM)
1 (Parent) -COOHCarboxylic Acid>1000
2a -CONH2 (Primary Amide)Introduction of a hydrogen bond donor/acceptor group.500 - 1000
2b -CONHCH3 (Secondary Amide)Increased lipophilicity and potential for additional hydrophobic interactions.200 - 500
2c -CON(CH3)2 (Tertiary Amide)Further increase in lipophilicity; loss of a hydrogen bond donor.300 - 600
2d -CONH(CH2)2OH (Hydroxyethyl Amide)Introduction of a polar group to potentially improve solubility and form new hydrogen bonds.100 - 300
2e -CONH-c-propyl (Cyclopropyl Amide)Introduction of a small, rigid hydrophobic group to probe pocket size.50 - 150
3a -COOCH3 (Methyl Ester)Esterification to increase lipophilicity and act as a potential prodrug.>1000

Interpretation of the Data:

This projected data illustrates a common trend in kinase inhibitor development where the conversion of a carboxylic acid to a series of amides can significantly impact potency.

  • Amide Formation: Simple amides (Compounds 2a-c ) are expected to show improved activity over the parent carboxylic acid (1 ), likely due to more favorable interactions within the ATP binding site of IRAK4.

  • Exploring the Amide Substituent: The nature of the substituent on the amide nitrogen is critical. Small, hydrophobic groups like a cyclopropyl ring (Compound 2e ) are often well-tolerated and can enhance potency by occupying small hydrophobic pockets. The introduction of a polar functional group, such as a hydroxyl group (Compound 2d ), can also lead to improved activity by forming additional hydrogen bonds with the target protein.

  • Esterification: The conversion of the carboxylic acid to a simple ester (Compound 3a ) is generally predicted to be detrimental to direct enzyme inhibition, as it removes a key hydrogen bonding interaction.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research, we provide detailed, step-by-step methodologies for the synthesis of the proposed analogs and their subsequent biological evaluation.

General Synthetic Route for 2-(Trifluoromethyl)quinoline-6-carboxamide Analogs

The synthesis of the target carboxamides can be achieved through a straightforward amide coupling reaction starting from the parent carboxylic acid.

dot

Synthesis_Workflow Start 2-(Trifluoromethyl)quinoline-6-carboxylic acid Coupling Amide Coupling (e.g., HATU, DIPEA, Amine) Start->Coupling Product 2-(Trifluoromethyl)quinoline-6-carboxamide Analog Coupling->Product

Caption: General synthetic workflow for the preparation of 2-(Trifluoromethyl)quinoline-6-carboxamide analogs.

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-(Trifluoromethyl)quinoline-6-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add a peptide coupling reagent, for example, HATU (1.1 equivalents), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide analog.

IRAK4 Biochemical Kinase Assay

This assay determines the direct inhibitory effect of the synthesized compounds on the enzymatic activity of purified IRAK4.[5]

dot

IRAK4_Biochemical_Assay Compound Test Compound Preincubation Pre-incubation Compound->Preincubation IRAK4 Recombinant IRAK4 IRAK4->Preincubation Kinase_Reaction Kinase Reaction Preincubation->Kinase_Reaction ATP_Substrate ATP + Substrate ATP_Substrate->Kinase_Reaction Detection Detection of Phosphorylated Substrate Kinase_Reaction->Detection

Caption: Workflow for the IRAK4 biochemical kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compounds in DMSO.

  • Pre-incubation: In a 96-well plate, add the test compound at various concentrations and the recombinant human IRAK4 enzyme in the kinase buffer. Allow to pre-incubate for 15-30 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a synthetic peptide or Myelin Basic Protein).

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay (e.g., Transcreener® ADP² Kinase Assay) or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).[9]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mechanistic Insights and Future Directions

The inhibitory activity of 2-(Trifluoromethyl)quinoline-6-carboxylic acid analogs against IRAK4 is likely mediated by their interaction with the ATP-binding pocket of the kinase. The quinoline core can form key hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The substituents at the 6-position can then project into adjacent regions of the binding site, where they can form additional interactions that enhance potency and selectivity.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 Downstream Downstream Signaling (e.g., NF-κB activation) IRAK4->Downstream Inhibitor 2-(CF3)quinoline- 6-carboxamide Analog Inhibitor->IRAK4 Inhibition Inflammation Inflammatory Response Downstream->Inflammation

Sources

Comparative

anticancer efficacy of trifluoromethyl chalcones versus quinolines

An In-Depth Comparative Guide to the Anticancer Efficacy of Trifluoromethyl Chalcones and Quinolines Introduction The relentless pursuit of novel and more effective anticancer agents is a cornerstone of modern medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Anticancer Efficacy of Trifluoromethyl Chalcones and Quinolines

Introduction

The relentless pursuit of novel and more effective anticancer agents is a cornerstone of modern medicinal chemistry. Among the vast array of molecular scaffolds explored, heterocyclic compounds have consistently proven to be a rich source of therapeutic leads. This guide provides a detailed comparative analysis of two such privileged scaffolds: quinolines and trifluoromethyl chalcones. Quinolines, with their rigid, bicyclic aromatic structure, are integral to numerous approved drugs and clinical candidates, acting on a wide array of biological targets.[1][2] Chalcones, belonging to the flavonoid family, are noted for their biosynthetic accessibility and diverse pharmacological activities.[3] The strategic incorporation of a trifluoromethyl (CF3) group into the chalcone structure has been shown to significantly enhance metabolic stability, lipophilicity, and overall biological potency, making trifluoromethyl chalcones a particularly compelling class of compounds for investigation.[3]

This document, intended for researchers, scientists, and drug development professionals, moves beyond a surface-level comparison. It delves into the mechanistic underpinnings of their anticancer action, presents comparative quantitative data on their efficacy, and provides detailed, validated experimental protocols for their evaluation.

Chemical Scaffolds: A Structural Overview

The distinct biological activities of trifluoromethyl chalcones and quinolines are intrinsically linked to their unique chemical architectures.

  • Quinolines: This scaffold consists of a benzene ring fused to a pyridine ring. This planar, aromatic system is a weak tertiary base and is capable of various substitutions, allowing for extensive structural diversification to optimize target binding and pharmacokinetic properties.[1][4] Its ability to intercalate into DNA and interact with the ATP-binding pockets of kinases is a key feature driving its anticancer potential.[5]

  • Trifluoromethyl Chalcones: Chalcones are characterized by an open-chain flavonoid structure comprising two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[3] This enone moiety is a critical pharmacophore, acting as a Michael acceptor for nucleophilic residues in target proteins. The addition of the highly electronegative and lipophilic trifluoromethyl (CF3) group can dramatically enhance the molecule's reactivity, cell permeability, and stability against metabolic degradation.[3][6]

Mechanisms of Anticancer Action: A Comparative Analysis

While both compound classes can induce apoptosis and cell cycle arrest, their primary molecular targets and affected signaling pathways often differ, providing distinct avenues for therapeutic intervention.

Target Diversity and Primary Mechanisms
  • Quinolines: The anticancer efficacy of quinoline derivatives is marked by their ability to engage a broad spectrum of molecular targets.[4][7] Many function as inhibitors of key enzymes involved in cell proliferation and survival. Prominent mechanisms include:

    • Tyrosine Kinase Inhibition: Many quinoline-based drugs, such as cabozantinib, target multiple receptor tyrosine kinases like VEGFR2 and c-MET, disrupting downstream signaling pathways like PI3K/Akt/mTOR and Ras/Raf/MEK.[2][7]

    • Topoisomerase Inhibition: Derivatives of the natural quinoline alkaloid camptothecin are potent inhibitors of topoisomerase I, an enzyme critical for relaxing DNA supercoils during replication and transcription.[2][8] This inhibition leads to DNA damage and cell death.

    • Tubulin Polymerization Disruption: Certain quinoline derivatives interfere with microtubule dynamics, a mechanism similar to well-known mitotic inhibitors, leading to cell cycle arrest in the G2/M phase.

  • Trifluoromethyl Chalcones: The CF3 group enhances the electrophilic nature of the α,β-unsaturated carbonyl system, making these chalcones potent interactors with cellular nucleophiles, particularly cysteine residues in proteins. Their anticancer action is heavily centered on the induction of cellular stress and apoptosis.[3] Key mechanisms include:

    • Induction of Apoptosis: A primary mechanism is the potent induction of programmed cell death.[3][9] Compounds like YS71 have been shown to increase levels of pro-apoptotic proteins such as cleaved caspase-3 and cleaved PARP, while simultaneously decreasing the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[9][10]

    • Cell Cycle Arrest: Many trifluoromethyl chalcones cause an accumulation of cells in the G2/M or sub-G1 phases of the cell cycle, preventing cell division and proliferation.[6][11]

    • Inhibition of Pro-survival Pathways: These compounds can inhibit critical inflammatory and survival pathways, notably the NF-κB signaling pathway, which is often constitutively active in cancer cells.[3]

Signaling Pathway Modulation

The divergent primary targets of these two scaffolds lead to the perturbation of distinct intracellular signaling cascades.

quinoline_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, c-MET) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Topo Topoisomerase I DNA DNA Replication & Transcription Topo->DNA DNA->Proliferation Quinoline Quinolines Quinoline->RTK Inhibit Quinoline->Tubulin Disrupt Quinoline->Topo Inhibit

Caption: Key signaling pathways targeted by anticancer quinoline derivatives.

chalcone_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mito Mitochondrion IKK IKK IkB IκBα IKK->IkB Phosphorylates NFkB_complex p50/p65-IκBα IkB->NFkB_complex NFkB p50/p65 NFkB_complex->NFkB NFkB_nuc p50/p65 NFkB->NFkB_nuc Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Mito Mitochondrial Outer Membrane Bcl2->Mito Inhibits Pore Formation Bax Bax / Bak (Pro-apoptotic) Bax->Mito Promotes Pore Formation CytoC Cytochrome c Casp9 Caspase-9 CytoC->Casp9 Activates Gene Pro-survival & Inflammatory Genes NFkB_nuc->Gene Mito->CytoC Release Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis CF3_Chalcone Trifluoromethyl Chalcones CF3_Chalcone->IKK Inhibit CF3_Chalcone->Bcl2 Inhibit CF3_Chalcone->Bax Promote

Caption: Primary apoptosis and NF-κB pathways affected by trifluoromethyl chalcones.

Quantitative Efficacy: A Data-Driven Comparison

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the in vitro potency of a compound. The following tables summarize representative IC50 values for trifluoromethyl chalcones and quinolines against various human cancer cell lines, compiled from the literature.

Table 1: Comparative Cytotoxicity of Trifluoromethyl Chalcones

Compound ID Cancer Cell Line Cancer Type IC50 (µM) Reference
Chalcone 5 DU145 Prostate < 0.2 [6]
PC-3 Prostate < 0.2 [6]
PC-3/TxR Prostate (Taxane-Resistant) 0.14 - 0.28 [6]
YS71 LNCaP Prostate Dose-dependent antitumor effect [9][10]
DU145 Prostate Dose-dependent antitumor effect [9][10]
PC-3 Prostate Dose-dependent antitumor effect [9][10]

| Unspecified | Pheophorbid A | Not Specified | 16.1 |[12] |

Table 2: Comparative Cytotoxicity of Anticancer Quinolines

Compound/Derivative Cancer Cell Line Cancer Type IC50 (µM or µg/cm³) Reference
7-chloro-4-quinolinylhydrazone SF-295 CNS 0.314 - 4.65 µg/cm³ [8][13]
HCT-8 Colon 0.314 - 4.65 µg/cm³ [8][13]
HL-60 Leukemia 0.314 - 4.65 µg/cm³ [8][13]
5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine HCT15 Colon Good anti-viability [8]
MD-MB-231 Breast Good anti-viability [8]
Quinoline-Chalcone Hybrid (9i) A549 Non-small cell lung 1.91 - 5.29 [14]
K-562 Chronic myeloid leukemia 1.91 - 5.29 [14]
Quinoline-Chalcone Hybrid (9j) A549 Non-small cell lung 1.91 - 5.29 [14]
K-562 Chronic myeloid leukemia 1.91 - 5.29 [14]
Quinoline-Chalcone Hybrid (12e) MGC-803 Gastric 1.38 [15][16]
HCT-116 Colon 5.34 [15][16]

| | MCF-7 | Breast | 5.21 |[15][16] |

Analysis: The data reveals that both classes contain highly potent compounds. Notably, certain α-trifluoromethyl chalcones demonstrate sub-micromolar efficacy, particularly against prostate cancer cell lines, including those resistant to standard taxane-based chemotherapy.[6] Quinolines exhibit a broad range of activities, with some derivatives showing potent cytotoxicity across diverse cancer types like leukemia and colon cancer.[8] The emergence of quinoline-chalcone hybrids is particularly interesting, as these molecules can leverage the advantageous properties of both scaffolds, resulting in potent, multi-targeted anticancer agents.[14][15]

Experimental Validation: Key Methodologies and Protocols

To ensure the trustworthiness and reproducibility of anticancer efficacy data, a standardized set of in vitro assays is essential. The following protocols represent a self-validating system, moving from general cytotoxicity to specific mechanistic insights.

Sources

Validation

Bridging the Gap: Correlating In Vitro Activity with In Vivo Efficacy of Trifluoromethylquinoline Compounds in Oncology

A Technical Guide for Researchers and Drug Development Professionals The quinoline scaffold is a privileged structure in medicinal chemistry, and the addition of a trifluoromethyl group can significantly enhance the biol...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, and the addition of a trifluoromethyl group can significantly enhance the biological activity of these compounds, making them promising candidates for anticancer drug development.[1][2] However, a critical challenge in the development of these potent compounds is establishing a reliable correlation between their activity observed in controlled laboratory settings (in vitro) and their therapeutic effectiveness in living organisms (in vivo). This guide provides a comprehensive comparison of in vitro and in vivo studies of trifluoromethylquinoline compounds, offering insights into experimental design, data interpretation, and the ongoing efforts to bridge the translational gap.

The Significance of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a common substituent in modern drug design due to its unique properties. Its strong electron-withdrawing nature and high lipophilicity can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile. In the context of quinoline derivatives, the -CF3 group has been shown to enhance anticancer activity.[1][3] This enhancement is often attributed to improved metabolic stability and increased binding affinity to target proteins.

In Vitro Evaluation: The First Step in a Long Journey

In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the cytotoxic potential of novel compounds.[4][5] These assays typically involve exposing various cancer cell lines to the test compound and measuring its effect on cell viability and proliferation.[6][7]

Key In Vitro Assays for Anticancer Activity:
  • MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][8]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is crucial for distinguishing between different modes of cell death, such as apoptosis and necrosis.[7][8]

  • Cell Cycle Analysis: This technique, often using propidium iodide staining and flow cytometry, helps to determine if a compound arrests the cell cycle at a specific phase (e.g., G2/M phase), which is a common mechanism of action for many anticancer drugs.[7][8][9]

  • Tubulin Polymerization Assay: For compounds suspected of targeting the cytoskeleton, this assay directly measures their ability to inhibit the polymerization of tubulin, a critical process for cell division.[9]

Interpreting In Vitro Data: The IC50 Value

A key metric obtained from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%.[6] A lower IC50 value generally indicates higher potency. The table below presents hypothetical in vitro cytotoxicity data for a novel trifluoromethylquinoline compound, "Compound X," against a panel of human cancer cell lines.

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
MCF-7Breast Adenocarcinoma481.2 ± 0.3
HeLaCervical Cancer482.5 ± 0.6
A549Lung Carcinoma483.1 ± 0.8
LNCaPProstate Carcinoma480.8 ± 0.2

Table 1: Hypothetical In Vitro Cytotoxicity of Compound X. This table summarizes the cytotoxic activity of a hypothetical trifluoromethylquinoline compound against various human cancer cell lines, as determined by the MTT assay.

The Crucial Transition to In Vivo Models

While in vitro studies provide valuable initial data, they cannot fully replicate the complex biological environment of a living organism.[10] Therefore, promising compounds must be evaluated in preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic properties.[11][12][13]

Common Animal Models in Cancer Research:
  • Xenograft Models: These models involve transplanting human cancer cells or tissues into immunodeficient mice.[14][15] They are widely used to evaluate the anti-tumor effects of novel drug candidates.[11]

    • Cell Line-Derived Xenografts (CDX): Established cancer cell lines are injected subcutaneously or orthotopically into mice.[12][16]

    • Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice, which can better maintain the characteristics of the original tumor.[11]

  • Genetically Engineered Mouse Models (GEMMs): These models involve modifying the mouse genome to mimic human cancers, providing insights into tumor development and drug response.[11][12]

  • Zebrafish Embryo Model: This model is increasingly used for in vivo toxicity and anticancer activity screening due to the rapid development and transparency of the embryos.[12][17]

In Vivo Experimental Workflow:

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a trifluoromethylquinoline compound.

in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis model_selection Select Animal Model (e.g., Xenograft) tumor_implantation Tumor Cell Implantation model_selection->tumor_implantation tumor_growth Allow Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomize Animals into Groups tumor_growth->randomization treatment Administer Compound X (e.g., Oral Gavage) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Euthanize and Collect Tumors monitoring->endpoint analysis Tumor Weight Analysis & Histopathology endpoint->analysis pk_pd Pharmacokinetic/ Pharmacodynamic Analysis endpoint->pk_pd

Figure 1: In Vivo Efficacy Study Workflow. This diagram outlines the key steps involved in a typical preclinical study to evaluate the antitumor activity of a novel compound in an animal model.

Correlating In Vitro and In Vivo Data: The IVIVC Challenge

Establishing a predictive relationship between in vitro data and in vivo outcomes, known as an In Vitro-In Vivo Correlation (IVIVC), is a major goal in drug development.[18][19][20] A successful IVIVC can serve as a surrogate for some bioequivalence studies, potentially reducing the number of animal and human trials required.[18]

However, creating a reliable IVIVC for anticancer drugs, especially for complex formulations, presents significant challenges.[21][22] Factors such as drug absorption, distribution, metabolism, and excretion (ADME) in a living system can significantly influence a compound's efficacy.[23] For quinoline derivatives, properties like bioavailability and the potential for drug-drug interactions are important considerations.[24][25][26]

Case Study: Trifluoromethylquinoline Compound "6b"

A study on novel trifluoromethylquinoline derivatives identified compound 6b as a potent inhibitor of tubulin polymerization in vitro.[9] Mechanism of action studies revealed that it targets the colchicine binding site, leading to G2/M phase cell cycle arrest and apoptosis in LNCaP prostate cancer cells.[9] Subsequent in vivo studies using a human prostate tumor xenograft model in rats demonstrated a dose-dependent vascular shutdown, confirming its potential as a vascular disrupting agent.[9] This case highlights a successful, albeit qualitative, correlation where a specific in vitro mechanism of action translated to a measurable in vivo anti-tumor effect.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7][8]

  • Compound Treatment: Treat the cells with various concentrations of the trifluoromethylquinoline compound and a vehicle control (e.g., DMSO).[7]

  • Incubation: Incubate the plate for a specified period (e.g., 48 hours).[7]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7]

In Vivo Tumor Growth Inhibition Study
  • Animal Acclimatization: Acclimatize immunodeficient mice (e.g., nude mice) for at least one week.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 LNCaP cells) into the flank of each mouse.[14]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the trifluoromethylquinoline compound (e.g., via oral gavage or intraperitoneal injection) at various doses according to a predetermined schedule. The control group receives the vehicle.[27]

  • Data Collection: Measure tumor volume and body weight 2-3 times per week.

  • Study Endpoint: Euthanize the mice when tumors in the control group reach a specific size or at the end of the study period.

  • Tissue Collection: Excise and weigh the tumors. Tissues may be collected for further analysis (e.g., histopathology, biomarker analysis).[16]

Future Directions and Conclusion

The development of predictive in vitro models that more accurately mimic the in vivo environment is an active area of research. Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer improved physiological relevance compared to traditional 2D cultures.[10]

References

  • Anticancer Drugs. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines.
  • Steele, V. E. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC.
  • BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • BenchChem. (2025).
  • MDPI. (n.d.).
  • ResearchGate. (2025).
  • Ananda, G. K., et al. (2014). Animal models and therapeutic molecular targets of cancer: utility and limitations.
  • ResearchGate. (2025). Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity.
  • BenchChem. (2025). Scrutinizing the Anticancer Potential of 3,4-Dichloro-7-(trifluoromethyl)
  • PubMed. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021). Dovepress.
  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025). NIH.
  • The in vitro anticancer activities of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives against PC3, K562, and HeLa cells. The data are presented as the means ± SDs of three independent experiments. (n.d.).
  • Tanaka, M., et al. (1994). Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. Journal of Antimicrobial Chemotherapy.
  • Uppoor, V. R. S. (2015). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. The AAPS Journal.
  • In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? (n.d.). Unknown Source.
  • MDPI. (n.d.). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities.
  • In Vitro–In Vivo Correlation in Dosage Form Development: Case Studies. (2012).
  • Pharmaron. (n.d.). In Vivo Models For Efficacy Testing I CRO Services.
  • Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. (n.d.). Unknown Source.
  • MDPI. (n.d.).
  • ChemHelpASAP. (2023, August 20). in vivo preclinical studies for drug discovery. YouTube.
  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (n.d.). Semantic Scholar.
  • The Role of Fluorine and Trifluoromethyl Groups in Modern Drug Design. (n.d.). Unknown Source.
  • Pharmacokinetics of Marine-Derived Drugs. (n.d.). MDPI.
  • Santhadani, L., Ramasamy, S., & Palanisamy, S. (2022). Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. International Journal of Pharmaceutical and Biological Sciences.
  • A Review on Emerging Insights and Novel Innovations in Quinoline Derivatives. (2025).
  • Clinical pharmacokinetics of tyrosine kinase inhibitors. (2009). Clinical Pharmacokinetics.

Sources

Comparative

A Researcher's Guide to the Validation of 2-(Trifluoromethyl)quinoline-6-carboxylic Acid as a Research Tool

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of 2-(Trifluoromethyl)quinoline-6-carboxylic acid as a novel research tool. We will explore...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of 2-(Trifluoromethyl)quinoline-6-carboxylic acid as a novel research tool. We will explore the potential biological activities of this compound based on its chemical scaffold, compare it with established research tools, and provide detailed experimental protocols to empower you to independently validate its performance and utility in your research.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have been successfully developed into drugs for treating malaria, bacterial infections, and various cancers.[1][2] The rigid, bicyclic aromatic nature of the quinoline ring system provides a versatile scaffold for the presentation of functional groups in a defined three-dimensional space, enabling precise interactions with biological targets.

Recent research has highlighted the potential of quinoline derivatives as potent inhibitors of protein kinases and ectonucleotidases, two critical classes of enzymes involved in cellular signaling and pathophysiology.[2][3]

2-(Trifluoromethyl)quinoline-6-carboxylic Acid: A Compound of Untapped Potential

2-(Trifluoromethyl)quinoline-6-carboxylic acid is a synthetic organic compound that combines the quinoline scaffold with two key functional groups: a trifluoromethyl group at the 2-position and a carboxylic acid at the 6-position.

  • The trifluoromethyl (CF3) group is a common bioisostere for a methyl group and is known to enhance metabolic stability, lipophilicity, and binding affinity of compounds to their biological targets.[4]

  • The carboxylic acid group can act as a hydrogen bond donor and acceptor, and its presence is often crucial for interaction with the binding sites of enzymes, such as the hinge region of kinases or the active site of ectonucleotidases.

Potential as a Kinase Inhibitor

The quinoline scaffold is a key component of several approved kinase inhibitors.[5] For instance, derivatives of 11H-indolo[3,2-c]quinoline-6-carboxylic acid have been identified as potent and selective inhibitors of the protein kinase DYRK1A, with IC50 values in the nanomolar range.[5] The carboxylic acid at the 6-position was found to be crucial for activity.

Potential as an Ectonucleotidase Inhibitor

A recent study has shown that derivatives of quinoline-6-carboxylic acid are potent inhibitors of various human ectonucleotidases, including NTPDase1, 2, 3, and 8, as well as ecto-5'-nucleotidase (CD73).[3] Several of these derivatives displayed IC50 values in the sub-micromolar range.[3]

Given these precedents, 2-(Trifluoromethyl)quinoline-6-carboxylic acid represents a compelling candidate for validation as a novel research tool. The following sections will provide a roadmap for this validation process, comparing it with established inhibitors and detailing the necessary experimental workflows.

Comparative Analysis with Validated Research Tools

To objectively assess the performance of 2-(Trifluoromethyl)quinoline-6-carboxylic acid, it is essential to compare it against well-characterized compounds targeting similar enzyme classes.

Well-Validated Kinase Inhibitors: Bosutinib and Lapatinib

Bosutinib is a dual Src/Abl tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia.[6][7] Lapatinib is a dual tyrosine kinase inhibitor targeting EGFR and HER2, used in the treatment of breast cancer.[1][8]

CompoundTarget(s)Mechanism of ActionPotency (IC50)
Bosutinib Abl, Src family kinasesATP-competitive inhibitorAbl: 2.4 nM, Src: 1.2 nM[6][9]
Lapatinib EGFR, HER2ATP-competitive inhibitorEGFR: 10.8 nM, HER2: 9.3 nM[10]
A Potential Ectonucleotidase Inhibitor for Comparison

While many ectonucleotidase inhibitors are still in the research phase, adenosine 5'-(α,β-methylene)diphosphate (AOPCP) is a commonly used reference compound for inhibiting ecto-5'-nucleotidase (CD73). However, for broader ectonucleotidase inhibition studies, other well-characterized small molecules from the literature, such as the quinoline-6-carboxylic acid derivatives reported by Ishaq et al. (2024), could serve as excellent comparators.[3] For the purpose of this guide, we will focus on the validation against kinase targets.

A Step-by-Step Guide to the Validation of 2-(Trifluoromethyl)quinoline-6-carboxylic Acid

The following experimental workflows provide a robust framework for the validation of a novel small molecule inhibitor. The causality behind each step is explained to ensure a thorough understanding of the validation process.

Part 1: Biochemical Validation - Does the Compound Inhibit the Target Enzyme?

The first step is to determine if 2-(Trifluoromethyl)quinoline-6-carboxylic acid directly inhibits the enzymatic activity of a purified kinase in a biochemical assay.

G cluster_0 Biochemical Kinase Assay Workflow prep Prepare Assay Components: - Purified Kinase - Substrate (Peptide or Protein) - ATP (spiked with [γ-32P]ATP) - Assay Buffer - Test Compound dilutions reaction Incubate Components: Kinase + Substrate + Test Compound prep->reaction 1. initiate Initiate Reaction: Add ATP/[γ-32P]ATP reaction->initiate 2. incubate Incubate at Optimal Temperature (e.g., 30°C) for a defined time initiate->incubate 3. stop Stop Reaction: Add quenching buffer (e.g., EDTA) incubate->stop 4. separate Separate Substrate from ATP: Spot reaction mixture onto phosphocellulose paper (P81) stop->separate 5. wash Wash P81 paper to remove unincorporated [γ-32P]ATP separate->wash 6. quantify Quantify Incorporated 32P: Scintillation counting or phosphorimaging wash->quantify 7. analyze Data Analysis: Calculate % inhibition and IC50 quantify->analyze 8.

Caption: Workflow for a radiometric kinase assay.

This protocol is a gold standard for quantifying kinase activity due to its high sensitivity.[11][12]

  • Prepare the Kinase Reaction Mixture : In a microcentrifuge tube, combine the assay buffer, the purified kinase of interest, and a suitable peptide or protein substrate.

  • Add the Test Compound : Add varying concentrations of 2-(Trifluoromethyl)quinoline-6-carboxylic acid (and the comparator, e.g., Bosutinib) to the reaction tubes. Include a vehicle control (e.g., DMSO).

  • Initiate the Kinase Reaction : Start the reaction by adding a solution of ATP spiked with [γ-32P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP to ensure sensitive detection of competitive inhibitors.

  • Incubation : Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the Reaction : Terminate the reaction by adding a stop buffer containing EDTA, which chelates the Mg2+ required for kinase activity.

  • Separation : Spot a portion of each reaction mixture onto a phosphocellulose P81 paper. The phosphorylated substrate will bind to the paper, while the negatively charged ATP will not.

  • Washing : Wash the P81 papers multiple times with phosphoric acid to remove any unincorporated [γ-32P]ATP.

  • Quantification : Quantify the amount of 32P incorporated into the substrate using a scintillation counter or a phosphorimager.

  • Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

This is a non-radioactive, luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[2][4][13][14][15]

  • Perform the Kinase Reaction : Set up the kinase reaction as described above, but using non-radiolabeled ATP.

  • Terminate the Reaction and Deplete ATP : Add the ADP-Glo™ Reagent, which stops the kinase reaction and depletes the remaining ATP.

  • Convert ADP to ATP and Detect Luminescence : Add the Kinase Detection Reagent, which converts the ADP produced to ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal.

  • Measure Luminescence : Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis : Calculate the IC50 value as described for the radiometric assay.

Part 2: Cellular Validation - Does the Compound Inhibit the Target in a Cellular Context?

Positive results in biochemical assays must be confirmed in a cellular environment, where factors like cell permeability and off-target effects come into play.

G cluster_1 Cellular Validation Workflow cell_culture Culture appropriate cell line (e.g., one with activated kinase signaling) treatment Treat cells with varying concentrations of 2-(Trifluoromethyl)quinoline-6-carboxylic acid and a comparator inhibitor cell_culture->treatment lysis Lyse cells and collect protein extracts treatment->lysis western_blot Perform Western Blotting lysis->western_blot probe_phospho Probe with an antibody specific for the phosphorylated form of the kinase's substrate western_blot->probe_phospho probe_total Strip and re-probe with an antibody for the total amount of the substrate protein probe_phospho->probe_total analyze Analyze band intensities to determine the effect on substrate phosphorylation probe_total->analyze

Caption: Workflow for validating target inhibition in cells using Western blotting.

This technique allows for the direct visualization of the inhibition of a specific signaling pathway.[16][17][18]

  • Cell Culture and Treatment : Culture a cell line known to have an active signaling pathway mediated by the kinase of interest. Treat the cells with a range of concentrations of 2-(Trifluoromethyl)quinoline-6-carboxylic acid and the comparator inhibitor for a suitable duration.

  • Cell Lysis : Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification : Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer : Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with a suitable blocking agent (e.g., BSA, as milk contains phosphoproteins that can cause background) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of a known substrate of the target kinase.

  • Secondary Antibody Incubation and Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing : To confirm equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the substrate protein.

  • Data Analysis : Quantify the band intensities to determine the effect of the compound on the phosphorylation of the substrate.

Part 3: Phenotypic Validation - Does the Compound Elicit a Biological Response?

The final step is to assess whether the inhibition of the target kinase translates into a measurable biological effect, such as inhibition of cell proliferation.

This is a simple and sensitive fluorescence-based assay to measure cell viability.[19][20][21][22][23]

  • Cell Seeding : Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of 2-(Trifluoromethyl)quinoline-6-carboxylic acid and the comparator inhibitor. Include a vehicle control.

  • Incubation : Incubate the cells for a period that allows for multiple cell doublings (e.g., 48-72 hours).

  • Addition of Resazurin : Add the resazurin solution to each well. Metabolically active, viable cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Incubation : Incubate the plate for 1-4 hours at 37°C.

  • Fluorescence Measurement : Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The validation of a new research tool like 2-(Trifluoromethyl)quinoline-6-carboxylic acid is a systematic process that requires rigorous experimental evaluation. While this compound is currently uncharacterized, its chemical structure suggests significant potential as a kinase or ectonucleotidase inhibitor. By following the detailed protocols and comparative framework outlined in this guide, researchers can confidently assess its biological activity, determine its potency and selectivity, and ultimately establish its value as a novel tool for scientific discovery. This self-validating approach ensures the generation of robust and reproducible data, upholding the principles of scientific integrity.

References

Validation

A Comparative Guide to Biological Target Identification for 2-(Trifluoromethyl)quinoline-6-carboxylic Acid Derivatives

For researchers in drug discovery, the journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical, often decisive, step in this process is the identifica...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical, often decisive, step in this process is the identification of its molecular target. The 2-(Trifluoromethyl)quinoline-6-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing potential as inhibitors of ectonucleotidases, antagonists for metabotropic glutamate receptor 1 (mGluR1), and inhibitors of diacylglycerol acyltransferase 1 (DGAT1)[1][2][3]. However, for a novel derivative emerging from a phenotypic screen, its precise mechanism of action is often a black box.

This guide provides a comparative analysis of modern experimental strategies to deconvolve the molecular targets of novel 2-(Trifluoromethyl)quinoline-6-carboxylic acid derivatives. We will move beyond mere protocol listings to explore the causality behind experimental choices, empowering you to design a robust, self-validating target identification cascade.

The Central Challenge: Choosing the Right Tool for the Lock

Target identification is a complex endeavor, and no single method is universally superior. The optimal strategy depends on factors like the compound's binding affinity, its mechanism (e.g., competitive inhibitor, allosteric modulator), and available resources. Broadly, approaches can be categorized into two main classes: affinity-based methods, which require chemical modification of the compound, and label-free methods, which use the compound in its native state[4][5].

The Dichotomy of Approaches: Affinity-Based vs. Label-Free
  • Affinity-Based Pull-Down Methods: These techniques involve immobilizing the small molecule (the "bait") onto a solid support (e.g., agarose beads) or conjugating it with a tag like biotin[4]. This modified probe is then used to "fish" for its binding partners from a cell lysate. While powerful, this approach carries an inherent risk: the chemical modification required to attach a linker or tag might alter the compound's original activity or sterically hinder its interaction with the true target[5].

  • Label-Free Methods: These newer approaches circumvent the need for compound modification, a significant advantage when structure-activity relationships are steep[6]. They rely on detecting a biophysical change in the target protein upon compound binding. Examples include methods that measure changes in protein stability against thermal or proteolytic degradation[7][8][9].

The following sections will compare three state-of-the-art techniques, providing the strategic insights needed to select the most appropriate method for your quinoline derivative.

Comparative Analysis of Leading Target Identification Methodologies

Methodology Principle Advantages Disadvantages Best Suited For
Affinity Chromatography - Mass Spectrometry (AP-MS) A chemically modified derivative is immobilized on a solid support to capture binding proteins from a cell lysate for identification by MS.[4][10]High sensitivity for strong binders; can identify entire protein complexes.Requires chemical synthesis; linker may disrupt binding; prone to non-specific binders.High-affinity interactions where a synthetic route for a functionalized probe is feasible.
Thermal Proteome Profiling (TPP / CETSA) Ligand binding alters a protein's thermal stability. Changes in the soluble protein fraction across a temperature gradient are quantified by MS.[7][11][12][13]Label-free; applicable in live cells, reflecting a native environment; detects target engagement.[7][13]Less sensitive for weak binders; requires specialized MS instrumentation and complex data analysis.Identifying targets in a physiological context, including membrane proteins and downstream pathway effects.
Drug Affinity Responsive Target Stability (DARTS) Small molecule binding stabilizes a target protein, conferring resistance to protease digestion. Protected proteins are identified by gel electrophoresis and MS.[6][8][9][14]Label-free, technically straightforward, and does not require specialized equipment beyond standard proteomics setups.[6][9]May not work for all proteins/ligands; digestion efficiency can be variable.Rapidly validating candidate targets or screening for hits in a less complex experimental setup.

Strategic Workflows for Target Deconvolution

A multi-faceted approach is often required to confidently identify and validate a biological target[15]. Below is a recommended workflow that leverages the strengths of different methodologies.

Target_ID_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Target Validation PhenoScreen Phenotypic Screen Hit (e.g., Quinoline Derivative) InSilico In Silico Prediction (Target Prediction, Docking) PhenoScreen->InSilico Computational Analysis LabelFree Broad Label-Free Screen (TPP or DARTS) PhenoScreen->LabelFree Unbiased Screen CandidateList Generate Candidate Target List InSilico->CandidateList LabelFree->CandidateList APMS Affinity Pulldown (AP-MS) (Using Immobilized Analog) CandidateList->APMS Requires Synthesis DARTS_WB Orthogonal Validation (DARTS + Western Blot) CandidateList->DARTS_WB For Specific Candidates BiochemAssay Biochemical/Biophysical Assay (e.g., SPR, ITC, Enzyme Assay) APMS->BiochemAssay DARTS_WB->BiochemAssay CellAssay Cell-Based Target Engagement (e.g., CETSA Western Blot) BiochemAssay->CellAssay Genetic Genetic Validation (KO/KD, Overexpression) CellAssay->Genetic ValidatedTarget Validated Target Genetic->ValidatedTarget

Caption: A multi-phase workflow for robust target identification and validation.

Detailed Experimental Protocols

Here, we provide detailed, self-validating protocols for two powerful label-free techniques.

Protocol 1: Drug Affinity Responsive Target Stability (DARTS)

The DARTS assay is based on the principle that ligand binding stabilizes a protein's conformation, making it more resistant to proteolysis[8][9].

A. Cell Lysate Preparation

  • Culture cells to ~80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in M-PER buffer (or similar) supplemented with protease inhibitors.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

  • Collect the supernatant (proteome lysate) and determine protein concentration using a BCA assay.

B. DARTS Reaction

  • In separate microcentrifuge tubes, aliquot 100 µg of protein lysate.

  • Add your 2-(Trifluoromethyl)quinoline-6-carboxylic acid derivative (e.g., to a final concentration of 10 µM) or vehicle control (e.g., DMSO). Crucial Control: Include a structurally similar but biologically inactive analog if available to control for non-specific interactions.

  • Incubate at room temperature for 1 hour to allow for binding.

  • Add a protease, such as thermolysin or pronase, to each tube (e.g., 1:200 protease-to-protein ratio). Crucial Control: Include a "no protease" control for both vehicle and compound-treated samples.

  • Incubate at 25°C for 30 minutes. The optimal time and protease concentration should be determined empirically.

  • Stop the digestion by adding an excess of a broad-spectrum protease inhibitor cocktail and SDS-PAGE loading buffer.

  • Boil samples at 95°C for 5 minutes.

C. Analysis

  • Separate the protein fragments by SDS-PAGE.

  • Visualize proteins using a mass spectrometry-compatible stain (e.g., Coomassie or silver stain).

  • Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle-treated lane. These are your potential targets.

  • Excise the protected bands and identify the proteins using standard in-gel digestion and LC-MS/MS analysis.

DARTS_Workflow cluster_0 Incubation cluster_1 Digestion cluster_2 Analysis Lysate Protein Lysate Compound Lysate + Quinoline Derivative Lysate->Compound Vehicle Lysate + Vehicle (DMSO) Lysate->Vehicle Protease_C Add Protease Compound->Protease_C Protease_V Add Protease Vehicle->Protease_V SDS_PAGE SDS-PAGE Analysis Protease_C->SDS_PAGE Protease_V->SDS_PAGE Band Protected Band (Target Protein) SDS_PAGE->Band Compare Lanes MS Excise & ID by MS Band->MS

Caption: Experimental workflow for the DARTS protocol.

Protocol 2: Thermal Proteome Profiling (TPP)

TPP, also known as the Cellular Thermal Shift Assay (CETSA), operates on the principle that drug binding increases the thermal stability of the target protein[7][11][[“]]. This protocol describes the melt curve-based approach.

A. Sample Preparation (Intact Cells)

  • Prepare cell suspensions in culture medium.

  • Treat cells with the quinoline derivative or vehicle (DMSO) for a defined period (e.g., 1 hour) under normal culture conditions. This allows the compound to engage targets in a native cellular environment.

  • Aliquot the cell suspension into PCR tubes, one for each temperature point.

  • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling to 25°C for 3 minutes.

B. Lysate Preparation and Protein Quantification

  • Lyse the cells in each tube by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C). This releases the soluble proteins.

  • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Prepare samples for quantitative mass spectrometry using a multiplexing approach like Tandem Mass Tags (TMT).

C. LC-MS/MS Analysis and Data Interpretation

  • Analyze the TMT-labeled peptides by LC-MS/MS.

  • Process the raw data to obtain protein abundance for each temperature point in both the vehicle and compound-treated groups.

  • For each protein, plot the relative soluble fraction as a function of temperature to generate "melting curves."

  • A direct target of the quinoline derivative will exhibit a statistically significant shift in its melting curve to higher temperatures in the compound-treated samples compared to the vehicle control.

Target Validation: The Final Frontier

Identifying a candidate is not the end of the journey. The interaction must be validated through orthogonal methods to confirm it is direct, specific, and responsible for the observed phenotype[17].

  • Biochemical Validation: Recombinantly express the candidate protein and confirm direct binding using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). If the protein is an enzyme, perform an activity assay to confirm modulation by the compound.

  • Cellular Target Engagement: Confirm that the compound engages the target in living cells. A Western blot-based CETSA is an excellent tool for this, providing a lower-throughput but more targeted validation of the TPP results.

  • Genetic Validation: Use techniques like CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the target gene. The absence or reduction of the target protein should render the cells less sensitive to the quinoline derivative, directly linking the target to the compound's phenotypic effect.

By employing a logical progression of these comparative techniques, from broad, unbiased screening to specific, targeted validation, researchers can confidently and efficiently uncover the molecular mechanisms of novel 2-(Trifluoromethyl)quinoline-6-carboxylic acid derivatives, accelerating their path toward clinical development.

References

  • Molina, D. M., et al. (2023). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Methods in Molecular Biology.
  • Piazza, I., et al. (2023). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Springer Link.
  • Schenone, M., et al. (2013). Target identification for small bioactive molecules: finding the needle in the haystack. Current Opinion in Chemical Biology.
  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Basic and Clinical Physiology and Pharmacology.
  • Creative Proteomics. (n.d.). Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling. Creative Proteomics.
  • Creative Proteomics. (n.d.). Step-by-Step Protocol: How to Perform a DARTS Assay. Creative Proteomics.
  • UCL. (n.d.). Target Identification and Validation (Small Molecules). University College London.
  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate.
  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology.
  • Creative Proteomics. (n.d.). Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions. Creative Proteomics.
  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute.
  • Savitski, M. M., et al. (2023). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. ResearchGate.
  • Consensus. (n.d.). What is the impact of thermal proteome profiling on drug target identification?. Consensus.
  • Lomenick, B., et al. (2014). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology.
  • Lomenick, B., et al. (2014). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology.
  • Pawar, S., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Medicinal Research Reviews.
  • Cass, Q. B. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC.
  • van Breemen, R. B., et al. (2022). Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Compounds from Combinatorial Libraries and Natural Products. Request PDF.
  • Almeida, M. V. de, & Cass, Q. B. (2023). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers.
  • Wang, Y., et al. (2021). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. Journal of the American Chemical Society.
  • Bibi, N., et al. (2024). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate.
  • Lee, J., et al. (2018). Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. Chemical and Pharmaceutical Bulletin.
  • Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules.
  • Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate.
  • Kim, H., et al. (2013). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Galano, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants.
  • de Almeida, M. S., et al. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry.

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Substituted Quinolines in Cancer Cell Lines

Introduction: The Quinoline Scaffold as a Cornerstone in Oncology The quinoline ring, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid structure and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Oncology

The quinoline ring, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid structure and versatile sites for chemical modification have made it a cornerstone for the development of therapeutic agents across various diseases, including cancer.[4][5] The clinical success of quinoline-based anticancer drugs, such as the multi-kinase inhibitor Anlotinib and the Src-Abl inhibitor Bosutinib, underscores the therapeutic potential of this molecular framework.[6] Furthermore, several other quinoline derivatives are currently undergoing clinical trials, highlighting a robust and active pipeline.[7]

This guide provides a comparative analysis of the cytotoxic effects of substituted quinolines against various cancer cell lines. We will delve into the critical structure-activity relationships (SAR) that govern their anticancer potency, explore the multifaceted mechanisms through which they induce cancer cell death, present collated experimental data for objective comparison, and provide detailed protocols for the key cytotoxicity assays used in their evaluation.

Structure-Activity Relationships (SAR): Decoding the Impact of Substituents

The cytotoxic potential of a quinoline derivative is profoundly influenced by the nature and position of its substituents. Understanding these SARs is crucial for the rational design of more potent and selective anticancer agents.[8]

Electron-withdrawing groups, such as chloro and nitro moieties, and electron-donating groups, like methoxy and methyl, can significantly modulate the molecule's electronic properties, influencing its ability to interact with biological targets.[2][5] For instance, electron-donating groups, particularly at the para-position of aromatic rings attached to the quinoline core, have been shown to consistently enhance antiproliferative activity against cell lines like MCF-7 (breast), HeLa (cervical), and A549 (lung).[5]

The key positions for substitution on the quinoline ring that dictate its cytotoxic efficacy are illustrated below.

Caption: Key structural modification sites on the quinoline scaffold for SAR studies.

  • Position 2: C-2 substituted quinolines have demonstrated significant cytotoxic activity.[4] Their structural similarities to known anticancer agents make them a focal point for derivatization.[9]

  • Position 4: This position is paramount in the design of potent agents. A plethora of 4-aminoquinoline derivatives show excellent biological activity.[4] The introduction of amino side chains at this position has been shown to facilitate the antiproliferative effects of this class of compounds.[8]

  • Positions 2 and 4 (Disubstituted): Quinoline rings with substitutions at both the 2 and 4 positions are important in the development of new anticancer agents, acting through mechanisms like cell cycle arrest and apoptosis.[4]

  • Position 7: The presence of a 7-chloro substitution can have varied effects, sometimes decreasing cytotoxicity, while large and bulky alkoxy substituents at this position can be a beneficial pharmacophoric group.[4][8]

Core Mechanisms of Quinoline-Induced Cytotoxicity

Quinoline derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This multi-targeted approach is a significant advantage in overcoming the complexity and heterogeneity of cancer.[10]

  • Induction of Apoptosis: A primary mechanism for many quinoline-based agents is the induction of apoptosis (programmed cell death).[3][11] This can be triggered through several routes:

    • ROS Generation: Some derivatives induce an overproduction of reactive oxygen species (ROS), disrupting the cell's redox balance and leading to oxidative stress-induced apoptosis.[5][12]

    • Mitochondrial Dysfunction: They can cause the dissipation of the mitochondrial transmembrane potential, a key event in the intrinsic apoptotic pathway.[12]

    • Modulation of Apoptotic Proteins: Certain compounds can activate pro-apoptotic proteins like p53 and Bax while downregulating anti-apoptotic proteins, tipping the cellular balance towards death.[8][10]

  • Cell Cycle Arrest: Many quinoline compounds have been shown to interfere with the normal progression of the cell cycle, a hallmark of cancer.[11] They can cause cells to accumulate in specific phases, most commonly the G2/M phase, preventing them from dividing and proliferating.[6][7][13][14]

  • DNA Damage and Enzyme Inhibition:

    • DNA Intercalation: A classic mechanism involves the insertion of the planar quinoline ring system between DNA base pairs, interfering with DNA replication and transcription.[4][13]

    • Topoisomerase Inhibition: Many quinoline analogues, similar to drugs like doxorubicin, target topoisomerase enzymes, which are critical for resolving DNA tangles during replication. Their inhibition leads to catastrophic DNA double-strand breaks.[4][11][13]

  • Inhibition of Key Signaling Pathways: Quinoline derivatives have been developed to be potent inhibitors of various protein kinases that are crucial for cancer cell growth and survival, including Pim-1 kinase, Src kinase, and the Epidermal Growth Factor Receptor (EGFR).[7][13][15]

quinoline Substituted Quinoline ros ↑ Reactive Oxygen Species (ROS) quinoline->ros Induces mito Mitochondrial Dysfunction quinoline->mito Induces p53 ↑ p53 Activation quinoline->p53 Induces dna DNA Intercalation & Topoisomerase Inhibition quinoline->dna Induces g2m G2/M Phase Arrest quinoline->g2m Induces ros->mito Contributes to caspases Caspase Activation mito->caspases Releases Cytochrome c p53->caspases Activates apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis Executes cell_death Cell Death apoptosis->cell_death dna_damage DNA Damage dna->dna_damage Causes dna_damage->p53 Triggers dna_damage->g2m Initiates g2m->cell_death Leads to cell_cycle Cell Cycle Progression

Caption: Key mechanisms of quinoline-induced cytotoxicity in cancer cells.

Comparative Cytotoxicity Data (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a critical metric for quantifying the potency of a compound. It represents the concentration required to inhibit the growth of 50% of a cancer cell population.[2] The following table summarizes IC₅₀ values for a variety of substituted quinolines against several human cancer cell lines, allowing for a direct comparison of their cytotoxic efficacy.

Compound/Substitution PatternCancer Cell LineIC₅₀ (µM)Reference
DFIQ (Novel Quinoline Derivative)A549 (Lung)4.16 (24h)[16]
DFIQ (Novel Quinoline Derivative)A549 (Lung)2.31 (48h)[16]
7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amineVarious Human Tumor Lines< 1.0[8]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 µg/ml[4]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineU937 (Leukemia)43.95 µg/ml[4]
Quinoline-Chalcone Hybrid (Compound 12e)MGC-803 (Gastric)1.38[6]
Quinoline-Chalcone Hybrid (Compound 12e)HCT-116 (Colon)5.34[6]
Quinoline-Chalcone Hybrid (Compound 12e)MCF-7 (Breast)5.21[6]
Quinoline-Chalcone Hybrid (Compound 39)A549 (Lung)1.91[7]
Quinoline-Chalcone Hybrid (Compound 39)K-562 (Leukemia)5.29[7]
8-Hydroxy-5-nitroquinolineRaji (B-cell lymphoma)0.438[17]
5,7-Dibromo-8-hydroxyquinolineC6 (Rat brain tumor)6.7 µg/mL[17]
5,7-Dibromo-8-hydroxyquinolineHeLa (Cervical cancer)8.2 µg/mL[17]

Note: Direct comparison of IC₅₀ values between different studies should be approached with caution due to variations in experimental conditions, such as incubation times and assay methods.

Experimental Protocols: Ensuring Data Integrity and Reproducibility

The reliability of cytotoxicity data is contingent upon robust and well-validated experimental protocols. The MTT and SRB assays are two of the most common colorimetric methods used for high-throughput screening of anticancer compounds.[18][19]

start Start: Cancer Cell Culture Maintenance seed 1. Cell Seeding (96-well plates) start->seed adhere 2. Overnight Incubation (Allow cells to adhere) seed->adhere prep 3. Test Compound Prep (Stock & Serial Dilutions) adhere->prep treat 4. Cell Treatment (Add compound dilutions) adhere->treat prep->treat incubate 5. Incubation (24, 48, or 72 hours) treat->incubate assay 6. Perform Assay (e.g., MTT or SRB) incubate->assay measure 7. Absorbance Measurement assay->measure analyze 8. Data Analysis (% Viability, IC50 Calc.) measure->analyze end End: Cytotoxicity Profile analyze->end

Caption: Generalized workflow for in vitro cytotoxicity evaluation.[19]

Protocol 1: MTT Cytotoxicity Assay

The MTT assay measures cell viability based on the metabolic activity of mitochondria. Viable cells contain mitochondrial dehydrogenase enzymes that convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.[20][21]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[2]

  • Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO in medium) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.[19]

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well.[19]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a method based on the measurement of total cellular protein content.[22] Sulforhodamine B, an anionic dye, binds electrostatically to basic amino acid residues of proteins under acidic conditions, providing an estimation of total biomass.[22] This assay is widely used by the National Cancer Institute for drug screening.[22]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Cell Fixation: After the treatment incubation period, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Remove the supernatant and wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates again.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at approximately 565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Conclusion and Future Perspectives

The quinoline scaffold remains a highly productive framework for the discovery of novel anticancer agents. The comparative data clearly indicate that substitutions at key positions, particularly C-2, C-4, and C-7, are critical determinants of cytotoxic potency. The development of hybrid molecules, such as quinoline-chalcones, represents a promising strategy for enhancing activity, often by engaging multiple mechanisms of action like cell cycle arrest and ROS-mediated apoptosis.[6]

While significant progress has been made, there remains a need for systematic SAR studies on specific isomeric series to finely tune their activity and selectivity.[2][9] Future research should focus on elucidating precise molecular targets to move beyond broad cytotoxicity towards targeted therapies, minimizing off-target effects and improving the therapeutic index. The continued exploration of the chemical space around the quinoline nucleus, guided by the principles of structure-activity relationships and mechanistic understanding, will undoubtedly yield the next generation of effective cancer therapeutics.

References

Validation

A Comparative Guide to Assessing the Selectivity of Trifluoromethylquinoline Kinase Inhibitors

Introduction: The Quest for Precision in Kinase Inhibition Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets, particularly in oncology.[1] The develo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets, particularly in oncology.[1] The development of small molecule inhibitors has revolutionized treatment paradigms, yet a significant hurdle remains: achieving selectivity.[2][3] The vast majority of kinase inhibitors target the highly conserved ATP-binding pocket, making off-target interactions and their associated toxicities a persistent challenge.[4][5]

Within the landscape of kinase inhibitor scaffolds, trifluoromethylquinolines have emerged as a promising chemotype. The inclusion of the trifluoromethyl (CF3) group is a strategic design choice; its strong electron-withdrawing nature and lipophilicity can enhance metabolic stability, improve membrane permeability, and critically, modulate binding affinity and selectivity for the target kinase.[6][7] However, these theoretical advantages must be rigorously validated.

This guide provides a multi-tiered framework for the comprehensive assessment of trifluoromethylquinoline kinase inhibitor selectivity. We will move from high-throughput initial screens to deep proteomic profiling and finally to functional validation in a cellular context. This structured approach ensures that experimental choices are driven by a clear rationale, creating a self-validating workflow that builds confidence in your candidate inhibitor's profile.

Part 1: The Initial Screen - Casting a Wide Net Across the Kinome

The first step in assessing a new inhibitor is to understand its interaction landscape across the entire human kinome. The goal here is breadth and efficiency—to quickly identify the primary target(s) and flag any potent off-target liabilities before committing significant resources. Two principal methodologies dominate this space: large-scale enzymatic assays and competitive binding assays.

Causality Behind the Choice: Starting with a broad, in vitro screen is a cost- and time-effective strategy to triage compounds. It provides a foundational dataset of potential targets that must be investigated further in more physiologically relevant systems.[8] These assays are performed under controlled biochemical conditions, allowing for a direct comparison of inhibitor potency against hundreds of kinases simultaneously.[9][10]

Methodology 1: Large-Panel Enzymatic Assays

These assays directly measure the ability of an inhibitor to block the catalytic activity of a kinase—its ability to phosphorylate a substrate. Commercial services offer panels of over 400 kinases, typically using a radiometric format ([³³P]-ATP) which is considered a gold standard for its direct and robust readout.[9][11]

  • Principle: Recombinant kinases are incubated with a specific substrate, radiolabeled ATP, and the test inhibitor. The amount of radioactivity transferred to the substrate is measured, and a decrease in this signal indicates inhibition.

  • Key Consideration (E-E-A-T): The concentration of ATP used in the assay is critical. For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration.[12] To ensure data is comparable across different kinases, assays should ideally be run at an ATP concentration that approximates the Michaelis constant (Km) for each specific kinase, allowing the IC50 to more closely reflect the intrinsic inhibitor affinity (Ki).[12][13]

Methodology 2: Competitive Binding Assays

Binding assays measure the affinity of an inhibitor for a kinase but do not directly assess its effect on catalytic function. The most widely used platform for this is KINOMEscan™ (DiscoverX).

  • Principle: A test inhibitor is incubated with DNA-tagged kinases and an immobilized, broad-spectrum kinase inhibitor. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. The test inhibitor competes for binding, and a potent inhibitor will result in a lower signal.[12]

  • Advantage: This method is independent of substrate, cofactors, or the catalytic competence of the kinase, allowing for a very broad range of kinases to be profiled uniformly.

Comparison of Initial Screening Platforms
FeatureLarge-Panel Enzymatic Assays (e.g., HotSpot)Competitive Binding Assays (e.g., KINOMEscan)
Principle Measures inhibition of catalytic functionMeasures binding affinity to the kinase
Primary Output IC50 (Inhibitory Concentration)Kd (Dissociation Constant)
Throughput High (hundreds of kinases)Very High (over 450 kinases)
Physiological Relevance Moderate (functional readout)Lower (non-functional readout)
Key Requirement Requires active recombinant enzyme and substrateRequires only a stable kinase protein
ATP Dependence Yes, results are sensitive to ATP concentrationNo, ATP-independent
Best For Confirming functional inhibition across the kinomeInitial broad screening and target deconvolution

Part 2: The Proteomic Deep Dive - Profiling in a Native Environment

While recombinant protein screens are invaluable, they do not fully recapitulate the complex environment of a cell, where kinases exist in multi-protein complexes and are subject to intricate regulation. Chemical proteomics bridges this gap by assessing inhibitor interactions with the native kinome directly from cell or tissue lysates.[14][15][16] This approach provides a more authentic view of target engagement in a competitive endogenous setting.

Methodology 3: Kinobeads (Multiplexed Inhibitor Beads)

This technique relies on affinity chromatography coupled with quantitative mass spectrometry to determine an inhibitor's targets.

  • Principle: A set of broad-spectrum, ATP-competitive inhibitors are immobilized on sepharose beads (kinobeads).[17][18] A cell lysate is pre-incubated with various concentrations of the soluble test inhibitor. This mixture is then passed over the kinobeads. Kinases that are bound by the test inhibitor in the lysate will not be captured by the beads. By using mass spectrometry to identify and quantify the proteins retained on the beads at each inhibitor concentration, a dose-response curve can be generated for hundreds of kinases simultaneously, revealing their affinity for the test inhibitor.[14]

Kinobeads_Workflow cluster_prep Sample Preparation cluster_assay Competition & Capture cluster_analysis Analysis Lysate Cell Lysate Incubate Pre-incubation: Lysate + Test Inhibitor Lysate->Incubate Inhibitor Trifluoromethylquinoline Inhibitor (Test Compound) Inhibitor->Incubate Capture Affinity Capture Incubate->Capture Kinobeads Kinobeads (Immobilized Ligands) Kinobeads->Capture Add Beads Wash Wash Beads Capture->Wash Elute Elute & Digest Proteins Wash->Elute MS LC-MS/MS Quantification Elute->MS Data Generate Dose-Response Curves & Determine Kd MS->Data

Fig. 1: Experimental workflow for the Kinobeads chemical proteomics method.
Methodology 4: KiNativ™ Activity-Based Protein Profiling

KiNativ™ is an activity-based protein profiling (ABPP) platform that uses irreversible, biotin-tagged ATP/ADP probes to map inhibitor occupancy at the kinase active site.[19][20]

  • Principle: A cell lysate is treated with the test inhibitor, which binds to its target kinases. Subsequently, an ATP/ADP-biotin probe is added, which covalently labels the active site of kinases that are not occupied by the inhibitor.[21] After protein digestion, the biotin-labeled peptides are enriched and analyzed by mass spectrometry. The degree of inhibition is measured by the reduction in the probe-labeled peptide signal. This provides a direct measure of target engagement in the native proteome.[22]

Comparison of Chemical Proteomics Platforms
FeatureKinobeads (Competition Pulldown)KiNativ™ (Activity-Based Probes)
Principle Competitive affinity captureCompetitive covalent labeling of the active site
Measures Binding affinity (Kd)Target engagement / active site occupancy (IC50)
Physiological Relevance High (native proteins, complexes)High (native proteins, requires active conformation)
Throughput ModerateModerate
Requirement Kinases must bind to the bead matrixKinases must be reactive with the probe
Key Advantage Can identify binders regardless of catalytic stateDirectly probes the catalytically active conformation

Part 3: The Final Verdict - Validation in Live Cells

The ultimate test of selectivity is to measure an inhibitor's effects within an intact, living cell. Cellular assays account for crucial factors like cell membrane permeability, efflux pumps, intracellular ATP concentrations (which are typically much higher than in biochemical assays), and the true availability of the target.[12][23]

Methodology 5: Phosphoproteomics

This is the most powerful and unbiased method for assessing the functional consequences of kinase inhibition in a cellular context.[24][25] It provides a global snapshot of the signaling pathways that are modulated by the inhibitor.[26]

  • Principle: Cells are treated with the inhibitor. Proteins are then extracted, digested into peptides, and phosphopeptides are specifically enriched (e.g., using titanium dioxide or IMAC). These phosphopeptides are then identified and quantified by high-resolution mass spectrometry. By comparing the phosphoproteome of treated versus untreated cells, one can determine which signaling pathways are suppressed (or activated).

  • Trustworthiness (E-E-A-T): A truly selective inhibitor should primarily reduce phosphorylation of the direct substrates of its intended target. The appearance of widespread changes in phosphorylation on substrates of unrelated kinases is a clear red flag for polypharmacology.[27][28] This method serves as a final, functional validation of all previous selectivity data.

Phospho_Logic cluster_cell Cellular Experiment cluster_ms Mass Spectrometry Workflow cluster_data Data Interpretation Control Control Cells (DMSO) Lysis Cell Lysis & Protein Digestion Control->Lysis Treated Treated Cells (Inhibitor) Treated->Lysis Enrich Phosphopeptide Enrichment (e.g., TiO2) Lysis->Enrich MS LC-MS/MS Analysis Enrich->MS Quant Quantify Phosphosite Abundance Changes MS->Quant Analysis Kinase Substrate Motif Analysis Quant->Analysis Result Selective? Analysis->Result Yes Yes: Phosphorylation of On-Target Substrates is Reduced Result->Yes Ideal Outcome No No: Widespread, Off-Target Phosphorylation Changes are Observed Result->No Indicates Polypharmacology

Fig. 2: Logic diagram for interpreting phosphoproteomics data.

Synthesizing the Data: A Tiered and Self-Validating Workflow

No single method can definitively establish selectivity. The most robust approach is a tiered strategy where each stage validates and builds upon the last. This workflow represents a self-validating system, minimizing the risk of advancing a non-selective compound.

Tiered_Workflow cluster_info1 cluster_info2 cluster_info3 Tier1 Tier 1: Broad Kinome Screen (Enzymatic or Binding Assay) Tier2 Tier 2: Chemical Proteomics (Kinobeads or KiNativ) Tier1->Tier2 Validate hits in a native context Tier3 Tier 3: Live-Cell Functional Validation (Phosphoproteomics) Tier2->Tier3 Confirm functional effects in live cells Decision Confident Selectivity Profile Tier3->Decision

Fig. 3: A tiered workflow for robust selectivity assessment.

Experimental Protocol: Kinobeads Competition Binding Assay

This protocol outlines a general procedure for assessing inhibitor selectivity using the kinobeads method.

1. Cell Lysate Preparation: a. Culture cells of interest (e.g., HeLa, K562) to ~80-90% confluency. b. Harvest cells, wash with ice-cold PBS, and pellet by centrifugation. c. Lyse cell pellet in a suitable lysis buffer (e.g., modified RIPA buffer) containing protease and phosphatase inhibitors. d. Clarify the lysate by high-speed centrifugation (e.g., 20,000 x g for 30 min at 4°C). e. Determine protein concentration of the supernatant using a BCA assay. Normalize all samples to a final concentration of 2-5 mg/mL.

2. Inhibitor Competition: a. Aliquot 1 mg of protein lysate into separate microcentrifuge tubes. b. Add the trifluoromethylquinoline test inhibitor to each tube across a range of final concentrations (e.g., 10-point dose curve from 1 nM to 10 µM), including a DMSO vehicle control. c. Incubate for 45 minutes at 4°C with gentle rotation to allow the inhibitor to bind to its targets.

3. Kinobeads Affinity Capture: a. Prepare kinobeads slurry by washing beads three times with lysis buffer. b. Add an equal volume of kinobeads slurry to each lysate/inhibitor sample. c. Incubate for 1 hour at 4°C with gentle rotation to allow unbound kinases to bind to the beads.

4. Washing and Elution: a. Pellet the beads by gentle centrifugation. b. Discard the supernatant and wash the beads extensively (e.g., 3x with high-salt buffer, 2x with low-salt buffer) to remove non-specific binders. c. Elute bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).

5. Sample Preparation for Mass Spectrometry: a. Perform in-solution or in-gel tryptic digestion of the eluted proteins. b. (Optional) Label peptides with isobaric tags (e.g., TMT, iTRAQ) for multiplexed quantification. c. Desalt the resulting peptides using a C18 StageTip.

6. LC-MS/MS Analysis and Data Interpretation: a. Analyze the peptide samples on a high-resolution Orbitrap mass spectrometer. b. Identify and quantify proteins using a suitable software platform (e.g., MaxQuant). c. For each identified kinase, plot the relative abundance as a function of inhibitor concentration. d. Fit the data to a dose-response curve to determine the dissociation constant (Kd) or IC50 for each kinase, thereby revealing the inhibitor's selectivity profile.

References

  • Collins, I., & Workman, P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(4), 181–192. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Bamborough, P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • Daub, H., Godl, K., Brehmer, D., Klebl, B., & Müller, G. (2004). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ASSAY and Drug Development Technologies, 2(3), 257-264. [Link]

  • Kim, J., Lee, J. E., & Kim, Y. (2014). Chemical kinomics: a powerful strategy for target deconvolution. BMB Reports, 47(1), 1–8. [Link]

  • A-R-F, K., & Amaro, R. E. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1279–1290. [Link]

  • Uitdehaag, J. C., Verkaar, F., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]

  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. ResearchGate. [Link]

  • Biswas, B., & Fairlie, D. P. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 15(26), 10186-10200. [Link]

  • Zolg, D. P., Wilhelm, M., & Kuster, B. (2023). Chemical proteomics reveals the target landscape of 1000 kinase inhibitors. Nature Chemical Biology, 20(5), 577-585. [Link]

  • White, F. M. (2009). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Expert Review of Proteomics, 6(6), 623–634. [Link]

  • Ruprecht, B. (2020). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

  • Patricelli, M. P., Nomanbhoy, T. K., Wu, J., & Evan, T. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699–710. [Link]

  • Hyvönen, M. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Hyvönen Group @ Biochemistry, Cambridge. [Link]

  • ActivX Biosciences, Inc. (2011). Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. Marketwired. [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Plowright, A. T. (Ed.). (2019). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile.
  • Sugiyama, N., Zako, L., & Ishihama, Y. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. Cancers, 15(1), 61. [Link]

  • Semantic Scholar. (n.d.). A quantitative analysis of kinase inhibitor selectivity. Semantic Scholar. [Link]

  • Activx Biosciences. (2018). Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. BioSpace. [Link]

  • Duncan, J. S., Whittle, M. C., Nakamura, K., & Gygi, S. P. (2012). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics, 11(6). [Link]

  • Médard, J. F., Bantscheff, M., & Kuster, B. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research, 14(3), 1574–1586. [Link]

  • ResearchGate. (n.d.). Kinobeads use immobilized kinase inhibitors as affinity reagents. ResearchGate. [Link]

  • Valsasina, B., Kalisz, H. M., & Isacchi, A. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303-315. [Link]

  • Olsen, J. V., Blagoev, B., Gnad, F., Macek, B., Kumar, C., Mortensen, P., & Mann, M. (2006). Global, in vivo, and site-specific phosphorylation dynamics in signaling networks. Cell, 127(3), 635–648. [Link]

  • ResearchGate. (n.d.). Protein Kinase Inhibitors - Selectivity or Toxicity?. ResearchGate. [Link]

  • Chyan, M. K., Ficarro, S. B., & Peters, E. C. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800. [Link]

  • Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. [Link]

  • ResearchGate. (n.d.). Profiling kinase-inhibitor fingerprints to assign phosphorylation sites... ResearchGate. [Link]

  • Hernandes, M. Z., Cavalcanti, S. M. T., & Moreira, D. R. M. (2010). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 3(9), 2835–2860. [Link]

  • Technical University of Munich. (n.d.). Phosphoproteomics to study kinase inhibitor action. Chair of Proteomics and Bioanalytics. [Link]

  • ResearchGate. (n.d.). Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. ResearchGate. [Link]

  • Bischof, J., Götz, C., & Hillenbrand, M. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781. [Link]

  • Miduturu, C. V., Deng, X., & Kwiatkowski, N. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & Biology, 18(7), 868–879. [Link]

  • Liu, Y., Zhang, H., & Wang, W. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 49, 116457. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

Sources

Comparative

comparison of synthetic routes for 2-(Trifluoromethyl)quinoline-6-carboxylic acid

An In-Depth Comparative Guide to the Synthetic Routes of 2-(Trifluoromethyl)quinoline-6-carboxylic acid Prepared by: Gemini, Senior Application Scientist Abstract 2-(Trifluoromethyl)quinoline-6-carboxylic acid is a highl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of 2-(Trifluoromethyl)quinoline-6-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

2-(Trifluoromethyl)quinoline-6-carboxylic acid is a highly valuable heterocyclic scaffold in medicinal chemistry and materials science, primarily due to the unique electronic properties imparted by the trifluoromethyl group which can enhance metabolic stability and binding affinity.[1] The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in drug development and organic synthesis. This guide provides a comparative analysis of the most prominent synthetic strategies for obtaining 2-(Trifluoromethyl)quinoline-6-carboxylic acid. We will delve into the mechanistic underpinnings, operational parameters, and relative merits of three distinct approaches: the classical Conrad-Limpach/Gould-Jacobs pathway, a modified Doebner-von Miller reaction, and a modern metal-free [5+1] cyclization. Each route is presented with a detailed experimental protocol, a discussion of its strategic advantages and limitations, and quantitative data to facilitate an objective comparison for researchers selecting a method for either laboratory-scale discovery or large-scale production.

Introduction: The Significance of Trifluoromethylated Quinolines

The quinoline core is a ubiquitous motif in both natural products and synthetic pharmaceuticals.[2] Its fusion of a benzene and pyridine ring creates a privileged structure for interacting with biological targets.[3] The introduction of a trifluoromethyl (-CF3) group at the 2-position of the quinoline ring is a common strategy in modern drug design. This powerful electron-withdrawing group can significantly alter the molecule's lipophilicity, metabolic stability, and pKa, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] The additional carboxylic acid functionality at the 6-position provides a crucial handle for further derivatization, enabling its use as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Consequently, robust and efficient access to 2-(Trifluoromethyl)quinoline-6-carboxylic acid is a critical objective. This guide explores and contrasts the primary synthetic methodologies to achieve this goal.

Overview of Classical Quinoline Syntheses

Several named reactions form the bedrock of quinoline synthesis, each defined by its choice of starting materials and reaction mechanism. Understanding these classical routes is essential for contextualizing the specific syntheses of our target molecule.

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, typically catalyzed by acid or base.[4][5] It is a direct and often high-yielding route, though the required 2-aminoaryl carbonyl precursors can be complex to prepare.

  • Combes Synthesis: In this reaction, an aniline is condensed with a β-diketone under acidic conditions.[6][7] The initial enamine intermediate undergoes acid-catalyzed cyclization and dehydration to form the quinoline ring.

  • Doebner-von Miller Reaction: A flexible method that reacts an aniline with α,β-unsaturated carbonyl compounds, often formed in situ, under strong acid catalysis to yield substituted quinolines.[8][9]

  • Conrad-Limpach and Gould-Jacobs Reactions: These related syntheses react an aniline with a β-ketoester or a malonic ester derivative, respectively.[10][11] The pathway typically involves the formation of a β-aminoacrylate intermediate, which then undergoes a high-temperature thermal cyclization to yield a 4-hydroxyquinoline (or 4-quinolone) derivative.[12]

For the synthesis of 2-(Trifluoromethyl)quinoline-6-carboxylic acid, the Conrad-Limpach/Gould-Jacobs and Doebner-von Miller strategies are particularly well-suited due to the commercial availability of the required trifluoromethylated building blocks.

Route 1: The Conrad-Limpach Synthesis Pathway

This is arguably the most prevalent and scalable method for this class of compounds. The strategy relies on a two-step sequence: an initial condensation of an aniline with a trifluoromethylated β-ketoester, followed by a high-temperature thermal cyclization.[10]

Reaction Scheme

Figure 1: Overall reaction scheme for the Conrad-Limpach synthesis of 2-(Trifluoromethyl)-4-hydroxyquinoline-6-carboxylic acid, a direct precursor to the target molecule.

Workflow Diagram

cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3 (Optional): Dehydroxylation start 4-Aminobenzoic acid + Ethyl 4,4,4-trifluoroacetoacetate reagents1 Toluene Glacial Acetic Acid (cat.) start->reagents1 process1 Reflux with Dean-Stark Trap reagents1->process1 intermediate β-Aminoacrylate Intermediate process1->intermediate solvent High-boiling solvent (e.g., Dowtherm A) intermediate->solvent process2 Heat to ~250 °C solvent->process2 product 4-Hydroxy-2-(trifluoromethyl) quinoline-6-carboxylic acid process2->product reagents3 POCl3, then H2/Pd-C product->reagents3 final_product 2-(Trifluoromethyl)quinoline- 6-carboxylic acid reagents3->final_product

Caption: Workflow for the Conrad-Limpach Synthesis.

Expert Rationale and Causality

The initial condensation is an acid-catalyzed nucleophilic addition of the aniline nitrogen to the keto-carbonyl of the β-ketoester, followed by dehydration. The use of a Dean-Stark trap is critical for driving the equilibrium towards the product by removing the water byproduct.[10]

The second step, thermal cyclization, is an intramolecular electrophilic aromatic substitution (a 6-electron cyclization process) followed by the elimination of ethanol.[11] This step requires significant thermal energy to overcome the activation barrier, necessitating the use of a high-boiling, inert solvent like Dowtherm A or 2,6-di-tert-butylphenol to achieve the required temperatures of ~250 °C safely and efficiently.[10] The resulting product is the 4-hydroxy derivative, which is often the final desired product in many applications. If the non-hydroxylated parent quinoline is required, a subsequent dehydroxylation sequence (e.g., chlorination with POCl₃ followed by hydrogenolysis) would be necessary.

Detailed Experimental Protocol

Step 1: Synthesis of 4-((3-ethoxy-4,4,4-trifluoro-2-oxobutyl)amino)benzoic acid (β-Aminoacrylate Intermediate)

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-aminobenzoic acid (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.1 eq), and toluene (approx. 5 mL per gram of aniline).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap.

  • Once water evolution ceases (typically 4-8 hours), cool the reaction mixture to room temperature.

  • The intermediate may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Collect the solid by vacuum filtration, wash with cold hexanes, and dry in vacuo.

Step 2: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline-6-carboxylic acid (Thermal Cyclization)

  • In a round-bottom flask suitable for high temperatures, place the dried β-aminoacrylate intermediate from Step 1.

  • Add a high-boiling solvent such as Dowtherm A (approx. 10-15 mL per gram of intermediate).

  • Equip the flask with a reflux condenser and a thermometer.

  • Heat the mixture with vigorous stirring to 250-260 °C. Maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • After completion, allow the mixture to cool to below 100 °C.

  • Carefully add a non-polar solvent like hexanes or toluene to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with the same non-polar solvent to remove the high-boiling solvent, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or DMF.

Route 2: Modified Doebner-von Miller Synthesis

This approach utilizes the acid-catalyzed reaction between an aniline and an α,β-unsaturated trifluoromethyl ketone. This route can, in principle, directly afford the desired 2-(trifluoromethyl)quinoline core without the 4-hydroxy group, potentially shortening the overall synthesis.[1]

Reaction Scheme

Figure 2: Reaction scheme for the Doebner-von Miller synthesis using 4-aminobenzoic acid and a trifluoromethyl vinyl ketone.

Workflow Diagram

start 4-Aminobenzoic acid + 4,4,4-Trifluorobut-3-en-2-one reagents Lewis or Brønsted Acid (e.g., SnCl4, HClO4, TCA) Oxidant (e.g., air, nitrobenzene) start->reagents process Heat in solvent (e.g., acetic acid) reagents->process cyclization 1. Michael Addition 2. Cyclization 3. Dehydration 4. Oxidation process->cyclization product 2-(Trifluoromethyl)quinoline- 6-carboxylic acid cyclization->product

Caption: Workflow for the Doebner-von Miller Synthesis.

Expert Rationale and Causality

The mechanism is complex but is generally believed to begin with a conjugate (Michael) addition of the aniline to the α,β-unsaturated ketone.[8] This is followed by an acid-catalyzed electrophilic attack of the carbonyl carbon onto the aniline's aromatic ring. Subsequent dehydration and oxidation (aromatization) steps yield the final quinoline product.[13] The choice of acid catalyst is crucial; strong Lewis acids like tin tetrachloride or Brønsted acids are often employed.[14] An oxidant is required for the final aromatization step; this can be an added reagent or atmospheric oxygen. A key challenge can be the regioselectivity if the unsaturated ketone is unsymmetrical, though in this case, the powerful inductive effect of the -CF3 group strongly directs the initial Michael addition.[1]

Detailed Experimental Protocol
  • In a pressure-tolerant vial, combine 4-aminobenzoic acid (1.0 eq), 4,4,4-trifluorobut-3-en-2-one (1.2 eq), and an acid catalyst (e.g., trichloroacetic acid, 1.5 eq).

  • Add a solvent such as glacial acetic acid or propionic acid.

  • If required, add an oxidizing agent (e.g., nitrobenzene, 1.2 eq), although aerobic oxidation is sometimes sufficient.

  • Seal the vial and heat the mixture to 120-150 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a beaker of ice water.

  • Neutralize the mixture with a base (e.g., aqueous NaOH or NaHCO₃) to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Route 3: Metal-Free [5+1] Cyclization

A more contemporary approach avoids classical condensation chemistry, instead relying on a formal [5+1] cyclization. This specific method uses a 2-vinylaniline derivative and a polyfluoroalkanoic acid, which cleverly serves as both the C1 synthon and the source of the fluoroalkyl group.[15]

Reaction Scheme

Figure 3: Reaction scheme for the metal-free [5+1] cyclization using a 2-vinylaniline precursor and trifluoroacetic acid.

Workflow Diagram

start 4-Amino-3-vinylbenzoic acid reagents Trifluoroacetic Acid (TFA) (Reagent and C1 source) start->reagents process Heat under catalyst- and additive-free conditions (~140 °C, solvent-free) reagents->process intermediate Trifluoroacetamide intermediate process->intermediate cyclization Tautomerization, Dehydration & Intramolecular Addition intermediate->cyclization product 2-(Trifluoromethyl)quinoline- 6-carboxylic acid cyclization->product

Caption: Workflow for the Metal-Free [5+1] Cyclization.

Expert Rationale and Causality

This elegant strategy proceeds under catalyst- and additive-free conditions. The proposed mechanism involves the initial formation of a trifluoroacetamide intermediate from the reaction between the aniline and trifluoroacetic acid (TFA).[15] This is followed by tautomerization and dehydration, leading to an intermediate that undergoes an intramolecular electrophilic addition of the aromatic ring to the vinyl group, thereby constructing the quinoline core. The high temperature and solvent-free conditions are key to driving the reaction to completion.[15] The primary drawback of this route is the accessibility of the 4-amino-3-vinylbenzoic acid starting material, which is not commercially available and would require a separate multi-step synthesis (e.g., via a Stille or Suzuki coupling on a halogenated precursor).

Detailed Experimental Protocol
  • In a sealed tube, combine 4-amino-3-vinylbenzoic acid (1.0 eq) and trifluoroacetic acid (TFA) (3.0-5.0 eq). Note: TFA serves as both reactant and solvent in this case.

  • Seal the tube and heat the mixture in an oil bath or heating block to 140 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully dilute the mixture with water and neutralize with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel.

Quantitative Data and Route Comparison

FeatureRoute 1: Conrad-LimpachRoute 2: Doebner-von MillerRoute 3: [5+1] Cyclization
Key Reaction Condensation & Thermal CyclizationMichael Addition & CyclizationAmidation & Cyclization
Primary Starting Materials 4-Aminobenzoic acid, Ethyl 4,4,4-trifluoroacetoacetate4-Aminobenzoic acid, α,β-Unsaturated CF3-ketone4-Amino-3-vinylbenzoic acid, TFA
Starting Material Availability High (Commercially available)Moderate (Ketone may require synthesis)Low (Vinylaniline requires synthesis)
Number of Steps (to Target) 2-3 (plus dehydroxylation if needed)11 (plus precursor synthesis)
Typical Yields Good to Excellent (70-90%)[10]Moderate to Good (50-80%)[1]Good (70-92%)[15]
Reaction Conditions Very High Temp (~250 °C)High Temp (~140 °C), AcidicHigh Temp (~140 °C), Solvent-Free
Scalability Proven to be highly scalableModeratePotentially scalable, but precursor is an issue
Key Advantage Reliable, scalable, uses common materialsDirect route to the final core structureHigh atom economy, metal-free
Key Disadvantage Harsh thermal conditions, extra step needed for dehydroxylationPotential for side reactions, requires specific ketonePrecursor synthesis adds significant complexity

Conclusion and Recommendations

The optimal synthetic route to 2-(Trifluoromethyl)quinoline-6-carboxylic acid depends heavily on the desired scale and available resources.

  • For large-scale manufacturing and process development , the Conrad-Limpach synthesis (Route 1) is the most robust and recommended choice. Its reliance on readily available starting materials and its proven scalability outweigh the disadvantages of the high temperatures required for cyclization.[10] The resulting 4-hydroxyquinoline is often a valuable intermediate in its own right.

  • For medicinal chemistry and laboratory-scale synthesis , where rapid access to the final non-hydroxylated core is desired, the Doebner-von Miller approach (Route 2) presents a compelling alternative. It offers a more direct pathway, provided the required α,β-unsaturated trifluoromethyl ketone is accessible.

  • The metal-free [5+1] cyclization (Route 3) represents a modern and elegant synthetic design.[15] It is an excellent option for academic exploration or situations where metal catalysts must be avoided. However, its practical utility is currently hampered by the synthetic burden of preparing the requisite 2-vinylaniline precursor, making it the least practical option for immediate access to the target molecule.

Ultimately, the selection of a synthetic route requires a careful balancing of factors including starting material cost, operational simplicity, safety considerations, and the overall strategic goals of the research program.

References

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575.
  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de France, 49, 89.
  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinbasen. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. Available at: [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.).
  • Gould-Jacobs Reaction. (n.d.). Organic-Chemistry.org. Available at: [Link]

  • Friedländer synthesis - Wikipedia. (n.d.).
  • Friedländer Quinoline Synthesis - Alfa Chemistry. (n.d.).
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules. Available at: [Link]

  • Combes quinoline synthesis - Wikipedia. (n.d.).
  • Combes Quinoline Synthesis. (n.d.). Name-Reaction.com. Available at: [Link]

  • Scaling Up the Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. (n.d.). Benchchem.
  • Nan, J., et al. (2019). Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Organic Letters, 21(7), 1984-1988. Available at: [Link]

  • The Skraup‐Doebner‐Von Miller quinoline synthesis. (n.d.). ResearchGate.
  • Combes Quinoline Synthesis. (n.d.). SynArchive. Available at: [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. (2023). RSC Advances. Available at: [Link]

  • Doebner-Miller Reaction - SynArchive. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Gould–Jacobs reaction - Wikipedia. (n.d.).
  • benign and proficient procedure for preparation of quinoline derivatives. (2023). Journal of Population Therapeutics and Clinical Pharmacology.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Available at: [Link]

  • AN56 Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. Available at: [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2025). ResearchGate.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry. Available at: [Link]

Sources

Validation

The Metabolic Fortitude of Fluorine: A Comparative Guide to the Stability of Trifluoromethylated vs. Non-Fluorinated Quinolines

For the drug hunter, the quest for a stable, effective, and safe therapeutic agent is a journey fraught with metabolic pitfalls. A promising compound can quickly be rendered inactive or even toxic by the body's formidabl...

Author: BenchChem Technical Support Team. Date: January 2026

For the drug hunter, the quest for a stable, effective, and safe therapeutic agent is a journey fraught with metabolic pitfalls. A promising compound can quickly be rendered inactive or even toxic by the body's formidable metabolic machinery. In this guide, we delve into a key strategy for bolstering a molecule's resilience: the strategic incorporation of trifluoromethyl groups. Focusing on the quinoline scaffold, a privileged structure in medicinal chemistry, we will provide an in-depth comparison of the metabolic stability of trifluoromethylated quinolines versus their non-fluorinated analogs, supported by experimental data and detailed protocols.

The Challenge of Quinoline Metabolism

Quinolines are a cornerstone of many approved drugs, valued for their diverse biological activities. However, their fused aromatic ring system is susceptible to metabolism by Cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver.[1][2] Understanding these metabolic pathways is crucial for predicting a compound's pharmacokinetic profile.

The primary routes of metabolism for the basic quinoline structure involve oxidation, leading to the formation of various hydroxylated metabolites and epoxides.[2][3] Key CYP isozymes implicated in quinoline metabolism in humans include CYP2A6, CYP2E1, and to a lesser extent, CYP1A2 and CYP3A4.[1][2][3] These enzymes introduce polar functional groups that facilitate the excretion of the compound from the body, but this can also lead to rapid clearance and reduced bioavailability.

The Trifluoromethyl Shield: Enhancing Metabolic Stability

The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance a drug's metabolic stability.[4][5][6] This is primarily due to the exceptional strength of the carbon-fluorine bond, which is significantly more resistant to enzymatic cleavage compared to a carbon-hydrogen bond.[5] By replacing a hydrogen atom at a metabolically vulnerable position with a trifluoromethyl group, chemists can effectively "shield" the molecule from enzymatic attack.[6]

This "metabolic blocking" effect leads to several advantageous pharmacokinetic properties:

  • Increased Half-Life: A slower rate of metabolism results in a longer circulating half-life of the drug in the body.[5]

  • Improved Bioavailability: By reducing first-pass metabolism in the liver, a greater proportion of the administered dose reaches systemic circulation.[4]

  • Reduced Inter-Individual Variability: Patient-to-patient differences in drug response are often linked to variations in metabolic enzyme activity. By designing more metabolically robust compounds, this variability can be minimized.[7]

Comparative Metabolic Stability: A Data-Driven Look

The enhanced metabolic stability conferred by trifluoromethylation is not merely theoretical. In vitro studies consistently demonstrate the superior stability of trifluoromethylated compounds compared to their non-fluorinated counterparts. A key experiment to assess this is the liver microsomal stability assay . This assay measures the rate at which a compound is metabolized by the drug-metabolizing enzymes present in liver microsomes.[8][9][10]

Compound TypeExampleIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)SpeciesReference
Non-fluorinated IndoleIndole12.35-Mouse[11]
CF3-substituted IndazoleCF3-indazole analog53.711.29Mouse[11]
Non-fluorinated Quinolone-Shorter (inferred)Higher (inferred)--
Fluorinated QuinoloneNorfloxacin~225 (in vivo, hours)-Human[11]
Fluorinated QuinoloneCiprofloxacin~234-240 (in vivo, hours)-Human[11]

Note: Direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions. The trend within each study, however, clearly demonstrates the positive impact of fluorination on metabolic stability.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To provide a practical understanding of how metabolic stability is evaluated, a detailed protocol for a standard liver microsomal stability assay is provided below. This assay is a fundamental component of in vitro drug metabolism studies.[11][12][13]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound (trifluoromethylated and non-fluorinated quinolines)

  • Pooled liver microsomes (e.g., human, rat, mouse)[12]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[13]

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)[12]

  • Positive control compounds (high and low clearance)

  • Organic solvent (e.g., ice-cold acetonitrile or methanol) for reaction termination[12]

  • Internal standard for analytical quantification[14]

  • LC-MS/MS system for analysis[8]

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock pre_incubate Pre-incubate Compound and Microsomes (37°C) prep_compound->pre_incubate prep_microsomes Prepare Microsome/Buffer Suspension prep_microsomes->pre_incubate prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubate->start_reaction time_points Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) start_reaction->time_points terminate Terminate Reaction with Cold Solvent time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analyze Analyze by LC-MS/MS supernatant->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Generalized workflow for an in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound (and non-fluorinated analog) in a suitable organic solvent (e.g., DMSO).[13]

    • Prepare a suspension of the pooled liver microsomes in phosphate buffer.[12]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.[12]

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the test compound with the microsomal suspension at 37°C for a short period to allow for temperature equilibration.[13]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[9]

    • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing ice-cold organic solvent to terminate the reaction.[9][12]

  • Sample Processing and Analysis:

    • Vortex the terminated samples and centrifuge at high speed to pellet the precipitated proteins.[12]

    • Transfer the supernatant to a clean tube or 96-well plate.[12]

    • Add an internal standard to each sample to correct for analytical variability.[14]

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[8]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.[11]

Mechanistic Insights into Metabolic Stabilization

The enhanced stability of trifluoromethylated quinolines can be visualized at a molecular level. The trifluoromethyl group can influence metabolism in two primary ways:

  • Direct Blocking: By replacing a hydrogen atom at a site susceptible to CYP-mediated oxidation, the -CF3 group physically prevents the metabolic reaction from occurring at that position.

  • Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl group can decrease the electron density of the quinoline ring system. This can reduce the susceptibility of the aromatic rings to electrophilic attack by the reactive oxygen species generated by CYP enzymes.[15]

Diagram of Metabolic Blocking:

G cluster_nonfluorinated Non-Fluorinated Quinoline cluster_fluorinated Trifluoromethylated Quinoline Non-Fluorinated Metabolism CYP450 Oxidation Metabolite Trifluoromethylated Blocked_Metabolism CYP450 (Metabolism Blocked) Trifluoromethylated->Blocked_Metabolism Metabolically Stable Site No_Metabolite Increased Stability Blocked_Metabolism->No_Metabolite Metabolically Stable Site

Caption: Trifluoromethylation blocks metabolic oxidation at susceptible sites.

Conclusion

The strategic incorporation of trifluoromethyl groups is a powerful and well-validated strategy for enhancing the metabolic stability of quinoline-based drug candidates. By understanding the metabolic pathways of the quinoline scaffold and leveraging the unique properties of the trifluoromethyl group, medicinal chemists can design molecules with improved pharmacokinetic profiles, ultimately increasing the likelihood of developing successful therapeutic agents. The in vitro liver microsomal stability assay remains a critical tool in the early assessment of a compound's metabolic fate and should be an integral part of any drug discovery program.

References

  • Reigh, G., McMahon, H., Ishizaki, M., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 17(9), 1989-1996. [Link]

  • Reigh, G., McMahon, H., Ishizaki, M., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline. PubMed. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • Reigh, G., McMahon, H., Ishizaki, M., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Semantic Scholar. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. [Link]

  • Ferreira, B. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

  • Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994). Organofluorine chemistry: principles and commercial applications. Springer Science & Business Media. [Link]

  • Obach, R. S. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Metabolic Stability Assessed by Liver Microsomes and Hepatocytes (pp. 35-49). Humana Press. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • Dahal, U. P., et al. (2012). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. Journal of medicinal chemistry, 55(15), 6847-6856. [Link]

  • Al-Majed, A. R., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Molecules, 28(10), 4153. [Link]

  • Tanaka, M., et al. (2025). Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. ACS omega. [Link]

  • Jetha, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(13), 5038. [Link]

  • Farrar, D., et al. (2015). Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones. Journal of drug metabolism & toxicology, 6(4), 1-5. [Link]

  • Lo-Cantin, J., et al. (2006). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of pharmaceutical and biomedical analysis, 42(2), 227-233. [Link]

  • Kumar, V., & Singh, A. K. (2018). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Pharm Anal Acta, 9(595), 2. [Link]

  • Deng, X., Chai, X., & Fu, L. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical sciences, 27(4), 433-437. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3409. [Link]

  • Ferreira, B. R., et al. (2025). Structures and names of trifluromethyl group containing FDA-approved drugs. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-(Trifluoromethyl)quinoline-6-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(Trifluoromethyl)quinoline-6-carboxylic acid (CAS No. 952182-51-3).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(Trifluoromethyl)quinoline-6-carboxylic acid (CAS No. 952182-51-3). As a specialized chemical intermediate in pharmaceutical research and development, its unique structure, combining a quinoline core, a carboxylic acid functional group, and a trifluoromethyl moiety, necessitates a cautious and informed approach to its handling and disposal. This document is intended for researchers, scientists, and drug development professionals, aiming to build a foundation of trust through scientific integrity and a commitment to laboratory safety.

Understanding the Hazard Profile: The "Why" Behind the Precautions

A thorough understanding of the potential hazards associated with 2-(Trifluoromethyl)quinoline-6-carboxylic acid is fundamental to its safe disposal. While a comprehensive toxicological profile for this specific compound is not extensively documented in publicly available literature, an analysis of its structural components and data from similar compounds allows for a robust hazard assessment.

GHS Hazard Classification:

Based on supplier safety data, 2-(Trifluoromethyl)quinoline-6-carboxylic acid is classified with the following hazards[1]:

Hazard StatementCodeDescription
Harmful if swallowedH302Ingestion of the substance can lead to adverse health effects.
Causes skin irritationH315Direct contact with the skin may cause redness, itching, and inflammation.
Causes serious eye irritationH319Contact with the eyes can result in significant irritation and potential damage.
May cause respiratory irritationH335Inhalation of dust or aerosols may irritate the respiratory tract.

Inherent Hazards from Structural Moieties:

  • Quinoline Core: Quinoline and its derivatives are known to exhibit a range of biological activities and, in some cases, toxicity. Quinoline itself is a suspected carcinogen and can cause liver damage[2][3]. While the specific carcinogenicity of this derivative is unknown, a conservative approach is warranted.

  • Carboxylic Acid Group: The carboxylic acid functionality imparts acidic properties to the molecule. While not a strong acid, it can cause irritation upon contact with skin and mucous membranes.

  • Trifluoromethyl Group: The trifluoromethyl (-CF3) group is generally considered chemically stable due to the strength of the carbon-fluorine bonds[4]. However, some organofluorine compounds can be persistent in the environment[4][5]. The degradation of certain trifluoromethyl-containing compounds can potentially produce trifluoroacetic acid (TFA), a persistent environmental contaminant[6].

This composite hazard profile underscores the necessity of treating 2-(Trifluoromethyl)quinoline-6-carboxylic acid as a hazardous substance, requiring meticulous handling and disposal procedures to protect both laboratory personnel and the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 2-(Trifluoromethyl)quinoline-6-carboxylic acid for any purpose, including disposal, the following personal protective equipment must be worn:

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A laboratory coat, fully fastened, is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be conducted in a certified chemical fume hood to prevent inhalation.

Step-by-Step Disposal Protocol

The proper disposal of 2-(Trifluoromethyl)quinoline-6-carboxylic acid and its associated waste must be conducted in strict accordance with local, state, and federal regulations. The following is a comprehensive, step-by-step guide.

3.1. Waste Segregation and Collection:

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste containing 2-(Trifluoromethyl)quinoline-6-carboxylic acid. The container must be made of a material compatible with the chemical; a high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

  • Labeling: The waste container must be clearly and legibly labeled with "Hazardous Waste" and the full chemical name: "2-(Trifluoromethyl)quinoline-6-carboxylic acid". Include the date when the first waste was added to the container.

  • Solid Waste:

    • Unused Product: Unused or expired 2-(Trifluoromethyl)quinoline-6-carboxylic acid should be disposed of in its original container, which is then placed inside the designated hazardous waste container.

    • Contaminated Labware: Disposable items such as weigh boats, pipette tips, and contaminated gloves should be collected in a separate, clearly labeled bag for solid hazardous waste. This bag should then be placed in the main solid hazardous waste container.

  • Liquid Waste:

    • Aqueous Solutions: Collect all aqueous solutions containing 2-(Trifluoromethyl)quinoline-6-carboxylic acid in a designated liquid hazardous waste container.

    • Organic Solvent Solutions: Solutions of the compound in organic solvents should be collected in a separate, compatible liquid hazardous waste container, clearly labeled with the solvent and the chemical name. Do not mix aqueous and organic waste streams.

  • Empty Containers: The original container of 2-(Trifluoromethyl)quinoline-6-carboxylic acid, even when empty, will contain residue. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste. After triple-rinsing, the container can be disposed of in the regular trash, or as directed by your institution's environmental health and safety (EHS) office.

3.2. Spill and Decontamination Procedures:

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated, preferably by using a chemical fume hood.

  • Containment: For solid spills, carefully cover the spill with an absorbent material to prevent the generation of dust. For liquid spills, use a chemical absorbent pad or spill pillow to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., a solution of detergent and water, followed by a rinse with 70% ethanol). All materials used for cleanup, including paper towels and wipes, must be disposed of as solid hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(Trifluoromethyl)quinoline-6-carboxylic acid.

DisposalWorkflow Disposal Workflow for 2-(Trifluoromethyl)quinoline-6-carboxylic Acid cluster_segregation Waste Segregation cluster_container Container Management start Waste Generated (Solid, Liquid, Contaminated Materials) is_solid Is the waste solid? start->is_solid solid_waste Collect in designated solid hazardous waste container. is_solid->solid_waste Yes liquid_waste Collect in designated liquid hazardous waste container. is_solid->liquid_waste No label_container Label container with: 'Hazardous Waste' '2-(Trifluoromethyl)quinoline-6-carboxylic acid' Date solid_waste->label_container liquid_waste->label_container seal_container Keep container securely sealed when not in use. label_container->seal_container storage Store in a designated, well-ventilated hazardous waste storage area. seal_container->storage disposal Arrange for pickup by licensed hazardous waste disposal service. storage->disposal

Caption: Decision workflow for the disposal of 2-(Trifluoromethyl)quinoline-6-carboxylic acid.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 2-(Trifluoromethyl)quinoline-6-carboxylic acid is not merely a procedural task but a critical component of responsible laboratory practice. By understanding the inherent hazards, utilizing appropriate personal protective equipment, and adhering to a stringent disposal protocol, researchers can mitigate risks to themselves, their colleagues, and the environment. This guide provides the essential framework for these procedures, but it is imperative to always consult your institution's specific environmental health and safety guidelines and to remain vigilant in the practice of safe science.

References

  • Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: 6-(Trifluoromethyl)quinoline-8-carboxylic acid.
  • Szabó, K. J., & Navarrini, W. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(10), 5639–5703. [Link]

  • Szabó, K. J., & Navarrini, W. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. [Link]

  • Office of Environmental Health Hazard Assessment. (1997). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. OEHHA. [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]

  • Capot Chemical Co., Ltd. (2011, August 15). MSDS of 2-(Trifluoromethyl)quinoline.
  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, M. A., Al-Zahrani, E. A., & Al-Amri, J. F. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 29(1), 233. [Link]

  • Fisher Scientific. (2025, December 19).
  • Solomon, K. R., Velders, G. J. M., Wilson, S. R., Madronich, S., Longstreth, J., Aucamp, P. J., & Bornman, J. F. (2016). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL PROTOCOL. Ozone Secretariat. [Link]

  • Minnesota Department of Health. (2023, November). Quinoline Toxicological Summary. [Link]

Sources

Handling

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 2-(Trifluoromethyl)quinoline-6-carboxylic Acid

As a Senior Application Scientist, my foremost priority is to empower researchers with the knowledge to conduct their work not only effectively but also safely. The compound 2-(Trifluoromethyl)quinoline-6-carboxylic acid...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my foremost priority is to empower researchers with the knowledge to conduct their work not only effectively but also safely. The compound 2-(Trifluoromethyl)quinoline-6-carboxylic acid is a valuable building block in pharmaceutical research and development. However, its chemical structure—a quinoline core, a carboxylic acid group, and a trifluoromethyl substituent—necessitates a robust understanding of its potential hazards and the corresponding protective measures. This guide provides a comprehensive, in-depth protocol for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Risks

Potential Hazards Include:

  • Acute toxicity (oral, dermal)

  • Skin corrosion/irritation

  • Serious eye damage/irritation

  • Respiratory tract irritation[6][7][8]

  • Potential for long-term health effects

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 2-(Trifluoromethyl)quinoline-6-carboxylic acid. The following table outlines the minimum PPE requirements for various laboratory operations.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Handling Solid Nitrile or neoprene gloves (double-gloving recommended)[6]Chemical splash goggles[9]Fire-retardant lab coat, fully buttoned[10]N95 or higher-rated particulate respirator[6]
Preparing Solutions Nitrile or neoprene glovesChemical splash goggles and a face shield[11]Chemical-resistant apron over a lab coat[6]Air-purifying respirator with organic vapor cartridges if not in a fume hood[6]
Running Reactions and Work-up Nitrile or neoprene glovesChemical splash gogglesChemical-resistant apron over a lab coatWork should be conducted in a certified chemical fume hood[9]
Handling Waste Nitrile or neoprene glovesChemical splash gogglesLab coatNot generally required if handling sealed containers

Step-by-Step Operational Guide

Adherence to a strict operational workflow is critical for ensuring safety. The following steps provide a clear guide for handling 2-(Trifluoromethyl)quinoline-6-carboxylic acid.

Preparation and Donning PPE
  • Work Area Preparation: Ensure all work with 2-(Trifluoromethyl)quinoline-6-carboxylic acid is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Donning Sequence:

    • First, put on your lab coat and ensure it is fully buttoned.

    • Next, put on your chemical splash goggles.

    • Then, if required, don your respirator, ensuring a proper fit.

    • Finally, put on your inner and outer gloves, pulling the outer glove over the cuff of your lab coat sleeve.

Safe Handling Procedures
  • Always use a spatula or other appropriate tool to handle the solid chemical.[12] Never handle chemicals with your hands.[12]

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.[6]

  • If heating is required, use a controlled heating source like a water bath or heating mantle.[13] Avoid open flames.[14]

  • Keep all containers of 2-(Trifluoromethyl)quinoline-6-carboxylic acid tightly closed when not in use.[9]

Doffing PPE and Decontamination
  • Doffing Sequence:

    • Remove your outer gloves first, peeling them off without touching the outside surface.

    • Remove your chemical-resistant apron.

    • Remove your lab coat, turning it inside out as you remove it.

    • Remove your face shield and goggles.

    • Remove your inner gloves.

    • If a respirator was used, remove it last.

  • Hygiene: Wash your hands thoroughly with soap and water after removing all PPE and before leaving the laboratory.[9][13]

  • Decontamination: All glassware and surfaces that have come into contact with the chemical should be decontaminated with an appropriate solvent and then washed thoroughly.[6]

Emergency Response and Decontamination

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][15] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spills: Evacuate the area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[3]

Waste Disposal Plan

All waste containing 2-(Trifluoromethyl)quinoline-6-carboxylic acid, including contaminated gloves, weigh boats, and solutions, must be treated as hazardous waste.[6]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and compatible waste container.

  • Never dispose of this chemical down the drain.[9]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[9]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2-(Trifluoromethyl)quinoline-6-carboxylic acid.

PPE_Selection_Workflow start Start: Task Assessment task_type What is the task? start->task_type weighing Weighing Solid task_type->weighing Weighing dissolving Preparing Solution task_type->dissolving Dissolving reaction Running Reaction task_type->reaction Reaction ppe_weighing Minimum PPE: - Double Nitrile/Neoprene Gloves - Goggles - Lab Coat - N95 Respirator weighing->ppe_weighing ppe_dissolving Minimum PPE: - Double Nitrile/Neoprene Gloves - Goggles & Face Shield - Chemical Apron over Lab Coat - Fume Hood or Respirator dissolving->ppe_dissolving ppe_reaction Minimum PPE: - Nitrile/Neoprene Gloves - Goggles - Chemical Apron over Lab Coat - Must be in Fume Hood reaction->ppe_reaction end Proceed with Caution ppe_weighing->end ppe_dissolving->end ppe_reaction->end

Caption: PPE selection workflow for handling 2-(Trifluoromethyl)quinoline-6-carboxylic acid.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)quinoline-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethyl)quinoline-6-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.